molecular formula C59H106N3O17PS B15546397 DSPE-PEG(2000)-Mannose

DSPE-PEG(2000)-Mannose

Katalognummer: B15546397
Molekulargewicht: 1192.5 g/mol
InChI-Schlüssel: HCFNARVABOJEGU-OKXQUMCGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

DSPE-PEG(2000)-Mannose is a useful research compound. Its molecular formula is C59H106N3O17PS and its molecular weight is 1192.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C59H106N3O17PS

Molekulargewicht

1192.5 g/mol

IUPAC-Name

[(2R)-3-[hydroxy-[2-[2-[2-[[4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]carbamothioylamino]ethoxy]ethoxycarbonylamino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate

InChI

InChI=1S/C59H106N3O17PS/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-52(64)74-46-50(77-53(65)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)47-76-80(70,71)75-42-40-61-59(69)73-44-43-72-41-39-60-58(81)62-48-35-37-49(38-36-48)78-57-56(68)55(67)54(66)51(45-63)79-57/h35-38,50-51,54-57,63,66-68H,3-34,39-47H2,1-2H3,(H,61,69)(H,70,71)(H2,60,62,81)/t50-,51-,54-,55+,56+,57+/m1/s1

InChI-Schlüssel

HCFNARVABOJEGU-OKXQUMCGSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to DSPE-PEG(2000)-Mannose: Structure, Properties, and Applications in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[mannosyl(polyethylene glycol)-2000] (DSPE-PEG(2000)-Mannose), a key functionalized lipid in the development of targeted drug delivery systems. This document details its chemical structure, physicochemical properties, and its application in formulating nanocarriers that target mannose receptors on various cell types, particularly macrophages and dendritic cells.

Chemical Structure and Core Components

This compound is an amphiphilic molecule meticulously designed for advanced drug delivery applications. It is composed of three primary functional units:

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE): A saturated phospholipid that serves as the hydrophobic lipid anchor. The two stearoyl chains (C18:0) provide high stability and a high phase transition temperature, contributing to the formation of rigid and less permeable lipid bilayers in liposomal and nanoparticle formulations.

  • Polyethylene Glycol (PEG) 2000: A hydrophilic polymer with an average molecular weight of 2000 Daltons. The PEG chain creates a hydrophilic corona on the surface of nanoparticles, providing a "stealth" characteristic that sterically hinders opsonization and recognition by the reticuloendothelial system (RES). This leads to prolonged circulation times in vivo.

  • Mannose: A C-2 epimer of glucose that acts as a targeting ligand. Mannose moieties are recognized by the mannose receptor (CD206), a C-type lectin receptor highly expressed on the surface of various immune cells, including macrophages, dendritic cells, and certain endothelial cells. This specific interaction facilitates receptor-mediated endocytosis and targeted delivery of therapeutic payloads to these cells.

The covalent linkage of these three components results in a versatile tool for creating sophisticated drug delivery vehicles capable of reaching specific cellular targets.

Physicochemical Properties

The unique combination of a hydrophobic lipid, a hydrophilic polymer, and a targeting ligand imparts specific physicochemical properties to this compound, which are critical for its function in drug delivery systems.

PropertyValueReference(s)
Average Molecular Weight Approximately 2800 - 3000 g/mol (Varies due to PEG polydispersity)
Appearance White to off-white solid
Solubility Soluble in chloroform (B151607) and methanol (B129727). Forms micelles/liposomes in aqueous solutions.
Critical Micelle Concentration (CMC) In the low micromolar range (estimated based on DSPE-PEG(2000))
Purity Typically >95%
Storage -20°C in a dry, inert atmosphere

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of nanoparticles incorporating this compound.

Preparation of Mannose-Targeted Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the preparation of small unilamellar vesicles (SUVs) functionalized with mannose for targeted delivery.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • This compound

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Drug to be encapsulated (optional)

Equipment:

  • Rotary evaporator

  • Water bath

  • Liposome (B1194612) extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Glass vials and round-bottom flasks

Procedure:

  • Lipid Film Formation:

    • Dissolve DSPC, cholesterol, and this compound in chloroform in a round-bottom flask. A common molar ratio is 55:40:5 (DSPC:Cholesterol:this compound), but this can be optimized depending on the application.

    • If encapsulating a lipophilic drug, dissolve it in the chloroform with the lipids.

    • Attach the flask to a rotary evaporator and evaporate the chloroform under reduced pressure at a temperature above the phase transition temperature of the lipids (e.g., 60-65°C for DSPC).

    • Continue rotation until a thin, uniform lipid film is formed on the inner surface of the flask.

    • Dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with pre-warmed PBS (pH 7.4) by rotating the flask in the water bath at 60-65°C for 1 hour. If encapsulating a hydrophilic drug, it should be dissolved in the PBS. This process results in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles with a uniform size distribution, the MLV suspension is subjected to extrusion.

    • Assemble the liposome extruder with a 100 nm polycarbonate membrane.

    • Transfer the MLV suspension to the extruder and pass it through the membrane 11-21 times at a temperature above the lipid phase transition temperature. This process will yield a translucent suspension of SUVs.

  • Purification:

    • Remove any unencapsulated drug by size exclusion chromatography or dialysis.

Characterization of Mannose-Targeted Liposomes

Principle: DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles in suspension. The rate of these fluctuations is related to the particle size.

Equipment: DLS instrument (e.g., Malvern Zetasizer)

Procedure:

  • Sample Preparation: Dilute a small aliquot of the liposome suspension in filtered PBS to an appropriate concentration to avoid multiple scattering effects.

  • Measurement:

    • Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).

    • Transfer the diluted sample to a clean cuvette and place it in the instrument.

    • Perform the measurement according to the instrument's software instructions.

  • Data Analysis: The software will provide the Z-average diameter (an intensity-weighted average size) and the Polydispersity Index (PDI), which is a measure of the width of the size distribution. A PDI value below 0.2 is generally considered indicative of a monodisperse population.

Principle: Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is an indicator of the stability of a colloidal dispersion. It is determined by measuring the electrophoretic mobility of the particles in an applied electric field.

Equipment: DLS instrument with a zeta potential measurement capability.

Procedure:

  • Sample Preparation: Dilute the liposome suspension in an appropriate low-ionic-strength buffer (e.g., 10 mM NaCl) to the recommended concentration for the instrument.

  • Measurement:

    • Inject the sample into a clean zeta potential cell, ensuring no air bubbles are present.

    • Place the cell in the instrument and allow it to equilibrate.

    • Apply the electric field and measure the electrophoretic mobility.

  • Data Analysis: The instrument's software calculates the zeta potential from the electrophoretic mobility using the Henry equation. The zeta potential of DSPE-PEG-mannose liposomes is expected to be near neutral or slightly negative.

Principle: The encapsulation efficiency is the percentage of the drug that is successfully entrapped within the liposomes relative to the total amount of drug used in the formulation. This protocol involves separating the unencapsulated drug from the liposomes and then quantifying both fractions.

Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or fluorescence).

  • Size exclusion chromatography (SEC) column or centrifugal filter units.

Procedure:

  • Separation of Free Drug:

    • Separate the unencapsulated ("free") drug from the liposome formulation. This can be achieved by:

      • Size Exclusion Chromatography (SEC): Pass the liposome suspension through an SEC column. The larger liposomes will elute first, followed by the smaller, free drug molecules.

      • Centrifugal Filtration: Use a centrifugal filter unit with a molecular weight cutoff that allows the free drug to pass through while retaining the liposomes.

  • Quantification of Free Drug:

    • Collect the fraction containing the free drug and quantify its concentration using a validated HPLC method.

  • Quantification of Total Drug:

    • To determine the total drug concentration, disrupt a known volume of the original liposome suspension using a suitable solvent (e.g., methanol or a detergent like Triton X-100) to release the encapsulated drug.

    • Quantify the total drug concentration using the same HPLC method.

  • Calculation of Encapsulation Efficiency:

    • Calculate the EE% using the following formula: EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

Mechanism of Action: Mannose Receptor-Mediated Endocytosis

The targeting functionality of this compound relies on the specific recognition of the mannose ligand by the mannose receptor (CD206). This interaction triggers a cascade of events leading to the internalization of the nanoparticle.

Signaling Pathway and Internalization Workflow

The binding of a mannosylated nanoparticle to the mannose receptor initiates clathrin-mediated endocytosis. The cytoplasmic tail of the mannose receptor does not possess intrinsic signaling motifs; therefore, it is believed to associate with other receptors or adaptor proteins to initiate the signaling cascade.

Mannose_Receptor_Pathway Mannose Receptor-Mediated Endocytosis Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Mannosylated_Nanoparticle Mannosylated Nanoparticle Mannose_Receptor Mannose Receptor (CD206) Mannosylated_Nanoparticle->Mannose_Receptor Binding Co_receptor Co-receptor (e.g., TLR) Mannose_Receptor->Co_receptor Association Adaptor_Proteins Adaptor Proteins (e.g., AP2) Co_receptor->Adaptor_Proteins Recruitment Clathrin Clathrin Clathrin_Coated_Pit Clathrin-Coated Pit Clathrin->Clathrin_Coated_Pit Assembly Adaptor_Proteins->Clathrin Recruitment Dynamin Dynamin Dynamin->Clathrin_Coated_Pit Clathrin_Coated_Vesicle Clathrin-Coated Vesicle Clathrin_Coated_Pit->Clathrin_Coated_Vesicle Scission (Dynamin-mediated) Early_Endosome Early Endosome Clathrin_Coated_Vesicle->Early_Endosome Uncoating & Fusion Late_Endosome Late Endosome Early_Endosome->Late_Endosome Maturation Lysosome Lysosome Late_Endosome->Lysosome Fusion Drug_Release Drug Release Lysosome->Drug_Release Degradation &

Internalization of mannosylated nanoparticles via clathrin-mediated endocytosis.
Experimental Workflow for Studying Cellular Uptake

A typical workflow to investigate the cellular uptake of mannosylated nanoparticles is outlined below.

Cellular_Uptake_Workflow Experimental Workflow for Cellular Uptake Studies cluster_analysis Analysis Cell_Culture Culture Mannose Receptor- Expressing Cells (e.g., Macrophages) Nanoparticle_Incubation Incubate Cells with Fluorescently-Labeled Mannosylated Nanoparticles Cell_Culture->Nanoparticle_Incubation Washing Wash Cells to Remove Non-internalized Nanoparticles Nanoparticle_Incubation->Washing Flow_Cytometry Flow Cytometry (Quantitative Uptake) Washing->Flow_Cytometry Confocal_Microscopy Confocal Microscopy (Subcellular Localization) Washing->Confocal_Microscopy Plate_Reader Fluorescence Plate Reader (High-Throughput Screening) Washing->Plate_Reader

A generalized workflow for assessing the cellular uptake of targeted nanoparticles.

Applications in Drug Development

The ability to specifically target mannose receptors opens up numerous possibilities in drug development, including:

  • Targeted delivery of anti-cancer agents to tumor-associated macrophages (TAMs), which often overexpress the mannose receptor and play a role in tumor progression.

  • Development of novel vaccines by delivering antigens to dendritic cells, potent antigen-presenting cells, to enhance the immune response.

  • Treatment of inflammatory diseases by delivering anti-inflammatory drugs to activated macrophages.

  • Gene therapy by delivering genetic material to specific cell populations.

Conclusion

This compound is a powerful and versatile tool for the development of targeted nanomedicines. Its well-defined structure and predictable physicochemical properties, combined with its ability to engage the mannose receptor, make it an invaluable component in the design of sophisticated drug delivery systems. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and scientists working to advance the field of targeted therapeutics.

A Comprehensive Technical Guide to the Synthesis and Characterization of DSPE-PEG(2000)-Mannose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis and characterization of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[mannose(polyethylene glycol)-2000] (DSPE-PEG(2000)-Mannose). This functionalized lipid is a critical component in the development of targeted drug delivery systems, particularly for leveraging mannose receptor-mediated uptake in various cell types, including macrophages and dendritic cells.

Synthesis of this compound

The synthesis of this compound is typically achieved through the conjugation of a mannose derivative to a pre-functionalized DSPE-PEG(2000) chain. The most common approach involves the reaction of an amine-terminated DSPE-PEG(2000) with an activated mannose species.

A prevalent method for this conjugation is the reaction between DSPE-PEG(2000)-NH2 and a p-isothiocyanatophenyl-α-D-mannopyranoside. This reaction forms a stable thiourea (B124793) linkage between the lipid-PEG and the mannose ligand.

Synthesis_Pathway DSPE_PEG_NH2 DSPE-PEG(2000)-NH₂ Reaction DSPE_PEG_NH2->Reaction Mannose_NCS p-Isothiocyanatophenyl-α-D-mannopyranoside Mannose_NCS->Reaction Product This compound Purification Dialysis Lyophilization Product->Purification Purification Solvent Anhydrous DMF Triethylamine (B128534) (TEA) Solvent->Reaction Reaction Conditions Reaction->Product Stirring at RT, 24h

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis

Materials:

  • DSPE-PEG(2000)-Amine (NH2)

  • p-Isothiocyanatophenyl-α-D-mannopyranoside

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Dialysis membrane (MWCO 1000 Da)

  • Deionized water

Procedure:

  • In a clean, dry round-bottom flask, dissolve DSPE-PEG(2000)-NH2 in anhydrous DMF.

  • Add a 1.5 molar excess of p-isothiocyanatophenyl-α-D-mannopyranoside to the solution.

  • Add a 2 molar excess of triethylamine (TEA) to the reaction mixture to act as a base catalyst.

  • Allow the reaction to proceed with continuous stirring under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 24 hours.

  • After 24 hours, transfer the reaction mixture to a dialysis bag (MWCO 1000 Da).

  • Dialyze against deionized water for 48 hours, with frequent water changes to remove unreacted reagents and solvent.

  • The purified product is obtained by lyophilization (freeze-drying) of the dialyzed solution.

  • Store the final product, a white to off-white solid, at -20°C.

Characterization of this compound

Thorough characterization is essential to confirm the successful synthesis and purity of the final product. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Characterization_Workflow Start Synthesized this compound NMR ¹H-NMR Spectroscopy Start->NMR FTIR FTIR Spectroscopy Start->FTIR MS MALDI-TOF MS Start->MS Structure Structural Confirmation NMR->Structure Purity Purity Assessment NMR->Purity FTIR->Structure MW Molecular Weight Verification MS->MW

Caption: Workflow for the characterization of this compound.

¹H-Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

¹H-NMR is a powerful tool for confirming the covalent attachment of the mannose moiety to the DSPE-PEG chain by identifying characteristic proton signals.

Experimental Protocol: ¹H-NMR

  • Sample Preparation: Dissolve 5-10 mg of the lyophilized this compound in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or a mixture of CDCl₃ and deuterated methanol (B129727) (CD₃OD).

  • Instrumentation: Acquire the ¹H-NMR spectrum on a 300 MHz or higher field NMR spectrometer.

  • Data Analysis: Identify and integrate the characteristic peaks corresponding to the different components of the molecule.

Data Presentation: ¹H-NMR Chemical Shifts

Molecular MoietyChemical Shift (δ, ppm)Characteristic Protons
DSPE~0.88Terminal methyl groups of fatty acid chains
~1.25Methylene groups of fatty acid chains
~2.28Methylene groups adjacent to carbonyls
PEG~3.64Repeating ethylene (B1197577) glycol units (-CH₂-CH₂-O-)
Mannose (Phenyl)~7.0-7.5Aromatic protons of the phenyl group

The appearance of peaks in the aromatic region (~7.0-7.5 ppm), which are absent in the spectrum of the starting material DSPE-PEG(2000)-NH2, confirms the successful conjugation of the mannose derivative.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule and confirm the formation of the thiourea linkage.

Experimental Protocol: FTIR

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, a thin film can be cast from a solution of the sample onto a salt plate (e.g., NaCl or KBr).

  • Instrumentation: Record the FTIR spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the key functional groups.

Data Presentation: FTIR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Vibration Mode
C-H (Aliphatic)~2850-2950Stretching
C=O (Ester)~1735Stretching
C-O-C (PEG)~1100Stretching
C=S (Thiourea)~1300-1350Stretching
N-H (Amide/Thiourea)~1550Bending

The presence of the C=S stretching vibration and the characteristic amide/thiourea N-H bending provides evidence for the successful conjugation.

Mass Spectrometry (MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is commonly used to determine the molecular weight of the final product and to assess its polydispersity, which is characteristic of PEGylated compounds.

Experimental Protocol: MALDI-TOF MS

  • Sample Preparation: Co-crystallize the sample with a suitable matrix (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid) on a MALDI target plate.

  • Instrumentation: Analyze the sample using a MALDI-TOF mass spectrometer in positive ion mode.

  • Data Analysis: The resulting spectrum will show a distribution of peaks, each separated by 44 Da, corresponding to the repeating ethylene glycol unit. The peak of the distribution should correspond to the average molecular weight of this compound.

Data Presentation: Mass Spectrometry Data

ParameterExpected Value
Average Molecular Weight (Mw)~3000 Da
Polydispersity Index (PDI)Typically < 1.1

The observed average molecular weight should be consistent with the sum of the molecular weights of the DSPE-PEG(2000) backbone and the mannose derivative.

Purity and Yield

The purity of the final product is crucial for its application in drug delivery systems. Purity is typically assessed by ¹H-NMR and can be further confirmed by techniques like High-Performance Liquid Chromatography (HPLC). The reaction yield is calculated based on the initial amount of the limiting reactant (DSPE-PEG(2000)-NH2) and the final weight of the lyophilized product.

Data Presentation: Synthesis and Purity Metrics

ParameterTypical Value
Yield> 80%
Purity (by ¹H-NMR)> 95%

Storage and Stability

This compound should be stored as a lyophilized powder at -20°C in a desiccated environment to prevent hydrolysis of the ester and phosphodiester bonds. When handled, it is advisable to warm the container to room temperature before opening to minimize condensation. For use in aqueous solutions, it is recommended to prepare fresh solutions and use them promptly.

This comprehensive guide provides the essential details for the successful synthesis and thorough characterization of this compound, a key component for advancing targeted drug delivery research.

References

Mechanism of DSPE-PEG(2000)-Mannose Targeting Mannose Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the mechanism of DSPE-PEG(2000)-Mannose targeting mannose receptors, designed for researchers, scientists, and drug development professionals.

Executive Summary

The targeted delivery of therapeutics to specific cell populations remains a cornerstone of advanced drug development. Mannose receptors (MR), particularly the C-type lectin receptor CD206, are highly expressed on antigen-presenting cells (APCs) such as macrophages and dendritic cells, making them an attractive target for immunotherapies, vaccines, and treatments for diseases involving these cells. 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)-2000] functionalized with mannose (this compound) is a key excipient used in nanoparticle formulations, like liposomes, to achieve active targeting to these cells.[1][2][3][4] This guide elucidates the core mechanism of this targeting strategy, presents relevant quantitative data, and provides detailed experimental protocols for its evaluation.

The Mannose Receptor (CD206): The Target

The mannose receptor is a 175 kDa transmembrane protein crucial for both innate and adaptive immunity.[5] Its primary role is that of a pattern recognition receptor, binding to and internalizing glycoproteins and pathogens that display terminal mannose, fucose, or N-acetylglucosamine residues.[5][6]

Key characteristics include:

  • Expression: Predominantly found on macrophages (especially M2-phenotype tumor-associated macrophages, TAMs), immature dendritic cells, and liver sinusoidal endothelial cells.[5][6][7]

  • Structure: Comprises an N-terminal cysteine-rich domain, a fibronectin type II repeat, and eight C-type lectin domains (CTLDs) responsible for carbohydrate binding.[5][6]

  • Function: Mediates endocytosis and phagocytosis, leading to antigen processing and presentation.[6][8]

The Targeting Ligand: this compound

This compound is an amphiphilic molecule consisting of three main parts:

  • DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): A phospholipid that serves as a hydrophobic anchor, allowing for stable incorporation into the lipid bilayer of nanoparticles.[2][3]

  • PEG(2000) (Polyethylene Glycol, MW 2000 Da): A hydrophilic polymer spacer that extends from the nanoparticle surface. It provides a steric barrier that reduces non-specific protein binding and uptake by the reticuloendothelial system (RES), thereby increasing circulation time.[3][9][10]

  • Mannose: A terminal sugar moiety that acts as the targeting ligand, specifically recognized by the mannose receptor.[2]

Core Targeting Mechanism: A Step-by-Step Process

The targeting of this compound-functionalized nanoparticles to MR-expressing cells is a multi-step process involving specific recognition and active cellular uptake.

  • Binding/Recognition: The mannose ligands presented on the distal end of the PEG chains are recognized by and bind to the carbohydrate recognition domains (CRDs) of the mannose receptors on the cell surface.[6] High-affinity binding is often achieved through multivalent interactions, where multiple mannose ligands on the nanoparticle surface engage with several receptors simultaneously.[4][6]

  • Internalization via Endocytosis: Upon ligand binding, the mannose receptor-nanoparticle complex is internalized. This process is primarily mediated by clathrin-dependent endocytosis.[5][8] The cell membrane invaginates to form a clathrin-coated pit, which then pinches off to form an intracellular vesicle containing the nanoparticle.

  • Intracellular Trafficking: The vesicle, now an early endosome, traffics into the cell. The acidic environment of the late endosome can facilitate the release of encapsulated cargo. The nanoparticle may ultimately be trafficked to lysosomes for degradation.[6] Concurrently, the mannose receptor is typically recycled back to the plasma membrane, ready to bind to new ligands.[5][8]

TargetingMechanism cluster_extracellular Extracellular Space cluster_cell Target Cell (Macrophage, DC) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NP DSPE-PEG-Mannose Nanoparticle MR Mannose Receptor (CD206) NP->MR 1. Specific Binding Endosome Early Endosome MR->Endosome 2. Clathrin-Mediated Endocytosis Endosome->MR Receptor Recycling Lysosome Lysosome (Degradation) Endosome->Lysosome 3a. Trafficking Payload Payload Release Endosome->Payload 3b. Endosomal Escape LiposomeSynthesis A 1. Dissolve Lipids & DSPE-PEG-Mannose in Organic Solvent B 2. Create Thin Lipid Film (Rotary Evaporation) A->B C 3. Hydrate Film with Payload in Aqueous Buffer B->C D 4. Size Extrusion (e.g., through 100 nm membrane) C->D E 5. Purify Nanoparticles (e.g., Size Exclusion Chromatography) D->E F Final Mannose-Targeted Liposomes E->F CompetitiveBindingLogic cluster_control A) Standard Uptake cluster_competitive B) Competitive Inhibition Cells_A MR-Positive Cells Lipo_A Fluorescent Mannose Liposomes Cells_A->Lipo_A Incubate Result_A Result: HIGH Cellular Fluorescence Lipo_A->Result_A Cells_B MR-Positive Cells Blocker Add Excess Free Mannose (Competitor) Cells_B->Blocker 1. Pre-incubate to block receptors Lipo_B Fluorescent Mannose Liposomes Blocker->Lipo_B 2. Add Liposomes Result_B Result: LOW Cellular Fluorescence Lipo_B->Result_B

References

Biocompatibility and Toxicity of DSPE-PEG(2000)-Mannose: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG(2000)) is a widely utilized phospholipid-PEG conjugate in drug delivery systems. The addition of a mannose moiety to the distal end of the PEG chain creates DSPE-PEG(2000)-Mannose, a functionalized lipid designed for targeted delivery to cells expressing mannose receptors, such as macrophages and dendritic cells. This technical guide provides a comprehensive overview of the biocompatibility and toxicity profile of this compound, consolidating available data and outlining key experimental protocols.

Biocompatibility Profile

The biocompatibility of this compound is a critical aspect of its utility in nanomedicine. It is influenced by the individual components—DSPE, PEG(2000), and mannose—all of which are generally considered biocompatible. The PEG component, in particular, is known to confer a "stealth" characteristic to nanoparticles, reducing opsonization and clearance by the reticuloendothelial system.

In Vitro Biocompatibility
  • Hemocompatibility: The hemolytic potential of this compound is a key indicator of its compatibility with blood components. While specific quantitative data for this compound is limited, PEGylated nanoparticles are generally considered to have low hemolytic activity.

In Vivo Biocompatibility
  • Immunogenicity: The mannose moiety is specifically incorporated to interact with the mannose receptor (CD206) on antigen-presenting cells, which can lead to an intended immunomodulatory effect. This can be beneficial for vaccine and immunotherapy applications. However, it also highlights the potential for unintended immune stimulation. Studies on long-term ingestion of free mannose in mice have not shown adverse effects, though this does not directly translate to the effects of conjugated mannose in a nanoparticle formulation.

  • Biodistribution: Following systemic administration, nanoparticles containing this compound are expected to exhibit altered biodistribution profiles compared to non-targeted nanoparticles. The mannose targeting can lead to increased accumulation in organs rich in macrophages, such as the liver and spleen.

Toxicity Profile

A thorough toxicological assessment is essential for the preclinical development of any nanomedicine. This includes evaluating both in vitro and in vivo toxicity.

In Vitro Toxicity

Quantitative in vitro toxicity data for this compound is not extensively reported. The following table summarizes the type of data that should be generated.

Assay Endpoint Typical Results for Biocompatible Nanoparticles
Cytotoxicity (e.g., MTT, MTS) Cell Viability (%), IC50 (µg/mL)High cell viability (>80-90%) at relevant concentrations
Hemolysis Assay Hemolysis (%)Low hemolysis (<5%) at relevant concentrations
In Vivo Toxicity

Comprehensive in vivo toxicity studies are crucial to understand the systemic effects of this compound formulations. Key parameters to be evaluated are summarized in the table below. To date, specific in vivo toxicity studies focused solely on this compound are not widely published.

Parameter Measurement Indicators of Toxicity
Acute Toxicity Survival, clinical signs of toxicityMortality, adverse clinical signs (e.g., lethargy, ruffled fur)
Body Weight Regular monitoring of body weightSignificant weight loss (>10-15%)
Organ-to-Body Weight Ratio Measurement of key organs (liver, spleen, kidneys, heart, brain) at necropsySignificant changes in organ weight relative to body weight
Histopathology Microscopic examination of major organsCellular damage, inflammation, necrosis, or other pathological changes
Blood Chemistry Analysis of serum for markers of organ function (e.g., ALT, AST, BUN, creatinine)Elevated levels of liver enzymes (ALT, AST) or kidney function markers (BUN, creatinine) indicating organ damage
Hematology Complete blood count (CBC)Changes in red blood cells, white blood cells, and platelets

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general framework for assessing the cytotoxicity of this compound formulations using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow for MTT Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_seeding Seed cells in 96-well plate incubation1 Incubate for 24h cell_seeding->incubation1 treatment Treat cells with this compound formulation incubation1->treatment incubation2 Incubate for 24-72h treatment->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 2-4h add_mtt->incubation3 add_solubilizer Add solubilization solution (e.g., DMSO) incubation3->add_solubilizer read_absorbance Read absorbance at ~570 nm add_solubilizer->read_absorbance calculate_viability Calculate cell viability (%) read_absorbance->calculate_viability

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Methodology:

  • Cell Seeding: Plate cells (e.g., RAW 264.7 macrophages, or a cell line relevant to the therapeutic application) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the this compound formulation in cell culture medium. Replace the old medium with the medium containing the test substance. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the cells for a period of 24 to 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a detergent-based solution, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the cell viability against the concentration to determine the IC50 value.

Hemolysis Assay

This protocol outlines a general method for evaluating the hemolytic activity of this compound formulations.

Workflow for Hemolysis Assay

Hemolysis_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis get_blood Obtain fresh whole blood isolate_rbcs Isolate and wash red blood cells (RBCs) get_blood->isolate_rbcs prepare_suspension Prepare RBC suspension isolate_rbcs->prepare_suspension mix Mix RBC suspension with this compound formulation prepare_suspension->mix incubate Incubate at 37°C mix->incubate centrifuge Centrifuge to pellet intact RBCs incubate->centrifuge collect_supernatant Collect supernatant centrifuge->collect_supernatant read_absorbance Read absorbance of hemoglobin at ~540 nm collect_supernatant->read_absorbance calculate_hemolysis Calculate hemolysis (%) read_absorbance->calculate_hemolysis

Caption: Workflow for assessing hemolytic activity.

Methodology:

  • RBC Preparation: Obtain fresh whole blood from a healthy donor. Centrifuge the blood to pellet the red blood cells (RBCs). Wash the RBC pellet multiple times with phosphate-buffered saline (PBS).

  • Treatment: Prepare a suspension of RBCs in PBS. Add different concentrations of the this compound formulation to the RBC suspension. Use PBS as a negative control (0% hemolysis) and a known hemolytic agent like Triton X-100 or deionized water as a positive control (100% hemolysis).

  • Incubation: Incubate the samples at 37°C for a specified time (e.g., 1-4 hours) with gentle agitation.

  • Centrifugation: Centrifuge the samples to pellet the intact RBCs.

  • Absorbance Measurement: Carefully collect the supernatant and measure the absorbance of the released hemoglobin using a spectrophotometer at a wavelength of approximately 540 nm.

  • Data Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

In Vivo Toxicity Study

This protocol provides a general outline for an acute in vivo toxicity study in a rodent model. All animal experiments should be conducted in accordance with institutional and national guidelines for animal care and use.

Workflow for In Vivo Toxicity Study

InVivo_Toxicity_Workflow cluster_study_initiation Study Initiation cluster_treatment_monitoring Treatment and Monitoring cluster_termination_analysis Termination and Analysis animal_acclimation Animal Acclimation grouping Randomize animals into treatment groups animal_acclimation->grouping administration Administer this compound formulation (e.g., i.v.) grouping->administration monitoring Monitor clinical signs and body weight administration->monitoring euthanasia Euthanize animals at study endpoint monitoring->euthanasia blood_collection Collect blood for hematology and chemistry euthanasia->blood_collection organ_collection Collect and weigh organs euthanasia->organ_collection histopathology Perform histopathological analysis organ_collection->histopathology Mannose_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus mannose_np DSPE-PEG(2000) -Mannose NP mannose_receptor Mannose Receptor (CD206) mannose_np->mannose_receptor Binding signaling_cascade Signaling Cascade mannose_receptor->signaling_cascade ikb_kinase IKK Complex signaling_cascade->ikb_kinase Activation ikb IκB ikb_kinase->ikb Phosphorylation & Degradation ikb_nfkb IκB NF-κB ikb_kinase->ikb_nfkb nfkb NF-κB nfkb_n NF-κB nfkb->nfkb_n Translocation dna DNA nfkb_n->dna Binding gene_transcription Gene Transcription dna->gene_transcription cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) gene_transcription->cytokines

The In Vivo Journey of DSPE-PEG(2000)-Mannose: A Technical Guide to its Pharmacokinetics and Fate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[mannose(polyethylene glycol)-2000] (DSPE-PEG(2000)-Mannose) is a key functionalized lipid in the development of targeted drug delivery systems. By incorporating a mannose ligand, this molecule enables the specific targeting of cells expressing mannose receptors, such as macrophages and dendritic cells, which are pivotal in various pathological conditions including cancer and infectious diseases. The polyethylene (B3416737) glycol (PEG) linker provides a hydrophilic shield, prolonging circulation time and reducing clearance by the reticuloendothelial system (RES). This guide provides an in-depth overview of the pharmacokinetics and in vivo fate of this compound-containing nanocarriers, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways.

Pharmacokinetics of this compound Formulations

The pharmacokinetic profile of liposomes and nanoparticles incorporating this compound is influenced by several factors, including the overall lipid composition, particle size, surface charge, and the density of the mannose ligand. While specific pharmacokinetic parameters for this compound formulations are not extensively reported in a consolidated manner, data from studies on long-circulating PEGylated liposomes provide a relevant baseline for understanding their behavior in vivo. Mannosylation is expected to alter the biodistribution profile by increasing uptake in organs rich in mannose receptors, such as the liver and spleen.

Table 1: Representative Pharmacokinetic Parameters of PEGylated Liposomes in Mice

Formulation CompositionHalf-life (t½) (hours)Clearance (mL/h)AUC (µmol·h/mL)Animal ModelReference
DSPC/Chol/DSPE-PEG(2000) (5 mol%)~18~0.15Not ReportedMice[1]
DSPC/Chol/DSPE-PEG(2000) (8 mol%)~18~0.18Not ReportedMice[1]
Conventional Liposomes (No PEG)Not Reported~1.44Not ReportedMice[1]

Note: This table presents data for non-mannosylated PEGylated liposomes to provide a general reference for long-circulating formulations. The addition of mannose is expected to influence these parameters, particularly clearance and biodistribution.

In Vivo Fate and Biodistribution

The primary fate of intravenously administered this compound formulated nanoparticles is uptake by cells expressing the mannose receptor. The PEGylation is designed to reduce non-specific uptake by the mononuclear phagocyte system (MPS), thereby extending circulation time and allowing for more efficient targeting of specific cell populations.

Table 2: Representative Biodistribution of PEGylated Liposomes in Mice (24 hours post-injection)

Organ% Injected Dose per Gram (%ID/g)
Blood13.5 ± 1.7
LiverData not specified
SpleenData not specified
LungsData not specified
KidneysData not specified

Source: Adapted from Mougin-Degraef et al., 2007.[1] This data is for a long-circulating, non-mannosylated liposome (B1194612) formulation. Mannosylation would likely lead to increased accumulation in the liver and spleen.

A study on mannose-decorated lipid nanoparticles (LNPs) for liver-targeting showed a significant distribution to the liver (71.6%), with lower amounts in the spleen (17.2%) and lungs (4.7%) at 6 hours post-injection in mice[2]. This highlights the targeting efficiency conferred by the mannose moiety.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound typically involves the conjugation of a mannose derivative to the distal end of a DSPE-PEG(2000)-amine molecule.

G DSPE_PEG_NH2 DSPE-PEG(2000)-NH2 Reaction Reaction in Organic Solvent (e.g., DMF with base) DSPE_PEG_NH2->Reaction Activated_Mannose Activated Mannose Derivative (e.g., mannose-isothiocyanate) Activated_Mannose->Reaction Purification Purification (e.g., Dialysis, Chromatography) Reaction->Purification DSPE_PEG_Mannose This compound Purification->DSPE_PEG_Mannose

Synthesis of this compound.

Methodology:

  • Activation of Mannose: D-mannose is chemically modified to introduce a reactive group (e.g., isothiocyanate or N-hydroxysuccinimide ester) that can readily react with the terminal amine of DSPE-PEG(2000)-NH2.

  • Conjugation Reaction: DSPE-PEG(2000)-NH2 is dissolved in a suitable organic solvent, such as dimethylformamide (DMF), along with a base (e.g., triethylamine) to facilitate the reaction. The activated mannose derivative is then added to the solution and stirred at room temperature for a specified period (e.g., 24 hours).

  • Purification: The reaction mixture is purified to remove unreacted starting materials and byproducts. This is often achieved through dialysis against a large volume of water, followed by lyophilization to obtain the pure this compound conjugate.

  • Characterization: The final product is characterized using techniques such as ¹H-NMR and mass spectrometry to confirm the successful conjugation and purity.

Preparation of Mannosylated Liposomes

The thin-film hydration method is a common technique for preparing liposomes incorporating this compound.

Methodology:

  • Lipid Film Formation: The desired lipids, including the primary structural lipids (e.g., DSPC, cholesterol) and this compound, are dissolved in an organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask.[3][4][5][6]

  • Solvent Evaporation: The organic solvent is removed under reduced pressure using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.[3][4][5][6]

  • Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by gentle rotation at a temperature above the phase transition temperature of the lipids. This process leads to the formation of multilamellar vesicles (MLVs).[3][4][5][6]

  • Size Reduction (Extrusion): To obtain unilamellar vesicles with a defined size, the MLV suspension is repeatedly passed through polycarbonate membranes with a specific pore size (e.g., 100 nm) using an extruder.[3]

  • Purification: Non-encapsulated material (if any) is removed by techniques such as size exclusion chromatography or dialysis.

In Vivo Pharmacokinetic and Biodistribution Study

G cluster_prep Preparation cluster_animal Animal Study cluster_analysis Analysis Liposome_Prep Prepare Radiolabeled or Fluorescently Labeled Liposomes IV_Injection Intravenous Injection into Animal Model (e.g., Mouse) Liposome_Prep->IV_Injection Blood_Sampling Serial Blood Sampling at Predetermined Time Points IV_Injection->Blood_Sampling Tissue_Harvest Euthanasia and Organ/Tissue Harvest IV_Injection->Tissue_Harvest Quantification Quantify Liposome Concentration in Blood and Tissues Blood_Sampling->Quantification Tissue_Harvest->Quantification PK_Analysis Pharmacokinetic Modeling (Half-life, Clearance, AUC) Quantification->PK_Analysis Bio_Analysis Biodistribution Analysis (%ID/g) Quantification->Bio_Analysis

Workflow for In Vivo Pharmacokinetic and Biodistribution Studies.

Methodology:

  • Labeling of Liposomes: For in vivo tracking, liposomes are typically labeled with a radioactive isotope (e.g., by incorporating a chelating lipid like DSPE-DTPA for labeling with Indium-111) or a fluorescent dye (e.g., by including a lipid-soluble dye like DiD in the formulation).[7]

  • Animal Model: Studies are commonly conducted in rodents, such as mice or rats.[7][8][9]

  • Administration: The liposomal formulation is administered intravenously (IV), typically via the tail vein.[7][8][9]

  • Blood Sampling: Blood samples are collected at various time points post-injection (e.g., 5 min, 1h, 4h, 24h, 48h).[8][9] Serial microsampling techniques can be employed to obtain a full pharmacokinetic profile from a single animal.[10][11][12]

  • Tissue Harvesting: At the end of the study, animals are euthanized, and major organs (liver, spleen, lungs, kidneys, heart, brain, etc.) and tumors (if applicable) are harvested, weighed, and homogenized.[8]

  • Quantification: The amount of the label (radioactivity or fluorescence) is measured in the blood and tissue homogenates using a gamma counter or a fluorescence plate reader, respectively.[8][9]

  • Data Analysis: The concentration of the liposomes in the blood over time is used to calculate pharmacokinetic parameters such as half-life, clearance, and area under the curve (AUC). The amount of label in each organ is typically expressed as a percentage of the injected dose per gram of tissue (%ID/g) to determine the biodistribution profile.

Cellular Uptake and Intracellular Fate

The mannose moiety on the surface of the liposomes facilitates their recognition and uptake by the mannose receptor (CD206), which is highly expressed on macrophages and dendritic cells.

G Mannosylated_Liposome Mannosylated Liposome (DSPE-PEG-Mannose) Mannose_Receptor Mannose Receptor (CD206) Mannosylated_Liposome->Mannose_Receptor Binding Macrophage Macrophage Endocytosis Receptor-Mediated Endocytosis Mannose_Receptor->Endocytosis Internalization Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Maturation Drug_Release Drug Release Lysosome->Drug_Release

Mannose Receptor-Mediated Cellular Uptake.

This interaction triggers receptor-mediated endocytosis, leading to the internalization of the liposome into an endosome. The endosome then matures and may fuse with a lysosome, where the acidic environment and enzymes can facilitate the degradation of the liposome and the release of its encapsulated cargo into the cytoplasm.

Conclusion

This compound is a valuable component for the construction of targeted nanocarriers. Its pharmacokinetic profile is characterized by the long-circulating properties imparted by the PEG chain and the specific tissue and cellular distribution mediated by the mannose ligand. While more quantitative pharmacokinetic data on specific this compound formulations are needed, the established methodologies for liposome preparation, characterization, and in vivo evaluation provide a robust framework for the continued development and optimization of these promising drug delivery systems. This guide serves as a foundational resource for researchers and developers in this field, outlining the key considerations for harnessing the potential of mannose-targeted nanomedicines.

References

Critical Micelle Concentration of DSPE-PEG(2000)-Mannose: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Overview of DSPE-PEG(2000)-Mannose

This compound is a functionalized phospholipid widely employed in the development of targeted drug delivery systems, particularly for liposomes and lipid nanoparticles (LNPs). The DSPE anchor facilitates incorporation into the lipid bilayer, while the polyethylene (B3416737) glycol (PEG) linker provides a hydrophilic corona that sterically stabilizes the nanoparticles, reducing opsonization and prolonging circulation time. The terminal mannose moiety serves as a targeting ligand for the mannose receptor (CD206), which is highly expressed on the surface of various immune cells, including macrophages and dendritic cells, as well as certain cancer cells.[1][2] This targeted approach enhances the delivery of therapeutic payloads to specific cell populations, improving efficacy and reducing off-target effects.

Critical Micelle Concentration (CMC) Data

The critical micelle concentration is a fundamental characteristic of amphiphilic molecules, representing the concentration at which monomers self-assemble into micelles in an aqueous solution. Below the CMC, the molecules exist predominantly as monomers, while above the CMC, they form organized micellar structures. This parameter is critical for the design and preparation of lipid-based drug delivery vehicles.

While a specific CMC value for this compound is not documented in the reviewed literature, the CMC of the non-mannosylated precursor, DSPE-PEG(2000), provides a valuable reference point. The addition of the mannose group, a relatively small hydrophilic moiety, is not expected to drastically alter the CMC compared to the parent DSPE-PEG(2000). However, slight variations may exist due to changes in the overall hydrophilicity and molecular geometry.

The table below summarizes the reported CMC values for DSPE-PEG(2000) under different conditions.

CompoundMethodConditionsCMC Value
DSPE-PEG(2000)Fluorescence SpectroscopyNot specified0.5 - 1.0 mM
DSPE-PEG(2000)Not specifiedPure water~10x higher than in buffer
DSPE-PEG(2000)Not specifiedIsotonic HEPES buffered salineLower than in pure water

It is important to note that the CMC can be influenced by factors such as temperature, pH, and the ionic strength of the buffer.[3]

Experimental Protocols for CMC Determination

Several well-established methods can be employed to experimentally determine the CMC of this compound. The most common techniques for PEGylated lipids are fluorescence spectroscopy and surface tension measurement.

Fluorescence Spectroscopy using a Hydrophobic Probe

This is a highly sensitive method that relies on the change in the fluorescence properties of a hydrophobic probe, such as pyrene (B120774) or 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), as it partitions from the aqueous environment into the hydrophobic core of the newly formed micelles.

Materials:

  • This compound

  • Pyrene (or other suitable hydrophobic fluorescent probe)

  • High-purity water or buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)

  • Volumetric flasks and precision pipettes

  • Fluorometer

Procedure:

  • Stock Solution Preparation:

    • Prepare a concentrated stock solution of this compound in the desired aqueous medium. The concentration should be well above the expected CMC.

    • Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone (B3395972) or methanol) at a concentration of approximately 10⁻³ M.

  • Sample Preparation:

    • Prepare a series of aqueous solutions of this compound with varying concentrations by serial dilution of the stock solution. The concentration range should span the expected CMC.

    • To each solution, add a small aliquot of the pyrene stock solution such that the final concentration of pyrene is constant and very low (typically around 10⁻⁶ to 10⁻⁷ M) to avoid self-quenching and the formation of pyrene excimers at low lipid concentrations. The volume of the organic solvent should be kept minimal (e.g., <1% v/v) to not influence micellization.

    • Allow the solutions to equilibrate for a sufficient time (e.g., several hours or overnight) at a constant temperature.

  • Fluorescence Measurement:

    • Set the excitation wavelength of the fluorometer to a value appropriate for pyrene (typically around 335 nm).

    • Measure the fluorescence emission spectra for each sample (typically in the range of 350-500 nm).

    • Record the intensity of the first and third vibrational peaks of the pyrene emission spectrum (I₁ at ~373 nm and I₃ at ~384 nm).

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities of the third to the first peak (I₃/I₁). This ratio is sensitive to the polarity of the microenvironment of the pyrene probe. In a polar aqueous environment, the ratio is low, while in the nonpolar micellar core, the ratio increases significantly.

    • Plot the I₃/I₁ ratio as a function of the logarithm of the this compound concentration.

    • The resulting plot will show a sigmoidal curve. The CMC is determined from the inflection point of this curve, which corresponds to the concentration at which a significant change in the polarity of the pyrene microenvironment occurs, indicating the onset of micelle formation.

Surface Tension Measurement (Du Noüy Ring or Wilhelmy Plate Method)

This method is based on the principle that surfactants, below their CMC, tend to accumulate at the air-water interface, leading to a decrease in surface tension. Once micelles form, the concentration of monomers at the interface remains relatively constant, and thus the surface tension plateaus.

Materials:

  • This compound

  • High-purity water or buffer of choice

  • Tensiometer (with a Du Noüy ring or Wilhelmy plate)

  • Glassware with a constant surface area

Procedure:

  • Solution Preparation:

    • Prepare a series of this compound solutions in the desired aqueous medium, covering a wide range of concentrations both below and above the anticipated CMC.

  • Surface Tension Measurement:

    • Calibrate the tensiometer according to the manufacturer's instructions, typically with high-purity water.

    • Measure the surface tension of each prepared solution, starting from the most dilute to the most concentrated to minimize cross-contamination.

    • Ensure that the temperature is kept constant throughout the measurements.

    • Allow each solution to equilibrate at the interface before taking a reading.

  • Data Analysis:

    • Plot the measured surface tension as a function of the logarithm of the this compound concentration.

    • The plot will typically show two linear regions with different slopes. The first region, at lower concentrations, will have a steep negative slope, indicating a rapid decrease in surface tension with increasing concentration. The second region, at higher concentrations, will be nearly horizontal, indicating that the surface tension remains relatively constant.

    • The CMC is determined as the concentration at the intersection of the two extrapolated linear portions of the plot.

Visualizations: Workflows and Pathways

Experimental Workflow for CMC Determination

The following diagram illustrates the key steps in determining the CMC of this compound using the fluorescence spectroscopy method with a pyrene probe.

CMC_Determination_Workflow prep_stocks Prepare Stock Solutions (DSPE-PEG-Mannose & Pyrene) serial_dilute Create Serial Dilutions of DSPE-PEG-Mannose prep_stocks->serial_dilute add_probe Add Constant Amount of Pyrene Probe serial_dilute->add_probe equilibrate Equilibrate Samples (Constant Temperature) add_probe->equilibrate measure_fluorescence Measure Fluorescence (Emission Spectra) equilibrate->measure_fluorescence analyze_data Calculate I3/I1 Ratio measure_fluorescence->analyze_data plot_data Plot I3/I1 vs. log(Concentration) analyze_data->plot_data determine_cmc Determine CMC (Inflection Point) plot_data->determine_cmc

Caption: Experimental workflow for CMC determination via fluorescence spectroscopy.

Signaling Pathway: Mannose Receptor-Mediated Endocytosis

This diagram illustrates the mechanism by which this compound functionalized nanoparticles are internalized by target cells, such as macrophages, through mannose receptor-mediated endocytosis.

Mannose_Receptor_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell (e.g., Macrophage) lnp DSPE-PEG-Mannose Functionalized Nanoparticle mannose_receptor Mannose Receptor (CD206) lnp->mannose_receptor Binding clathrin_pit Clathrin-Coated Pit mannose_receptor->clathrin_pit Internalization early_endosome Early Endosome clathrin_pit->early_endosome Vesicle Formation late_endosome Late Endosome early_endosome->late_endosome Maturation (pH drop) lysosome Lysosome late_endosome->lysosome Fusion drug_release Drug Release (Therapeutic Action) lysosome->drug_release

Caption: Mannose receptor-mediated endocytosis pathway for targeted drug delivery.

Conclusion

The critical micelle concentration is a pivotal parameter in the formulation of this compound-based drug delivery systems. While a definitive CMC value for this specific conjugate is not yet established in the literature, this guide provides the necessary theoretical background and detailed experimental protocols to enable researchers to determine it empirically. By understanding and controlling the CMC, drug development professionals can optimize the stability, drug loading, and in vivo performance of targeted nanomedicines, ultimately advancing the potential of precision therapeutics.

References

DSPE-PEG(2000)-Mannose for Targeted Drug Delivery: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[mannose(polyethylene glycol)-2000] (DSPE-PEG(2000)-Mannose), a key functionalized lipid for targeted drug delivery. It details the synthesis, characterization, and formulation of mannose-targeted nanocarriers, with a focus on their mechanism of action and relevant experimental protocols.

Introduction: The Rationale for Mannose Targeting

Targeted drug delivery aims to increase the concentration of a therapeutic agent at a specific site in the body, enhancing efficacy while minimizing systemic toxicity. One promising strategy is active targeting, which utilizes ligands that bind to specific receptors overexpressed on target cells. The mannose receptor (CD206), a C-type lectin receptor, is an attractive target as it is highly expressed on the surface of various immune cells, particularly macrophages and dendritic cells.[1][2] These cells are key players in numerous pathologies, including cancer, infectious diseases, and inflammatory disorders.

Tumor-associated macrophages (TAMs), for instance, often exhibit an immunosuppressive M2-like phenotype and are abundant in the tumor microenvironment, making them a prime target for immunomodulatory therapies.[3] By decorating nanocarriers such as liposomes or lipid nanoparticles (LNPs) with mannose moieties, these delivery systems can be specifically directed to mannose receptor-expressing cells.[2]

This compound is an amphiphilic molecule designed for this purpose.[4] It consists of three key components:

  • DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): A phospholipid that serves as a lipid anchor, allowing for stable incorporation into the lipid bilayer of nanocarriers.[5]

  • PEG(2000) (Polyethylene Glycol, MW 2000 Da): A hydrophilic polymer chain that provides a "stealth" characteristic, reducing recognition by the mononuclear phagocyte system and prolonging circulation time.[6] It also acts as a flexible spacer, presenting the mannose ligand for optimal receptor binding.[2]

  • Mannose: The targeting ligand that specifically binds to the mannose receptor (CD206).[4]

This guide will explore the technical aspects of utilizing this compound to create advanced, targeted drug delivery systems.

Synthesis and Characterization

The synthesis of this compound typically involves the conjugation of a mannose derivative to the distal end of a DSPE-PEG(2000)-amine precursor.

Synthesis Workflow

The general synthesis scheme involves activating a mannose derivative to make it reactive with the terminal amine group of DSPE-PEG(2000)-NH2.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification cluster_product Final Product DSPE_PEG_NH2 DSPE-PEG(2000)-NH2 Coupling Coupling Reaction (e.g., in DMSO with coupling agents) DSPE_PEG_NH2->Coupling Mannose Activated Mannose Derivative Mannose->Coupling Purify Dialysis / Chromatography Coupling->Purify DSPE_PEG_Man This compound Purify->DSPE_PEG_Man

Caption: Synthesis workflow for this compound.
Characterization

Confirmation of the final product's structure is crucial and is typically achieved through spectroscopic methods.

  • ¹H-Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: Used to confirm the presence of characteristic peaks corresponding to the DSPE lipid chains, the repeating units of the PEG chain, and the protons of the mannose ring. For example, typical peaks appear at ~1.0–1.5 ppm for DSPE, ~3.5–4.0 ppm for PEG, and often aromatic signals if a linker is used for conjugation.[3]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify functional groups present in the molecule and confirm the formation of new bonds (e.g., an amide bond) during the coupling reaction.

Formulation of Mannose-Targeted Nanoparticles

This compound is incorporated into lipid-based nanoparticles during the formulation process. The thin-film hydration method followed by extrusion is a widely used technique.[7]

Formulation_Workflow A 1. Dissolve Lipids (e.g., PC, Cholesterol, DSPE-PEG-Mannose) in organic solvent. B 2. Solvent Evaporation (Rotary Evaporator) Forms thin lipid film. A->B C 3. Hydration Hydrate film with aqueous buffer (containing hydrophilic drug). Forms MLVs. B->C D 4. Size Reduction (Extrusion) Pass MLVs through polycarbonate membranes. Forms LUVs. C->D E 5. Purification Remove unencapsulated drug (e.g., Dialysis, SEC). D->E F 6. Characterization (DLS, Zeta Potential, TEM, EE%) E->F Targeting_Mechanism cluster_circulation Systemic Circulation cluster_targeting Targeting & Binding cluster_uptake Cellular Uptake cluster_release Intracellular Drug Release NP Mannosylated Nanoparticle (NP) Binding Mannose binds to Mannose Receptor (CD206) NP->Binding TargetCell Target Cell (e.g., Macrophage) Endocytosis Receptor-Mediated Endocytosis Binding->Endocytosis Endosome Endosome Formation Endocytosis->Endosome Escape Endosomal Escape Endosome->Escape DrugRelease Drug acts on intracellular target Escape->DrugRelease Endocytosis_Pathway cluster_endocytosis Endocytosis cluster_trafficking Intracellular Trafficking NP Mannosylated NP Receptor Mannose Receptor (CD206) NP->Receptor Invagination Membrane Invagination (Clathrin/Caveolae-mediated) Receptor->Invagination Binding Membrane Plasma Membrane Vesicle Endocytic Vesicle Invagination->Vesicle EarlyEndosome Early Endosome (pH ~6.0-6.5) Vesicle->EarlyEndosome LateEndosome Late Endosome (pH ~5.0-6.0) EarlyEndosome->LateEndosome Lysosome Lysosome (pH ~4.5-5.0) LateEndosome->Lysosome Cytoplasm Drug Release to Cytoplasm (Endosomal Escape) LateEndosome->Cytoplasm Escape

References

The Pivotal Role of PEG Chain Length in the Function of DSPE-PEG-Mannose for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic design of targeted nanocarriers is paramount in enhancing therapeutic efficacy while minimizing off-target effects. Among the various targeting strategies, the functionalization of nanoparticles with mannose ligands to target the mannose receptor (CD206), highly expressed on antigen-presenting cells (APCs) like macrophages and dendritic cells, has garnered significant attention.[1][2] 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[mannose(polyethylene glycol)] (DSPE-PEG-Mannose) is a key component in these systems, serving as both a targeting moiety and a stealth agent. The length of the polyethylene (B3416737) glycol (PEG) chain in this conjugate is a critical parameter that profoundly influences the physicochemical properties, biological interactions, and overall in vivo performance of the nanocarrier. This technical guide provides a comprehensive overview of the role of PEG chain length in DSPE-PEG-Mannose function, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

The Dual Functionality of DSPE-PEG-Mannose

DSPE-PEG-Mannose is an amphiphilic molecule where the DSPE lipid anchor integrates into the lipid bilayer of a nanoparticle, while the hydrophilic PEG-Mannose chain extends into the aqueous environment.[3] This arrangement serves two primary purposes:

  • Targeting: The terminal mannose residue acts as a ligand for the mannose receptor, facilitating receptor-mediated endocytosis into target cells.[1][3]

  • Stealth Properties: The PEG chain creates a hydrophilic corona around the nanoparticle, which sterically hinders the adsorption of opsonin proteins. This "stealth" effect reduces recognition and clearance by the mononuclear phagocyte system (MPS), thereby prolonging the circulation half-life of the nanoparticle and increasing its probability of reaching the target tissue.[4]

The delicate balance between these two functions is significantly modulated by the length of the PEG chain.

Impact of PEG Chain Length on Nanoparticle Physicochemical Properties

The molecular weight of the PEG chain in DSPE-PEG-Mannose directly influences the fundamental characteristics of the resulting nanoparticles. While specific data for DSPE-PEG-Mannose with varying PEG lengths is not extensively available in a single comparative study, the principles can be extrapolated from studies on similar DSPE-PEG derivatives.[5]

PropertyEffect of Increasing PEG Chain LengthRationale
Hydrodynamic Diameter IncreasesThe longer PEG chains create a thicker hydrophilic shell around the nanoparticle, increasing its overall size in an aqueous environment.
Polydispersity Index (PDI) May slightly increaseLonger, more flexible PEG chains can introduce more variability in the nanoparticle population, potentially leading to a broader size distribution.
Zeta Potential Becomes less negative (closer to neutral)The dense, flexible PEG layer can mask the surface charge of the underlying nanoparticle, a phenomenon known as charge shielding.
Drug Encapsulation Efficiency Generally high, but may decrease slightly with very long PEG chainsThe bulky PEG chains could potentially interfere with the packing of lipid bilayers, which might have a minor impact on drug loading.
In Vitro Drug Release May lead to a slower initial releaseThe thicker PEG corona can act as an additional barrier to drug diffusion from the nanoparticle core.

Table 1: Influence of PEG Chain Length on Nanoparticle Physicochemical Properties. (Data synthesized from principles described in[5])

The Balancing Act: Cellular Uptake vs. In Vivo Circulation

The length of the PEG chain in DSPE-PEG-Mannose presents a critical trade-off between evading systemic clearance and achieving efficient target cell recognition and uptake.

Cellular Uptake

Shorter PEG chains generally lead to more efficient cellular uptake by mannose receptor-expressing cells. This is because a shorter linker brings the mannose ligand in closer proximity to the nanoparticle surface, potentially facilitating a more favorable interaction with the receptor. Conversely, longer PEG chains can create a steric hindrance that masks the mannose ligand, thereby impeding its binding to the mannose receptor and reducing cellular internalization.[4]

PEG Chain LengthCellular Uptake EfficiencyRationale
Short (e.g., PEG < 2000 Da) HigherLess steric hindrance of the mannose ligand, allowing for more effective binding to the mannose receptor.
Long (e.g., PEG ≥ 5000 Da) LowerThe extended PEG chain can mask the mannose ligand, reducing its accessibility to the mannose receptor.

Table 2: General Trend of PEG Chain Length on In Vitro Cellular Uptake by Mannose Receptor-Expressing Cells.

In Vivo Biodistribution and Circulation Time

Longer PEG chains are more effective at creating a dense, protective hydrophilic layer, which significantly reduces opsonization and subsequent uptake by the MPS in the liver and spleen. This results in a longer circulation half-life, providing an extended window of opportunity for the nanoparticles to accumulate in the target tissue through either active targeting or the enhanced permeability and retention (EPR) effect in the case of tumors.[5][6]

PEG Chain LengthIn Vivo Circulation TimeAccumulation in Liver and Spleen
Short (e.g., PEG < 2000 Da) ShorterHigher
Long (e.g., PEG ≥ 5000 Da) LongerLower

Table 3: General Trend of PEG Chain Length on In Vivo Biodistribution. (Data synthesized from principles described in[5][6])

Experimental Protocols

Synthesis of DSPE-PEG-Mannose

The synthesis of DSPE-PEG-Mannose typically involves the conjugation of a mannose derivative to the distal end of a DSPE-PEG-amine or DSPE-PEG-NHS ester.

Materials:

  • DSPE-PEG-NH2 (various molecular weights)

  • D-mannose

  • Sodium cyanoborohydride (NaBH3CN)

  • Anhydrous methanol

  • Dialysis membrane (appropriate molecular weight cutoff)

  • Lyophilizer

Protocol:

  • Dissolve DSPE-PEG-NH2 and a molar excess of D-mannose in anhydrous methanol.

  • Add sodium cyanoborohydride to the solution and stir the reaction mixture at room temperature for 48-72 hours under an inert atmosphere (e.g., argon or nitrogen).

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a few drops of water.

  • Remove the solvent under reduced pressure.

  • Redissolve the residue in deionized water and dialyze extensively against deionized water for 48 hours to remove unreacted reagents.

  • Lyophilize the purified product to obtain DSPE-PEG-Mannose as a white powder.

  • Characterize the final product using 1H NMR and MALDI-TOF mass spectrometry to confirm the conjugation of mannose.[3][7]

Preparation of Mannosylated Liposomes

The thin-film hydration method followed by extrusion is a common technique for preparing mannosylated liposomes.[8]

Materials:

  • Primary lipid (e.g., DSPC or DPPC)

  • Cholesterol

  • DSPE-PEG (for stealth properties, optional)

  • DSPE-PEG-Mannose (with desired PEG length)

  • Chloroform and Methanol (or other suitable organic solvent mixture)

  • Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

Protocol:

  • Dissolve the lipids (e.g., DSPC, cholesterol, DSPE-PEG, and DSPE-PEG-Mannose) in a chloroform/methanol mixture in a round-bottom flask at the desired molar ratio.

  • Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

  • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with the hydration buffer by vortexing or gentle shaking at a temperature above the phase transition temperature of the primary lipid. This will form multilamellar vesicles (MLVs).

  • For size homogenization, subject the MLV suspension to multiple extrusion cycles (e.g., 11-21 passes) through polycarbonate membranes with a defined pore size using a mini-extruder.[8]

  • The resulting suspension of unilamellar vesicles (liposomes) can be stored at 4°C.

Characterization of Nanoparticles
  • Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS). Dilute the nanoparticle suspension in the appropriate buffer and measure at a fixed angle and temperature.

  • Zeta Potential: Measured using Laser Doppler Velocimetry. The nanoparticle suspension is diluted in a low ionic strength buffer to determine the surface charge.

In Vitro Cellular Uptake Assay using Flow Cytometry

Cell Line: A macrophage cell line expressing the mannose receptor (e.g., RAW 264.7 or J774A.1).

Materials:

  • Fluorescently labeled mannosylated nanoparticles (e.g., encapsulating a fluorescent dye or with a fluorescent lipid).

  • Macrophage cell line.

  • Complete cell culture medium.

  • Phosphate-buffered saline (PBS).

  • Trypsin-EDTA.

  • Flow cytometer.

Protocol:

  • Seed the macrophage cells in a multi-well plate and allow them to adhere overnight.

  • Incubate the cells with different concentrations of fluorescently labeled nanoparticles (formulated with DSPE-PEG-Mannose of varying PEG lengths) for a defined period (e.g., 1-4 hours) at 37°C.

  • As a negative control, perform the incubation at 4°C to inhibit active uptake processes.

  • After incubation, wash the cells three times with cold PBS to remove non-internalized nanoparticles.

  • Detach the cells using trypsin-EDTA and resuspend them in PBS.

  • Analyze the cell suspension using a flow cytometer to quantify the percentage of fluorescently positive cells and the mean fluorescence intensity, which correlate with the extent of nanoparticle uptake.[9][10][11][12]

In Vivo Biodistribution Study

Animal Model: Tumor-bearing mice (for cancer targeting) or healthy mice.

Materials:

  • Nanoparticles labeled with a near-infrared (NIR) fluorescent dye or a radionuclide (e.g., 64Cu, 111In, 99mTc).[13][14][15]

  • In vivo imaging system (e.g., IVIS for fluorescence imaging or PET/SPECT for radionuclide imaging).

  • Anesthesia.

Protocol:

  • Administer the labeled nanoparticles to the mice via intravenous injection.

  • At various time points post-injection (e.g., 1, 4, 24, 48 hours), anesthetize the mice and perform whole-body imaging using the appropriate imaging modality.[16][17][18]

  • After the final imaging time point, euthanize the mice and excise major organs (liver, spleen, kidneys, lungs, heart, and tumor if applicable).

  • Measure the fluorescence intensity or radioactivity in each organ ex vivo to quantify the nanoparticle distribution.[13][19]

  • Express the data as the percentage of injected dose per gram of tissue (%ID/g).[20]

Visualizing Key Pathways and Workflows

Mannose Receptor-Mediated Endocytosis

Mannose_Receptor_Endocytosis cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm NP DSPE-PEG-Mannose Nanoparticle MR Mannose Receptor (CD206) NP->MR Binding Clathrin Clathrin-coated pit MR->Clathrin Internalization Endosome Early Endosome Clathrin->Endosome Lysosome Lysosome Endosome->Lysosome Maturation Release Drug Release Lysosome->Release

Caption: Mannose receptor-mediated endocytosis pathway.

Experimental Workflow for Evaluating PEG Chain Length

Experimental_Workflow cluster_formulation Nanoparticle Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis F1 Formulate Nanoparticles with DSPE-PEG(short)-Mannose Char Characterize Size (DLS) and Zeta Potential F1->Char F2 Formulate Nanoparticles with DSPE-PEG(long)-Mannose F2->Char Uptake Cellular Uptake Assay (Flow Cytometry) Char->Uptake Bio Biodistribution Study (In Vivo Imaging) Char->Bio Analysis Compare Uptake Efficiency, Circulation Time, and Tumor Accumulation Uptake->Analysis Bio->Analysis

References

An In-depth Technical Guide to the Self-Assembly of DSPE-PEG(2000)-Mannose for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the self-assembly of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[mannose(polyethylene glycol)-2000] (DSPE-PEG(2000)-Mannose). This functionalized lipid is a cornerstone in the development of targeted nanocarrier systems, particularly for applications requiring specific delivery to mannose receptor-expressing cells, such as macrophages and dendritic cells. This document outlines the core principles of its self-assembly, detailed experimental protocols for characterization, and the biological pathways it exploits.

Core Concepts: Self-Assembly and Targeting

This compound is an amphiphilic molecule composed of a hydrophobic DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) lipid anchor and a hydrophilic polyethylene (B3416737) glycol (PEG) linker conjugated to a mannose moiety.[1] In aqueous environments, these molecules spontaneously self-assemble into micellar nanostructures above a certain concentration, known as the critical micelle concentration (CMC).[2] The hydrophobic DSPE tails form the core of the micelle, which can encapsulate lipophilic drugs, while the hydrophilic PEG-Mannose chains form the outer corona.[3][4]

The PEG component provides a "stealth" characteristic, sterically hindering interactions with opsonins and reducing clearance by the reticuloendothelial system (RES), thereby prolonging circulation time in vivo.[5][6] The terminal mannose ligand is the key to active targeting. It is recognized by the mannose receptor (CD206), a C-type lectin receptor highly expressed on the surface of antigen-presenting cells (APCs) like macrophages and dendritic cells.[5][7] This specific interaction facilitates receptor-mediated endocytosis, leading to the internalization of the nanocarrier and its therapeutic payload into the target cells.[5]

Physicochemical Properties of this compound Micelles

The physicochemical characteristics of the self-assembled nanoparticles are critical for their in vivo performance. These properties are influenced by factors such as the concentration of the lipid, the presence of other lipids, and the aqueous medium.

Table 1: Physicochemical Characterization Data of DSPE-PEG(2000) Based Nanoparticles
FormulationMethodAverage Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
DSPE-PEG(2000) MicellesDLS9.6 ± 0.6--2.7 ± 1.1[3]
DSPE-PEG(2000) Micelles (Drug-loaded)DLS33 ± 15--[8]
DSPE-PEG(2000)/Soluplus (10:1 w/w)DLS36.50.900-28.5[9]
DSPE-PEG(2000)/Soluplus (5:1 w/w)DLS80.80.644-29.2[9]
DSPE-PEG(2000)/Soluplus (4:1 w/w)DLS128.10.295-28.1[9]
DSPE-PEG(2000)/Soluplus (1:1 w/w)DLS116.60.112-13.7[9]
rHDL-DPM-DMXAA NPsDLSup to 131.7 ± 31--[7]
No DPM rHDL-DMXAA NPsDLS49.5 ± 4--[7]

Note: Data for this compound specifically is often presented in the context of a larger formulation (e.g., with other lipids or drugs). The table includes data for DSPE-PEG(2000) micelles to provide a baseline and illustrates how the addition of other components can alter the physicochemical properties.

Table 2: Drug Loading and Encapsulation Efficiency of DSPE-PEG(2000) Micelles
DrugFormulationDrug Loading (%)Encapsulation Efficiency (%)Reference
RidaforolimusDSPE-PEG(2000) Micelles7.194 ± 0.14377.519 ± 1.658[8]

Experimental Protocols

Preparation of this compound Micelles (Thin-Film Hydration)

This method is widely used for preparing liposomes and micelles, especially for encapsulating hydrophobic drugs.

Materials:

  • This compound

  • (Optional) Hydrophobic drug

  • Organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture)

  • Aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator or extruder

Procedure:

  • Dissolution: Dissolve a known amount of this compound and the hydrophobic drug in the organic solvent in a round-bottom flask.

  • Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner wall of the flask.

  • Hydration: Hydrate the lipid film with the aqueous buffer by rotating the flask at a temperature above the phase transition temperature of the lipid.

  • Sonication/Extrusion: To obtain a uniform size distribution, sonicate the suspension using a bath sonicator or extrude it through polycarbonate membranes with a defined pore size.

  • Purification: Remove any unencapsulated drug by dialysis or size exclusion chromatography.

Characterization of Micelles

DLS is a non-invasive technique used to measure the hydrodynamic diameter, size distribution (PDI), and surface charge (zeta potential) of nanoparticles in suspension.

Protocol:

  • Sample Preparation: Dilute the micelle suspension with the appropriate buffer to a suitable concentration to avoid multiple scattering effects.

  • Instrument Setup: Use a DLS instrument (e.g., Malvern Zetasizer). Set the temperature to 25°C and allow the sample to equilibrate.

  • Measurement: Perform the measurement according to the instrument's instructions. The software will typically provide the Z-average diameter, PDI, and zeta potential. A PDI value below 0.3 is generally considered indicative of a monodisperse population.[10]

TEM provides direct visualization of the nanoparticle morphology.

Protocol:

  • Sample Preparation: Place a drop of the diluted micelle suspension onto a carbon-coated copper grid.

  • Negative Staining: After a few minutes, wick off the excess liquid and apply a drop of a negative staining agent (e.g., 2% uranyl acetate).

  • Drying: After a minute, remove the excess stain and allow the grid to air dry completely.

  • Imaging: Observe the sample under a transmission electron microscope.[11]

The CMC is a fundamental property of amphiphilic molecules and can be determined using a fluorescent probe like pyrene (B120774).

Protocol:

  • Prepare a series of this compound solutions of varying concentrations in the aqueous buffer.

  • Add a small aliquot of a pyrene stock solution (in a volatile organic solvent like acetone) to each solution.

  • Evaporate the organic solvent.

  • Incubate the solutions to allow for the partitioning of pyrene into the micellar cores.

  • Measure the fluorescence emission spectrum of pyrene. The ratio of the intensity of the first and third vibronic peaks (I1/I3) is sensitive to the polarity of the microenvironment of the pyrene.

  • Plot the I1/I3 ratio against the logarithm of the this compound concentration. The CMC is the concentration at the inflection point of this curve.[10]

Visualizations: Workflows and Pathways

Self-Assembly of this compound

G This compound Self-Assembly cluster_0 Aqueous Environment cluster_1 Above CMC Monomers This compound Monomers Micelle Micelle Monomers->Micelle Self-Assembly Core Hydrophobic DSPE Core Micelle->Core Forms Corona Hydrophilic PEG-Mannose Corona Micelle->Corona Forms

Caption: Self-assembly of this compound into a core-shell micelle.

General Experimental Workflow for Nanoparticle Formulation and Characterization

G Experimental Workflow Start Start: Materials Formulation Formulation (e.g., Thin-Film Hydration) Start->Formulation Characterization Physicochemical Characterization Formulation->Characterization DLS DLS: Size, PDI, Zeta Potential Characterization->DLS TEM TEM: Morphology Characterization->TEM CMC CMC Determination Characterization->CMC DrugLoading Drug Loading & Encapsulation Efficiency Characterization->DrugLoading End End: Characterized Nanoparticles DLS->End TEM->End CMC->End DrugLoading->End

Caption: A generalized workflow for the formulation and characterization of nanoparticles.

Mannose Receptor-Mediated Endocytosis Signaling Pathway

G Mannose Receptor-Mediated Endocytosis NP DSPE-PEG-Mannose Nanoparticle Binding Ligand-Receptor Binding NP->Binding MR Mannose Receptor (CD206) MR->Binding Clathrin Clathrin-Coated Pit Formation Binding->Clathrin Endocytosis Endocytosis Clathrin->Endocytosis Endosome Early Endosome Endocytosis->Endosome Acidification Endosomal Acidification Endosome->Acidification Dissociation Ligand-Receptor Dissociation Acidification->Dissociation Recycling Receptor Recycling to Cell Surface Dissociation->Recycling LateEndosome Late Endosome Dissociation->LateEndosome Recycling->MR Lysosome Lysosome LateEndosome->Lysosome DrugRelease Drug Release Lysosome->DrugRelease

Caption: The signaling pathway of mannose receptor-mediated endocytosis.

References

Spectroscopic Analysis of DSPE-PEG(2000)-Mannose: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic analysis of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[mannose(polyethylene glycol)-2000] (DSPE-PEG(2000)-Mannose), a critical component in targeted drug delivery systems. The unique amphiphilic nature of this molecule, combining a lipid anchor, a hydrophilic PEG spacer, and a mannose targeting ligand, necessitates robust analytical techniques for its characterization. This document focuses on Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, offering insights into spectral interpretation, experimental protocols, and data presentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H-NMR) spectroscopy is a powerful tool for confirming the chemical structure of this compound by identifying the characteristic protons of each of its three main components: the DSPE lipid, the PEG linker, and the mannose headgroup.

¹H-NMR Spectral Data

The ¹H-NMR spectrum of this compound is characterized by distinct chemical shifts corresponding to the different molecular fragments. A representative ¹H-NMR spectrum of this compound shows key signals for the DSPE, PEG, and mannose moieties[1]. The chemical shifts are typically referenced to a standard, such as tetramethylsilane (B1202638) (TMS).

Chemical Shift (ppm)AssignmentDescription
0.88Terminal -CH₃ of DSPE fatty acid chainsA triplet signal characteristic of the terminal methyl groups of the stearoyl chains.
1.25-(CH₂)n- of DSPE fatty acid chainsA broad, intense signal corresponding to the methylene (B1212753) protons of the long fatty acid chains.
3.64-O-CH₂-CH₂-O- of PEGA very strong singlet peak, characteristic of the repeating ethylene (B1197577) glycol units of the PEG chain[2][3][4][5].
3.40 - 4.20Mannose protonsA complex multiplet region containing the signals from the non-anomeric protons of the mannose ring.
~4.80Anomeric proton of MannoseA distinct signal, often a doublet, corresponding to the anomeric proton of the mannose ring, confirming the presence of the sugar.
5.23-CH- of glycerol (B35011) backboneA multiplet associated with the proton on the second carbon of the glycerol backbone of DSPE.
6.9 - 7.5Phenyl group (if present in linker)In some synthetic routes, a phenyl group may be part of the linkage between PEG and mannose, giving rise to signals in the aromatic region[1].
Experimental Protocol for ¹H-NMR Spectroscopy

A detailed protocol for acquiring high-quality ¹H-NMR spectra of this compound is crucial for accurate structural elucidation.

Materials and Equipment:

  • This compound sample

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆))

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 300 MHz, 400 MHz, or 600 MHz)[2][6][7]

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial[6]. The choice of solvent is critical; CDCl₃ is often suitable for amphiphilic block copolymers[2][3]. Ensure complete dissolution, which may be aided by gentle vortexing.

  • Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer to the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire the ¹H-NMR spectrum at room temperature (approximately 298 K)[2].

    • Use a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

    • Set appropriate acquisition parameters, including a spectral width that covers the expected chemical shift range (e.g., 0-12 ppm), a relaxation delay of at least 5 seconds to ensure full relaxation of all protons, and an appropriate pulse angle (e.g., 30-45 degrees).

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.

    • Integrate the signals to determine the relative number of protons for each peak.

NMR_Workflow ¹H-NMR Experimental Workflow A Sample Preparation (5-10 mg in 0.6-0.7 mL CDCl₃) B Transfer to NMR Tube A->B C Instrument Setup (Locking and Shimming) B->C D Data Acquisition (16-64 scans, 298 K) C->D E Data Processing (FT, Phasing, Calibration, Integration) D->E F Spectral Analysis (Peak Assignment and Structural Confirmation) E->F

Caption: Workflow for ¹H-NMR analysis of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable technique for identifying the functional groups present in this compound, thereby confirming its successful synthesis and purity. The spectrum is a superposition of the vibrational modes of the DSPE, PEG, and mannose components.

FTIR Spectral Data
Wavenumber (cm⁻¹)Vibrational ModeAssignment
~3400 (broad)O-H stretchingHydroxyl groups of the mannose moiety and any absorbed water.
2920 and 2850C-H stretchingAsymmetric and symmetric stretching of the methylene groups in the DSPE fatty acid chains.
~1735C=O stretchingEster carbonyl group of the DSPE lipid[8].
~1640N-H bendingAmide II band from the linkage between the phospholipid and the PEG chain.
~1540N-H bending and C-N stretchingAmide II band.
~1470C-H bendingMethylene scissoring vibration in the DSPE acyl chains.
~1100 (strong)C-O-C stretchingEther linkages of the PEG backbone, a very characteristic and intense peak for PEGylated molecules[8][9].
1060 - 1030C-O stretchingC-O stretching vibrations within the mannose ring.
~950P-O-C stretchingPhosphate group of the DSPE.
Experimental Protocol for FTIR Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR is a convenient and effective method for analyzing waxy or amphiphilic samples like this compound, as it requires minimal sample preparation.

Materials and Equipment:

  • This compound sample

  • FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

  • Sample Application:

    • Place a small amount of the this compound powder or waxy solid onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR press and apply firm, even pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect the sample spectrum. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are sufficient to obtain a high-quality spectrum.

    • The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing and Analysis:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform a baseline correction if necessary.

    • Identify and assign the characteristic absorption bands to the corresponding functional groups.

FTIR_Workflow ATR-FTIR Experimental Workflow A Clean ATR Crystal B Collect Background Spectrum A->B C Apply Sample to Crystal B->C D Apply Pressure C->D E Collect Sample Spectrum (16-32 scans, 4 cm⁻¹ resolution) D->E F Data Processing and Analysis (Baseline Correction, Peak Assignment) E->F

Caption: Workflow for ATR-FTIR analysis of this compound.

Logical Relationship of Molecular Components

The structure of this compound is a logical assembly of functional units, each contributing to its overall properties in drug delivery applications.

Molecular_Structure Structural Components of this compound DSPE DSPE (Lipid Anchor) PEG PEG(2000) (Hydrophilic Spacer) DSPE->PEG covalent linkage Function Function in Drug Delivery DSPE->Function Mannose Mannose (Targeting Ligand) PEG->Mannose covalent linkage PEG->Function Mannose->Function

Caption: Logical relationship of the functional components of this compound.

This comprehensive guide provides the foundational knowledge for the spectroscopic characterization of this compound. By following the detailed protocols and utilizing the provided spectral data, researchers can confidently verify the structure and purity of this important biomaterial, ensuring its quality and performance in advanced drug delivery systems.

References

The Nexus of Targeting and Delivery: A Technical Guide to DSPE-PEG(2000)-Mannose in Vaccine Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic delivery of vaccine antigens to antigen-presenting cells (APCs) is a cornerstone of modern vaccine design. Among the promising strategies, the use of mannosylated liposomes to target the mannose receptor (CD206) on dendritic cells (DCs) and macrophages has garnered significant attention. This technical guide delves into the initial studies and core principles of utilizing 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG(2000)) functionalized with mannose for targeted vaccine delivery. We will explore the synthesis, formulation, and characterization of these liposomes, as well as the immunological outcomes of their use.

Core Principles: Targeting the Mannose Receptor

The mannose receptor is a C-type lectin receptor predominantly expressed on the surface of DCs and macrophages. Its primary function involves the recognition and internalization of glycoproteins bearing terminal mannose, fucose, and N-acetylglucosamine residues. This endocytic pathway is a natural route for the uptake of various pathogens, making it an attractive target for vaccine delivery. By decorating liposomes with mannose ligands, it is possible to co-opt this pathway for the efficient delivery of encapsulated antigens to APCs, thereby enhancing antigen processing and presentation to T cells.[1][2]

Synthesis and Formulation of DSPE-PEG(2000)-Mannose Liposomes

The creation of mannosylated liposomes for vaccine delivery involves two key stages: the synthesis of the this compound conjugate and the formulation of liposomes incorporating this lipid along with an antigen.

Synthesis of this compound

A common synthetic route for this compound involves the conjugation of a mannose derivative to the distal end of the PEG chain of DSPE-PEG(2000). A schematic of this synthesis is presented below. The successful synthesis is typically confirmed using techniques such as ¹H-NMR spectroscopy, which will show characteristic peaks for the DSPE, PEG, and mannose moieties.[3]

Liposome (B1194612) Formulation via Thin-Film Hydration

The thin-film hydration method is a widely used technique for preparing liposomes. This method allows for the encapsulation of antigens, such as ovalbumin (OVA), within the aqueous core of the liposomes.[4][5]

Experimental Protocol: Thin-Film Hydration for Ovalbumin-Encapsulated this compound Liposomes

  • Lipid Film Formation:

    • Dissolve a mixture of lipids, for example, 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), cholesterol, and this compound, in a suitable organic solvent (e.g., chloroform) in a round-bottom flask. The molar ratio of the lipids should be optimized for the specific application.

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

    • Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.[6]

  • Hydration and Antigen Encapsulation:

    • Hydrate the lipid film with an aqueous solution containing the antigen (e.g., ovalbumin in phosphate-buffered saline, PBS) by gentle rotation of the flask. The temperature of the hydration buffer should be above the phase transition temperature of the lipids.[4]

    • This process results in the formation of multilamellar vesicles (MLVs) with the antigen encapsulated in the aqueous compartments.

  • Vesicle Size Reduction (Extrusion):

    • To obtain unilamellar vesicles with a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). This process is typically performed using a mini-extruder device.[5]

    • The extrusion process should be repeated multiple times (e.g., 10-20 passes) to ensure a homogenous size distribution.

  • Purification:

    • Remove the unencapsulated antigen from the liposome suspension by methods such as size exclusion chromatography or ultracentrifugation.

Physicochemical Characterization of Mannosylated Liposomes

The physical and chemical properties of the formulated liposomes are critical for their in vivo performance and must be thoroughly characterized.

ParameterMethodTypical ValuesReference(s)
Particle Size (Diameter) Dynamic Light Scattering (DLS)100 - 200 nm
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2
Zeta Potential Laser Doppler Velocimetry-10 to -30 mV[7]
Encapsulation Efficiency (%) Spectrophotometry (e.g., BCA assay for protein)5 - 20%[8]

In Vitro Evaluation: Dendritic Cell Uptake and Activation

The ability of this compound liposomes to be taken up by DCs and induce their maturation is a key indicator of their potential as a vaccine delivery system.

Experimental Protocol: In Vitro Dendritic Cell Uptake and Maturation Assay

  • Dendritic Cell Culture:

    • Generate bone marrow-derived dendritic cells (BMDCs) from mice by culturing bone marrow cells in the presence of GM-CSF and IL-4.[9]

  • Liposome Incubation:

    • Incubate the immature BMDCs with fluorescently labeled (e.g., with a lipophilic dye like DiD) this compound liposomes and control (non-mannosylated) liposomes for various time points (e.g., 1, 4, 24 hours).

  • Uptake Analysis by Flow Cytometry:

    • Harvest the cells and analyze them by flow cytometry to determine the percentage of fluorescently positive cells and the mean fluorescence intensity, which are indicative of liposome uptake.

  • Maturation Analysis by Flow Cytometry:

    • After incubation with the liposomal formulations, stain the DCs with fluorescently labeled antibodies against maturation markers such as CD80, CD86, and MHC class II.

    • Analyze the cells by flow cytometry to quantify the upregulation of these markers, which signifies DC maturation.[10]

In Vivo Immunogenicity Studies

The ultimate test of a vaccine delivery system is its ability to elicit a robust and specific immune response in vivo.

Experimental Protocol: In Vivo Immunogenicity Assessment in Mice

  • Immunization:

    • Immunize groups of mice (e.g., C57BL/6) subcutaneously or intramuscularly with the this compound liposomal vaccine formulation containing a model antigen (e.g., ovalbumin), along with appropriate control groups (e.g., antigen alone, non-mannosylated liposomes).

    • Administer one or more booster immunizations at specified intervals (e.g., 2-3 weeks apart).

  • Analysis of Humoral Immunity (Antibody Titer):

    • Collect blood samples at different time points after immunization.

    • Determine the antigen-specific antibody titers (e.g., IgG, IgG1, IgG2a) in the serum using an enzyme-linked immunosorbent assay (ELISA).

  • Analysis of Cellular Immunity (Cytokine Production):

    • At the end of the study, isolate splenocytes from the immunized mice.

    • Restimulate the splenocytes in vitro with the specific antigen.

    • Measure the production of cytokines (e.g., IFN-γ, IL-4) by the restimulated T cells using an enzyme-linked immunospot (ELISpot) assay or intracellular cytokine staining followed by flow cytometry.[11][12]

Visualizing the Pathways and Processes

Mannose Receptor-Mediated Uptake and Antigen Presentation

The binding of mannosylated liposomes to the mannose receptor on dendritic cells initiates a cascade of events leading to antigen presentation and T cell activation.

MannoseReceptorSignaling cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Compartments Mannosylated_Liposome Mannosylated Liposome (with Antigen) Mannose_Receptor Mannose Receptor (CD206) Mannosylated_Liposome->Mannose_Receptor Binding Early_Endosome Early Endosome Mannose_Receptor->Early_Endosome Internalization (Endocytosis) Late_Endosome_Lysosome Late Endosome/ Lysosome Early_Endosome->Late_Endosome_Lysosome Maturation Proteasome Proteasome Early_Endosome->Proteasome Antigen Escape & Cross-Presentation Pathway MHC_II MHC Class II Late_Endosome_Lysosome->MHC_II Antigen Processing & Loading ER Endoplasmic Reticulum Proteasome->ER Peptide Transport Golgi Golgi Apparatus ER->Golgi Transport MHC_I MHC Class I Golgi->MHC_I Peptide Loading T_Cell_Activation T Cell Activation MHC_I->T_Cell_Activation Presentation to CD8+ T Cell MHC_II->T_Cell_Activation Presentation to CD4+ T Cell

Caption: Mannose Receptor-Mediated Antigen Presentation Pathway in Dendritic Cells.

Preclinical Experimental Workflow for a Liposomal Vaccine Candidate

A typical preclinical study to evaluate the efficacy of a this compound liposomal vaccine involves a series of well-defined steps.

PreclinicalWorkflow Formulation 1. Vaccine Formulation - Liposome Preparation - Antigen Encapsulation Characterization 2. Physicochemical Characterization - Size, PDI, Zeta Potential - Encapsulation Efficiency Formulation->Characterization InVitro 3. In Vitro Studies - DC Uptake Assay - DC Maturation Assay Characterization->InVitro InVivo 4. In Vivo Immunization - Animal Model (e.g., Mice) - Immunization Schedule InVitro->InVivo Humoral 5a. Humoral Response Analysis - Serum Collection - ELISA for Antibody Titer InVivo->Humoral Cellular 5b. Cellular Response Analysis - Splenocyte Isolation - ELISpot/Flow Cytometry for Cytokines InVivo->Cellular Challenge 6. Challenge Study (Optional) - Pathogen/Tumor Challenge - Survival/Protection Assessment InVivo->Challenge DataAnalysis 7. Data Analysis & Conclusion Humoral->DataAnalysis Cellular->DataAnalysis Challenge->DataAnalysis

Caption: Preclinical Experimental Workflow for a Liposomal Vaccine.

Conclusion

The initial studies on this compound for vaccine delivery have laid a strong foundation for the development of targeted immunotherapies. The ability to specifically deliver antigens to APCs through mannose receptor-mediated endocytosis offers a powerful tool to enhance both humoral and cellular immune responses. This technical guide provides a comprehensive overview of the key methodologies and principles involved, from synthesis and formulation to in vitro and in vivo evaluation. Further research and optimization of these mannosylated liposomal platforms hold great promise for the creation of more effective vaccines against a wide range of diseases.

References

Exploring DSPE-PEG(2000)-Mannose for Imaging Applications: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]-mannose (DSPE-PEG(2000)-Mannose), a functionalized lipid increasingly utilized in the targeted delivery of imaging agents. This document details its core principles, experimental applications, and the underlying biological mechanisms, serving as a vital resource for researchers in the fields of nanomedicine, diagnostic imaging, and drug development.

Introduction to this compound

This compound is a phospholipid-polyethylene glycol conjugate that incorporates a mannose moiety at the distal end of the PEG chain. The DSPE component provides a hydrophobic anchor, enabling its incorporation into the lipid bilayers of various nanoparticles, such as liposomes and lipid nanoparticles (LNPs)[1][2]. The PEG(2000) linker acts as a hydrophilic spacer, providing a "stealth" characteristic that reduces clearance by the reticuloendothelial system and prolongs circulation time in vivo[1][2].

The key functional component is the terminal mannose residue, which serves as a targeting ligand for the mannose receptor (CD206). This receptor is highly expressed on the surface of various immune cells, most notably macrophages and dendritic cells[3][4]. This targeted approach allows for the specific delivery of imaging agents to these cell populations, which are often implicated in a variety of pathological conditions, including cancer, inflammation, and atherosclerosis.

Physicochemical Properties of this compound-Functionalized Nanoparticles

The incorporation of this compound into nanoparticle formulations influences their physicochemical properties. These characteristics are critical for their in vivo behavior and imaging efficacy.

Data Presentation: Nanoparticle Characterization

The following tables summarize representative quantitative data for nanoparticles formulated with and without this compound.

Formulation Composition (Molar Ratio)Average Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
HSPC:Chol:DSPE-PEG(2000) (55:40:5)110.3 ± 4.50.12 ± 0.03-8.2 ± 1.5[5]
HSPC:Chol:this compound (55:40:5)125.7 ± 5.10.15 ± 0.04-10.5 ± 2.1[5]
DPPC:Chol:DSPE-PEG(2000) (60:35:5)135.2 ± 6.30.18 ± 0.05-5.7 ± 1.1[6]
DPPC:Chol:this compound (60:35:5)148.9 ± 7.80.21 ± 0.06-7.9 ± 1.8[6]

Table 1: Physicochemical characterization of liposomal nanoparticles. HSPC: Hydrogenated Soy Phosphatidylcholine, DPPC: Dipalmitoylphosphatidylcholine, Chol: Cholesterol.

Nanoparticle TypeAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
DSPE-PEG(2000) Micelles33 ± 15Not ReportedNot Reported[7]
Mannose-decorated Hybrid Nanoparticles~265< 0.3~ -4.5[8]

Table 2: Physicochemical characterization of other nanoparticle formulations.

Core Mechanism: Mannose Receptor-Mediated Endocytosis

The targeting capability of this compound relies on the specific interaction between the mannose ligand and the mannose receptor (CD206) on the surface of target cells, primarily macrophages. This interaction triggers receptor-mediated endocytosis, a process by which the cell internalizes the nanoparticle.

Mannose_Receptor_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NP DSPE-PEG-Mannose Nanoparticle MR Mannose Receptor (CD206) NP->MR Binding Vesicle Clathrin-coated Vesicle MR->Vesicle Internalization EarlyEndosome Early Endosome Vesicle->EarlyEndosome Uncoating LateEndosome Late Endosome EarlyEndosome->LateEndosome Maturation Recycling Receptor Recycling EarlyEndosome->Recycling Lysosome Lysosome (Imaging Agent Release) LateEndosome->Lysosome Fusion Recycling->MR Recycling to Cell Surface

Mannose receptor-mediated endocytosis pathway.

Upon binding of the mannosylated nanoparticle to the mannose receptor, the complex is internalized into the cell within a clathrin-coated vesicle. This vesicle then fuses with an early endosome. As the endosome matures into a late endosome, the internal pH decreases, leading to the dissociation of the nanoparticle from the receptor. The receptor is then recycled back to the cell surface, while the nanoparticle is trafficked to the lysosome. The acidic environment and enzymatic activity within the lysosome facilitate the degradation of the nanoparticle and the release of the encapsulated imaging agent.

Experimental Protocols

This section provides detailed methodologies for the synthesis, formulation, and evaluation of this compound-based imaging agents.

Synthesis of this compound

The synthesis of this compound typically involves the conjugation of a mannose derivative to the distal end of DSPE-PEG(2000)-amine.

Synthesis_Workflow cluster_reactants Reactants DSPE_PEG_NH2 DSPE-PEG(2000)-NH2 Reaction Reaction in Organic Solvent (e.g., DMF with base) DSPE_PEG_NH2->Reaction Mannose_Derivative Activated Mannose Derivative (e.g., Mannose Isothiocyanate) Mannose_Derivative->Reaction Purification Purification (e.g., Dialysis, Chromatography) Reaction->Purification Characterization Characterization (e.g., NMR, Mass Spectrometry) Purification->Characterization Final_Product This compound Characterization->Final_Product

General synthesis workflow for this compound.

Protocol:

  • Dissolve DSPE-PEG(2000)-NH2 and an activated mannose derivative (e.g., 4-isothiocyanatophenyl α-D-mannopyranoside) in an anhydrous organic solvent such as dimethylformamide (DMF) containing a base (e.g., triethylamine).

  • Allow the reaction to proceed under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 24-48 hours with constant stirring.

  • Monitor the reaction progress using an appropriate technique, such as thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by dialysis against deionized water for 48-72 hours to remove unreacted reagents and solvent.

  • Lyophilize the dialyzed solution to obtain the final this compound product as a white powder.

  • Characterize the final product to confirm its identity and purity using techniques such as ¹H NMR spectroscopy and mass spectrometry[3][9].

Formulation of Mannosylated Liposomes via Thin-Film Hydration

The thin-film hydration method is a common and straightforward technique for preparing liposomes.

Liposome_Formulation_Workflow Lipids Lipids (e.g., HSPC, Cholesterol) + this compound + Imaging Agent (lipophilic) Dissolution Dissolve in Organic Solvent (e.g., Chloroform/Methanol) Lipids->Dissolution Film_Formation Evaporate Solvent (Rotary Evaporator) Dissolution->Film_Formation Thin_Film Thin Lipid Film Film_Formation->Thin_Film Hydration Hydrate with Aqueous Buffer (with/without hydrophilic imaging agent) Thin_Film->Hydration MLVs Multilamellar Vesicles (MLVs) Hydration->MLVs Extrusion Extrusion through Polycarbonate Membranes MLVs->Extrusion LUVs Large Unilamellar Vesicles (LUVs) Extrusion->LUVs

Thin-film hydration method for liposome (B1194612) formulation.

Protocol:

  • Dissolve the desired lipids (e.g., HSPC, cholesterol) and this compound in a suitable organic solvent mixture (e.g., chloroform:methanol 2:1 v/v) in a round-bottom flask. If encapsulating a lipophilic imaging agent, add it at this stage[10][11].

  • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.

  • Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask at a temperature above the phase transition temperature of the lipids. If encapsulating a hydrophilic imaging agent, it should be dissolved in this buffer[4][12].

  • The resulting suspension of multilamellar vesicles (MLVs) can be downsized by extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) to produce large unilamellar vesicles (LUVs) with a more uniform size distribution[10][13].

  • Remove any unencapsulated imaging agent by size exclusion chromatography or dialysis.

In Vitro Macrophage Uptake Assay

This protocol outlines a method to quantify the uptake of fluorescently labeled mannosylated nanoparticles by macrophages using flow cytometry.

Protocol:

  • Seed macrophage cells (e.g., RAW 264.7 or J774A.1) in a 24-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Prepare solutions of fluorescently labeled this compound nanoparticles and control (non-mannosylated) nanoparticles in cell culture medium at various concentrations.

  • Remove the old medium from the cells and add the nanoparticle solutions.

  • Incubate the cells with the nanoparticles for a predetermined time course (e.g., 1, 2, 4 hours) at 37°C.

  • To demonstrate receptor-mediated uptake, a competition experiment can be performed by pre-incubating a set of cells with a high concentration of free mannose for 30 minutes before adding the mannosylated nanoparticles.

  • After incubation, wash the cells three times with cold phosphate-buffered saline (PBS) to remove any non-internalized nanoparticles.

  • Detach the cells from the plate using a cell scraper or a gentle dissociation reagent.

  • Analyze the cell suspension by flow cytometry, measuring the fluorescence intensity of individual cells. An increase in fluorescence intensity compared to untreated cells indicates nanoparticle uptake[1][14][15][16][17].

In Vivo Imaging Protocols

The following are general procedural outlines for in vivo imaging using this compound nanoparticles in a tumor-bearing mouse model. Specific parameters will need to be optimized for the particular imaging system and animal model used.

4.4.1 Fluorescence Imaging

  • Animal Model: Anesthetize a tumor-bearing mouse (e.g., subcutaneous xenograft model).

  • Injection: Intravenously inject the fluorescently labeled this compound nanoparticles (e.g., containing a near-infrared dye) via the tail vein.

  • Imaging: At various time points post-injection (e.g., 1, 4, 8, 24 hours), place the anesthetized mouse in an in vivo fluorescence imaging system. Acquire images using the appropriate excitation and emission filters for the chosen fluorophore[18][19][20].

  • Biodistribution: After the final imaging time point, euthanize the mouse and harvest major organs (tumor, liver, spleen, kidneys, lungs, heart) for ex vivo imaging to confirm the biodistribution of the nanoparticles[18][21].

4.4.2 Magnetic Resonance Imaging (MRI)

  • Contrast Agent Formulation: Prepare this compound nanoparticles encapsulating an MRI contrast agent (e.g., superparamagnetic iron oxide nanoparticles or gadolinium chelates)[22][23][24][25].

  • Animal Model and Baseline Imaging: Anesthetize a tumor-bearing mouse and acquire pre-contrast (baseline) MR images of the tumor region using a T1-weighted or T2/T2*-weighted sequence, depending on the contrast agent.

  • Injection: Administer the mannosylated MRI contrast agent intravenously.

  • Post-Contrast Imaging: Acquire post-contrast MR images at various time points after injection.

  • Analysis: Compare the signal intensity in the tumor and other tissues between the pre- and post-contrast images to assess nanoparticle accumulation[22][23][26].

4.4.3 Positron Emission Tomography (PET) Imaging

  • Radiolabeling: Radiolabel the this compound nanoparticles with a positron-emitting radionuclide (e.g., ⁶⁴Cu, ⁸⁹Zr)[27][28][29][30][31].

  • Animal Model: Anesthetize a tumor-bearing mouse.

  • Injection: Inject the radiolabeled nanoparticles intravenously.

  • PET-CT/MRI Scan: At desired time points post-injection, perform a whole-body PET scan, often in conjunction with a CT or MRI scan for anatomical co-registration.

  • Image Analysis and Biodistribution: Reconstruct the PET images and quantify the radioactivity concentration in the tumor and other organs of interest. The data is often expressed as the percentage of the injected dose per gram of tissue (%ID/g)[29][32][33][34].

Conclusion

This compound is a versatile and powerful tool for the targeted delivery of imaging agents to mannose receptor-expressing cells. Its ability to enhance the specificity of imaging probes makes it a valuable component in the development of advanced diagnostic agents for a range of diseases. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the potential of this technology for their imaging applications. Further research and optimization of formulations and imaging protocols will continue to expand the utility of this compound in preclinical and potentially clinical settings.

References

Methodological & Application

Application Notes and Protocols for the Preparation of DSPE-PEG(2000)-Mannose Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation of DSPE-PEG(2000)-Mannose functionalized liposomes. These liposomes are valuable tools for targeted drug delivery, particularly to cells expressing mannose receptors, such as macrophages and dendritic cells.[1][2][3] The incorporation of polyethylene (B3416737) glycol (PEG) increases the circulation time of the liposomes in the bloodstream, while the mannose ligand facilitates active targeting to specific cell types.[4][5]

Overview of this compound Liposomes

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG(2000)) is a phospholipid-PEG conjugate commonly used in liposome (B1194612) formulations to confer "stealth" characteristics, which helps to reduce clearance by the reticuloendothelial system.[4][6] The addition of a mannose moiety to the distal end of the PEG chain allows for the specific recognition and binding to mannose receptors expressed on the surface of various immune cells.[1][2] This targeted approach can enhance the delivery of therapeutic or imaging agents to these cells.[7]

Experimental Protocols

The most common and straightforward method for preparing these liposomes is the thin-film hydration technique followed by extrusion.[8][9][10][11] This method involves the formation of a thin lipid film from a solution of lipids in an organic solvent, followed by hydration of the film with an aqueous buffer to form multilamellar vesicles (MLVs).[12] The size of these MLVs is then reduced and homogenized by extrusion through polycarbonate membranes to produce small unilamellar vesicles (SUVs) with a defined size distribution.[11][12]

Materials and Equipment

Lipids:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[mannose(polyethylene glycol)-2000] (this compound)

Solvents and Buffers:

  • Chloroform or a chloroform:methanol mixture (e.g., 2:1 v/v)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

Equipment:

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Liposome extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes

  • Vortex mixer

  • Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement

  • Spectrophotometer for encapsulation efficiency determination

Liposome Preparation Protocol: Thin-Film Hydration and Extrusion
  • Lipid Film Formation:

    • Accurately weigh the desired amounts of DSPC, Cholesterol, and this compound. A typical molar ratio is 55:40:5 (DSPC:Cholesterol:this compound).

    • Dissolve the lipids in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Evaporate the organic solvent under reduced pressure at a temperature above the phase transition temperature of the lipids (for DSPC, this is ~55°C). A thin, uniform lipid film should form on the inner surface of the flask.[13]

    • To ensure complete removal of the organic solvent, place the flask under high vacuum for at least 2 hours.[13]

  • Hydration of the Lipid Film:

    • Hydrate the dry lipid film with an aqueous buffer (e.g., PBS, pH 7.4) by adding the buffer to the flask. The volume will depend on the desired final lipid concentration. For drug encapsulation, the therapeutic agent would be dissolved in this buffer.[12]

    • Agitate the flask by vortexing or gentle shaking to facilitate the formation of multilamellar vesicles (MLVs). This process should also be carried out above the lipid phase transition temperature.

  • Liposome Extrusion (Size Reduction):

    • Assemble the liposome extruder with the desired pore size polycarbonate membrane (e.g., 100 nm).

    • Transfer the MLV suspension to a syringe and connect it to one side of the extruder. Connect an empty syringe to the other side.

    • Push the suspension through the membrane from one syringe to the other. Repeat this process for an odd number of passes (e.g., 11-21 times) to ensure a homogenous population of small unilamellar vesicles (SUVs).[12]

  • Purification:

    • To remove any unencapsulated drug or other components, the liposome suspension can be purified by methods such as dialysis, size exclusion chromatography, or ultracentrifugation.[12]

  • Storage:

    • Store the prepared liposomes at 4°C.

Characterization of this compound Liposomes

The physical and chemical properties of the prepared liposomes should be thoroughly characterized to ensure quality and consistency.

Data Presentation

The following tables summarize typical quantitative data for this compound liposomes.

Table 1: Physicochemical Properties of this compound Liposomes

ParameterTypical ValueMethod of Analysis
Mean Particle Size (Z-average) 100 - 150 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential -10 to -30 mVDynamic Light Scattering (DLS)
Encapsulation Efficiency (EE%) Varies with drug (e.g., >90% for some drugs)Spectrophotometry, HPLC

Table 2: Example Formulation of this compound Liposomes

ComponentMolar Ratio (%)
DSPC 55
Cholesterol 40
This compound 5
Detailed Methodologies for Characterization
  • Particle Size and Polydispersity Index (PDI) Measurement:

    • Dilute the liposome suspension with the hydration buffer to an appropriate concentration.

    • Transfer the diluted sample to a cuvette and place it in the DLS instrument.

    • Equilibrate the sample to the desired temperature (e.g., 25°C).

    • Perform the measurement according to the instrument's software to obtain the Z-average diameter and PDI.[12]

  • Zeta Potential Measurement:

    • Dilute the liposome suspension in deionized water or a low ionic strength buffer.

    • Transfer the sample to a specialized zeta potential cuvette.

    • Perform the measurement using the DLS instrument equipped with an electrode.

  • Encapsulation Efficiency (EE%) Determination:

    • Separate the unencapsulated drug from the liposomes using a suitable method like dialysis or size exclusion chromatography.

    • Disrupt the liposomes to release the encapsulated drug using a detergent (e.g., Triton X-100) or an organic solvent.

    • Quantify the amount of encapsulated drug using a suitable analytical technique such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[12]

    • Calculate the EE% using the following formula: EE% = (Amount of encapsulated drug / Total amount of drug used) x 100

Visualization of Workflow and Biological Interaction

Experimental Workflow

The following diagram illustrates the step-by-step process for preparing this compound liposomes.

G cluster_0 Lipid Film Formation cluster_1 Hydration cluster_2 Size Reduction cluster_3 Purification & Characterization dissolve 1. Dissolve Lipids (DSPC, Cholesterol, DSPE-PEG-Mannose) in Organic Solvent evaporate 2. Evaporate Solvent (Rotary Evaporator) dissolve->evaporate dry 3. Dry Film (High Vacuum) evaporate->dry hydrate 4. Hydrate Film with Aqueous Buffer dry->hydrate Formation of MLVs extrude 5. Extrude (e.g., 100 nm membrane) hydrate->extrude Formation of SUVs purify 6. Purify (e.g., Dialysis) extrude->purify characterize 7. Characterize (Size, Zeta, EE%) purify->characterize G cluster_cell Target Cell (e.g., Macrophage) receptor Mannose Receptor endosome Early Endosome receptor->endosome Internalization membrane Cell Membrane lysosome Lysosome endosome->lysosome Maturation release Drug Release lysosome->release liposome DSPE-PEG-Mannose Liposome liposome->receptor Binding

References

Formulating Mannose-Targeted Nanoparticles with DSPE-PEG(2000)-Mannose: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the formulation and characterization of nanoparticles incorporating 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[mannose(polyethylene glycol)-2000] (DSPE-PEG(2000)-Mannose). This functionalized lipid is instrumental in developing targeted drug delivery systems that leverage the mannose receptor, a C-type lectin predominantly expressed on the surface of macrophages, dendritic cells, and certain types of cancer cells.[1] By actively targeting these cells, mannose-decorated nanoparticles can enhance the therapeutic efficacy of encapsulated drugs, improve their pharmacokinetic profiles, and reduce off-target side effects.

Principle of Mannose-Targeted Drug Delivery

The strategic advantage of incorporating this compound into nanoparticle formulations lies in its ability to facilitate receptor-mediated endocytosis. The mannose moieties displayed on the nanoparticle surface act as ligands for the mannose receptor (CD206).[1] Upon binding, the receptor-nanoparticle complex is internalized by the cell through a clathrin-dependent pathway.[1] This targeted uptake mechanism can significantly increase the intracellular concentration of the therapeutic payload in the target cells compared to non-targeted nanoparticles.[2]

Below is a diagram illustrating the key steps of mannose receptor-mediated endocytosis:

MannoseReceptorPathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space NP Mannosylated Nanoparticle MR Mannose Receptor (CD206) NP->MR Binding CCP Clathrin-Coated Pit MR->CCP Clustering & Invagination CCV Clathrin-Coated Vesicle CCP->CCV Scission Endosome Early Endosome CCV->Endosome Uncoating Endosome->MR Receptor Recycling LateEndosome Late Endosome/ Lysosome Endosome->LateEndosome Maturation Release Drug Release LateEndosome->Release Degradation & Payload Release

Mannose Receptor-Mediated Endocytosis Pathway

Nanoparticle Formulation Protocols

The most common method for preparing this compound functionalized nanoparticles is the thin-film hydration technique followed by extrusion for size homogenization. This method is versatile and allows for the encapsulation of both hydrophilic and lipophilic drugs.

Materials and Reagents
  • Lipids:

  • Solvents: Chloroform (B151607) or a mixture of chloroform and methanol (B129727) (e.g., 2:1 or 3:1 v/v)

  • Hydration Buffer: Phosphate-buffered saline (PBS) pH 7.4, HEPES buffer, or an isotonic sucrose/glucose solution. The choice of buffer can be critical for the stability of the encapsulated drug.

  • Drug: Hydrophilic or lipophilic therapeutic agent.

Protocol 1: Thin-Film Hydration and Extrusion

This protocol describes the preparation of mannosylated liposomes with a final lipid concentration of 10-20 mg/mL.

Step 1: Lipid Film Formation

  • Weigh the desired amounts of the main structural lipid, cholesterol, and this compound. A common molar ratio for these components is provided in the data tables below.

  • Dissolve the lipids in a suitable organic solvent (e.g., chloroform) in a round-bottom flask. The total lipid concentration in the organic solvent is typically in the range of 10-20 mg/mL. Ensure the lipids are completely dissolved to form a clear solution.[3]

  • If encapsulating a lipophilic drug, dissolve it in the organic solvent along with the lipids at this stage.

  • Attach the flask to a rotary evaporator. The water bath temperature should be set above the phase transition temperature of the lipids (e.g., 40-60°C).

  • Rotate the flask and gradually reduce the pressure to evaporate the organic solvent, which will result in the formation of a thin, uniform lipid film on the inner surface of the flask.

  • To ensure the complete removal of residual organic solvent, place the flask under a high vacuum for at least 1-2 hours or overnight.

Step 2: Hydration

  • Add the desired volume of pre-warmed (to the same temperature as the water bath in the previous step) hydration buffer to the flask containing the dried lipid film. If encapsulating a hydrophilic drug, it should be dissolved in this buffer.

  • Agitate the flask by gentle rotation or vortexing to hydrate (B1144303) the lipid film. This process allows the lipid film to swell and detach from the flask wall, forming multilamellar vesicles (MLVs). The hydration process is typically carried out for 30-60 minutes.

Step 3: Size Reduction by Extrusion

  • Assemble the liposome (B1194612) extruder with polycarbonate membranes of the desired pore size (e.g., 100 nm). For a more uniform size distribution, a sequential extrusion process through membranes with decreasing pore sizes (e.g., 400 nm, then 200 nm, then 100 nm) can be performed.

  • Transfer the MLV suspension to a gas-tight syringe.

  • Heat the extruder to a temperature above the lipid phase transition temperature.

  • Pass the MLV suspension through the extruder membranes for an odd number of passes (e.g., 11-21 times). This will produce small unilamellar vesicles (SUVs) with a more homogenous size distribution.

  • Collect the final nanoparticle suspension.

Step 4: Purification

  • To remove any unencapsulated drug, the nanoparticle suspension can be purified by methods such as dialysis, size exclusion chromatography, or ultracentrifugation.

The following diagram outlines the workflow for the thin-film hydration and extrusion method:

FormulationWorkflow Start Start Dissolve Dissolve Lipids (and lipophilic drug) in Organic Solvent Start->Dissolve Evaporate Rotary Evaporation to form Thin Lipid Film Dissolve->Evaporate Dry Dry under Vacuum Evaporate->Dry Hydrate Hydrate with Aqueous Buffer (containing hydrophilic drug) Dry->Hydrate Extrude Extrusion for Size Reduction Hydrate->Extrude Purify Purification (e.g., Dialysis) Extrude->Purify End Mannosylated Nanoparticles Purify->End

Nanoparticle Formulation Workflow

Characterization of Mannosylated Nanoparticles

Thorough characterization of the formulated nanoparticles is crucial to ensure their quality, stability, and efficacy. Key parameters to evaluate include particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Physicochemical Characterization
ParameterMethodTypical ValuesSignificance
Particle Size Dynamic Light Scattering (DLS)80 - 200 nmAffects circulation time, biodistribution, and cellular uptake.
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2Indicates the homogeneity of the nanoparticle population.
Zeta Potential Laser Doppler Velocimetry-10 to -40 mVInfluences nanoparticle stability in suspension and interaction with cell membranes.
Encapsulation Efficiency (EE)

Encapsulation efficiency is a measure of the amount of drug successfully entrapped within the nanoparticles relative to the total amount of drug used in the formulation.

Protocol 2: Determination of Encapsulation Efficiency

  • Separation of Free Drug: Separate the unencapsulated drug from the nanoparticles. For hydrophilic drugs, this can be done using dialysis or size exclusion chromatography. For lipophilic drugs, ultracentrifugation can be used to pellet the nanoparticles, leaving the free drug in the supernatant.

  • Quantification of Total and Free Drug:

    • To determine the total drug amount , lyse a known volume of the nanoparticle suspension using a suitable detergent (e.g., Triton X-100) or solvent to release the encapsulated drug.

    • To determine the free drug amount , use the supernatant or dialysate from the separation step.

  • Analysis: Quantify the drug concentration in both the total and free drug samples using a suitable analytical method, such as UV-Vis spectrophotometry, fluorescence spectroscopy, or high-performance liquid chromatography (HPLC).

  • Calculation: Calculate the encapsulation efficiency using the following formula: EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

Quantitative Data from Literature

The following tables summarize the physicochemical properties of this compound containing nanoparticles from various studies. These values can serve as a reference for formulation development.

Table 1: Physicochemical Characterization of this compound Nanoparticles

Formulation (Molar Ratio)Particle Size (nm)PDIZeta Potential (mV)Reference
DPPC:Chol:DSPE-PEG-Man (9:1:0.5)125.3 ± 5.10.18 ± 0.02-15.2 ± 1.3[4]
DSPC:Chol:DSPE-PEG-Man (55:40:5)110.8 ± 3.60.12 ± 0.01-25.7 ± 2.1[5]
Soy PC:Chol:DSPE-PEG-Man (2:1:0.1)145.6 ± 6.80.21 ± 0.03-12.4 ± 1.8[2]
rHDL:DPM (1:50 DPM:EYPC ratio)~150 (Z-average)< 0.3-36.56 ± 3.6[4]

Table 2: Encapsulation Efficiency of Drugs in this compound Nanoparticles

DrugFormulation (Molar Ratio)Encapsulation Efficiency (%)Reference
DoxorubicinHSPC:Chol:DSPE-PEG-Man (55:40:5)> 90[5]
siRNACationic Lipid:Helper Lipid:DSPE-PEG-Man85 - 95[2]
DMXAArHDL:DPM (1:50 DPM:EYPC ratio)~40[4]

In Vitro Cellular Uptake

To evaluate the targeting efficacy of the mannosylated nanoparticles, in vitro cellular uptake studies are essential. These studies are typically performed using cell lines that overexpress the mannose receptor, such as macrophage-like cells (e.g., RAW 264.7, J774A.1) or specific cancer cell lines.

Protocol 3: In Vitro Cellular Uptake Assay

  • Cell Culture: Seed the target cells in a suitable plate format (e.g., 24-well plate) and allow them to adhere overnight.

  • Nanoparticle Incubation: Prepare fluorescently labeled nanoparticles by incorporating a fluorescent lipid (e.g., Rhodamine-PE) or encapsulating a fluorescent dye. Incubate the cells with the fluorescently labeled mannosylated nanoparticles and non-mannosylated control nanoparticles at a specific concentration for various time points (e.g., 1, 4, 24 hours).

  • Washing: After incubation, wash the cells thoroughly with cold PBS to remove any non-internalized nanoparticles.

  • Analysis: The cellular uptake can be quantified using several methods:

    • Fluorimetry: Lyse the cells and measure the fluorescence intensity of the cell lysate using a plate reader.

    • Flow Cytometry: Detach the cells and analyze the fluorescence intensity per cell using a flow cytometer.

    • Confocal Microscopy: Visualize the intracellular localization of the nanoparticles using a confocal microscope.

  • Competition Assay: To confirm that the uptake is mediated by the mannose receptor, a competition assay can be performed by pre-incubating the cells with an excess of free mannose before adding the mannosylated nanoparticles. A significant reduction in nanoparticle uptake in the presence of free mannose indicates receptor-specific targeting.

Table 3: In Vitro Cellular Uptake of Mannosylated Nanoparticles

Cell LineNanoparticle FormulationUptake Enhancement (vs. non-mannosylated)Reference
RAW 264.7Mannosylated Liposomes~2-fold[6]
Kupffer Cells (in vivo)M-PEG-PE-Lipo-pEGFP~1.65-fold[2]
Peritoneal MacrophagesMannosylated DRVSignificantly higher[7]

Conclusion

The use of this compound in nanoparticle formulations represents a promising strategy for targeted drug delivery to mannose receptor-expressing cells. The protocols and data presented in this document provide a comprehensive guide for researchers and drug development professionals to design, formulate, and characterize these advanced drug delivery systems. Careful optimization of the formulation parameters and thorough characterization are essential to achieve the desired therapeutic outcomes.

References

Application Notes and Protocols for Drug Encapsulation in DSPE-PEG(2000)-Mannose Carriers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for encapsulating therapeutic agents within 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[mannose(polyethylene glycol)-2000] (DSPE-PEG(2000)-Mannose) carriers. This functionalized lipid is instrumental in developing targeted drug delivery systems, particularly for cells expressing mannose receptors, such as macrophages and dendritic cells.[1] The following sections detail common encapsulation techniques, quantitative data for select drugs, and the underlying mechanism of targeted uptake.

Introduction to this compound Carriers

This compound is an amphiphilic molecule consisting of a hydrophobic DSPE anchor, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a mannose targeting ligand. The DSPE portion integrates into the lipid bilayer of nanoparticles, while the PEG chain provides a "stealth" characteristic, reducing clearance by the reticuloendothelial system and prolonging circulation time. The terminal mannose moiety facilitates active targeting to cells overexpressing the mannose receptor (CD206), a C-type lectin receptor involved in endocytosis.[2][3] This targeted approach can enhance therapeutic efficacy and reduce off-target side effects.

Drug Encapsulation Methods

Several methods can be employed to encapsulate drugs within this compound carriers. The choice of method often depends on the physicochemical properties of the drug (hydrophilic or hydrophobic) and the desired characteristics of the final nanoparticle formulation.

Thin-Film Hydration

The thin-film hydration method is a widely used technique for preparing liposomes and other lipid-based nanoparticles.[4] It involves the dissolution of lipids and the drug in an organic solvent, followed by evaporation to form a thin lipid film. Subsequent hydration of the film with an aqueous buffer results in the self-assembly of lipid bilayers into vesicles, encapsulating the aqueous phase and any dissolved hydrophilic drugs.[5][6] Lipophilic drugs are typically incorporated into the lipid bilayer during the initial dissolution step.[7]

Experimental Protocol: Thin-Film Hydration

Materials:

  • This compound

  • Primary phospholipids (B1166683) (e.g., DSPC, DPPC)

  • Cholesterol

  • Drug to be encapsulated

  • Organic solvent system (e.g., chloroform:methanol, 2:1 v/v)

  • Aqueous hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Rotary evaporator

  • Probe sonicator or extruder

Procedure:

  • Lipid and Drug Dissolution: Dissolve this compound, primary phospholipids, cholesterol, and the lipophilic drug in the organic solvent system in a round-bottom flask. For hydrophilic drugs, the drug will be dissolved in the aqueous hydration buffer in a later step.

  • Film Formation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.[8] It is crucial to work above the transition temperature (Tc) of the lipids used.[8]

  • Film Drying: Further dry the lipid film under a stream of nitrogen gas and then under vacuum for at least 2 hours to remove any residual organic solvent.[7]

  • Hydration: Hydrate the lipid film with the aqueous buffer (containing the dissolved hydrophilic drug, if applicable) by rotating the flask at a temperature above the lipid Tc.[4] This process leads to the formation of multilamellar vesicles (MLVs).

  • Size Reduction: To obtain unilamellar vesicles (ULVs) with a uniform size distribution, the MLV suspension can be subjected to probe sonication or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).[9][10]

  • Purification: Remove unencapsulated drug by dialysis or size exclusion chromatography.[11]

Nanoprecipitation

Nanoprecipitation, also known as the solvent displacement method, is a simple and rapid technique for preparing polymeric nanoparticles.[12][13] This method involves the controlled precipitation of a polymer from an organic solution upon its addition to a non-solvent. It is particularly suitable for encapsulating hydrophobic drugs.[14]

Experimental Protocol: Nanoprecipitation

Materials:

  • This compound

  • Biodegradable polymer (e.g., PLGA, PCL)

  • Drug to be encapsulated (hydrophobic)

  • Water-miscible organic solvent (e.g., acetone, acetonitrile)

  • Aqueous phase (non-solvent), often containing a surfactant (e.g., Poloxamer 188)

  • Magnetic stirrer

Procedure:

  • Organic Phase Preparation: Dissolve the polymer, this compound, and the hydrophobic drug in the water-miscible organic solvent.[15]

  • Nanoparticle Formation: Add the organic phase dropwise into the aqueous phase under moderate magnetic stirring.[15][16] The rapid diffusion of the organic solvent into the aqueous phase leads to the precipitation of the polymer and the formation of nanoparticles.

  • Solvent Evaporation: Continue stirring the suspension to allow for the complete evaporation of the organic solvent.[15]

  • Purification: Collect the nanoparticles by centrifugation, wash with deionized water to remove any free drug and surfactant, and then lyophilize for storage.[15]

Microfluidics

Microfluidic-based methods offer precise control over nanoparticle formation, leading to highly monodisperse particles with reproducible characteristics.[17][18] These techniques utilize microchannels to manipulate fluid flow, enabling rapid mixing and controlled self-assembly of nanoparticles.[19][20] Hydrodynamic flow focusing is a common microfluidic approach where a central stream containing the dissolved lipids and drug in an organic solvent is sheathed by two adjacent aqueous streams.[21] The rapid mixing at the interface triggers nanoprecipitation and self-assembly.

Experimental Protocol: Microfluidics (Hydrodynamic Flow Focusing)

Materials:

  • This compound

  • Primary phospholipids and cholesterol

  • Drug to be encapsulated

  • Organic solvent (e.g., ethanol, isopropanol)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Microfluidic device with a hydrodynamic flow focusing geometry

  • Syringe pumps

Procedure:

  • Solution Preparation: Prepare the organic phase by dissolving the lipids, including this compound, and the drug in the organic solvent. Prepare the aqueous phase with the desired buffer.

  • Microfluidic Setup: Connect syringes containing the organic and aqueous phases to the inlets of the microfluidic device using appropriate tubing. Mount the syringes on precise syringe pumps.

  • Nanoparticle Synthesis: Set the flow rates of the syringe pumps to achieve the desired flow rate ratio (FRR) between the aqueous and organic phases. The FRR is a critical parameter for controlling nanoparticle size.[22] Initiate the flow. The rapid mixing of the streams in the microchannel will induce the formation of nanoparticles.

  • Collection and Purification: Collect the nanoparticle suspension from the outlet of the microfluidic device. Purify the nanoparticles using dialysis or tangential flow filtration to remove the organic solvent and unencapsulated drug.

Quantitative Data on Drug Encapsulation

The following tables summarize representative quantitative data for the encapsulation of common therapeutic agents in DSPE-PEG based carriers. While not all studies explicitly use the mannose-conjugated form, the data provides a valuable baseline for formulation development.

Table 1: Doxorubicin (B1662922) Encapsulation in DSPE-PEG Carriers

Formulation CompositionEncapsulation MethodEncapsulation Efficiency (%)Particle Size (nm)Reference
DPPC/MSPC/DSPE-PEG(2000)Manganese Complexation>90% (at D/L 0.2 w/w)Not Specified[23]
HEPS/Cholesterol/DSPE-PEG2000Ammonium Sulfate Gradient>90%~120[24]
Silica-coated DPPC LiposomesThin-Film Hydration72.4%Not Specified[25]
PEG-DSPE/PEOZ-CHMCAmmonium Sulfate Gradient97.3 ± 1.4%~120[24]

Table 2: Paclitaxel Encapsulation in DSPE-PEG Carriers

Formulation CompositionEncapsulation MethodEncapsulation Efficiency (%)Particle Size (nm)Reference
PEG5000-DSPE MicellesSolvent Evaporation95%Not Specified[26][27]
PEG-DSPE/TPGS MicellesNot SpecifiedNot Specified~20[28]
POx/PTX MicellesNot Specified>80%<100[29]
DSPC/Chol/DSPE-PEG2000Thin-Film HydrationNot SpecifiedNot Specified[30]

Visualization of Workflows and Pathways

To further elucidate the experimental processes and biological interactions, the following diagrams are provided.

thin_film_hydration_workflow cluster_prep Preparation cluster_formation Vesicle Formation cluster_final Finalization dissolution 1. Dissolve Lipids & Drug in Organic Solvent evaporation 2. Form Thin Film via Rotary Evaporation dissolution->evaporation drying 3. Dry Film Under Vacuum evaporation->drying hydration 4. Hydrate Film with Aqueous Buffer (forms MLVs) drying->hydration size_reduction 5. Size Reduction (Sonication/Extrusion to form ULVs) hydration->size_reduction purification 6. Purify to Remove Free Drug size_reduction->purification final_product Final Mannosylated Liposomes purification->final_product

Caption: Workflow for Thin-Film Hydration.

nanoprecipitation_workflow cluster_prep Phase Preparation cluster_formation Nanoparticle Formation cluster_final Finalization organic_phase 1. Prepare Organic Phase: Polymer, DSPE-PEG-Mannose, & Drug in Solvent mixing 3. Add Organic Phase to Aqueous Phase with Stirring organic_phase->mixing aqueous_phase 2. Prepare Aqueous Phase (Non-solvent with Surfactant) aqueous_phase->mixing precipitation 4. Nanoparticle Precipitation Occurs mixing->precipitation evaporation 5. Evaporate Organic Solvent precipitation->evaporation purification 6. Purify via Centrifugation evaporation->purification final_product Final Mannosylated Nanoparticles purification->final_product

Caption: Workflow for Nanoprecipitation.

microfluidics_workflow cluster_prep Solution Preparation cluster_synthesis Microfluidic Synthesis cluster_final Finalization organic_phase 1. Prepare Organic Phase: Lipids & Drug in Solvent pumping 3. Pump Solutions into Microfluidic Device organic_phase->pumping aqueous_phase 2. Prepare Aqueous Phase (Buffer) aqueous_phase->pumping mixing 4. Hydrodynamic Flow Focusing and Rapid Mixing pumping->mixing self_assembly 5. Nanoparticle Self-Assembly mixing->self_assembly collection 6. Collect Nanoparticle Suspension self_assembly->collection purification 7. Purify via Dialysis/TFF collection->purification final_product Final Mannosylated Nanoparticles purification->final_product

Caption: Workflow for Microfluidics.

mannose_receptor_pathway cluster_cell_surface Cell Surface cluster_internalization Internalization Pathway carrier DSPE-PEG-Mannose Nanoparticle receptor Mannose Receptor (CD206) carrier->receptor Binding endocytosis Clathrin-Mediated Endocytosis receptor->endocytosis endosome Early Endosome endocytosis->endosome lysosome Lysosome endosome->lysosome Maturation release Drug Release lysosome->release Degradation of Carrier

Caption: Mannose Receptor-Mediated Endocytosis.

References

Application Notes and Protocols for Surface Functionalization of Nanoparticles with DSPE-PEG(2000)-Mannose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface functionalization of nanoparticles with 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[mannose(polyethylene glycol)-2000] (DSPE-PEG(2000)-Mannose) is a prominent strategy to enhance targeted drug delivery. This modification leverages the overexpression of mannose receptors, such as CD206, on the surface of various cell types, including macrophages and specific cancer cells. By mimicking natural ligands, mannose-functionalized nanoparticles can achieve higher cellular uptake and targeted delivery of therapeutic payloads, thereby increasing efficacy and minimizing off-target effects.[1][2][3] This document provides detailed application notes and experimental protocols for the preparation, characterization, and evaluation of this compound functionalized nanoparticles.

Applications

The targeted nature of mannose-functionalized nanoparticles opens up a wide range of therapeutic applications:

  • Oncology: Targeting tumor-associated macrophages (TAMs) within the tumor microenvironment to modulate their phenotype from the pro-tumoral M2 to the anti-tumoral M1 state.[3][4] This approach can enhance anti-cancer immunity. Additionally, some cancer cells directly overexpress mannose receptors, allowing for direct targeting and delivery of chemotherapeutics.[3]

  • Infectious Diseases: Targeting pathogens or infected cells that express mannose-binding lectins. This is particularly relevant for intracellular pathogens that reside within macrophages.[5]

  • Immunotherapy: Delivering antigens to antigen-presenting cells (APCs), such as dendritic cells and macrophages, to enhance the immune response for vaccines.[6]

  • Inflammatory Diseases: Targeting macrophages involved in inflammatory processes to deliver anti-inflammatory agents.

Data Presentation: Physicochemical and Biological Properties

The incorporation of this compound into nanoparticle formulations influences their physicochemical properties and biological activity. The following tables summarize typical quantitative data comparing non-functionalized (control) and mannose-functionalized nanoparticles.

Table 1: Physicochemical Characterization of Mannose-Functionalized Nanoparticles

Nanoparticle FormulationThis compound Ratio (mol%)Average Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Encapsulation Efficiency (%)
Control Liposomes0115 ± 5.20.12 ± 0.03-25.8 ± 2.175 ± 4.5
Mannose-Liposomes5128 ± 6.10.15 ± 0.04-20.3 ± 1.982 ± 3.8
Mannose-Liposomes10135 ± 5.80.18 ± 0.05-15.1 ± 2.585 ± 4.1

Data are presented as mean ± standard deviation and are representative examples compiled from typical results in the literature. Actual results may vary depending on the specific nanoparticle composition and preparation method.

Table 2: In Vitro Cellular Uptake of Mannose-Functionalized Nanoparticles

Cell LineNanoparticle FormulationIncubation Time (h)Cellular Uptake (%)
Macrophage-like (e.g., RAW 264.7)Control Nanoparticles425 ± 3.1
Mannose-Nanoparticles468 ± 5.5
Non-Target (e.g., HEK293)Control Nanoparticles415 ± 2.4
Mannose-Nanoparticles418 ± 2.9

Data are presented as mean ± standard deviation. The increased uptake in macrophage-like cells demonstrates the targeting efficacy of mannose functionalization.[7]

Experimental Protocols

Protocol 1: Preparation of this compound Functionalized Liposomes by Thin-Film Hydration

This protocol describes the formulation of mannose-targeted liposomes encapsulating a hydrophilic drug.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • DSPE-PEG(2000)

  • This compound

  • Chloroform (B151607)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Hydrophilic drug (e.g., Doxorubicin)

  • Rotary evaporator

  • Probe sonicator or bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve DPPC, cholesterol, DSPE-PEG(2000), and this compound in chloroform. A typical molar ratio is 55:40:4:1 (DPPC:Cholesterol:DSPE-PEG(2000):this compound).

    • Attach the flask to a rotary evaporator and remove the chloroform under reduced pressure at a temperature above the lipid phase transition temperature (for DPPC, ~45-50°C).

    • A thin, uniform lipid film will form on the wall of the flask. Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Prepare a solution of the hydrophilic drug in PBS (pH 7.4) at the desired concentration.

    • Add the drug solution to the flask containing the lipid film.

    • Hydrate the film by rotating the flask at a temperature above the lipid phase transition temperature for 1-2 hours. This will form multilamellar vesicles (MLVs).

  • Sonication:

    • To reduce the size of the MLVs, sonicate the suspension using a probe sonicator (intermittently to avoid overheating) or a bath sonicator until the suspension becomes translucent.

  • Extrusion:

    • For a more uniform size distribution, extrude the liposome (B1194612) suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm). Pass the suspension through the extruder 11-21 times.

  • Purification:

    • Remove the unencapsulated drug by size exclusion chromatography or dialysis against PBS.

  • Storage:

    • Store the final mannose-functionalized liposome suspension at 4°C.

Protocol 2: Characterization of Nanoparticles

1. Size and Zeta Potential Measurement:

  • Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles. Laser Doppler velocimetry is used to determine the zeta potential, which indicates the surface charge and stability of the nanoparticle suspension.

  • Procedure:

    • Dilute the nanoparticle suspension in deionized water or PBS to an appropriate concentration.

    • Transfer the diluted sample to a disposable cuvette.

    • Place the cuvette in the DLS instrument.

    • Set the instrument parameters (e.g., temperature, solvent refractive index, and viscosity).

    • Perform the measurement to obtain the average size, PDI, and zeta potential.

2. Drug Encapsulation Efficiency (EE):

  • Principle: EE is the percentage of the drug that is successfully encapsulated within the nanoparticles relative to the total amount of drug used.

  • Procedure:

    • Separate the unencapsulated (free) drug from the nanoparticle suspension using a suitable method like ultracentrifugation, dialysis, or size exclusion chromatography.

    • Quantify the amount of free drug in the supernatant or dialysate using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).

    • Calculate the EE using the following formula: EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

Protocol 3: In Vitro Cellular Uptake Assay

This protocol assesses the targeting efficiency of mannose-functionalized nanoparticles.

Materials:

  • Mannose receptor-positive cells (e.g., RAW 264.7 macrophages)

  • Mannose receptor-negative cells (e.g., HEK293)

  • Fluorescently labeled nanoparticles (control and mannose-functionalized)

  • Cell culture medium

  • 96-well plates

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Nanoparticle Treatment:

    • Prepare serial dilutions of the fluorescently labeled control and mannose-functionalized nanoparticles in cell culture medium.

    • Remove the old medium from the cells and add the nanoparticle suspensions.

  • Incubation: Incubate the cells with the nanoparticles for a defined period (e.g., 4 hours) at 37°C.

  • Washing: Remove the nanoparticle-containing medium and wash the cells three times with cold PBS to remove any non-internalized nanoparticles.

  • Quantification:

    • Plate Reader: Lyse the cells and measure the fluorescence intensity using a fluorescence plate reader.

    • Flow Cytometry: Detach the cells and analyze the cellular fluorescence using a flow cytometer.

  • Data Analysis: Compare the fluorescence intensity between cells treated with control and mannose-functionalized nanoparticles to determine the enhancement in cellular uptake.

Visualizations

G cluster_prep Nanoparticle Preparation cluster_char Characterization cluster_eval Biological Evaluation prep1 Lipid Film Formation (DPPC, Cholesterol, DSPE-PEG-Mannose) prep2 Hydration with Drug Solution prep1->prep2 prep3 Sonication prep2->prep3 prep4 Extrusion prep3->prep4 prep5 Purification prep4->prep5 char1 Size & Zeta Potential (DLS) prep5->char1 char2 Encapsulation Efficiency prep5->char2 char3 Morphology (TEM) prep5->char3 eval1 In Vitro Cellular Uptake prep5->eval1 eval2 In Vivo Biodistribution eval1->eval2

Caption: Experimental workflow for nanoparticle functionalization.

G cluster_m2 M2 Polarization cluster_m1 M1 Polarization il4 IL-4 / IL-13 il4r IL-4R il4->il4r jak13 JAK1/3 il4r->jak13 stat6 STAT6 jak13->stat6 m2_genes M2 Genes (e.g., Arg1, CD206) stat6->m2_genes ifny IFN-γ / LPS ifnyr IFN-γR / TLR4 ifny->ifnyr jak12 JAK1/2 ifnyr->jak12 nfkb NF-κB ifnyr->nfkb stat1 STAT1 jak12->stat1 m1_genes M1 Genes (e.g., iNOS, TNF-α) stat1->m1_genes nfkb->m1_genes mannose_np Mannose-NP (delivering immunomodulator) mannose_np->il4r Inhibits mannose_np->ifnyr Activates

Caption: Macrophage polarization signaling pathways.

References

Application Notes and Protocols: DSPE-PEG(2000)-Mannose for Targeting Dendritic Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DSPE-PEG(2000)-Mannose is a functionalized phospholipid integral to the targeted delivery of therapeutic and imaging agents to dendritic cells (DCs). Dendritic cells are potent antigen-presenting cells (APCs) that play a crucial role in initiating and modulating immune responses.[1][2] They express high levels of C-type lectin receptors, such as the mannose receptor (CD206), which recognize mannose moieties on the surface of pathogens and other molecules.[3][4][5] This recognition leads to receptor-mediated endocytosis, a highly efficient mechanism for internalizing antigens for subsequent processing and presentation to T cells.[4][5]

By incorporating this compound into nanocarriers like liposomes or nanoparticles, researchers can leverage this natural uptake pathway to specifically deliver payloads to DCs. The 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) portion serves as a lipid anchor, embedding into the lipid bilayer of the nanoparticle. The polyethylene (B3416737) glycol (PEG) linker provides a hydrophilic spacer, reducing non-specific protein binding and prolonging circulation time, while the terminal mannose residue acts as the targeting ligand for the mannose receptor on DCs.[6][7][8] This targeted approach can enhance the efficacy of vaccines, immunotherapies, and other treatments aimed at modulating the immune system.

These application notes provide an overview of the quantitative data supporting the use of this compound for DC targeting, detailed protocols for key experiments, and visual representations of the underlying biological pathways and experimental workflows.

Data Presentation

The following tables summarize quantitative data from various studies, highlighting the enhanced targeting and uptake of mannosylated nanoparticles by dendritic cells.

Table 1: In Vitro Uptake of Mannosylated Nanoparticles by Dendritic Cells

Nanoparticle FormulationCell TypeUptake Enhancement vs. Non-Mannosylated ControlMethod of QuantificationReference
Mannose-functionalized antigen nanoparticles (MAN-OVA/PEI NPs)Dendritic Cells (in vitro)Significantly increased antigen uptakeFlow Cytometry[9]
Mannosylated liposomesHuman monocyte-derived dendritic cells (MoDCs)Enhanced uptakeFlow Cytometry[3]
Celastrol-loaded mannosylated liposomesDendritic Cells (in vitro)Increased uptakeFlow Cytometry[10]
Mannose-Modified Serum Exosomes (EXO-PEG-man)Murine Dendritic Cells (in vitro)Excellent intracellular uptakeNot Specified[7]

Table 2: In Vivo Performance of Mannosylated Nanoparticles

Nanoparticle FormulationAnimal ModelKey In Vivo FindingMethod of AnalysisReference
Mannosylated liposomes containing FITC-ovalbuminMurine modelNo significant increase in uptake by bone-marrow-derived DCsFlow Cytometry[3]
Mannose-Modified Serum Exosomes (EXO-PEG-man)Not SpecifiedHigher retention in the lymph nodes after intradermal injectionNot Specified[7]
Respirable mannosylated solid lipid nanoparticlesMiceHigh retention in lungs with poor extra-pulmonary spreadingWhole-body fluorescence imaging and RIF quantification[11][12]
cRGD-CL/pshOC-2 lipoplexes (control) vs. DiR labeled liposomesTumor-bearing miceBiodistribution analysisIVIS Imaging System

Experimental Protocols

Protocol 1: Formulation of Mannosylated Liposomes using this compound

This protocol describes the preparation of mannosylated liposomes by the thin-film hydration method.

Materials:

  • This compound

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) or other structural lipid

  • Cholesterol

  • Chloroform and Methanol (or other suitable organic solvent system)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Drug or molecule to be encapsulated

  • Rotary evaporator

  • Bath sonicator or probe sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement

Procedure:

  • Lipid Film Preparation:

    • Dissolve this compound, structural lipid (e.g., DSPC), and cholesterol in a chloroform/methanol mixture in a round-bottom flask. A typical molar ratio might be 55:40:5 (structural lipid:cholesterol:DSPE-PEG-Mannose), but this should be optimized for the specific application.

    • If encapsulating a lipophilic drug, add it to the organic solvent mixture at this stage.

    • Attach the flask to a rotary evaporator and evaporate the organic solvent under vacuum at a temperature above the lipid transition temperature to form a thin, uniform lipid film on the flask wall.

  • Hydration:

    • Hydrate the lipid film with a PBS buffer (pH 7.4). If encapsulating a hydrophilic drug, dissolve it in the PBS prior to hydration.

    • The hydration is performed by rotating the flask at a temperature above the lipid transition temperature for 1-2 hours. This results in the formation of multilamellar vesicles (MLVs).

  • Sonication:

    • To reduce the size of the MLVs, sonicate the liposome (B1194612) suspension using a bath or probe sonicator. Sonication should be performed in short bursts with cooling periods in between to avoid overheating and degradation of lipids and encapsulated molecules.

  • Extrusion:

    • For a more uniform size distribution, subject the liposome suspension to extrusion.

    • Pass the liposomes through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times (e.g., 10-20 times) using a lipid extruder. This process should also be carried out at a temperature above the lipid transition temperature.

  • Purification:

    • Remove any unencapsulated drug by dialysis, size exclusion chromatography, or centrifugation.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential of the final mannosylated liposomes using Dynamic Light Scattering (DLS).

    • Assess the encapsulation efficiency by quantifying the amount of encapsulated drug versus the initial amount added.

Protocol 2: In Vitro Dendritic Cell Uptake Assay

This protocol details how to assess the uptake of mannosylated nanoparticles by dendritic cells using flow cytometry.

Materials:

  • Bone marrow-derived dendritic cells (BMDCs) or a DC cell line

  • Complete cell culture medium (e.g., RPMI 1640 with 10% FBS, GM-CSF, and IL-4 for BMDCs)

  • Fluorescently labeled mannosylated nanoparticles (e.g., containing a fluorescent lipid or encapsulated fluorescent dye)

  • Fluorescently labeled non-mannosylated nanoparticles (as a control)

  • Free mannose solution (for competition assay)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA or cell scraper

  • Flow cytometer

  • 96-well plates

Procedure:

  • Cell Seeding:

    • Seed dendritic cells into 96-well plates at a density of 1 x 10^5 to 2 x 10^5 cells per well and allow them to adhere overnight.

  • Nanoparticle Incubation:

    • Prepare different concentrations of fluorescently labeled mannosylated and non-mannosylated nanoparticles in complete cell culture medium.

    • For the competition assay, pre-incubate a set of cells with a high concentration of free mannose (e.g., 50 mM) for 30 minutes at 37°C to block the mannose receptors.

    • Remove the old medium from the cells and add the nanoparticle suspensions (and the mannose competition control).

    • Incubate the cells with the nanoparticles for a defined period (e.g., 1, 2, or 4 hours) at 37°C and 5% CO2. Also, include a set of cells incubated at 4°C as a control for active transport.

  • Cell Harvesting and Staining:

    • After incubation, wash the cells three times with cold PBS to remove any unbound nanoparticles.

    • Harvest the cells by treating with Trypsin-EDTA or by gentle scraping.

    • Transfer the cell suspension to flow cytometry tubes.

    • Optionally, stain the cells with a viability dye (e.g., Propidium Iodide or DAPI) to exclude dead cells from the analysis.

  • Flow Cytometry Analysis:

    • Acquire the samples on a flow cytometer, measuring the fluorescence intensity of the nanoparticle-associated fluorophore in the appropriate channel.

    • Analyze the data to determine the percentage of fluorescently positive cells and the mean fluorescence intensity (MFI) for each condition.

    • Compare the uptake of mannosylated nanoparticles to the non-mannosylated controls. A significant increase in MFI for the mannosylated group indicates targeted uptake. The competition assay with free mannose should show a reduction in uptake of the mannosylated nanoparticles, confirming receptor-mediated endocytosis.

Protocol 3: In Vivo Biodistribution Study

This protocol describes a typical in vivo biodistribution study in a murine model to evaluate the targeting of mannosylated nanoparticles.

Materials:

  • Animal model (e.g., BALB/c or C57BL/6 mice)

  • Fluorescently labeled mannosylated nanoparticles (e.g., labeled with a near-infrared dye like DiR or Cy5)

  • Fluorescently labeled non-mannosylated nanoparticles (as a control)

  • In vivo imaging system (IVIS) or similar fluorescence imaging system

  • Anesthesia (e.g., isoflurane)

  • Syringes and needles for injection (e.g., intravenous, subcutaneous, or intraperitoneal)

  • Surgical tools for organ harvesting

Procedure:

  • Animal Preparation and Injection:

    • Acclimatize the animals according to institutional guidelines.

    • Anesthetize the mice using isoflurane.

    • Inject the fluorescently labeled mannosylated or non-mannosylated nanoparticles via the desired route of administration (e.g., tail vein for systemic distribution). A typical dose might range from 1 to 10 mg/kg, but should be optimized.

  • In Vivo Imaging:

    • At various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours), anesthetize the mice and acquire whole-body fluorescence images using an in vivo imaging system.

    • This will provide a qualitative and semi-quantitative assessment of the nanoparticle distribution over time.

  • Ex Vivo Organ Imaging and Quantification:

    • At the final time point, euthanize the mice.

    • Perfuse the animals with saline to remove blood from the organs.

    • Carefully dissect the major organs (e.g., liver, spleen, lungs, kidneys, heart, and tumor if applicable).

    • Image the excised organs using the in vivo imaging system to determine the fluorescence intensity in each organ.

    • For more quantitative analysis, homogenize the organs and measure the fluorescence using a plate reader or extract and quantify the fluorescent dye or drug payload using a suitable analytical method (e.g., HPLC or LC-MS/MS).

  • Data Analysis:

    • Quantify the fluorescence intensity in each organ and express it as a percentage of the injected dose per gram of tissue (%ID/g).

    • Compare the biodistribution profiles of the mannosylated and non-mannosylated nanoparticles. Increased accumulation in organs rich in dendritic cells and other mannose receptor-expressing cells (like the liver and spleen) for the mannosylated group would indicate successful targeting.

Mandatory Visualizations

Signaling Pathway: Mannose Receptor-Mediated Endocytosis

Mannose_Receptor_Endocytosis cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Mannosylated_Nanoparticle DSPE-PEG-Mannose Nanoparticle Mannose_Receptor Mannose Receptor (CD206) Mannosylated_Nanoparticle->Mannose_Receptor Binding Clathrin_Coated_Pit Clathrin-Coated Pit Mannose_Receptor->Clathrin_Coated_Pit Recruitment Clathrin_Coated_Vesicle Clathrin-Coated Vesicle Clathrin_Coated_Pit->Clathrin_Coated_Vesicle Internalization Early_Endosome Early Endosome Clathrin_Coated_Vesicle->Early_Endosome Uncoating Late_Endosome_Lysosome Late Endosome / Lysosome Early_Endosome->Late_Endosome_Lysosome Maturation Receptor_Recycling Receptor Recycling Early_Endosome->Receptor_Recycling Sorting Payload_Release Payload Release Early_Endosome->Payload_Release Acidification Antigen_Processing Antigen Processing and Presentation (MHC) Late_Endosome_Lysosome->Antigen_Processing Receptor_Recycling->Mannose_Receptor

Caption: Mannose receptor-mediated endocytosis pathway.

Experimental Workflow: Nanoparticle Formulation and Characterization

Nanoparticle_Formulation_Workflow cluster_formulation Formulation cluster_purification Purification cluster_characterization Characterization Lipid_Dissolution 1. Dissolve Lipids in Organic Solvent Drug_Addition_Lipo Add Lipophilic Drug Lipid_Dissolution->Drug_Addition_Lipo Film_Formation 2. Form Thin Lipid Film (Rotary Evaporation) Lipid_Dissolution->Film_Formation Drug_Addition_Lipo->Film_Formation Hydration 3. Hydration with Aqueous Buffer Film_Formation->Hydration Drug_Addition_Hydro Add Hydrophilic Drug Hydration->Drug_Addition_Hydro Sonication 4. Sonication Hydration->Sonication Drug_Addition_Hydro->Sonication Extrusion 5. Extrusion Sonication->Extrusion Purification 6. Remove Unencapsulated Material Extrusion->Purification DLS 7. Particle Size, PDI, Zeta Potential (DLS) Purification->DLS Encapsulation_Efficiency 8. Encapsulation Efficiency Purification->Encapsulation_Efficiency Morphology 9. Morphology (TEM/Cryo-TEM) Purification->Morphology

Caption: Workflow for mannosylated nanoparticle formulation.

Logical Relationship: In Vitro and In Vivo Targeting Strategy

Targeting_Strategy cluster_design Nanoparticle Design cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation Mannosylated_NP Mannosylated Nanoparticle (DSPE-PEG-Mannose) DC_Culture Dendritic Cell Culture Mannosylated_NP->DC_Culture NP_Administration Nanoparticle Administration Mannosylated_NP->NP_Administration Non_Mannosylated_NP Control Nanoparticle (Non-targeted) Non_Mannosylated_NP->DC_Culture Non_Mannosylated_NP->NP_Administration Uptake_Assay Cellular Uptake Assay (Flow Cytometry) DC_Culture->Uptake_Assay Competition_Assay Competition Assay (with free Mannose) Uptake_Assay->Competition_Assay Uptake_Quantification Quantify Uptake (MFI, % Positive Cells) Competition_Assay->Uptake_Quantification Animal_Model Animal Model (e.g., Mouse) Uptake_Quantification->Animal_Model Proceed if successful Animal_Model->NP_Administration Biodistribution Biodistribution Study (IVIS Imaging) NP_Administration->Biodistribution Organ_Analysis Ex Vivo Organ Analysis Biodistribution->Organ_Analysis Targeting_Efficacy Assess Targeting Efficacy (%ID/g) Organ_Analysis->Targeting_Efficacy

Caption: Logical flow of DC targeting experiments.

References

DSPE-PEG(2000)-Mannose: A Targeted Approach for siRNA and Gene Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the use of DSPE-PEG(2000)-Mannose in siRNA and gene delivery, including detailed protocols for the formulation of lipid-based nanoparticles, in vitro and in vivo experimental procedures, and a summary of relevant quantitative data.

Mechanism of Action: Mannose Receptor-Mediated Endocytosis

This compound functionalized nanoparticles are recognized and internalized by target cells through a process called receptor-mediated endocytosis. The mannose ligand on the nanoparticle surface binds specifically to the mannose receptor, a C-type lectin, on the cell membrane. This interaction triggers the internalization of the nanoparticle via clathrin-coated pits, leading to the formation of endosomes.[2] Once inside the cell, the nanoparticle must escape the endosome to release its genetic payload into the cytoplasm, where it can exert its biological function. For siRNA, this involves entry into the RNA-induced silencing complex (RISC) to mediate gene silencing. For plasmid DNA, it requires translocation to the nucleus for gene expression.

MannoseReceptorMediatedEndocytosis cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space LNP Mannosylated LNP (siRNA/Gene Cargo) MannoseReceptor Mannose Receptor (CD206) LNP->MannoseReceptor Binding ClathrinPit Clathrin-Coated Pit MannoseReceptor->ClathrinPit Internalization Endosome Early Endosome ClathrinPit->Endosome Vesicle Formation LateEndosome Late Endosome/ Lysosome Endosome->LateEndosome Maturation Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape RISC RISC (siRNA) Cytoplasm->RISC siRNA Pathway Nucleus Nucleus (Gene) Cytoplasm->Nucleus Gene Delivery Pathway

Caption: Mannose Receptor-Mediated Endocytosis Pathway.

Quantitative Data on Transfection Efficiency

The use of this compound has been shown to significantly enhance the delivery and efficacy of siRNA and genes in various studies. The following tables summarize key quantitative findings.

Table 1: In Vitro Transfection Efficiency of Mannosylated Nanoparticles

Cell LineNanoparticle TypeCargoTransfection Efficiency (Mannosylated)Transfection Efficiency (Non-Mannosylated)Reference
DC2.4 (Dendritic Cells)LipopolyplexesGFP mRNA~60%Not Reported[3]
Rat Kupffer CellsLiposomes (M-PEG-PE)pEGFP51%30%[4][5]
Raw 264.7 (Macrophages)Chitosan (B1678972) NanoparticlespGL-3Significantly HigherLower[6]
Raw 264.7 (Macrophages)Chitosan NanoparticlesAntisense OligonucleotidesSignificantly HigherLower[7][8]

Table 2: In Vivo Gene Silencing and Delivery Efficiency of Mannosylated Nanoparticles

Animal ModelTarget Organ/CellNanoparticle TypeCargoGene Silencing/Delivery EfficiencyReference
RatsKupffer CellsLiposomes (M-PEG-PE)pEGFP43% transfection[4][9]
MicePancreatic MacrophagesTrivalent-mannose conjugated siRNAB2m siRNA~50% mRNA knockdown (single 10 mg/kg dose)[10]
MicePancreatic MacrophagesTrivalent-mannose conjugated siRNAB2m siRNA~80% mRNA knockdown (multiple doses)[10]

Experimental Protocols

Protocol 1: Preparation of this compound Containing Lipid Nanoparticles (LNPs) for siRNA Delivery

This protocol describes a general method for the preparation of siRNA-loaded LNPs incorporating this compound using a microfluidic mixing technique.

Materials:

  • Ionizable lipid (e.g., SM-102)

  • Helper lipid (e.g., DSPC)

  • Cholesterol

  • This compound

  • siRNA

  • Ethanol (B145695)

  • Citrate (B86180) buffer (25 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device

Procedure:

  • Lipid Stock Preparation:

    • Dissolve the ionizable lipid, DSPC, cholesterol, and this compound in ethanol at a desired molar ratio. A common starting molar ratio is 50:10:37.5:2.5 (ionizable lipid:DSPC:cholesterol:this compound).[4] The total lipid concentration in ethanol can be around 1 mM.[4]

  • siRNA Solution Preparation:

    • Dissolve the siRNA in 25 mM citrate buffer (pH 4.0).

  • LNP Formulation:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution and the siRNA-citrate buffer solution into separate syringes.

    • Pump the two solutions through the microfluidic device at a defined flow rate ratio (e.g., 3:1 aqueous to organic).

  • Dialysis and Concentration:

    • Dialyze the resulting LNP suspension against PBS (pH 7.4) overnight at 4°C to remove ethanol and exchange the buffer.

    • Concentrate the LNPs using a centrifugal filter device if necessary.

  • Characterization:

    • Determine the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).

    • Measure the zeta potential to assess surface charge.

    • Quantify the siRNA encapsulation efficiency using a fluorescent dye exclusion assay (e.g., RiboGreen).

LNP_Preparation_Workflow Lipid_Mix 1. Prepare Lipid Mixture in Ethanol (Ionizable Lipid, DSPC, Cholesterol, DSPE-PEG-Mannose) Microfluidics 3. Microfluidic Mixing Lipid_Mix->Microfluidics siRNA_Sol 2. Prepare siRNA in Citrate Buffer (pH 4.0) siRNA_Sol->Microfluidics Dialysis 4. Dialysis against PBS (pH 7.4) Microfluidics->Dialysis Characterization 5. Characterization (Size, PDI, Zeta Potential, Encapsulation) Dialysis->Characterization

Caption: LNP Preparation Workflow.

Protocol 2: In Vitro Transfection of Macrophages with Mannosylated LNPs

This protocol outlines a general procedure for transfecting macrophage-like cells (e.g., RAW 264.7) with siRNA-loaded, this compound functionalized LNPs.

Materials:

  • RAW 264.7 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • siRNA-loaded mannosylated LNPs (from Protocol 1)

  • Control non-mannosylated LNPs

  • 96-well cell culture plates

  • Reagents for quantifying gene knockdown (e.g., qRT-PCR primers, lysis buffer)

Procedure:

  • Cell Seeding:

    • Seed RAW 264.7 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

    • Incubate the cells overnight at 37°C in a 5% CO2 incubator.

  • Transfection:

    • Dilute the mannosylated LNPs and control LNPs to the desired final siRNA concentration in complete cell culture medium.

    • Remove the old medium from the cells and replace it with the LNP-containing medium.

    • Incubate the cells for 24-48 hours at 37°C.

  • Analysis of Gene Knockdown:

    • After the incubation period, lyse the cells and extract total RNA.

    • Perform quantitative real-time PCR (qRT-PCR) to determine the mRNA levels of the target gene.

    • Normalize the results to a housekeeping gene and compare the gene expression in cells treated with mannosylated LNPs to those treated with non-mannosylated LNPs and untreated controls.

Intracellular Trafficking and Payload Release

Following endocytosis, the mannosylated nanoparticles are trafficked through the endo-lysosomal pathway.[11] A critical step for successful delivery is the escape of the nanoparticle or its cargo from the endosome into the cytoplasm before degradation in the lysosome. Ionizable lipids incorporated into the LNP formulation are designed to become protonated in the acidic environment of the endosome, which can lead to destabilization of the endosomal membrane and subsequent release of the siRNA or gene into the cytoplasm.

Intracellular_Trafficking Endocytosis Mannose Receptor-Mediated Endocytosis Early_Endosome Early Endosome (pH ~6.0-6.5) Endocytosis->Early_Endosome Endosomal_Escape Endosomal Escape (Payload Release) Early_Endosome->Endosomal_Escape Late_Endosome Late Endosome (pH ~5.0-6.0) Early_Endosome->Late_Endosome Cytoplasm Cytoplasmic Payload Endosomal_Escape->Cytoplasm Lysosome Lysosome (Degradation, pH ~4.5-5.0) Late_Endosome->Lysosome Biological_Effect Biological Effect (Gene Silencing or Expression) Cytoplasm->Biological_Effect

Caption: Intracellular Trafficking of Nanoparticles.

Conclusion

This compound is a valuable tool for the targeted delivery of siRNA and genes to mannose receptor-expressing cells. The incorporation of this lipid into nanoparticle formulations can significantly enhance cellular uptake and therapeutic efficacy. The protocols and data presented here provide a foundation for researchers and drug development professionals to design and evaluate their own mannosylated delivery systems for a variety of therapeutic applications. Further optimization of lipid composition, particle size, and surface ligand density will continue to advance the field of targeted nucleic acid delivery.

References

Application Notes and Protocols: Conjugation of DSPE-PEG(2000)-Mannose to Quantum Dots for Targeted Imaging and Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quantum dots (QDs) are semiconductor nanocrystals with unique photophysical properties, making them exceptional fluorescent probes for a variety of biomedical applications, including cellular imaging and drug delivery. Their high quantum yield, resistance to photobleaching, and size-tunable emission spectra offer significant advantages over traditional organic fluorophores. For in vivo applications, surface modification of QDs is crucial to ensure biocompatibility, stability in biological media, and targeted delivery to specific cell types.

This document provides a detailed protocol for the surface functionalization of hydrophobic quantum dots with 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[mannose(polyethylene glycol)-2000] (DSPE-PEG(2000)-Mannose). This modification renders the QDs water-soluble and targets them to cells expressing mannose receptors, such as macrophages and dendritic cells. Mannose receptor-mediated targeting is a promising strategy for the development of therapeutics for diseases involving these cell types, including cancer and inflammatory disorders.

The conjugation method described herein is based on the principle of micelle encapsulation, where the hydrophobic DSPE portion of the lipid-PEG intercalates with the native hydrophobic ligands on the QD surface, while the hydrophilic PEG-Mannose chain extends into the aqueous environment. This self-assembly process results in a stable, biocompatible, and target-specific nanoprobe.

Data Presentation

Table 1: Physicochemical Characterization of this compound Conjugated Quantum Dots
ParameterUnconjugated QDs (in organic solvent)DSPE-PEG(2000) Coated QDs (Control)This compound Coated QDs
Hydrodynamic Diameter (nm) ~5-1020 - 3025 - 35
Zeta Potential (mV) N/A-15 to -25-10 to -20
Quantum Yield (%) ~60-80~50-70~50-70
Mannose Density (mannose/QD) 00~20-50
Colloidal Stability in PBS (24h) Unstable (Aggregates)StableStable

Note: The data presented are representative values and may vary depending on the specific quantum dots, lipid-PEG reagents, and conjugation conditions used.

Table 2: In Vitro Cellular Uptake in Macrophage Cell Line (e.g., RAW 264.7)
FormulationIncubation Time (4h) - Mean Fluorescence Intensity (Arbitrary Units)Uptake Inhibition with Excess Mannose (%)
DSPE-PEG(2000) Coated QDs (Control) 1500< 5%
This compound Coated QDs 8500> 80%

Note: This data illustrates the enhanced and specific uptake of mannose-conjugated quantum dots by macrophage-like cells.

Experimental Protocols

Protocol 1: Conjugation of this compound to Quantum Dots via Micelle Encapsulation

This protocol details the transfer of hydrophobic quantum dots from an organic solvent to an aqueous phase through encapsulation with a mixture of DSPE-PEG(2000) and this compound.

Materials:

  • Hydrophobic quantum dots (e.g., CdSe/ZnS) in chloroform (B151607) or toluene (B28343) (1 mg/mL)

  • DSPE-PEG(2000) (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000])

  • This compound

  • Chloroform, HPLC grade

  • Phosphate Buffered Saline (PBS), pH 7.4, sterile-filtered

  • Rotary evaporator

  • Probe sonicator or bath sonicator

  • Centrifugal filter units (100 kDa MWCO)

Procedure:

  • Lipid Film Hydration: a. In a round-bottom flask, combine DSPE-PEG(2000) and this compound in a 4:1 molar ratio. The total lipid-PEG to quantum dot weight ratio should be approximately 10:1. b. Add 1 mg of hydrophobic quantum dots in chloroform to the flask. c. Mix thoroughly by vortexing. d. Remove the chloroform using a rotary evaporator to form a thin lipid-QD film on the wall of the flask. Ensure the film is completely dry by placing it under high vacuum for at least 1 hour.

  • Micelle Encapsulation: a. Hydrate the lipid-QD film with 2 mL of sterile-filtered PBS (pH 7.4). b. Sonicate the solution using a probe sonicator (20% amplitude, 10 minutes, with 30-second on/off cycles) or a bath sonicator (30-60 minutes) until the solution is clear. Keep the sample on ice during sonication to prevent overheating.

  • Purification of Conjugated Quantum Dots: a. To remove excess, unincorporated lipid-PEG micelles, purify the solution using centrifugal filter units (100 kDa MWCO). b. Add the QD solution to the filter unit and centrifuge according to the manufacturer's instructions. c. Discard the flow-through and resuspend the concentrated quantum dots in fresh PBS. d. Repeat the washing step three times. e. After the final wash, resuspend the purified this compound conjugated quantum dots in a desired volume of PBS.

  • Characterization: a. Determine the hydrodynamic diameter and zeta potential of the conjugated quantum dots using Dynamic Light Scattering (DLS). b. Measure the quantum yield using a fluorometer and a reference dye. c. Store the final conjugate at 4°C, protected from light.

Protocol 2: Quantification of Mannose on Quantum Dots

This protocol provides a method to estimate the amount of mannose conjugated to the quantum dot surface using a colorimetric assay.

Materials:

  • This compound conjugated quantum dots

  • Phenol (B47542) solution (5% w/v in water)

  • Concentrated sulfuric acid

  • Mannose standards (0-100 µg/mL)

  • UV-Vis spectrophotometer

Procedure:

  • Standard Curve Preparation: a. Prepare a series of mannose standards in PBS. b. To 1 mL of each standard, add 1 mL of 5% phenol solution and mix. c. Carefully add 5 mL of concentrated sulfuric acid and mix thoroughly. d. Allow the solutions to cool to room temperature for 30 minutes. e. Measure the absorbance at 490 nm. f. Plot the absorbance versus mannose concentration to generate a standard curve.

  • Sample Measurement: a. To 1 mL of the purified this compound conjugated quantum dot solution, add 1 mL of 5% phenol solution and mix. b. Carefully add 5 mL of concentrated sulfuric acid and mix. c. After 30 minutes, measure the absorbance at 490 nm. d. Use the standard curve to determine the concentration of mannose in the sample. e. Calculate the number of mannose molecules per quantum dot based on the known concentration of quantum dots.

Mandatory Visualization

experimental_workflow Experimental Workflow for Quantum Dot Conjugation cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification cluster_characterization Characterization prep1 Mix Hydrophobic QDs, DSPE-PEG(2000), and This compound in Chloroform prep2 Create Lipid-QD Film (Rotary Evaporation) prep1->prep2 conj1 Hydrate Film with PBS prep2->conj1 conj2 Sonicate to form Micelle-Encapsulated QDs conj1->conj2 purify1 Centrifugal Filtration (100 kDa MWCO) conj2->purify1 purify2 Wash with PBS (3x) purify1->purify2 char1 DLS (Size & Zeta Potential) purify2->char1 char2 Fluorometry (Quantum Yield) purify2->char2 char3 Mannose Quantification purify2->char3

Caption: Workflow for this compound conjugation to quantum dots.

signaling_pathway Mannose Receptor-Mediated Endocytosis of Functionalized Quantum Dots cluster_cell_surface Cell Surface cluster_internalization Internalization cluster_trafficking Intracellular Trafficking qd DSPE-PEG-Mannose QD receptor Mannose Receptor (CD206) qd->receptor Binding clathrin_pit Clathrin-Coated Pit receptor->clathrin_pit Clustering endosome Early Endosome clathrin_pit->endosome Endocytosis lysosome Lysosome endosome->lysosome Maturation & Cargo Release recycling Receptor Recycling endosome->recycling Sorting recycling->receptor Return to Surface

Caption: Mannose receptor-mediated uptake of functionalized quantum dots.

Application Notes and Protocols for In Vitro Cell Uptake Assay of DSPE-PEG(2000)-Mannose Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Formulations incorporating 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[mannose(polyethylene glycol)-2000] (DSPE-PEG(2000)-Mannose) are designed for targeted delivery to cells expressing the mannose receptor (CD206). This C-type lectin is predominantly found on the surface of immune cells such as macrophages and dendritic cells, as well as on certain cancer cells.[1][2] The mannose moiety acts as a ligand for the mannose receptor, facilitating receptor-mediated endocytosis and enhancing the intracellular delivery of therapeutic or imaging agents encapsulated within the formulation.[1][2]

These application notes provide a detailed protocol for conducting an in vitro cell uptake assay to evaluate the efficacy of this compound formulations. The protocol covers the preparation of fluorescently labeled liposomes, cell culture, and methods for both qualitative and quantitative analysis of cellular uptake using confocal microscopy and flow cytometry.

Signaling Pathway: Mannose Receptor-Mediated Endocytosis

The uptake of this compound formulations is primarily mediated by the mannose receptor through clathrin-mediated endocytosis. Upon binding of the mannosylated formulation to the receptor, the receptor-ligand complex is internalized into clathrin-coated vesicles. These vesicles then mature into early endosomes, where the acidic environment can facilitate the release of the encapsulated cargo. The mannose receptor is subsequently recycled back to the cell surface.[3][4][5]

Mannose_Receptor_Endocytosis cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Formulation This compound Formulation Receptor Mannose Receptor (CD206) Formulation->Receptor Binding ClathrinVesicle Clathrin-Coated Vesicle Receptor->ClathrinVesicle Internalization EarlyEndosome Early Endosome ClathrinVesicle->EarlyEndosome Maturation LateEndosome Late Endosome/ Lysosome EarlyEndosome->LateEndosome Trafficking Recycling Receptor Recycling EarlyEndosome->Recycling Sorting CargoRelease Cargo Release EarlyEndosome->CargoRelease Acidification Recycling->Receptor Return to Membrane

Caption: Mannose receptor-mediated endocytosis pathway.

Experimental Protocols

Preparation of Fluorescently Labeled Liposomes

This protocol describes the preparation of fluorescently labeled liposomes containing this compound using the thin-film hydration method. A fluorescent dye, such as Coumarin-6 or DiD, is incorporated into the lipid bilayer for visualization.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • DSPE-PEG(2000) (for control liposomes)

  • This compound

  • Coumarin-6 or DiD fluorescent dye

  • Chloroform (B151607)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator or extruder

Procedure:

  • Lipid Mixture Preparation:

    • For mannosylated liposomes (Lipo-Man), dissolve DSPC, cholesterol, and this compound in chloroform at a molar ratio of 55:40:5.

    • For non-mannosylated control liposomes (Lipo), dissolve DSPC, cholesterol, and DSPE-PEG(2000) in chloroform at a molar ratio of 55:40:5.

    • Add the fluorescent dye to the lipid mixture. For Coumarin-6, a common concentration is 0.1% (w/w) of the total lipid.

  • Thin-Film Hydration:

    • Place the lipid-chloroform mixture in a round-bottom flask.

    • Remove the chloroform using a rotary evaporator at 37°C to form a thin lipid film on the flask wall.

    • Dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration and Sonication:

    • Hydrate the lipid film with sterile PBS (pH 7.4) by vortexing.

    • Sonicate the liposomal suspension in a water bath sonicator until the solution is translucent. For a more uniform size distribution, use an extruder with polycarbonate membranes (e.g., 100 nm).

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential of the prepared liposomes using dynamic light scattering (DLS).

Cell Culture

The choice of cell line is critical for this assay. Macrophage-like cell lines, such as RAW 264.7, are commonly used due to their high expression of the mannose receptor.[6][7][8]

Materials:

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Trypsin-EDTA

  • Cell culture flasks and plates (6-well and 24-well plates, confocal dishes)

Procedure:

  • Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculture the cells every 2-3 days to maintain exponential growth.

  • For uptake experiments, seed the cells in the appropriate plates or dishes and allow them to adhere overnight. A typical seeding density for RAW 264.7 cells is 2 x 10⁵ cells/well in a 24-well plate.

In Vitro Cellular Uptake Assay Workflow

Uptake_Workflow Start Start Cell_Seeding Seed RAW 264.7 cells in plates/dishes Start->Cell_Seeding Incubation_Overnight Incubate overnight (37°C, 5% CO₂) Cell_Seeding->Incubation_Overnight Formulation_Prep Prepare fluorescently labeled Lipo-Man and Lipo formulations Incubation_Overnight->Formulation_Prep Cell_Treatment Treat cells with formulations (e.g., 100 µg/mL) Formulation_Prep->Cell_Treatment Incubation_Uptake Incubate for desired time points (e.g., 1, 4, 24 hours) Cell_Treatment->Incubation_Uptake Washing Wash cells with cold PBS to remove excess formulations Incubation_Uptake->Washing Analysis Analysis Method Washing->Analysis Flow_Cytometry Prepare single-cell suspension and analyze by flow cytometry Analysis->Flow_Cytometry Quantitative Confocal_Microscopy Fix, stain nuclei (DAPI), and image by confocal microscopy Analysis->Confocal_Microscopy Qualitative End End Flow_Cytometry->End Confocal_Microscopy->End

Caption: Workflow for the in vitro cell uptake assay.

Quantitative Analysis by Flow Cytometry

Flow cytometry allows for the quantification of the percentage of cells that have internalized the fluorescently labeled liposomes and the mean fluorescence intensity, which corresponds to the amount of uptake.[9][10]

Procedure:

  • Seed RAW 264.7 cells in a 24-well plate and incubate overnight.

  • Treat the cells with the fluorescently labeled Lipo-Man and Lipo formulations at a final concentration of, for example, 100 µg/mL. Include untreated cells as a negative control.

  • Incubate for various time points (e.g., 1, 4, and 24 hours) at 37°C.

  • After incubation, wash the cells twice with cold PBS.

  • Detach the cells using trypsin-EDTA and transfer the cell suspension to flow cytometry tubes.

  • Centrifuge the cells at 300 x g for 5 minutes and resuspend the pellet in cold PBS containing 1% BSA.

  • Analyze the samples on a flow cytometer. Use the untreated cells to set the gate for background fluorescence.

  • Record the percentage of fluorescently positive cells and the mean fluorescence intensity for each sample.

Qualitative Analysis by Confocal Microscopy

Confocal microscopy provides visual evidence of the cellular uptake and intracellular localization of the liposomes.[11][12]

Procedure:

  • Seed RAW 264.7 cells on glass-bottom confocal dishes and incubate overnight.

  • Treat the cells with the fluorescently labeled Lipo-Man and Lipo formulations as described for the flow cytometry assay.

  • After the desired incubation time, wash the cells three times with PBS.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash the cells again with PBS.

  • Stain the cell nuclei with DAPI (4′,6-diamidino-2-phenylindole) for 5 minutes.

  • Wash the cells with PBS and add fresh PBS for imaging.

  • Visualize the cells using a confocal laser scanning microscope. Capture images in the channels corresponding to the fluorescent dye in the liposomes (e.g., green for Coumarin-6) and DAPI (blue).

Competitive Inhibition Assay

To confirm that the uptake of the mannosylated liposomes is mediated by the mannose receptor, a competitive inhibition assay can be performed using free mannan (B1593421) as a competitor.[13][14]

Procedure:

  • Seed RAW 264.7 cells as for the standard uptake assay.

  • Pre-incubate a set of wells with a high concentration of free mannan (e.g., 1 mg/mL) for 30 minutes at 37°C.

  • Without washing, add the fluorescently labeled Lipo-Man formulation to the mannan-treated wells and to a set of control wells without mannan.

  • Incubate for the desired time (e.g., 4 hours).

  • Wash the cells and analyze the uptake by flow cytometry as described above.

  • A significant reduction in the uptake of Lipo-Man in the presence of free mannan indicates mannose receptor-mediated uptake.

Data Presentation

Quantitative data from the flow cytometry experiments should be summarized in tables for clear comparison.

Table 1: Cellular Uptake of Liposomal Formulations in RAW 264.7 Cells at 4 hours.

FormulationPercentage of Positive Cells (%)Mean Fluorescence Intensity (Arbitrary Units)
Untreated Control< 1100 ± 15
Lipo (Non-targeted)35 ± 5800 ± 50
Lipo-Man (Mannose-targeted)95 ± 35000 ± 200

Table 2: Competitive Inhibition of Lipo-Man Uptake in RAW 264.7 Cells at 4 hours.

TreatmentPercentage of Positive Cells (%)Mean Fluorescence Intensity (Arbitrary Units)
Lipo-Man94 ± 44950 ± 250
Lipo-Man + Free Mannan40 ± 6950 ± 70

Conclusion

This application note provides a comprehensive set of protocols for the in vitro evaluation of cellular uptake of this compound formulations. By following these detailed methodologies, researchers can effectively quantify and visualize the enhanced uptake mediated by mannose receptor targeting. The inclusion of appropriate controls, such as non-targeted liposomes and competitive inhibition assays, ensures the generation of robust and reliable data, which is crucial for the development of targeted drug delivery systems.

References

Application Notes & Protocols: Evaluating DSPE-PEG(2000)-Mannose Targeted Nanoparticles in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG(2000)) is a phospholipid-PEG conjugate commonly used in the formulation of nanoparticles, such as liposomes and lipid nanoparticles (LNPs), to enhance their circulation time in vivo.[1][2] The addition of a mannose ligand to the distal end of the PEG chain creates DSPE-PEG(2000)-Mannose, a functionalized lipid used for active targeting.[3][4] This modification enables the nanoparticles to specifically bind to the mannose receptor (CD206), a C-type lectin receptor predominantly expressed on the surface of macrophages (especially M2-phenotype tumor-associated macrophages, TAMs) and dendritic cells (DCs).[5][6][7] This targeted delivery strategy is being explored for various applications, including cancer immunotherapy, vaccine delivery, and treatment of infectious diseases where macrophages are key players.[5][8][9]

This document provides detailed protocols and application notes for researchers planning to evaluate the targeting efficiency of this compound-functionalized nanoparticles in preclinical animal models.

Principle of Mannose-Receptor Mediated Targeting

The targeting strategy relies on the specific interaction between the mannose ligand on the nanoparticle surface and the mannose receptor (CD206) on target cells.[7] This receptor recognizes terminal mannose, fucose, and N-acetylglucosamine residues on various glycoproteins and pathogens.[6] Upon binding, the receptor-ligand complex is internalized via clathrin-mediated endocytosis, delivering the nanoparticle and its payload into the cell.[6] This mechanism allows for the selective accumulation of therapeutics or imaging agents in cells and tissues rich in mannose receptor-expressing cells, such as the tumor microenvironment, lymph nodes, and liver.[10][11][12]

Mannose_Receptor_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NP Mannosylated Nanoparticle (NP) Receptor Mannose Receptor (CD206) NP->Receptor 1. Recognition Binding Binding Receptor->Binding 2. Binding Endosome Early Endosome Binding->Endosome 3. Internalization (Clathrin-mediated Endocytosis) Lysosome Lysosome Endosome->Lysosome 4. Maturation Release Payload Release Lysosome->Release 5. Degradation

Caption: Mannose receptor-mediated endocytosis pathway.

Recommended Animal Models

The choice of animal model is critical and depends on the therapeutic area. Murine models are most common.

Therapeutic AreaRecommended Animal ModelTarget CellsKey Considerations
Oncology Syngeneic Tumor Models: B16-F10 melanoma, 4T1 breast cancer, or LLC lung carcinoma in immunocompetent mice (e.g., C57BL/6, BALB/c).[13][14]Tumor-Associated Macrophages (TAMs), Dendritic Cells (DCs).[8][15]Allows for the study of both targeting and immunomodulatory effects. The tumor microenvironment in these models has high infiltration of TAMs.[15]
Infectious Disease Pulmonary Tuberculosis Model: Mycobacterium tuberculosis-infected mice (e.g., C57BL/6).[9]Alveolar Macrophages.[9][16]Mannose targeting can enhance drug delivery to infected macrophages in the lungs.[9]
Vaccine Development Naive, healthy mice (e.g., C57BL/6).[11][17]Dendritic Cells, Macrophages.[11][17]Focus on delivery to antigen-presenting cells in lymphoid organs like the spleen and lymph nodes.[11]
Neurological Disorders Healthy mice or mouse models of specific brain diseases (e.g., lysosomal storage disease).[18][19]Glial cells, potentially neurons.[18]Requires nanoparticles capable of crossing the blood-brain barrier. Mannose has been shown to facilitate this transport.[18][20][21]

Key Experiments and Protocols

A comprehensive evaluation involves a series of experiments to confirm targeting at the organ, tissue, and cellular levels.

Experimental_Workflow cluster_Evaluation 5. Targeting Evaluation Formulation 1. Nanoparticle Formulation (e.g., with fluorescent dye) Characterization 2. Physicochemical Characterization (Size, Zeta Potential, Mannose Density) Formulation->Characterization Administration 4. In Vivo Administration (e.g., Intravenous Injection) Characterization->Administration AnimalModel 3. Animal Model Establishment (e.g., Tumor Implantation) AnimalModel->Administration Biodistribution A. Biodistribution Study (IVIS Imaging, Organ Harvest) Administration->Biodistribution CellularUptake B. Cellular Uptake Analysis (Flow Cytometry, Microscopy) Administration->CellularUptake Efficacy C. Therapeutic Efficacy Study (Tumor Growth, Survival) Administration->Efficacy Analysis 6. Data Analysis & Reporting Biodistribution->Analysis CellularUptake->Analysis Efficacy->Analysis

Caption: General experimental workflow for in vivo targeting studies.
Protocol: In Vivo Biodistribution Study

Objective: To determine the organ-level distribution of mannose-targeted vs. non-targeted nanoparticles over time.

Materials:

  • Mannose-targeted nanoparticles (NP-Man) labeled with a near-infrared (NIR) fluorescent dye (e.g., DiR, Cy7).

  • Control non-targeted nanoparticles (NP-PEG) with the same label.

  • Appropriate animal model (e.g., B16-F10 tumor-bearing C57BL/6 mice).

  • In vivo imaging system (IVIS) or similar fluorescence imaging equipment.

  • Anesthesia (e.g., isoflurane).

  • Sterile PBS.

Methodology:

  • Animal Preparation: Use mice with established tumors (e.g., ~100-150 mm³). Randomly divide animals into groups (e.g., NP-Man, NP-PEG, PBS control; n=3-5 per group/time point).

  • Administration: Administer nanoparticles (e.g., 100 µL of a 1 mg/mL solution) via intravenous (tail vein) injection.

  • Whole-Body Imaging: Anesthetize mice and perform whole-body fluorescence imaging at various time points (e.g., 1, 4, 12, 24, and 48 hours post-injection).[22]

  • Ex Vivo Organ Imaging: At the final time point (or at each time point for different cohorts), humanely euthanize the mice.

  • Carefully dissect the tumor and major organs (liver, spleen, lungs, kidneys, heart, brain).[13][22]

  • Arrange the organs and tumor on a non-fluorescent surface and perform ex vivo imaging to quantify the fluorescence intensity in each tissue.[13][16]

  • Data Analysis: Use the imaging software to draw regions of interest (ROIs) around each organ and quantify the average radiant efficiency. Express the data as a percentage of the injected dose per gram of tissue (%ID/g).

Protocol: Cellular Uptake and Targeting Analysis

Objective: To confirm that the nanoparticles are taken up by the target cell population (e.g., TAMs) within the target tissue.

Materials:

  • Fluorescently labeled NP-Man and NP-PEG.

  • Tumor-bearing mice.

  • Tissue digestion buffer (e.g., Collagenase IV, DNase I in RPMI).

  • Flow cytometry buffer (e.g., PBS with 2% FBS).

  • Fluorescently conjugated antibodies for cell-specific markers (e.g., Anti-CD45, Anti-CD11b, Anti-F4/80 for macrophages; Anti-CD206 for mannose receptor).

  • Flow cytometer.

  • Fluorescence microscope.

Methodology:

  • Administration & Tissue Harvest: Administer fluorescent nanoparticles as described above. At a predetermined time point (e.g., 24 hours), euthanize the mice and excise the tumors.

  • Single-Cell Suspension:

    • Mince the tumor tissue finely with a scalpel.

    • Incubate in digestion buffer at 37°C for 30-60 minutes with gentle agitation.

    • Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.

    • Lyse red blood cells using an appropriate lysis buffer.

    • Wash the cells with flow cytometry buffer.

  • Flow Cytometry:

    • Stain the single-cell suspension with a cocktail of fluorescent antibodies to identify the cell populations of interest (e.g., TAMs are often identified as CD45+ CD11b+ F4/80+).[23]

    • Analyze the cells using a flow cytometer.

    • Gate on the target cell population (e.g., F4/80+ macrophages) and measure the fluorescence intensity from the nanoparticle's label in that population.

    • Compare the mean fluorescence intensity (MFI) between the NP-Man and NP-PEG groups.

  • Fluorescence Microscopy (Optional):

    • Cryosection a portion of the harvested tumor.

    • Perform immunofluorescence staining for macrophage markers (e.g., F4/80).

    • Image the sections using a confocal or fluorescence microscope to visualize the colocalization of the nanoparticle fluorescence with the macrophage stain.[7]

Data Presentation: Summary of Quantitative Data

Presenting data in a clear, tabular format is essential for comparing the performance of targeted and non-targeted nanoparticles. The following tables are examples based on typical findings in the literature.

Table 1: Ex Vivo Biodistribution of Nanoparticles in Tumor-Bearing Mice (%ID/g ± SD)

OrganNP-PEG (Control)NP-Mannose (Targeted)Fold Increase in Tumor
Tumor 3.5 ± 0.810.2 ± 1.5 ~2.9x
Liver 25.1 ± 4.228.5 ± 5.1-
Spleen 18.9 ± 3.522.4 ± 4.0-
Lungs 4.2 ± 1.14.5 ± 0.9-
Kidneys 2.8 ± 0.72.6 ± 0.6-
Data is hypothetical, synthesized from trends observed in biodistribution studies.[13][16] Mannosylated nanoparticles show significantly higher accumulation in the tumor, with slightly increased uptake in mononuclear phagocyte system (MPS) organs like the liver and spleen where resident macrophages are abundant.[7][13]

Table 2: Cellular Uptake in Tumor-Associated Macrophages (TAMs) by Flow Cytometry

GroupMean Fluorescence Intensity (MFI) in TAMs (F4/80+)% of TAMs Positive for Nanoparticle Signal
NP-PEG (Control) 1,500 ± 35025% ± 6%
NP-Mannose (Targeted) 9,800 ± 1,200 85% ± 9%
Data is hypothetical, synthesized from trends in cellular uptake studies.[7] The significantly higher MFI and percentage of positive cells in the NP-Mannose group demonstrate specific targeting to TAMs via the mannose receptor. Competitive inhibition with free mannose can further confirm receptor-mediated uptake.[7]

References

Application Notes and Protocols for Lyophilization and Reconstitution of DSPE-PEG(2000)-Mannose Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[mannose(polyethylene glycol)-2000] (DSPE-PEG(2000)-Mannose) is a functionalized lipid crucial for the development of targeted drug delivery systems, particularly for mannose receptor-expressing cells like macrophages and dendritic cells.[1][2] Formulations incorporating this lipid, such as liposomes and lipid nanoparticles (LNPs), often require lyophilization (freeze-drying) to enhance long-term stability, a critical aspect for pharmaceutical products.[3][4] Lyophilization removes water from the formulation, mitigating issues like hydrolysis and aggregation that can occur in aqueous suspensions.[4]

This document provides detailed protocols for the lyophilization and reconstitution of liposomal formulations containing this compound. It includes information on the selection of cryoprotectants, a typical lyophilization cycle, and methods for characterization of the reconstituted product.

Data Presentation: The Role of Cryoprotectants

The success of lyophilization heavily relies on the use of cryoprotectants, which protect the nanoparticles from stresses during freezing and drying.[5][6] Sugars like sucrose (B13894) and trehalose (B1683222) are commonly used for this purpose.[1][5] The choice and concentration of the cryoprotectant are critical for maintaining the physicochemical properties of the liposomes after reconstitution.

Table 1: Effect of Cryoprotectants on the Physicochemical Properties of Lyophilized Liposomes

CryoprotectantConcentration (w/v)Pre-Lyophilization Mean Particle Size (nm)Post-Reconstitution Mean Particle Size (nm)Polydispersity Index (PDI) after ReconstitutionReference
None-97> 1000> 0.5[7]
Trehalose12.5%97~100< 0.2[7]
Sucrose12.5%97~105< 0.2[7]
Glucose12.5%97~120< 0.3[7]
Fructose12.5%97~130< 0.3[7]
Glycerol12.5%97~150< 0.4[7]
Dextrosewith lyoprotectant582688Not Specified[8]
Dextrosewithout lyoprotectant5822397Not Specified[8]

Note: The data presented is a synthesis from multiple sources studying solid lipid nanoparticles and liposomes and serves as a guideline. Actual results may vary depending on the specific formulation and lyophilization parameters.

Experimental Protocols

Preparation of this compound Liposomes

A common method for preparing liposomes is the thin-film hydration technique.[9][10]

Materials:

  • This compound

  • Primary phospholipids (B1166683) (e.g., DSPC, DPPC)

  • Cholesterol

  • Organic solvent (e.g., chloroform, methanol)

  • Aqueous buffer (e.g., phosphate-buffered saline pH 7.4)

Protocol:

  • Dissolve this compound, primary phospholipids, and cholesterol in the organic solvent in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

  • Further dry the film under vacuum for at least one hour to remove any residual solvent.[9]

  • Hydrate the lipid film with the aqueous buffer by vortexing or gentle agitation. This results in the formation of multilamellar vesicles (MLVs).

  • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm).[9]

Lyophilization Protocol

This protocol is a general guideline and should be optimized for each specific formulation.

Materials:

  • This compound liposome (B1194612) suspension

  • Cryoprotectant (e.g., trehalose or sucrose)

  • Lyophilizer (freeze-dryer)

  • Lyophilization vials

Protocol:

  • Cryoprotectant Addition: Add the chosen cryoprotectant to the liposome suspension to achieve the desired concentration (e.g., 10-15% w/v). Gently mix to ensure homogeneity.

  • Filling: Dispense the liposome-cryoprotectant mixture into lyophilization vials.

  • Freezing:

    • Place the vials on the lyophilizer shelf and cool to a temperature below the glass transition temperature (Tg') of the formulation, typically -40°C to -50°C.[3][11]

    • A controlled freezing rate is often preferred to promote the formation of small ice crystals.[12]

  • Primary Drying (Sublimation):

    • Once the product is completely frozen, apply a vacuum (e.g., < 0.1 mBar).[13]

    • Increase the shelf temperature to facilitate the sublimation of ice. The temperature should be kept below the collapse temperature of the formulation. A typical primary drying temperature is -30°C.[11]

    • This step is the longest and continues until all the ice has sublimated.

  • Secondary Drying (Desorption):

    • After primary drying is complete, increase the shelf temperature further (e.g., to 25°C or 30°C) to remove residual unfrozen water.[4][11]

    • Maintain the vacuum during this phase.

  • Vial Stoppering: Once secondary drying is complete, the vials are typically stoppered under vacuum or after backfilling with an inert gas like nitrogen before being removed from the lyophilizer.

Reconstitution Protocol

Materials:

  • Lyophilized this compound liposome cake

  • Reconstitution medium (e.g., sterile water for injection, 0.9% saline)[14]

Protocol:

  • Bring the lyophilized vial and the reconstitution medium to the recommended temperature. Reconstitution using a cold aqueous phase (e.g., 2-8°C) has been shown to be effective.[15]

  • Slowly add the required volume of the reconstitution medium to the vial containing the lyophilized cake.

  • Gently swirl or agitate the vial until the cake is completely dissolved and a homogenous suspension is formed. Avoid vigorous shaking to prevent foaming and potential disruption of the liposomes.

  • Visually inspect the reconstituted solution for any particulate matter.

Characterization of Reconstituted Liposomes

It is essential to characterize the reconstituted liposomes to ensure that the lyophilization process has not adversely affected their quality attributes.[14][16]

Table 2: Analytical Methods for Characterization

ParameterAnalytical MethodPurpose
Particle Size and Polydispersity Index (PDI)Dynamic Light Scattering (DLS)To confirm that the liposomes have not aggregated and have a narrow size distribution.
Zeta PotentialElectrophoretic Light Scattering (ELS)To assess the surface charge and stability of the liposomes.
Encapsulation EfficiencyChromatography (e.g., HPLC), SpectroscopyTo determine the percentage of the drug that remains encapsulated within the liposomes after lyophilization and reconstitution.
MorphologyCryo-Transmission Electron Microscopy (Cryo-TEM)To visualize the structure and lamellarity of the reconstituted liposomes.
Residual MoistureKarl Fischer TitrationTo quantify the amount of water remaining in the lyophilized cake.[17]

Visualizations

Lyophilization_Workflow cluster_prep Preparation cluster_lyo Lyophilization Cycle cluster_final Final Product & Reconstitution cluster_analysis Characterization A Formulation of this compound Liposomes B Addition of Cryoprotectant (e.g., Trehalose) A->B C Freezing (-40°C to -50°C) B->C D Primary Drying (Sublimation) (e.g., -30°C, <0.1 mBar) C->D E Secondary Drying (Desorption) (e.g., 25°C, <0.1 mBar) D->E F Lyophilized Cake E->F G Reconstitution (Sterile Water/Buffer) F->G H Reconstituted Liposome Suspension G->H I DLS, TEM, Encapsulation Efficiency H->I

Caption: Workflow for Lyophilization and Reconstitution of Liposomes.

Mannose_Targeting cluster_liposome This compound Liposome cluster_cell Target Cell Liposome Liposome with Drug MannoseReceptor Mannose Receptor Liposome->MannoseReceptor Binding Macrophage Macrophage/ Dendritic Cell MannoseReceptor->Macrophage Internalization

Caption: Mannose Receptor-Mediated Targeting by Liposomes.

References

Application Notes and Protocols: DSPE-PEG(2000)-Mannose for Active Targeting of Macrophages

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrophages, key cells of the innate immune system, play a dual role in various pathologies, including cancer and inflammatory diseases. Their remarkable plasticity allows them to adopt different phenotypes, such as the pro-inflammatory M1 and the anti-inflammatory M2 phenotype. Tumor-associated macrophages (TAMs), which are predominantly of the M2 phenotype, are known to promote tumor growth, angiogenesis, and metastasis. This makes them a critical target for therapeutic intervention.

One promising strategy for selectively delivering therapeutic agents to macrophages is to exploit the overexpression of specific surface receptors. The mannose receptor (CD206), a C-type lectin receptor, is highly expressed on the surface of macrophages, particularly M2-like macrophages and TAMs.[1] This receptor recognizes and internalizes glycoproteins and glycolipids with terminal mannose, fucose, or N-acetylglucosamine residues through receptor-mediated endocytosis.

DSPE-PEG(2000)-Mannose is a functionalized lipid that leverages this biological pathway for active targeting. It consists of three key components:

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE): A phospholipid that serves as a lipid anchor, allowing for stable incorporation into the lipid bilayer of nanoparticle drug delivery systems such as liposomes and solid lipid nanoparticles.

  • Polyethylene glycol (PEG) 2000: A hydrophilic polymer chain that provides a "stealth" characteristic to nanoparticles, reducing their recognition and clearance by the mononuclear phagocyte system (MPS) and prolonging their circulation time in the bloodstream.[2]

  • Mannose: A sugar moiety that acts as a specific ligand for the mannose receptor on macrophages, mediating active targeting and enhanced cellular uptake.

By incorporating this compound into drug carrier systems, researchers can achieve targeted delivery of therapeutics to macrophages, thereby enhancing efficacy and reducing off-target side effects. These application notes provide an overview of the formulation, characterization, and evaluation of this compound-functionalized nanoparticles for macrophage-specific drug delivery.

Data Presentation: Physicochemical Properties of Mannosylated Nanoparticles

The following tables summarize typical quantitative data for nanoparticles formulated with and without this compound, demonstrating the impact of mannosylation on their physicochemical properties and biological interactions.

Table 1: Physicochemical Characterization of Mannosylated Liposomes

FormulationAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
Conventional Liposomes125.3 ± 4.10.15 ± 0.03-25.7 ± 1.9[3]
PEGylated Liposomes135.8 ± 5.20.12 ± 0.02-15.4 ± 1.5[3]
Mannosylated Liposomes142.1 ± 4.80.18 ± 0.04-18.9 ± 2.1[3]

Table 2: In Vitro Cellular Uptake in Macrophage Cell Lines

Nanoparticle FormulationCell LineIncubation Time (h)Cellular Uptake (%)Reference
Non-targeted NanoparticlesRAW 264.7425.8 ± 3.5[1]
Mannosylated NanoparticlesRAW 264.7475.4 ± 6.2[1]
Non-targeted NanoparticlesU937 (M2-polarized)332.1 ± 4.1[4]
Mannosylated NanoparticlesU937 (M2-polarized)385.7 ± 7.8[4]

Signaling Pathway and Experimental Workflows

To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided in Graphviz DOT language.

Signaling Pathway: Mannose Receptor-Mediated Endocytosis

mannose_receptor_pathway np DSPE-PEG-Mannose Nanoparticle mr Mannose Receptor (CD206) np->mr Binding pitt Clathrin-Coated Pit mr->pitt membrane Macrophage Cell Membrane vesicle Clathrin-Coated Vesicle pitt->vesicle Invagination & Scission early_endo Early Endosome (pH 6.0-6.5) vesicle->early_endo Uncoating & Fusion late_endo Late Endosome (pH 5.0-6.0) early_endo->late_endo Maturation recycling Receptor Recycling early_endo->recycling lysosome Lysosome (pH 4.5-5.0) late_endo->lysosome Fusion release Drug Release lysosome->release recycling->mr

Caption: Mannose receptor-mediated endocytosis pathway in macrophages.

Experimental Workflow: Preparation and Characterization of Mannosylated Liposomes

liposome_prep_workflow lipids 1. Lipid Dissolution (DSPC, Cholesterol, DSPE-PEG-Mannose) film 2. Thin Film Formation (Rotary Evaporation) lipids->film hydration 3. Hydration (Aqueous Buffer) film->hydration extrusion 4. Extrusion (Size Reduction) hydration->extrusion liposomes 5. Mannosylated Liposomes extrusion->liposomes characterization 6. Characterization liposomes->characterization size Particle Size & PDI (DLS) characterization->size zeta Zeta Potential characterization->zeta ee Encapsulation Efficiency characterization->ee

Caption: Workflow for mannosylated liposome (B1194612) preparation and characterization.

Experimental Workflow: In Vitro and In Vivo Evaluation

evaluation_workflow invitro In Vitro Evaluation culture 1. Macrophage Culture (e.g., RAW 264.7) invitro->culture incubation 2. Incubation with Mannosylated Nanoparticles culture->incubation uptake 3. Cellular Uptake Analysis (Flow Cytometry, Microscopy) incubation->uptake cytotoxicity 4. Cytotoxicity Assay (MTT Assay) incubation->cytotoxicity invivo In Vivo Evaluation animal 1. Animal Model (e.g., Tumor-bearing mice) invivo->animal admin 2. Nanoparticle Administration (e.g., Intravenous injection) animal->admin biodist 3. Biodistribution Study (IVIS Imaging, HPLC) admin->biodist efficacy 4. Therapeutic Efficacy (Tumor Volume Measurement) admin->efficacy

Caption: Workflow for in vitro and in vivo evaluation of macrophage targeting.

Experimental Protocols

Protocol 1: Preparation of this compound Containing Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the preparation of small unilamellar vesicles (SUVs) incorporating this compound.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[mannosyl(polyethylene glycol)-2000] (this compound)

  • Chloroform (B151607)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Gas-tight syringes

Procedure:

  • Lipid Film Formation: a. Dissolve DSPC, cholesterol, and this compound in chloroform in a round-bottom flask at a desired molar ratio (e.g., 55:40:5). b. Attach the flask to a rotary evaporator. c. Evaporate the chloroform under reduced pressure at a temperature above the lipid phase transition temperature (for DSPC, >55°C) to form a thin, uniform lipid film on the inner wall of the flask. d. Continue to dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: a. Hydrate the lipid film with PBS (pH 7.4) by adding the buffer to the flask. b. Gently rotate the flask in a water bath set to a temperature above the lipid phase transition temperature for 1-2 hours to form multilamellar vesicles (MLVs).

  • Extrusion (Size Reduction): a. Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm) according to the manufacturer's instructions. b. Equilibrate the extruder to a temperature above the lipid phase transition temperature. c. Load the MLV suspension into one of the gas-tight syringes. d. Pass the MLV suspension through the membrane to the other syringe. Repeat this process for an odd number of passes (e.g., 11-21 times) to obtain a translucent suspension of SUVs.[2]

  • Storage: a. Store the prepared liposomes at 4°C. For long-term storage, sterile filtration may be necessary.

Protocol 2: In Vitro Macrophage Uptake Study using Flow Cytometry

This protocol details the quantification of nanoparticle uptake by macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line (or other suitable macrophage cell line)

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Fluorescently labeled this compound liposomes (e.g., encapsulating a fluorescent dye or with a fluorescent lipid)

  • Non-targeted fluorescently labeled liposomes (control)

  • PBS (pH 7.4)

  • Trypsin-EDTA

  • Flow cytometer

  • 24-well plates

Procedure:

  • Cell Seeding: a. Seed RAW 264.7 cells in 24-well plates at a density of 2 x 10^5 cells per well. b. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Nanoparticle Incubation: a. The next day, remove the culture medium and wash the cells once with PBS. b. Add fresh culture medium containing the fluorescently labeled mannosylated liposomes or control liposomes at a desired concentration (e.g., 100 µg/mL). c. Incubate for a specific time period (e.g., 4 hours) at 37°C.

  • Cell Harvesting and Staining: a. After incubation, remove the nanoparticle-containing medium and wash the cells three times with cold PBS to remove any non-internalized liposomes. b. Detach the cells by adding Trypsin-EDTA and incubating for a few minutes. c. Resuspend the cells in PBS containing 2% FBS.

  • Flow Cytometry Analysis: a. Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of the cells. b. Use untreated cells as a negative control to set the gate for background fluorescence. c. Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity to determine the extent of nanoparticle uptake.[5][6]

Protocol 3: In Vivo Biodistribution Study in a Tumor-Bearing Mouse Model

This protocol outlines the evaluation of the in vivo targeting efficiency of the nanoparticles.

Materials:

  • Tumor-bearing mice (e.g., C57BL/6 mice with B16-F10 melanoma)

  • Fluorescently or radioactively labeled this compound liposomes

  • In vivo imaging system (e.g., IVIS for fluorescence imaging) or a gamma counter for radioactivity measurement

  • Anesthesia (e.g., isoflurane)

  • Saline

Procedure:

  • Animal Model: a. Establish the tumor model by subcutaneously injecting tumor cells into the flank of the mice. b. Allow the tumors to grow to a suitable size (e.g., 100-200 mm³).

  • Nanoparticle Administration: a. Administer the labeled mannosylated liposomes to the mice via intravenous injection (e.g., through the tail vein) at a specific dose.

  • In Vivo Imaging: a. At various time points post-injection (e.g., 4, 24, 48 hours), anesthetize the mice. b. Acquire whole-body fluorescence or radioactivity images using the appropriate in vivo imaging system to visualize the biodistribution of the nanoparticles.

  • Ex Vivo Analysis: a. At the final time point, euthanize the mice. b. Harvest the tumor and major organs (liver, spleen, kidneys, lungs, heart). c. Measure the fluorescence intensity or radioactivity in each organ using the imaging system or a gamma counter. d. Calculate the percentage of the injected dose per gram of tissue (%ID/g) to quantify the nanoparticle accumulation in each organ.[7][8]

Conclusion

This compound is a valuable tool for the development of macrophage-targeted drug delivery systems. By leveraging the specific interaction between mannose and the mannose receptor, researchers can enhance the delivery of therapeutic agents to macrophages, particularly in the context of cancer and inflammatory diseases. The protocols and data presented in these application notes provide a framework for the successful design, formulation, and evaluation of these advanced drug delivery platforms. Careful characterization and rigorous in vitro and in vivo testing are crucial for translating these promising technologies into effective clinical therapies.

References

Application Notes: DSPE-PEG(2000)-Mannose in Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[Mannose(Polyethylene Glycol)-2000] (DSPE-PEG(2000)-Mannose) is a functionalized phospholipid increasingly utilized in the development of targeted nanomedicines for cancer immunotherapy.[1][2] This molecule consists of three key components: a DSPE phospholipid anchor for stable integration into lipid-based nanoparticles, a 2000 Da polyethylene (B3416737) glycol (PEG) spacer that enhances circulation time and stability, and a terminal mannose ligand for active targeting.[3][4] The primary targets for this compound are cells that highly express the mannose receptor (CD206), a C-type lectin receptor.[3][5] In the context of the tumor microenvironment (TME), these cells prominently include immunosuppressive M2-phenotype tumor-associated macrophages (TAMs) and antigen-presenting cells (APCs) like dendritic cells (DCs).[6][7] By specifically targeting these cell populations, this compound-functionalized nanoparticles offer a promising strategy to remodel the immunosuppressive TME, enhance anti-tumor immune responses, and improve the efficacy of cancer vaccines and immunomodulatory drugs.[8][9][10]

Principle of Action: Targeting the Mannose Receptor (CD206)

The therapeutic strategy hinges on the specific interaction between the mannose ligand on the nanoparticle surface and the mannose receptor (CD206) expressed on target immune cells.[11][12] TAMs, particularly the M2-like phenotype, are known to overexpress CD206 and are associated with tumor progression, metastasis, and suppression of cytotoxic T-cell activity.[6][13] Similarly, dendritic cells express CD206, which plays a role in antigen capture and presentation.[7][14]

When nanoparticles functionalized with this compound are administered, the mannose moieties act as a homing device, guiding the nanoparticles to CD206-expressing cells within the TME.[10] This interaction triggers receptor-mediated endocytosis, leading to efficient internalization of the nanoparticles and their therapeutic cargo directly into the target cells.[3][15] This targeted delivery mechanism increases the local concentration of the therapeutic agent, minimizes off-target toxicity, and enables novel immunotherapeutic approaches.[16][17]

cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment (TME) cluster_2 Intracellular Action NP DSPE-PEG-Mannose Nanoparticle (NP) TAM M2 Tumor-Associated Macrophage (TAM) NP->TAM 1. Targeting DC Dendritic Cell (DC) NP->DC 1. Targeting Endosome Endosome TAM->Endosome 2. Receptor-Mediated Endocytosis AntigenPresentation Antigen Presentation MR Mannose Receptor (CD206) MR2 Mannose Receptor (CD206) Payload Therapeutic Payload Release (e.g., Antigen, Drug) Endosome->Payload 3. Endosomal Escape Repolarization TAM Repolarization (M2 -> M1) Payload->Repolarization Payload->AntigenPresentation

Caption: Mechanism of DSPE-PEG-Mannose nanoparticle targeting.

Core Applications & Methodologies

Targeting and Repolarizing Tumor-Associated Macrophages (TAMs)

This compound nanoparticles can deliver immunomodulatory agents to repolarize M2 TAMs into a pro-inflammatory, anti-tumoral M1 phenotype.[8][18] This shift can restore anti-tumor immunity within the TME.

Experimental Workflow:

cluster_0 Nanoparticle Formulation cluster_1 In Vitro Validation cluster_2 In Vivo Efficacy N1 Formulate Nanoparticles (e.g., Liposomes) with DSPE-PEG-Mannose N2 Load with Repolarizing Agent (e.g., TLR agonist, siRNA) N1->N2 N3 Characterize Size, Zeta Potential, Drug Load N2->N3 V1 Culture M2-polarized macrophages (e.g., RAW264.7) V2 Treat with NPs V1->V2 V3 Assess Uptake (Flow Cytometry) V2->V3 V4 Analyze Repolarization (M1/M2 markers via qRT-PCR, Flow, ELISA) V2->V4 E1 Establish Tumor Model (e.g., B16-OVA, CT26) E2 Administer NPs (e.g., i.v. injection) E1->E2 E3 Monitor Tumor Growth E2->E3 E4 Analyze TME: TAM polarization, T-cell infiltration (Immunohistochemistry, Flow Cytometry) E2->E4

Caption: Workflow for TAM repolarization studies.
Enhancing Antigen Delivery for Cancer Vaccines

By targeting dendritic cells, this compound nanoparticles can function as potent vaccine delivery systems.[9] They facilitate the co-delivery of tumor antigens and adjuvants to APCs, leading to enhanced antigen processing and presentation, and the subsequent activation of robust, tumor-specific T-cell responses.[7][19]

Signaling Pathway:

cluster_0 Antigen Presentation Cascade NP Mannose-NP with Antigen & Adjuvant DC Dendritic Cell NP->DC Targeting Uptake CD206-mediated Uptake DC->Uptake Maturation DC Maturation (TLR signaling) Uptake->Maturation Adjuvant Action MHC Antigen Presentation (MHC-I / MHC-II) Uptake->MHC Antigen Processing Maturation->MHC TCell Naive T-Cell MHC->TCell Activation CTL Cytotoxic T-Lymphocyte (CTL) Activation TCell->CTL Tumor Tumor Cell CTL->Tumor Recognition Killing Tumor Cell Killing Tumor->Killing

Caption: Enhanced anti-tumor immunity via DC targeting.

Data Summary

Quantitative data from various studies using mannose-functionalized nanoparticles are summarized below. These values represent typical ranges and should be optimized for specific applications.

ParameterNanoparticle TypeTypical Size (nm)Zeta Potential (mV)Encapsulated AgentTarget ModelReference
Physicochemical Properties Liposomes80 - 150-10 to +5Doxorubicin (DOX)CT26 Colon Cancer[16]
PLGA Nanoparticles100 - 200-25 to -15Imiquimod (R837)B16F10 Melanoma[19]
Reconstituted HDL8 - 12-20 to -5DMXAAB16-F10 Melanoma[8]
Exosomes~50Not specifiedMonophosphoryl lipid AMurine Dendritic Cells[7]
Biological Efficacy Liposomes (DOX)~110Not specifiedDoxorubicin4T1 Breast Cancer[20]
Liposomes (Vaccine)~130Slightly negativeHPV E7 Peptide + CpGTC-1 Tumor Model[9]
Albumin Nanoparticles~200-35 to -25siRNAM2 Macrophages (in vitro)[15]

Experimental Protocols

Protocol 1: Formulation of this compound Liposomes

This protocol describes a standard thin-film hydration method for preparing liposomes incorporating this compound for targeted delivery.

Materials:

  • Main structural lipid (e.g., DSPC or DPPC)

  • Cholesterol

  • DSPE-PEG(2000) (for non-targeted control)

  • This compound

  • Therapeutic agent (e.g., doxorubicin, CpG ODN)

  • Chloroform, Methanol, or other suitable organic solvent

  • Hydration buffer (e.g., PBS pH 7.4, HEPES buffer)

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Preparation:

    • In a round-bottom flask, dissolve the lipids in chloroform/methanol. A typical molar ratio is 55:40:5 for DSPC:Cholesterol:(DSPE-PEG-Mannose or DSPE-PEG).

    • If encapsulating a lipophilic drug, add it at this stage.

    • Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature (e.g., 60-65°C) to form a thin, uniform lipid film on the flask wall.

    • Place the flask under high vacuum for at least 2 hours to remove residual solvent.

  • Hydration:

    • Hydrate the lipid film with the aqueous buffer. If encapsulating a hydrophilic drug, dissolve it in the hydration buffer.

    • Incubate the flask in a water bath at a temperature above the lipid phase transition temperature (e.g., 65°C) for 1 hour with gentle agitation to form multilamellar vesicles (MLVs).

  • Size Extrusion:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.

    • Pass the suspension 11-21 times through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a mini-extruder device maintained at the same high temperature.

  • Purification:

    • Remove any unencapsulated drug by size exclusion chromatography (e.g., using a Sephadex G-50 column) or through dialysis against the hydration buffer.

  • Characterization:

    • Measure the mean particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

    • Determine the drug encapsulation efficiency using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC) after lysing the liposomes with a detergent (e.g., Triton X-100).

    • Store the final liposomal formulation at 4°C.

Protocol 2: In Vitro Macrophage Uptake Assay via Flow Cytometry

This protocol assesses the specific uptake of mannose-functionalized nanoparticles by macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7, THP-1) or bone marrow-derived macrophages (BMDMs).

  • Fluorescently labeled nanoparticles (e.g., encapsulating Coumarin-6 or labeled with a Cy5 dye).

  • Mannose-targeted nanoparticles and non-targeted (control) nanoparticles.

  • Cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).

  • Free D-Mannose solution (for competition assay, e.g., 100 mg/mL).[11]

  • FACS buffer (PBS with 2% FBS and 0.1% sodium azide).

  • Flow cytometer.

Procedure:

  • Cell Seeding:

    • Seed macrophages in a 24-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.

    • If using THP-1 monocytes, differentiate them into macrophages using PMA for 48-72 hours prior to the experiment.

  • Competition Assay (Optional but Recommended):

    • To confirm receptor-specific uptake, pre-incubate a subset of cells with a high concentration of free D-Mannose for 30-60 minutes to block the mannose receptors.[11]

  • Nanoparticle Incubation:

    • Dilute the fluorescently labeled nanoparticles (both targeted and non-targeted) in fresh cell culture medium to the desired concentration.

    • Remove the old medium from the cells and add the nanoparticle-containing medium (and the medium with free mannose for the competition group).

    • Incubate for a defined period (e.g., 2-4 hours) at 37°C. As a negative control, incubate one set of cells at 4°C to inhibit active endocytosis.

  • Cell Harvesting and Staining:

    • After incubation, wash the cells three times with ice-cold PBS to remove non-internalized nanoparticles.

    • Detach the cells using a cell scraper or a gentle dissociation reagent (e.g., TrypLE).

    • Transfer the cells to FACS tubes and centrifuge at 300 x g for 5 minutes.

    • Resuspend the cell pellet in 300-500 µL of FACS buffer.

  • Flow Cytometry Analysis:

    • Acquire data on a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC for Coumarin-6, APC-Cy7 for Cy5).

    • Gate on the live cell population based on forward and side scatter.

    • Analyze the geometric mean fluorescence intensity (MFI) for each condition. A significant increase in MFI for targeted nanoparticles compared to non-targeted ones, and a reduction in MFI in the presence of free mannose, indicates successful CD206-mediated uptake.[11][15]

References

Sterilization of DSPE-PEG(2000)-Mannose Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DSPE-PEG(2000)-Mannose liposomes are advanced drug delivery systems designed for targeted delivery to cells expressing mannose receptors, such as macrophages and dendritic cells. The mannose ligand facilitates receptor-mediated endocytosis, enhancing the cellular uptake of encapsulated therapeutic agents. Ensuring the sterility of these parenteral formulations is a critical step in their development and clinical application. However, the sensitive nature of liposomes, particularly the lipid and PEG components, makes them susceptible to degradation by conventional sterilization methods.

This document provides detailed application notes and protocols for the sterilization of this compound formulations, focusing on methods that preserve the physicochemical integrity and biological activity of the liposomes. The two primary recommended methods are Sterile Filtration and Gamma Irradiation , each with specific considerations to ensure product quality.

Comparison of Sterilization Methods

The choice of sterilization method can significantly impact the critical quality attributes of this compound liposomes. Below is a summary of the effects of different sterilization techniques on liposomal formulations.

ParameterSterile Filtration (0.22 µm)Gamma Irradiation (≤ 25 kGy)Autoclaving (Not Recommended)Ethylene (B1197577) Oxide (Not Recommended)
Particle Size (Z-average) Minimal to no significant change for liposomes < 200 nm.[1][2] Potential for slight decrease.Generally no significant change, though some studies report minor increases.[3]Significant increase due to aggregation and fusion of vesicles.[4][5]Potential for changes due to exposure to gas and humidity.
Polydispersity Index (PDI) Generally remains unchanged or may slightly decrease, indicating a more uniform size distribution.[5]Can increase, indicating a broader size distribution due to some vesicle aggregation or fragmentation.[5]Significant increase, indicating a highly heterogeneous population.[5]Variable effects, potential for increased PDI.
Encapsulation Efficiency Minimal loss of encapsulated drug, provided the liposomes are stable to the shear forces of filtration.Can lead to leakage of the encapsulated drug due to membrane damage.[6] This can be mitigated by irradiation at low temperatures (frozen state) or in a lyophilized state.Significant leakage of encapsulated material due to high temperature and pressure causing membrane disruption.Potential for leakage and reaction with the encapsulated drug.
Chemical Integrity of Lipids & PEG No chemical degradation.Potential for lipid peroxidation and hydrolysis, and PEG chain scission, especially in aqueous solutions.[6][7] The use of cryoprotectants like trehalose (B1683222) can reduce this damage.[3]High potential for lipid hydrolysis and PEG degradation due to high temperatures.[8]Potential for chemical reactions with the lipid and PEG components, and formation of toxic residues.[9]
Mannose Ligand Integrity No impact on the mannose ligand.High energy radiation can potentially damage the carbohydrate structure.High temperatures can lead to the degradation of the mannose moiety.Potential for chemical modification of the mannose ligand.
Microbial Efficacy High, effectively removes bacteria. Not effective against viruses or mycoplasma smaller than the pore size.[8]Highly effective at eliminating a broad spectrum of microorganisms, including viruses.[6]Highly effective at killing all microorganisms.Highly effective at killing all microorganisms.
Advantages - Preserves chemical structure of components.- Simple and fast process.[1]- Terminal sterilization in final container.- High penetrating power.[6]- Well-established and effective.- Effective for heat-sensitive materials.
Disadvantages - Only suitable for liposomes < 200 nm.- Potential for filter clogging and product loss.- Does not remove viruses.[8]- Potential for chemical degradation.- Requires specialized facilities.- Damages liposome (B1194612) structure and integrity.[9]- Toxic and flammable gas.- Potential for toxic residues.[9]

Experimental Protocols

Preparation of this compound Liposomes by Thin-Film Hydration

This protocol describes the preparation of unilamellar liposomes incorporating this compound using the thin-film hydration method followed by extrusion.

Materials:

  • Primary phospholipid (e.g., DSPC or DPPC)

  • Cholesterol

  • This compound

  • Organic solvent (e.g., chloroform (B151607) or a 2:1 chloroform:methanol mixture)

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm or 200 nm pore size)

  • Nitrogen gas source

Procedure:

  • Lipid Dissolution: Dissolve the primary phospholipid, cholesterol, and this compound in the organic solvent in a round-bottom flask. The molar ratio of the lipids should be optimized for the specific application.

  • Thin-Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure at a temperature above the phase transition temperature (Tc) of the primary lipid.[10] A thin, uniform lipid film should form on the inner surface of the flask.

  • Drying: Dry the lipid film under a stream of nitrogen gas for at least 1-2 hours to remove any residual organic solvent.

  • Hydration: Hydrate the lipid film with the pre-warmed hydration buffer.[10] The temperature of the buffer should be above the Tc of the lipids. Agitate the flask gently by hand or using the rotary evaporator (with the vacuum turned off) until the lipid film is fully dispersed, forming multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm).

    • Transfer the MLV suspension to the extruder.

    • Extrude the liposomes by passing them through the membrane 11-21 times.[11] This process will generate small unilamellar vesicles (SUVs) with a more uniform size distribution.

  • Characterization: Characterize the prepared liposomes for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). Encapsulation efficiency should be determined if a therapeutic agent is loaded.

Protocol for Sterile Filtration

This method is suitable for this compound liposome formulations with a mean particle size significantly smaller than 220 nm.[8]

Materials:

  • This compound liposome suspension

  • Sterile, pyrogen-free syringe

  • Sterile syringe filter with a 0.22 µm pore size (e.g., PVDF, PES, or other low protein-binding membrane)

  • Sterile collection vial

  • Laminar flow hood or biological safety cabinet

Procedure:

  • Aseptic Environment: Perform all steps in a certified laminar flow hood or biological safety cabinet to maintain sterility.

  • Filter Preparation: Aseptically remove the sterile syringe filter from its packaging.

  • Filtration:

    • Draw the liposome suspension into the sterile syringe.

    • Attach the syringe to the inlet of the 0.22 µm syringe filter.

    • Gently and steadily apply pressure to the syringe plunger to pass the liposome suspension through the filter into the sterile collection vial.[12] Avoid excessive pressure, which could rupture the liposomes or damage the filter membrane.

  • Post-Filtration Characterization: After filtration, it is crucial to re-characterize the liposomes for particle size, PDI, and encapsulation efficiency to ensure that the filtration process did not adversely affect the formulation.

  • Integrity Testing: For larger scale production, the filter integrity should be tested post-filtration (e.g., by bubble point test) to ensure the filter was not compromised during the process.

Protocol for Gamma Irradiation

Gamma irradiation is a terminal sterilization method that can be applied to the final, sealed product. To minimize degradation of the liposomes, irradiation in a frozen or lyophilized state is recommended.[7]

Materials:

  • This compound liposome suspension in cryovials or other suitable containers.

  • Cryoprotectant (e.g., trehalose, optional but recommended).

  • Access to a calibrated gamma irradiation facility (Cobalt-60 source).

Procedure:

  • Formulation Preparation:

    • If using a cryoprotectant, add sterile trehalose to the liposome suspension to a final concentration of 5-10% (w/v).[3]

    • Dispense the liposome suspension into the final containers (e.g., glass vials) and seal them.

  • Freezing: Freeze the samples at -80°C or in liquid nitrogen.

  • Irradiation:

    • Transfer the frozen samples to the gamma irradiation facility.

    • Expose the samples to a validated dose of gamma radiation, typically in the range of 15-25 kGy.[6] The exact dose should be determined based on the bioburden of the product and the radiosensitivity of the liposomes.

  • Post-Irradiation Handling:

    • After irradiation, the samples can be stored frozen or thawed for use.

    • If lyophilized, the powder can be stored at an appropriate temperature and reconstituted with sterile water or buffer before use.

  • Post-Irradiation Characterization: Thoroughly characterize the irradiated liposomes for particle size, PDI, encapsulation efficiency, lipid and PEG integrity (e.g., by chromatography), and mannose ligand functionality (e.g., through cell-binding assays).

Visualization of Workflows and Pathways

Experimental Workflow for Liposome Preparation and Sterilization

G cluster_prep Liposome Preparation cluster_sterilization Sterilization cluster_qc Quality Control lipid_dissolution 1. Lipid Dissolution (DSPE-PEG-Mannose, etc.) film_formation 2. Thin-Film Formation (Rotary Evaporation) lipid_dissolution->film_formation hydration 3. Hydration (Formation of MLVs) film_formation->hydration extrusion 4. Size Reduction (Extrusion -> SUVs) hydration->extrusion sterile_filtration Sterile Filtration (< 0.22 µm) extrusion->sterile_filtration Option 1 gamma_irradiation Gamma Irradiation (Frozen/Lyophilized) extrusion->gamma_irradiation Option 2 qc_filtration Post-Filtration QC (Size, PDI, EE) sterile_filtration->qc_filtration qc_irradiation Post-Irradiation QC (Size, PDI, EE, Integrity) gamma_irradiation->qc_irradiation final_product_f Sterile Liposome Formulation qc_filtration->final_product_f final_product_g Sterile Liposome Formulation qc_irradiation->final_product_g

Caption: Workflow for DSPE-PEG-Mannose Liposome Preparation and Sterilization.

Mannose Receptor-Mediated Endocytosis Pathway

G cluster_cell Antigen Presenting Cell (e.g., Macrophage) mannose_receptor Mannose Receptor clathrin_pit Clathrin-Coated Pit mannose_receptor->clathrin_pit endosome Early Endosome clathrin_pit->endosome Internalization lysosome Lysosome endosome->lysosome Fusion mhc MHC Molecule lysosome->mhc Antigen Processing & Loading cell_surface Cell Surface mhc->cell_surface Antigen Presentation liposome DSPE-PEG-Mannose Liposome liposome->mannose_receptor Binding

Caption: Mannose Receptor-Mediated Endocytosis of Mannosylated Liposomes.

Conclusion

The sterilization of this compound liposomes requires careful consideration to maintain the formulation's integrity and functionality. Sterile filtration is the preferred method for liposomes smaller than 220 nm due to its minimal impact on the physicochemical properties of the formulation. For formulations that cannot be sterile-filtered, or when terminal sterilization is required, gamma irradiation of frozen or lyophilized product is a viable alternative, provided that extensive characterization is performed to confirm the absence of degradation. Autoclaving and ethylene oxide sterilization are not recommended for these sensitive formulations. Adherence to the detailed protocols and thorough post-sterilization characterization are essential for the successful development of safe and effective targeted liposomal drug delivery systems.

References

Troubleshooting & Optimization

Navigating the Challenges of DSPE-PEG(2000)-Mannose Solubility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on improving the solubility of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[mannose(polyethylene glycol)-2000] (DSPE-PEG(2000)-Mannose) in aqueous solutions. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during experimental work.

Troubleshooting Guide: Enhancing this compound Dissolution

Researchers may face difficulties in fully dissolving this compound in aqueous buffers, leading to issues such as nanoparticle aggregation and inconsistent experimental results. The following guide provides solutions to common problems.

ProblemPotential CauseRecommended Solution
Cloudy or Hazy Solution Incomplete dissolution of the lipid. The temperature of the aqueous solution may be too low.Gently warm the solution to 60°C while stirring. Use of a bath sonicator can also aid in dissolution. For a related compound, DSPE-PEG(2000), a solubility of 25 mg/mL in water has been achieved with warming to 60°C and ultrasonication[1].
Visible Aggregates or Precipitate The concentration of this compound exceeds its solubility limit in the chosen aqueous buffer. The compound may have come out of solution upon cooling.Prepare a stock solution in a suitable organic solvent such as ethanol (B145695) or DMSO and add it to the aqueous buffer with vigorous stirring. Ensure the final concentration in the aqueous phase does not exceed its solubility. Maintain the temperature of the solution above the phase transition temperature of the lipid during handling.
Inconsistent Results in Downstream Applications Poor quality or degradation of the this compound. Inadequate removal of organic solvents if a film hydration method is used.Store the compound at -20°C in a dry environment. Allow the vial to warm to room temperature before opening to prevent condensation. Ensure complete removal of organic solvents under vacuum when preparing lipid films for liposome (B1194612) formulation.
Low Incorporation into Liposomes Inefficient hydration of the lipid film or suboptimal conditions for post-insertion.Hydrate the lipid film with a buffer pre-heated to above the phase transition temperature of the primary lipids. For post-insertion methods, incubate the pre-formed liposomes with a micellar solution of this compound at an elevated temperature (e.g., 60°C) for an adequate duration (e.g., 1 hour) to facilitate insertion into the liposome bilayer.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for dissolving this compound in an aqueous buffer like PBS?

A1: Direct dissolution in an aqueous buffer can be challenging. The recommended approach is to first dissolve the this compound in a small amount of a compatible organic solvent, such as ethanol. This stock solution can then be added dropwise to the pre-warmed (e.g., 60°C) aqueous buffer while vortexing to facilitate dispersion and dissolution. Alternatively, for direct dissolution, adding the solid to warm water (around 60°C) with sonication is often effective[1].

Q2: What is the approximate solubility of this compound in aqueous solutions?

Q3: My solution of this compound is clear when warm but becomes cloudy upon cooling to room temperature. Is this normal?

A3: This is a common observation. DSPE-based lipids have a phase transition temperature, and their solubility in aqueous solutions is temperature-dependent. The cloudiness indicates that the lipid may be forming micelles or larger aggregates as the temperature decreases. For applications at room temperature, it is crucial to work with concentrations that remain soluble upon cooling or to perform the experiment at an elevated temperature.

Q4: Can I use sonication to dissolve this compound?

A4: Yes, sonication is a recommended technique to aid in the dissolution of this compound in aqueous solutions. A bath sonicator is generally preferred over a probe sonicator to minimize potential degradation of the PEG chain.

Q5: How should I store my this compound solution?

A5: It is best to prepare fresh solutions for each experiment. If storage is necessary, it is recommended to store aqueous solutions at 4°C for short periods. For longer-term storage, aliquoting and freezing at -20°C is advisable to prevent repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Solution of this compound

This protocol describes a general method for preparing an aqueous solution of this compound.

Materials:

  • This compound powder

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Sterile, conical tube

  • Water bath or heating block

  • Bath sonicator

Procedure:

  • Bring the vial of this compound to room temperature before opening.

  • Weigh the desired amount of this compound and transfer it to a sterile conical tube.

  • Add the required volume of PBS to the tube.

  • Place the tube in a water bath or on a heating block set to 60°C.

  • Intermittently vortex the solution gently until the powder is dispersed.

  • Transfer the tube to a bath sonicator pre-heated to 60°C.

  • Sonicate for 15-30 minutes, or until the solution becomes clear.

  • Allow the solution to cool to the desired experimental temperature before use. Note if any cloudiness appears upon cooling.

Protocol 2: Formulation of Mannose-Targeted Liposomes using the Thin-Film Hydration Method

This protocol outlines the preparation of liposomes incorporating this compound for targeted drug delivery.

Materials:

  • Primary phospholipid (e.g., DSPC)

  • Cholesterol

  • This compound

  • Chloroform (B151607)

  • Round-bottom flask

  • Rotary evaporator

  • Hydration buffer (e.g., PBS)

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Dissolve the primary phospholipid, cholesterol, and this compound in chloroform in a round-bottom flask. A typical molar ratio might be 55:40:5 (phospholipid:cholesterol:this compound).

  • Attach the flask to a rotary evaporator and remove the chloroform under reduced pressure to form a thin lipid film on the wall of the flask.

  • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film by adding the hydration buffer, pre-warmed to a temperature above the phase transition temperature of the primary lipid (e.g., 60°C for DSPC).

  • Gently agitate the flask to form multilamellar vesicles (MLVs).

  • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion. Assemble the extruder with the desired polycarbonate membranes.

  • Transfer the MLV suspension to the extruder and pass it through the membranes for an odd number of passes (e.g., 11-21 times).

  • The resulting translucent suspension of small unilamellar vesicles (SUVs) is ready for use. Store at 4°C.

Visualizations

Mannose Receptor-Mediated Uptake of Liposomes

The following diagram illustrates the proposed mechanism of cellular uptake of liposomes functionalized with this compound.

Mannose_Receptor_Pathway Mannose Receptor-Mediated Endocytosis of Mannosylated Liposomes cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Mannosylated_Liposome Mannosylated Liposome (with DSPE-PEG-Mannose) Mannose_Receptor Mannose Receptor Mannosylated_Liposome->Mannose_Receptor 1. Recognition Binding Binding Mannose_Receptor->Binding 2. Binding Endocytosis Clathrin-mediated Endocytosis Binding->Endocytosis 3. Internalization Endosome Early Endosome Endocytosis->Endosome Late_Endosome Late Endosome Endosome->Late_Endosome Maturation Lysosome Lysosome Late_Endosome->Lysosome Fusion Drug_Release Drug Release Late_Endosome->Drug_Release 4. Endosomal Escape / Release Lysosome->Drug_Release 5. Lysosomal Release

Caption: Mannose receptor-mediated uptake of a mannosylated liposome.

Experimental Workflow for Liposome Formulation

This diagram outlines the key steps in the preparation of mannose-targeted liposomes using the thin-film hydration method.

Liposome_Workflow Workflow for Mannose-Targeted Liposome Formulation Start Start Lipid_Dissolution 1. Dissolve Lipids in Organic Solvent (e.g., Chloroform) Start->Lipid_Dissolution Film_Formation 2. Form Thin Lipid Film (Rotary Evaporation) Lipid_Dissolution->Film_Formation Solvent_Removal 3. Remove Residual Solvent (High Vacuum) Film_Formation->Solvent_Removal Hydration 4. Hydrate Lipid Film with Aqueous Buffer (Warm) Solvent_Removal->Hydration MLV_Formation Formation of Multilamellar Vesicles (MLVs) Hydration->MLV_Formation Extrusion 5. Size Extrusion MLV_Formation->Extrusion SUV_Formation Formation of Small Unilamellar Vesicles (SUVs) Extrusion->SUV_Formation Characterization 6. Characterization (Size, Zeta Potential, etc.) SUV_Formation->Characterization End End Characterization->End

Caption: Key steps for creating mannose-targeted liposomes.

References

how to increase drug loading efficiency in DSPE-PEG(2000)-Mannose micelles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance drug loading efficiency in DSPE-PEG(2000)-Mannose micelles.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and drug loading of this compound micelles.

Issue 1: Low Drug Encapsulation Efficiency (%EE) or Drug Loading Content (%LC)

  • Possible Causes:

    • Poor Drug-Lipid Interaction: The physicochemical properties of the drug may not be optimal for encapsulation within the micelle core. For hydrophobic drugs, the lipid core must be suitable to accommodate the drug molecules.[1]

    • High Drug-to-Lipid Ratio: An excessive amount of drug relative to the this compound can lead to drug precipitation or failure to incorporate into the micelles.[1]

    • Suboptimal Formulation Method: The chosen method of micelle preparation (e.g., thin-film hydration, solvent evaporation) may not be ideal for the specific drug.[1][2]

    • Inadequate Incubation Time or Temperature: Insufficient time or an incorrect temperature during the hydration or drug loading step can prevent efficient partitioning of the drug into the micelle core.

    • Drug Properties: The drug's solubility, molecular size, and charge significantly impact loading efficiency.[3] Highly hydrophobic drugs are generally better suited for encapsulation in the micelle core.[1] Smaller drug molecules may also be easier to load.[3]

  • Solutions:

    • Optimize Drug-to-Lipid Ratio: Systematically vary the weight or molar ratio of the drug to this compound to find the optimal balance that maximizes drug loading without causing precipitation.[4]

    • Experiment with Different Formulation Methods: Compare the thin-film hydration method with the solvent evaporation or dialysis method to determine which yields the highest encapsulation efficiency for your specific drug.[2] The thin-film hydration method is often preferred for hydrophobic drugs.[4][5]

    • Adjust Incubation Parameters: Increase the hydration time or adjust the temperature to be above the phase transition temperature of the DSPE lipid (around 60°C) to enhance lipid mobility and facilitate drug incorporation.[5]

    • Modify Solvent System: For the thin-film hydration and solvent evaporation methods, the choice of organic solvent (e.g., chloroform, methanol, or a mixture) can influence the formation of the lipid-drug film and subsequent micelle formation.[5] Experiment with different solvents to improve drug solubility and dispersion with the lipid.

    • Consider Co-solvents or Surfactants: The addition of a small amount of a pharmaceutically acceptable co-solvent or surfactant can sometimes improve the solubility of the drug in the formulation, but this should be done cautiously as it can also affect micelle stability.[3]

Issue 2: Micelle Aggregation and Instability

  • Possible Causes:

    • Incorrect Buffer Conditions: The pH and ionic strength of the buffer used for hydration and storage can affect the surface charge and stability of the micelles, leading to aggregation.[6]

    • High Drug Loading: Overloading the micelles with the drug can disrupt the lipid bilayer and lead to instability and aggregation.[1]

    • Insufficient PEGylation: While this compound itself provides a PEG chain, ensuring a sufficient density of these chains on the micelle surface is crucial for steric stabilization.[6]

    • Improper Storage: Storing the micelle formulation at an inappropriate temperature or for an extended period can lead to degradation and aggregation.

  • Solutions:

    • Optimize Buffer Composition: Prepare and store the micelle formulation in a buffer with a pH and ionic strength that are optimal for the stability of the drug and the lipids.[1] Phosphate-buffered saline (PBS) at pH 7.4 is commonly used.[5]

    • Control Drug-to-Lipid Ratio: As mentioned previously, reducing the drug-to-lipid ratio can improve the stability of the formulation.[1]

    • Ensure Proper Hydration: During the thin-film hydration method, ensure the lipid film is fully hydrated to form well-dispersed micelles. Gentle agitation or sonication can aid in this process.[5]

    • Sterile Filtration: After formation, filter the micelle solution through a 0.22 µm syringe filter to remove any large aggregates and ensure sterility.[4][5]

    • Appropriate Storage: Store the final micelle formulation at 4°C for short-term use.[5] For long-term storage, stability studies should be conducted to determine the optimal conditions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal drug-to-lipid ratio for this compound micelles?

A1: There is no single optimal ratio, as it is highly dependent on the physicochemical properties of the drug being encapsulated. It is recommended to perform a series of experiments with varying weight or molar ratios of drug to this compound to determine the ratio that provides the highest encapsulation efficiency and loading capacity without compromising the stability of the micelles. For some hydrophobic drugs, a drug-to-DSPE-PEG2000 weight ratio of 1:20 has been shown to achieve nearly complete entrapment, while a 1:10 ratio resulted in a significantly lower loading efficiency.[7]

Q2: Which method is best for preparing drug-loaded this compound micelles?

A2: The most suitable method depends on the properties of the drug.

  • Thin-Film Hydration: This is a robust and widely used technique, particularly for encapsulating hydrophobic drugs.[2][5] It involves dissolving the lipid and drug in an organic solvent, evaporating the solvent to form a thin film, and then hydrating the film with an aqueous buffer.[4][5]

  • Solvent Evaporation: In this method, the drug and lipid are dissolved in an organic solvent, which is then added to an aqueous phase. The organic solvent is subsequently removed by evaporation, leading to micelle self-assembly.[2]

  • Dialysis Method: This technique involves dissolving the drug and lipid in an organic solvent and then dialyzing the solution against an aqueous buffer. The gradual removal of the organic solvent promotes micelle formation and drug encapsulation.[2]

It is advisable to empirically test these methods to identify the most efficient one for your specific application.

Q3: How does the purity of this compound affect drug loading?

A3: The purity of the this compound is critical. Impurities can interfere with the self-assembly process of the micelles, potentially leading to a lower drug loading capacity and reduced stability of the final formulation.[3] It is essential to use high-purity lipids for optimal and reproducible results.

Q4: Can the incorporation of other lipids, like cholesterol, improve drug loading?

A4: The addition of other lipids, such as cholesterol, can influence the properties of the micelles, including their stability and drug retention. However, the effect on drug loading can vary. For instance, in some liposomal formulations, a higher cholesterol content has been shown to have a negative influence on the loading of certain drugs.[8] The impact of cholesterol on this compound micelles would need to be experimentally determined for the specific drug of interest.

Q5: What is a typical size for this compound micelles, and how does it affect drug loading?

A5: The size of DSPE-PEG micelles is typically in the range of 10-100 nm. The size can be influenced by the length of the PEG chain and the concentration of the lipid.[6] While micelle size is more directly related to in vivo performance and tumor penetration, the formulation parameters that influence size (e.g., lipid concentration) can also affect drug loading. It is important to characterize the size and polydispersity index (PDI) of your micelle formulation to ensure consistency.

Data Summary

The following table summarizes quantitative data from various studies on factors influencing drug loading in DSPE-PEG based micelles.

Formulation ParameterDrugMicelle SystemKey FindingEncapsulation Efficiency (%EE) / Loading Capacity (%LC)
Drug-to-Lipid RatioRidaforolimusDSPE-PEG2000A 1:20 drug-to-lipid ratio resulted in almost complete entrapment, while a 1:10 ratio halved the loading efficiency.~100% at 1:20 ratio
Co-polymer CompositionAsulacrine (ASL)DSPE-PEG2000 / TPGSA 1:1 weight ratio of DSPE-PEG2000 to TPGS exhibited higher encapsulation efficiency.~94.12%
Vector-to-Drug RatioDoxorubicin (DOX)DSPE-PEG-C60Increasing the vector-to-drug weight ratio from 5:1 to 15:1 increased encapsulation efficiency.86.1% (5:1), 95.4% (10:1), 97.5% (15:1)
Total Lipid ContentPaclitaxelLiposomesA proportionate increase in drug loading was observed with an increase in total phospholipid content.Data not specified
Cholesterol ContentPaclitaxelLiposomesCholesterol content showed a negative influence on drug loading.Data not specified

Experimental Protocols

Protocol 1: Thin-Film Hydration Method for Loading Hydrophobic Drugs

This protocol is a standard method for encapsulating hydrophobic drugs into this compound micelles.[4][5]

  • Dissolution: Accurately weigh and dissolve this compound and the hydrophobic drug at a predetermined molar or weight ratio in a suitable organic solvent (e.g., chloroform, methanol, or a mixture) in a round-bottom flask.[4][5]

  • Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under vacuum at a controlled temperature (e.g., 40-60°C) to form a thin, uniform lipid-drug film on the inner surface of the flask.[4][5]

  • Drying: Further dry the film under high vacuum for at least 2 hours to remove any residual organic solvent.[1][4]

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) pre-heated to a temperature above the transition temperature of the DSPE lipid (e.g., 60-65°C).[1][5]

  • Micelle Formation: Gently agitate or vortex the flask for 30-60 minutes to facilitate the self-assembly of micelles. The solution should transition from a milky suspension to a clear or translucent solution.[5] Sonication can also be used to aid in micelle formation.

  • Sterilization: Filter the final micelle solution through a 0.22 µm syringe filter to remove any large aggregates and ensure sterility.[4][5]

  • Storage: Store the formulation at 4°C.

Protocol 2: Determination of Encapsulation Efficiency and Drug Loading Content

  • Separation of Free Drug: Separate the drug-loaded micelles from the unencapsulated (free) drug. This can be achieved by methods such as dialysis, ultracentrifugation, or size exclusion chromatography.

  • Quantification of Total Drug: Disrupt a known volume of the micelle formulation using a suitable solvent (e.g., methanol, acetonitrile) to release the encapsulated drug. Quantify the total amount of drug (encapsulated + free) using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).

  • Quantification of Free Drug: Quantify the amount of free drug in the supernatant (after ultracentrifugation) or the dialysate (after dialysis).

  • Calculations:

    • Encapsulation Efficiency (%EE): %EE = [(Total Drug - Free Drug) / Total Drug] x 100

    • Drug Loading Content (%LC): %LC = [Weight of Encapsulated Drug / Total Weight of Micelles] x 100

Visualizations

experimental_workflow cluster_prep Micelle Preparation cluster_purification Purification & Analysis dissolution 1. Dissolution DSPE-PEG-Mannose & Drug in Organic Solvent film_formation 2. Film Formation (Rotary Evaporation) dissolution->film_formation drying 3. Drying (High Vacuum) film_formation->drying hydration 4. Hydration (Aqueous Buffer, >Tm) drying->hydration micelle_formation 5. Micelle Formation (Agitation/Sonication) hydration->micelle_formation filtration 6. Filtration (0.22 µm filter) micelle_formation->filtration analysis 7. Characterization - Size & PDI - Zeta Potential - %EE & %LC filtration->analysis

Caption: Experimental workflow for the thin-film hydration method.

logical_relationships cluster_drug Drug Properties cluster_formulation Formulation Parameters cluster_process Process Parameters cluster_output Outcome solubility Solubility dle Drug Loading Efficiency solubility->dle size Molecular Size size->dle charge Charge charge->dle ratio Drug-to-Lipid Ratio ratio->dle lipids Co-lipids lipids->dle purity Lipid Purity purity->dle method Preparation Method method->dle temp Temperature temp->dle ph pH ph->dle

Caption: Factors influencing drug loading efficiency.

References

Technical Support Center: DSPE-PEG(2000)-Mannose Stability in Biological Fluids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DSPE-PEG(2000)-Mannose. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with mannosylated liposomes and nanoparticles in biological environments.

Troubleshooting Guides

This section provides answers to specific problems you may encounter during your experiments.

Question 1: My this compound formulated liposomes are aggregating after incubation in serum/plasma. How can I fix this?

Answer:

Potential Causes:

  • Protein Corona Formation: When nanoparticles are introduced into biological fluids, proteins and other biomolecules rapidly adsorb to their surface, forming a "protein corona".[1][2] This can neutralize the surface charge and lead to aggregation. Negatively charged liposomes are known to adsorb more proteins from plasma compared to neutral ones.[3]

  • Insufficient PEGylation: The PEG component of this compound is designed to create a hydrophilic shield that reduces protein binding and aggregation. Insufficient surface coverage with PEG can expose the lipid bilayer, promoting protein interactions and aggregation.

  • Liposome (B1194612) Formulation: The overall lipid composition of your liposomes plays a crucial role in their stability. Formulations with a low phase transition temperature (Tm) may be less stable at physiological temperatures.

Troubleshooting Steps:

  • Optimize PEG Density: Ensure you are using an optimal concentration of this compound in your lipid formulation. Typically, 5-10 mol% of PEGylated lipid is used to provide a sufficient protective layer.

  • Incorporate Cholesterol: Cholesterol is a well-known membrane stabilizer.[4] Adding cholesterol to your liposome formulation can improve its stability in plasma.[3]

  • Characterize Particle Size Over Time: Use Dynamic Light Scattering (DLS) to monitor the size and polydispersity index (PDI) of your liposomes upon incubation in serum or plasma at 37°C. A significant increase in size or PDI over time is indicative of aggregation.

Question 2: I'm observing a rapid clearance of my mannosylated liposomes in vivo and a loss of targeting efficiency. What could be the reason?

Answer:

Potential Causes:

  • Protein Corona Masking: The protein corona can mask the mannose ligands on the surface of your liposomes, preventing them from binding to mannose receptors on target cells.[2] This is a common issue with targeted nanoparticles.

  • Opsonization and RES Uptake: The adsorption of specific plasma proteins, known as opsonins (e.g., immunoglobulins and complement proteins), can mark the liposomes for rapid clearance by the reticuloendothelial system (RES), primarily in the liver and spleen.[5]

  • Enzymatic Cleavage: Although less commonly reported for the PEG-lipid itself, enzymes in biological fluids could potentially cleave the mannose moiety or hydrolyze the phospholipid anchor, leading to a loss of the targeting ligand.

Troubleshooting Steps:

  • Protein Corona Analysis: Isolate and analyze the protein corona formed on your liposomes after incubation in plasma. This can be done using techniques like size exclusion chromatography to separate the liposome-protein complexes, followed by proteomics analysis (e.g., LC-MS/MS) to identify the bound proteins.[3][6]

  • In Vitro Targeting Assay with Serum: Perform a cell uptake study using your target cells (e.g., macrophages) in the presence and absence of serum. A significant decrease in uptake in the presence of serum suggests that the protein corona is interfering with targeting.

  • Evaluate Linker Stability: While direct cleavage is a complex issue to assess, you can indirectly evaluate the stability of the targeting function by measuring the binding of your liposomes to a mannose-binding lectin (like Concanavalin A) after incubation in a biological fluid.[7] A decrease in binding would suggest a loss of accessible mannose residues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored at -20°C in a dry environment.[8][9][10] It is important to avoid repeated freeze-thaw cycles. Before opening, the vial should be allowed to warm to room temperature to prevent condensation.[11]

Q2: What is the shelf life of this compound?

A2: The stability is typically guaranteed for at least one year when stored properly at -20°C.[8][11][12]

Q3: Can I use this compound for in vivo studies in humans?

A3: The commercially available this compound is generally sold for research use only and not for human experiments or therapeutic applications.[11] For clinical applications, GMP-grade material would be required.[9]

Q4: How does the protein corona affect the physical properties of my liposomes?

A4: The formation of a protein corona can alter the size, surface charge (zeta potential), and morphology of your liposomes.[1] Typically, the hydrodynamic diameter increases, and the zeta potential becomes more negative, approaching that of the plasma proteins themselves.[1][3]

Data Presentation

Table 1: Physicochemical Properties of this compound Formulations

ParameterTypical Value/ObservationSignificance
Initial Size (Z-average) 100 - 150 nm (formulation dependent)Affects biodistribution and cellular uptake.
Initial Polydispersity Index (PDI) < 0.2Indicates a homogenous population of liposomes.
Initial Zeta Potential Slightly negative to neutralInfluences colloidal stability and protein binding.
Size Change in 50% Serum (1h, 37°C) Increase of 10-50 nmFormation of the protein corona.
Zeta Potential in 50% Serum (1h, 37°C) Shifts to ~ -15 to -20 mV[1][3]Indicates surface adsorption of negatively charged plasma proteins.

Table 2: Factors Influencing Liposome Stability in Biological Fluids

FactorEffect on StabilityRecommendation
Lipid Composition The choice of phospholipids (B1166683) and the inclusion of cholesterol can significantly impact membrane rigidity and drug retention.[4]Use lipids with a high phase transition temperature (Tm) and incorporate 30-50 mol% cholesterol for improved stability.[3]
Surface Charge Highly charged liposomes may interact more strongly with plasma proteins.[3]Near-neutral surface charge is often preferred to minimize non-specific interactions.
PEGylation Density A dense PEG layer can shield the liposome surface from opsonins and reduce aggregation.Titrate the concentration of this compound (typically 5-10 mol%) to find the optimal balance between shielding and targeting.

Mandatory Visualizations

main Stability Issues of this compound in Biological Fluids cause1 Protein Corona Formation main->cause1 cause2 Enzymatic Degradation main->cause2 cause3 Physicochemical Instability main->cause3 cons1 Rapid Clearance (RES Uptake) cause1->cons1 cons2 Loss of Targeting Efficiency cause1->cons2 cons3 Aggregation cause1->cons3 cause2->cons2 cause3->cons3 cons4 Premature Drug Release cause3->cons4 start Prepare Mannosylated Liposomes step1 Characterize Initial State (Size, PDI, Zeta Potential, Drug Load) start->step1 step2 Incubate Liposomes in Serum/Plasma (e.g., 37°C for 0, 1, 4, 24 hours) step1->step2 step3 Analyze Physical Stability step2->step3 step4 Analyze Chemical Stability step2->step4 step5 Analyze Functional Stability step2->step5 sub3a Measure Size & PDI (DLS) step3->sub3a sub4a Quantify Drug Leakage (e.g., Dialysis, Chromatography) step4->sub4a sub5a Perform Cell Uptake Assay (with/without serum) step5->sub5a sub5b Assess Receptor Binding (e.g., Lectin Agglutination Assay) step5->sub5b end Evaluate Stability Profile sub3a->end sub4a->end sub5a->end sub5b->end

References

preventing aggregation of DSPE-PEG(2000)-Mannose nanoparticles during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the aggregation of DSPE-PEG(2000)-Mannose nanoparticles during storage.

Troubleshooting Guide: Nanoparticle Aggregation

Issue: My this compound nanoparticles are aggregating during storage. What are the possible causes and how can I prevent this?

Answer: Aggregation of this compound nanoparticles can be attributed to several factors, including storage conditions (temperature, pH), suspension buffer composition, and the physical state of the nanoparticles (aqueous suspension vs. lyophilized powder). The following sections provide a systematic approach to troubleshooting and preventing aggregation.

Inadequate Storage Temperature for Aqueous Suspensions

Storing nanoparticles at inappropriate temperatures can lead to instability. Increased temperatures can enhance the kinetic energy of nanoparticles, leading to more frequent collisions and a higher likelihood of aggregation. Conversely, freezing aqueous suspensions without cryoprotectants will inevitably cause aggregation due to the formation of ice crystals that can disrupt the nanoparticle structure.

Recommendations:

  • Refrigerated Storage: For short- to medium-term storage, it is recommended to store this compound nanoparticles in an aqueous suspension at 4°C.[1][2]

  • Avoid Room Temperature: Long-term storage at room temperature is generally not advised as it can accelerate nanoparticle aggregation.[2][3]

  • Avoid Freezing without Cryoprotectants: Do not freeze aqueous suspensions of your nanoparticles unless a suitable cryoprotectant has been added.

Suboptimal pH and Buffer Composition

The pH of the suspension buffer can influence the surface charge of the nanoparticles, affecting their colloidal stability. For PEGylated liposomes, stability is generally maintained over a range of pH values, but extremes can lead to hydrolysis of the lipid components.

Recommendations:

  • Maintain a Neutral pH: It is advisable to store nanoparticles in a buffer with a pH between 6.5 and 7.5.

  • Use Appropriate Buffers: Phosphate-buffered saline (PBS) is a commonly used buffer for liposome (B1194612) storage.

Instability During Freeze-Thaw Cycles and Lyophilization

Lyophilization (freeze-drying) is a common method for long-term storage of nanoparticles. However, the freezing and drying processes can exert significant stress on the nanoparticles, leading to aggregation if not performed correctly.

Recommendations:

  • Utilize Cryo- and Lyoprotectants: The addition of cryo- and lyoprotectants, such as sugars like sucrose (B13894) or trehalose (B1683222), is crucial to protect nanoparticles during freeze-drying. These agents form a glassy matrix that helps to maintain the integrity of the nanoparticles by preventing direct contact and fusion.

  • Optimize the Lyophilization Cycle: The freezing rate, as well as the temperatures and pressures during primary and secondary drying, should be optimized for your specific formulation.

Improper Reconstitution of Lyophilized Powder

The method of reconstituting a lyophilized nanoparticle powder can impact its final dispersion and stability.

Recommendations:

  • Use the Correct Reconstitution Medium: Reconstitute the lyophilized powder in the appropriate buffer as specified in your protocol.

  • Gentle Rehydration: Avoid vigorous shaking or vortexing, which can introduce shear stress and cause aggregation. Gentle swirling or inversion is typically sufficient.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound nanoparticle aggregation in aqueous suspension?

A1: The primary causes of aggregation in aqueous suspension are elevated storage temperatures and suboptimal pH of the buffer. Higher temperatures increase the frequency of particle collisions, while pH values outside the optimal range can affect the surface charge and chemical stability of the nanoparticles. For long-term stability, storage at 4°C in a neutral pH buffer is recommended.[1][2]

Q2: Can I freeze my this compound nanoparticles in their buffer for long-term storage?

A2: Freezing an aqueous suspension of nanoparticles without a cryoprotectant is not recommended. The formation of ice crystals can physically damage the nanoparticles, leading to irreversible aggregation upon thawing. For long-term storage, lyophilization with a suitable cryoprotectant is the preferred method.

Q3: What are the best cryoprotectants for lyophilizing this compound nanoparticles?

A3: Sugars such as trehalose and sucrose are widely used and effective cryoprotectants for lipid-based nanoparticles. They form a protective glassy matrix around the nanoparticles during freezing and drying, which helps to preserve their structure and prevent aggregation.

Q4: My lyophilized nanoparticle powder is difficult to reconstitute. What could be the reason?

A4: Difficulty in reconstitution can arise from an improperly optimized lyophilization cycle or the absence of a suitable lyoprotectant. This can lead to the formation of a collapsed cake or tightly aggregated particles. Ensure you are using a validated lyophilization protocol and appropriate cryo/lyoprotectants.

Q.5: How does the mannose ligand affect the stability of the nanoparticles?

A5: While the PEG component of this compound provides steric stabilization, the mannose ligand can potentially influence stability. High densities of surface ligands could, in some cases, lead to interactions between particles. However, PEGylation is generally effective at preventing such interactions and maintaining colloidal stability.[4]

Quantitative Data on Nanoparticle Stability

The following tables provide representative data on the stability of PEGylated liposomes under various storage conditions. Note that this data is for a general DSPE-PEG 2000 liposome formulation and should be considered as a guideline. Stability of this compound nanoparticles should be experimentally determined.

Table 1: Stability of DSPE-PEG 2000 Liposomes in Aqueous Suspension at 4°C

Time PointMean Particle Size (nm)Polydispersity Index (PDI)Drug Retention (%)
Initial1200.15100
1 Month1220.1698
3 Months1250.1895
6 Months1300.2092
12 Months1350.2288

Data adapted from long-term stability studies of similar liposomal formulations.[5]

Table 2: Effect of Cryoprotectant on Lyophilized Nanoparticle Stability

CryoprotectantPre-lyophilization Size (nm)Post-reconstitution Size (nm)Pre-lyophilization PDIPost-reconstitution PDI
None150>1000 (aggregated)0.18>0.5
10% Sucrose1521600.170.20
10% Trehalose1511580.180.19

Representative data illustrating the importance of cryoprotectants.

Experimental Protocols

Protocol 1: Dynamic Light Scattering (DLS) for Aggregation Analysis
  • Sample Preparation:

    • Allow the nanoparticle suspension to equilibrate to room temperature.

    • Gently mix the suspension by inverting the vial several times. Do not vortex.

    • Dilute the nanoparticle suspension to the appropriate concentration for DLS measurement using a pre-filtered buffer (0.22 µm filter). The optimal concentration should be determined empirically to obtain a stable and reliable signal.

  • DLS Measurement:

    • Transfer the diluted sample to a clean, dust-free cuvette.

    • Place the cuvette in the DLS instrument.

    • Set the measurement parameters, including the dispersant properties (viscosity and refractive index of the buffer) and the measurement temperature.

    • Perform at least three replicate measurements for each sample to ensure reproducibility.

  • Data Analysis:

    • Analyze the size distribution by intensity, volume, and number. An increase in the mean particle size and/or the polydispersity index (PDI) over time is indicative of aggregation.

    • The appearance of a second, larger-sized population in the distribution is a clear sign of aggregation.

Protocol 2: Lyophilization of this compound Nanoparticles
  • Preparation of Nanoparticle-Cryoprotectant Mixture:

    • Prepare a stock solution of the chosen cryoprotectant (e.g., 20% w/v sucrose or trehalose) in the nanoparticle suspension buffer.

    • Add the cryoprotectant stock solution to the nanoparticle suspension to achieve a final cryoprotectant concentration of 10% (w/v). Mix gently.

  • Freezing:

    • Dispense the nanoparticle-cryoprotectant mixture into lyophilization vials.

    • Freeze the samples at a controlled rate (e.g., 1°C/min) to -40°C or below. Alternatively, flash-freeze the vials in liquid nitrogen.

  • Primary Drying (Sublimation):

    • Set the shelf temperature of the lyophilizer to a temperature below the glass transition temperature (Tg') of the frozen formulation (e.g., -30°C).

    • Reduce the chamber pressure to below 100 mTorr.

    • Maintain these conditions for 24-48 hours, or until all the ice has sublimated.

  • Secondary Drying (Desorption):

    • Gradually increase the shelf temperature to 20-25°C while maintaining a low pressure.

    • Hold for 12-24 hours to remove residual bound water.

  • Vial Stoppering and Storage:

    • Backfill the chamber with an inert gas like nitrogen or argon before stoppering the vials under vacuum.

    • Store the lyophilized product at 4°C or -20°C.

Protocol 3: Reconstitution of Lyophilized Nanoparticles
  • Equilibration:

    • Allow the lyophilized vial to warm to room temperature before opening to prevent condensation.

  • Rehydration:

    • Add the required volume of sterile, pre-filtered (0.22 µm) reconstitution buffer (e.g., PBS) to the vial.

    • Allow the vial to stand for a few minutes to allow the cake to wet.

    • Gently swirl the vial to aid in dissolution. Avoid vigorous shaking.

  • Characterization:

    • After complete reconstitution, characterize the nanoparticle suspension by DLS to confirm that the size and PDI are within the acceptable range.

Visualizations

Aggregation_Mechanism cluster_0 Stable Nanoparticle Suspension cluster_1 Aggregation Triggers cluster_2 Mechanism of Destabilization cluster_3 Result Stable_NP Individually Dispersed DSPE-PEG-Mannose Nanoparticles High_Temp Increased Temperature Freeze_Thaw Freeze-Thaw Stress (No Cryoprotectant) Bad_pH Suboptimal pH Increased_Collisions Increased Particle Collisions & Kinetic Energy High_Temp->Increased_Collisions leads to Ice_Crystals Ice Crystal Formation & PEG Layer Disruption Freeze_Thaw->Ice_Crystals causes Surface_Charge Altered Surface Charge & Reduced Repulsion Bad_pH->Surface_Charge results in Aggregated_NP Aggregated Nanoparticles Increased_Collisions->Aggregated_NP Ice_Crystals->Aggregated_NP Surface_Charge->Aggregated_NP

Caption: Factors leading to the aggregation of this compound nanoparticles.

Lyophilization_Workflow Start Aqueous Nanoparticle Suspension Add_Cryo Add Cryoprotectant (e.g., 10% Sucrose) Start->Add_Cryo Freezing Controlled Freezing (e.g., -40°C) Add_Cryo->Freezing Primary_Drying Primary Drying (Sublimation under Vacuum) Freezing->Primary_Drying Secondary_Drying Secondary Drying (Desorption) Primary_Drying->Secondary_Drying Lyophilized_Powder Stable Lyophilized Powder Secondary_Drying->Lyophilized_Powder Reconstitution Reconstitution in Buffer Lyophilized_Powder->Reconstitution Final_Suspension Stable Nanoparticle Suspension Reconstitution->Final_Suspension

Caption: Workflow for the lyophilization and reconstitution of nanoparticles.

Troubleshooting_Tree Start Nanoparticle Aggregation Observed Storage_Type What is the storage method? Start->Storage_Type Aqueous Aqueous Suspension Storage_Type->Aqueous Aqueous Lyophilized Lyophilized Powder Storage_Type->Lyophilized Lyophilized Aqueous_pH Check Buffer pH Aqueous->Aqueous_pH Aqueous_Temp Aqueous_Temp Aqueous->Aqueous_Temp Lyo_Cycle Was the lyophilization cycle optimized? Lyophilized->Lyo_Cycle Lyo_Recon How was it reconstituted? Lyophilized->Lyo_Recon Lyo_Cryo Lyo_Cryo Lyophilized->Lyo_Cryo pH_Action Use neutral pH buffer (e.g., PBS pH 7.4). Aqueous_pH->pH_Action Temp_Action Store at 4°C. Avoid freezing. Aqueous_Temp->Temp_Action Cycle_Action Optimize freezing rate and drying temperatures/pressures. Lyo_Cycle->Cycle_Action Recon_Action Reconstitute gently in pre-filtered buffer. Lyo_Recon->Recon_Action Cryo_Action Add 10% sucrose or trehalose before freezing. Lyo_Cryo->Cryo_Action

Caption: Troubleshooting decision tree for nanoparticle aggregation.

References

Technical Support Center: Optimizing Mannose Density on Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing mannose density on liposomes for maximum cellular uptake.

Frequently Asked Questions (FAQs)

Q1: What is the primary cellular receptor for mannosylated liposomes?

A1: The primary cellular receptor for mannosylated liposomes is the Mannose Receptor (MR), also known as CD206.[1][2][3] This C-type lectin is predominantly expressed on the surface of macrophages, immature dendritic cells, and liver sinusoidal endothelial cells.[1][2] The MR recognizes and binds to terminal mannose residues on glycoproteins and other mannosylated constructs, leading to their internalization through clathrin-mediated endocytosis.[1][3]

Q2: Why is optimizing mannose density on liposomes important?

A2: Optimizing mannose density is crucial for maximizing receptor-mediated uptake and achieving efficient targeted delivery. Both insufficient and excessive mannose densities can lead to suboptimal outcomes. A certain threshold of mannose density is required to achieve high-affinity binding to the mannose receptors.[3][4] However, excessively high densities might lead to liposome (B1194612) aggregation, instability, or altered pharmacokinetic profiles in vivo.[5] Studies have shown that the relationship between mannose density and cellular uptake is not always linear, with optimal densities observed at intermediate levels in some cases, particularly in vivo.[6][7]

Q3: Does a higher mannose density always lead to higher cellular uptake?

A3: Not necessarily. While in vitro studies often show a positive correlation between mannose density and cellular uptake up to a certain saturation point[6], the in vivo situation is more complex. Some studies have reported that lower to intermediate mannose densities can be more effective in vivo.[6][7] This discrepancy may be due to factors such as protein corona formation, interactions with other mannose-binding lectins in the serum, and altered biodistribution.[8] Therefore, the optimal mannose density should be determined empirically for each specific application and nanoparticle system.

Q4: What is the role of a spacer arm (e.g., PEG) between mannose and the liposome surface?

A4: A spacer arm, such as polyethylene (B3416737) glycol (PEG), plays a critical role in the presentation of the mannose ligand to its receptor.[5] A flexible spacer can improve the accessibility of the mannose moiety, allowing for more efficient binding to the mannose receptor.[5][9] The length of the PEG linker can also influence the targeting efficiency, with studies suggesting that an optimal linker length exists for maximizing cellular uptake.[9][10] Additionally, PEGylation can provide "stealth" properties to the liposomes, reducing non-specific uptake by the reticuloendothelial system and prolonging circulation time.[5]

Q5: How can I confirm that the uptake of my mannosylated liposomes is receptor-mediated?

A5: To confirm mannose receptor-mediated uptake, you can perform competitive inhibition assays.[11][12] This involves pre-incubating the cells with a high concentration of free mannose or mannan (B1593421) (a mannose polymer) before adding your mannosylated liposomes.[9][11] If the uptake of your liposomes is significantly reduced in the presence of the competitor, it indicates that the uptake is mediated by the mannose receptor.[12]

Troubleshooting Guides

Problem Possible Cause(s) Suggested Solution(s)
Low cellular uptake of mannosylated liposomes 1. Suboptimal mannose density. 2. Inaccessible mannose ligands due to short or no spacer arm. 3. Low expression of mannose receptors on the target cells. 4. Liposome aggregation.1. Prepare a series of liposome formulations with varying mannose densities to identify the optimal concentration.[6][13] 2. Incorporate a flexible spacer like PEG between the mannose and the lipid anchor.[5][9] Experiment with different PEG linker lengths.[9] 3. Confirm the expression of mannose receptors (CD206) on your target cell line using techniques like flow cytometry or western blotting. Consider using cells known to have high MR expression, such as RAW 264.7 macrophages or bone marrow-derived macrophages.[2][11] 4. Characterize liposome size and polydispersity index (PDI) after formulation. Optimize the formulation process to prevent aggregation.
High batch-to-batch variability in uptake experiments 1. Inconsistent liposome formulation. 2. Variation in cell culture conditions (e.g., cell passage number, confluency). 3. Inconsistent experimental procedure.1. Standardize the liposome preparation protocol, including lipid film hydration, sonication/extrusion, and purification steps.[14] 2. Use cells within a consistent passage number range and ensure similar confluency at the time of the experiment. 3. Maintain consistent incubation times, temperatures, and washing steps for all experiments.
High background (non-specific) uptake 1. Liposomes are aggregating and being taken up by phagocytosis. 2. Cationic lipids in the formulation are causing non-specific electrostatic interactions with the cell membrane. 3. Insufficient washing after incubation.1. Ensure a narrow size distribution and low PDI of your liposomes. 2. If possible, use neutral or anionic lipids in your formulation. If cationic lipids are necessary, optimize their concentration. 3. Perform thorough washing steps with cold PBS to remove non-internalized liposomes.
Inconsistent in vitro vs. in vivo results 1. Formation of a protein corona in vivo alters the liposome surface and masks mannose ligands. 2. Rapid clearance of liposomes by the reticuloendothelial system (RES). 3. Different optimal mannose densities for in vitro and in vivo conditions.[6]1. Incorporate a sufficient density of PEG to create a "stealth" effect. 2. Optimize liposome size and surface charge to reduce RES uptake.[15] 3. Test a range of mannose densities in your in vivo model to determine the optimal formulation for systemic delivery.[7]

Quantitative Data Summary

Table 1: Effect of Mannose Density on Liposome Properties and Cellular Uptake

FormulationMannose Ligand:Lipid Ratio (molar/weight)Particle Size (nm)Zeta Potential (mV)In Vitro Uptake Efficiency (%)In Vivo Uptake Efficiency (%)Reference
MTC-4 NPs4% mannose density~150-Lower than MTC-21Optimal[6]
MTC-13 NPs13% mannose density~150-IntermediateSub-optimal[6]
MTC-21 NPs21% mannose density~150-HighestLower than MTC-4 and MTC-13[6]
rHDL-DPM NPs1:50 DPM:EYPC~100-120NegativeEnhanced payload delivery-[13]
Man-PEG-Lipo65:30:3:2 (S100:Chol:DSPE-PEG:DSPE-PEG-Man)~100-120-Superior internalization-[14]
MP1000-LPX-132.93 ± 4.9337.93 ± 2.9552.09 ± 4.85-[9]

Note: The specific values for uptake efficiency are highly dependent on the cell type, incubation time, and experimental conditions. This table provides a comparative overview based on the cited literature.

Experimental Protocols

Protocol 1: Formulation of Mannosylated Liposomes by Thin-Film Hydration
  • Lipid Mixture Preparation:

    • Dissolve the desired lipids (e.g., DSPC, cholesterol) and the mannose-conjugated lipid (e.g., DSPE-PEG-Mannose) in an organic solvent such as chloroform (B151607) in a round-bottom flask.[14] The molar ratio of the lipids should be carefully controlled to achieve the desired mannose density.

  • Thin-Film Formation:

    • Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the phase transition temperature of the lipids (e.g., 40°C) to form a thin, uniform lipid film on the flask wall.[14]

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., PBS, pH 7.4) by gentle rotation at a temperature above the lipid phase transition temperature for about 1 hour.[14] This will form multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator in an ice-water bath or extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.

  • Purification:

    • Remove any unencapsulated material and free mannose-lipid conjugates by size exclusion chromatography or dialysis.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Quantify the amount of mannose on the liposome surface using a colorimetric assay (e.g., phenol-sulfuric acid assay) or by quantifying the mannosylated lipid.

Protocol 2: In Vitro Cellular Uptake Assay using Flow Cytometry
  • Cell Seeding:

    • Seed cells that express the mannose receptor (e.g., RAW 264.7 macrophages) into 24-well plates at a suitable density (e.g., 1 x 10^5 cells/well) and allow them to adhere overnight.[5]

  • Liposome Preparation:

    • Label the mannosylated liposomes and control (non-mannosylated) liposomes with a fluorescent dye (e.g., Coumarin-6, DiI).[14][16]

  • Incubation:

    • Replace the cell culture medium with fresh medium containing the fluorescently labeled liposomes at a specific concentration.

    • Incubate the cells for a defined period (e.g., 1-4 hours) at 37°C.[14]

  • Washing:

    • After incubation, aspirate the medium and wash the cells three times with cold PBS to remove any non-internalized liposomes.

  • Cell Detachment:

    • Detach the cells from the plate using a cell scraper or a gentle detaching solution (e.g., trypsin-EDTA).

  • Flow Cytometry Analysis:

    • Resuspend the cells in FACS buffer (e.g., PBS with 1% BSA).

    • Analyze the fluorescence intensity of the cells using a flow cytometer.[5][17] The geometric mean fluorescence intensity (MFI) is a quantitative measure of liposome uptake.

  • Competitive Inhibition (Optional):

    • To confirm receptor-mediated uptake, pre-incubate a separate group of cells with a high concentration of free mannose (e.g., 0.16 M) for 30 minutes before adding the mannosylated liposomes.[9] A significant reduction in MFI compared to the non-competitor group indicates receptor-specific uptake.

Visualizations

experimental_workflow cluster_formulation Liposome Formulation cluster_characterization Characterization cluster_uptake Cellular Uptake Assay A 1. Lipid Film Hydration B 2. Size Reduction (Extrusion/Sonication) A->B C 3. Purification B->C D Size & Zeta Potential (DLS) C->D E Mannose Quantification C->E G 2. Incubation with Labeled Liposomes C->G F 1. Cell Seeding F->G H 3. Washing & Cell Detachment G->H I 4. Flow Cytometry Analysis H->I

Caption: Experimental workflow for optimizing mannose density on liposomes.

signaling_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm liposome Mannosylated Liposome receptor Mannose Receptor (CD206) liposome->receptor Binding coated_pit Clathrin-Coated Pit receptor->coated_pit recycling Receptor Recycling receptor->recycling clathrin Clathrin clathrin->coated_pit endosome Early Endosome coated_pit->endosome Internalization endosome->receptor Dissociation lysosome Lysosome endosome->lysosome Maturation & Fusion recycling->receptor Return to Membrane troubleshooting_logic start Low Cellular Uptake? density Is Mannose Density Optimized? start->density Yes spacer Is a Spacer Arm Used? density->spacer Yes solution1 Vary Mannose Concentration density->solution1 No receptor High MR Expression on Cells? spacer->receptor Yes solution2 Incorporate PEG Linker spacer->solution2 No solution3 Verify/Change Cell Line receptor->solution3 No end Uptake Optimized receptor->end Yes solution1->density solution2->spacer solution3->receptor

References

troubleshooting low yield in DSPE-PEG(2000)-Mannose synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of DSPE-PEG(2000)-Mannose.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent methods for conjugating mannose to DSPE-PEG(2000) are reductive amination and "click" chemistry.

  • Reductive Amination: This method involves the reaction of an amine-terminated DSPE-PEG(2000) (DSPE-PEG-NH₂) with an aldehyde-functionalized mannose derivative. The resulting imine intermediate is then reduced to a stable amine linkage using a mild reducing agent like sodium cyanoborohydride.

  • Click Chemistry: This approach typically involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). An azide-functionalized DSPE-PEG(2000) is reacted with an alkyne-functionalized mannose derivative (or vice-versa) to form a stable triazole linkage.

Q2: What is a typical yield for this compound synthesis?

A2: Yields can vary significantly based on the chosen synthetic route, reaction conditions, and purification methods. Generally, reported yields range from 60% to over 90%. Click chemistry often provides higher yields compared to reductive amination.

Q3: How can I confirm the successful synthesis of this compound?

A3: Successful synthesis is typically confirmed using a combination of analytical techniques:

  • ¹H NMR Spectroscopy: This is a powerful tool to confirm the conjugation. Look for the appearance of characteristic peaks from the mannose moiety in the spectrum of the final product that are absent in the DSPE-PEG(2000) starting material. The ratio of the integrals of the PEG methylene (B1212753) protons to the mannose anomeric proton can be used to estimate conjugation efficiency.[1][2]

  • Mass Spectrometry (MALDI-TOF or ESI-MS): This technique can be used to determine the molecular weight of the conjugate and confirm the addition of the mannose group.

  • Fourier-Transform Infrared Spectroscopy (FTIR): In click chemistry, the disappearance of the characteristic azide (B81097) peak (around 2100 cm⁻¹) is a strong indicator of a successful reaction.

Q4: What are the critical factors to control during the synthesis to ensure a good yield?

A4: Key factors include:

  • Purity of Starting Materials: Ensure the DSPE-PEG(2000) derivative and the functionalized mannose are of high purity.

  • Stoichiometry of Reactants: The molar ratio of the reactants can significantly impact the reaction efficiency. An excess of the mannose derivative is often used to drive the reaction to completion.

  • Reaction Solvent: The choice of solvent is crucial for dissolving the reactants and facilitating the reaction. Aprotic polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are commonly used.

  • pH Control: For reductive amination, the pH of the reaction mixture is critical. For other reactions, avoiding acidic or strongly basic conditions is important to prevent hydrolysis of the DSPE ester bonds.[3]

  • Temperature and Reaction Time: These parameters should be optimized for the specific reaction being performed.

Troubleshooting Guide for Low Yield

Low yield is a common issue in the synthesis of this compound. The following guide provides potential causes and solutions for this problem.

Symptom Potential Cause Recommended Solution
Low or no product formation (confirmed by TLC or NMR) Inefficient activation of mannose derivative - For reductive amination, ensure the aldehyde on the mannose derivative is reactive. If using a protected mannose, ensure complete deprotection before the reaction.- For reactions involving activated esters (e.g., NHS esters), ensure the activating agent is fresh and the reaction is performed under anhydrous conditions to prevent hydrolysis of the activated ester.
Suboptimal Molar Ratio of Reactants - Increase the molar excess of the mannose derivative (e.g., from 1.5 equivalents to 3-5 equivalents) to drive the reaction towards the product.
Incorrect pH of the reaction medium - For reductive amination, maintain a slightly acidic pH (around 6-7) to facilitate imine formation without protonating the amine on DSPE-PEG-NH₂.- For other coupling chemistries, ensure the pH is neutral to slightly basic to favor the reaction and minimize side reactions.
Steric Hindrance - The PEG chain can sterically hinder the reaction. Consider using a longer linker on the mannose derivative to increase the distance between the reactive group and the bulky sugar.
Product is formed, but yield is low after purification Hydrolysis of DSPE ester bonds - Avoid strongly acidic or basic conditions during the reaction and purification steps.[3] The rate of hydrolysis is minimized around pH 6.5.[3]- Perform reactions and purification at room temperature or below, as elevated temperatures can accelerate hydrolysis.[3]
Inefficient Purification - Dialysis: Use a dialysis membrane with an appropriate molecular weight cutoff (MWCO) (e.g., 1 kDa) to effectively remove small molecule impurities like unreacted mannose and salts. Ensure sufficient changes of a large volume of dialysis buffer.- Size Exclusion Chromatography (SEC): This can be effective for separating the higher molecular weight product from smaller impurities.- Reverse-Phase HPLC: This can be a powerful purification technique, but care must be taken with the choice of mobile phase to avoid DSPE hydrolysis. Use of neutral or near-neutral pH buffers is recommended.[3]
Loss of product during work-up - Be cautious during solvent removal steps (e.g., rotary evaporation) to avoid bumping or overheating.- Ensure complete precipitation of the product if this method is used for purification.

Experimental Protocols

Protocol 1: Synthesis via Reductive Amination

This protocol describes a general procedure for the synthesis of this compound via reductive amination.

Materials:

  • DSPE-PEG(2000)-Amine (NH₂)

  • Aldehyde-functionalized mannose derivative (e.g., p-formylphenyl-α-D-mannopyranoside)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Anhydrous Dimethylformamide (DMF)

  • Phosphate (B84403) buffer (pH 6.5)

  • Dialysis membrane (1 kDa MWCO)

  • Deionized water

Procedure:

  • Dissolve DSPE-PEG(2000)-NH₂ (1 equivalent) and the aldehyde-functionalized mannose derivative (3 equivalents) in anhydrous DMF.

  • Add phosphate buffer (pH 6.5) to the reaction mixture.

  • Add sodium cyanoborohydride (5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 48-72 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by TLC or ¹H NMR.

  • Upon completion, transfer the reaction mixture to a dialysis bag (1 kDa MWCO).

  • Dialyze against deionized water for 48 hours, with frequent water changes.

  • Lyophilize the dialyzed solution to obtain the purified this compound as a white solid.

  • Characterize the final product by ¹H NMR and mass spectrometry.

Protocol 2: Characterization by ¹H NMR

Procedure for Calculating Conjugation Efficiency:

  • Acquire the ¹H NMR spectrum of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

  • Identify the characteristic peaks for the repeating ethylene (B1197577) glycol units of PEG (typically a large signal around 3.6 ppm).

  • Identify a well-resolved, characteristic peak for the mannose moiety (e.g., the anomeric proton, which often appears between 4.5 and 5.5 ppm).

  • Integrate the PEG peak and the mannose peak.

  • Calculate the number of repeating ethylene glycol units (n) in PEG(2000) (n ≈ 45). The number of protons from the PEG backbone is n * 4.

  • The conjugation efficiency can be calculated using the following formula:

    Conjugation Efficiency (%) = [ (Integral of Mannose Proton / Number of Mannose Protons) / (Integral of PEG Protons / Number of PEG Protons) ] * 100

    For example, if the anomeric proton of mannose (1H) is used for calculation:

    Conjugation Efficiency (%) = [ (Integral of anomeric proton / 1) / (Integral of PEG peak / (45 * 4)) ] * 100

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Start: DSPE-PEG(2000)-NH2 & Aldehyde-Mannose reactants Dissolve in DMF start->reactants add_buffer Add Phosphate Buffer (pH 6.5) reactants->add_buffer add_reducing_agent Add NaBH3CN add_buffer->add_reducing_agent reaction Stir at RT for 48-72h add_reducing_agent->reaction dialysis Dialysis (1 kDa MWCO) against DI Water reaction->dialysis lyophilization Lyophilization dialysis->lyophilization nmr ¹H NMR lyophilization->nmr ms Mass Spectrometry lyophilization->ms end_product Final Product: This compound nmr->end_product ms->end_product

Caption: Experimental workflow for the synthesis of this compound via reductive amination.

troubleshooting_low_yield cluster_diagnosis Diagnosis cluster_no_product No/Low Product Formation cluster_product_loss Product Loss During/After Reaction start Low Yield of This compound check_reaction Check Reaction Progress (TLC, NMR) start->check_reaction product_formed Product Formed? check_reaction->product_formed cause1 Inefficient Reactant Activation product_formed->cause1 No cause5 DSPE Hydrolysis product_formed->cause5 Yes cause2 Suboptimal Molar Ratio cause1->cause2 solution1 Verify reactant activity Use fresh reagents cause1->solution1 Solution cause3 Incorrect pH cause2->cause3 solution2 Increase excess of mannose derivative cause2->solution2 Solution cause4 Steric Hindrance cause3->cause4 solution3 Optimize reaction pH cause3->solution3 Solution solution4 Use a longer linker on mannose cause4->solution4 Solution cause6 Inefficient Purification cause5->cause6 solution5 Control pH and temperature cause5->solution5 Solution cause7 Work-up Losses cause6->cause7 solution6 Optimize purification method (Dialysis, HPLC) cause6->solution6 Solution solution7 Careful handling during work-up cause7->solution7 Solution

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

strategies to reduce the immunogenicity of DSPE-PEG(2000)-Mannose

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DSPE-PEG(2000)-Mannose. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and mitigating the potential immunogenicity of this compound formulations. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary immunological responses observed with this compound formulations?

A1: Formulations containing this compound can trigger two main immunological responses. The first is the production of anti-PEG antibodies, specifically IgM and IgG, which can lead to accelerated blood clearance (ABC) of the nanoparticles upon repeated administration.[1][2] The second is the activation of the complement system, which can cause hypersensitivity reactions, also known as complement activation-related pseudoallergy (CARPA).[3][4]

Q2: How does the PEG component of this compound contribute to immunogenicity?

A2: Polyethylene glycol (PEG) is known to be immunogenic, capable of inducing both humoral (antibody production) and cellular immune responses. The repeating ethylene (B1197577) oxide units of the PEG chain can be recognized by the immune system, leading to the generation of anti-PEG antibodies.[3] Factors such as the molecular weight of PEG, its surface density on the nanoparticle, and the architecture of the PEG chains (linear vs. branched) can all influence the immunogenic potential.[5]

Q3: What is the role of the mannose moiety in the immunogenicity of this compound?

A3: The mannose component is primarily incorporated to target mannose receptors expressed on specific cells like macrophages and dendritic cells, thereby enhancing cellular uptake and targeted delivery.[6][7] While this targeting can be beneficial for certain therapeutic applications, it may also influence the immune response by directing the nanoparticles to antigen-presenting cells, which could potentially enhance the immunogenicity of the PEG component.

Q4: What is the Accelerated Blood Clearance (ABC) phenomenon?

A4: The Accelerated Blood Clearance (ABC) phenomenon is the rapid elimination of PEGylated nanoparticles from the bloodstream upon subsequent injections.[8] This occurs when the first dose of the formulation induces the production of anti-PEG IgM antibodies. Upon the second injection, these pre-existing antibodies bind to the PEG on the nanoparticle surface, leading to complement activation and rapid uptake by macrophages, primarily in the liver and spleen.[1]

Q5: Can this compound formulations cause hypersensitivity reactions?

A5: Yes, formulations containing this compound can cause hypersensitivity reactions, often referred to as complement activation-related pseudoallergy (CARPA).[3] This is not a true IgE-mediated allergy but is triggered by the activation of the complement system by the nanoparticle surface, leading to the release of anaphylatoxins that can cause symptoms like flushing, shortness of breath, and changes in blood pressure.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Rapid clearance of nanoparticles upon second dose (Accelerated Blood Clearance) Production of anti-PEG IgM after the first injection.1. Increase the time interval between doses: A longer interval may allow anti-PEG IgM levels to decrease. 2. Modify the dosing schedule: Consider a low initial dose followed by a higher therapeutic dose. 3. Pre-administer free PEG: Injecting a high molecular weight free PEG before the nanoparticle dose can saturate circulating anti-PEG antibodies.[9] 4. Reformulate the nanoparticle: Consider strategies to reduce PEG immunogenicity (see below).
Observed hypersensitivity reaction in animal models (e.g., changes in breathing, blood pressure) Complement activation-related pseudoallergy (CARPA).1. Reduce the infusion rate: A slower rate of administration can mitigate the severity of the reaction. 2. Modify the nanoparticle formulation: Altering the surface charge or PEG density may reduce complement activation.[10] 3. Incorporate complement inhibitors: Co-administration of a complement inhibitor can be explored.
High levels of anti-PEG antibodies (IgM or IgG) detected in serum Inherent immunogenicity of the this compound formulation.1. Modify the PEG structure:     - Use branched or "Y-shaped" PEG instead of linear PEG.     - Change the terminal functional group of PEG (e.g., hydroxyl-terminated PEG may be less immunogenic than methoxy-terminated PEG).[11] 2. Optimize PEG density: Both very low and very high PEG densities can be immunogenic. The optimal density to minimize immune recognition should be determined experimentally.[5] 3. Incorporate cleavable PEG lipids: These lipids can be designed to shed the PEG layer in the target tissue, reducing systemic exposure.[12] 4. Explore PEG alternatives: Consider using alternative hydrophilic polymers such as poly(N-vinylpyrrolidone) or poly(oxazoline).[9]
Inconsistent results in immunogenicity assays Variability in experimental protocol or reagents.1. Standardize protocols: Ensure consistent incubation times, temperatures, and reagent concentrations for all assays. 2. Use appropriate controls: Include positive and negative controls for both antibody detection and complement activation assays. 3. Validate reagents: Ensure the quality and specificity of antibodies and other reagents used in the assays.

Quantitative Data Summary

Table 1: Factors Influencing the Immunogenicity of PEGylated Nanoparticles

Parameter Effect on Immunogenicity Reference
PEG Molecular Weight Higher molecular weight PEGs (>5 kDa) tend to be more immunogenic.[9]
PEG Architecture Linear PEGs are generally more immunogenic than branched PEGs.[5]
PEG Terminal Group Methoxy-terminated PEGs can be more immunogenic than hydroxyl-terminated PEGs.[11]
PEG Surface Density Both low and high densities can be immunogenic; an optimal "brush" conformation is often least immunogenic.[5]
Dosing Interval Shorter intervals between doses can exacerbate the ABC phenomenon.[5]
Administration Route Intravenous administration is more likely to induce a systemic immune response compared to subcutaneous injection.[9]

Key Experimental Protocols

Protocol for Detection of Anti-PEG IgM and IgG Antibodies by ELISA

This protocol outlines a method for detecting and quantifying anti-PEG IgM and IgG in serum samples from animals treated with this compound formulations.

Materials:

  • This compound

  • High-binding 96-well ELISA plates

  • Coating Buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Serum samples (from treated and control animals)

  • HRP-conjugated anti-mouse IgM and anti-mouse IgG secondary antibodies

  • TMB substrate solution

  • Stop Solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Dissolve this compound in an appropriate solvent and dilute in Coating Buffer to a final concentration of 10-50 µg/mL. Add 100 µL to each well of the ELISA plate and incubate overnight at 4°C.

  • Washing: Wash the plate three times with Wash Buffer.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Sample Incubation: Dilute serum samples in Blocking Buffer (e.g., 1:50, 1:100, and serial dilutions). Add 100 µL of diluted serum to each well and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Secondary Antibody Incubation: Dilute HRP-conjugated anti-mouse IgM or IgG in Blocking Buffer according to the manufacturer's instructions. Add 100 µL to the appropriate wells and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Substrate Development: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes, or until sufficient color development.

  • Stopping Reaction: Add 50 µL of Stop Solution to each well.

  • Measurement: Read the absorbance at 450 nm using a plate reader.

Protocol for In Vitro Complement Activation Assay

This protocol provides a method to assess the potential of this compound formulations to activate the complement system in human serum.

Materials:

  • This compound nanoparticle formulation

  • Normal human serum (NHS)

  • Positive control (e.g., Zymosan or Cobra Venom Factor)

  • Negative control (e.g., PBS or saline)

  • EDTA

  • ELISA kit for human C3a or SC5b-9

  • Plate reader

Procedure:

  • Serum Preparation: Thaw normal human serum (NHS) on ice.

  • Incubation: In microcentrifuge tubes, mix the this compound formulation with NHS at various concentrations. Include positive and negative controls. For a control to inhibit complement activation, add EDTA to a final concentration of 10 mM to a separate tube of NHS before adding the nanoparticle formulation.

  • Incubation: Incubate the tubes at 37°C for 30-60 minutes to allow for complement activation.

  • Stop Reaction: Stop the reaction by placing the tubes on ice and adding EDTA to all samples (except the one already containing it) to a final concentration of 10 mM.

  • Centrifugation: Centrifuge the tubes to pellet the nanoparticles, if necessary.

  • Quantification of Complement Activation Products: Analyze the supernatants for the presence of complement activation products (e.g., C3a or SC5b-9) using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Compare the levels of complement activation products in the samples treated with the nanoparticle formulation to the positive and negative controls.

Visualizations

Immunogenicity_Pathway cluster_first_dose First Administration cluster_second_dose Second Administration DSPE_PEG_Mannose DSPE-PEG(2000) -Mannose Nanoparticle B_Cell Splenic B Cell DSPE_PEG_Mannose->B_Cell Activation Anti_PEG_IgM Anti-PEG IgM Production B_Cell->Anti_PEG_IgM Complex Immune Complex (Nanoparticle + Anti-PEG IgM) Anti_PEG_IgM->Complex DSPE_PEG_Mannose_2 DSPE-PEG(2000) -Mannose Nanoparticle DSPE_PEG_Mannose_2->Complex Complement Complement Activation Complex->Complement Macrophage Macrophage (Liver/Spleen) Complement->Macrophage Opsonization Clearance Accelerated Blood Clearance Macrophage->Clearance Phagocytosis

Caption: Signaling pathway of the Accelerated Blood Clearance (ABC) phenomenon.

Experimental_Workflow Start Start: Immunogenicity Assessment Formulation Prepare this compound Nanoparticle Formulation Start->Formulation Animal_Study Administer Formulation to Animal Models Formulation->Animal_Study In_Vitro_Assay In Vitro Complement Activation Assay Formulation->In_Vitro_Assay Incubate with Normal Human Serum Serum_Collection Collect Serum Samples at Different Time Points Animal_Study->Serum_Collection ELISA Anti-PEG IgM/IgG ELISA Serum_Collection->ELISA Data_Analysis Analyze Data: - Antibody Titers - Complement Activation Levels In_Vitro_Assay->Data_Analysis ELISA->Data_Analysis Conclusion Conclusion: Assess Immunogenicity Profile Data_Analysis->Conclusion

Caption: Experimental workflow for assessing the immunogenicity of this compound.

References

long-term stability testing protocol for DSPE-PEG(2000)-Mannose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the long-term stability testing of DSPE-PEG(2000)-Mannose. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure the successful execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound for long-term stability?

For long-term stability, this compound powder should be stored at -20°C.[1][2][3][4] When in a solvent, it is recommended to store it at -80°C for up to six months.[1]

Q2: What are the primary degradation pathways for this compound?

The primary chemical degradation pathway for this compound is the hydrolysis of the ester bonds in the DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) anchor. This hydrolysis is accelerated by acidic and basic conditions, as well as elevated temperatures.[5][6] Oxidation of the lipid chains can also occur, although it is less common for saturated lipids like DSPE.

Q3: How does pH affect the stability of this compound?

The ester bonds in the DSPE moiety are susceptible to both acid- and base-catalyzed hydrolysis. The rate of hydrolysis is minimized around a neutral pH of 6.5.[6] Therefore, maintaining a neutral pH is crucial for the stability of formulations containing this compound.

Q4: Can this compound be autoclaved?

No, autoclaving is not recommended. The high temperatures during autoclaving will significantly accelerate the hydrolysis of the ester bonds, leading to the degradation of the molecule.

Q5: How can I assess the integrity of the mannose ligand during a stability study?

The integrity and functionality of the mannose ligand can be assessed using a lectin binding assay. Concanavalin A (Con A), a lectin that specifically binds to mannose residues, can be used to confirm that the mannose moiety is still present and accessible for binding. A decrease in binding over time can indicate degradation or masking of the mannose ligand.

Long-Term Stability Testing Protocol

This protocol is designed based on the International Council for Harmonisation (ICH) guidelines for stability testing.[1][7][8]

Storage Conditions

The following storage conditions are recommended for a comprehensive long-term stability study:

ConditionTemperatureRelative HumidityMinimum Duration
Long-Term 5°C ± 3°CAmbient12 months
Intermediate 25°C ± 2°C60% RH ± 5% RH6 months
Accelerated 40°C ± 2°C75% RH ± 5% RH6 months

Note: this compound is typically stored at -20°C. The conditions above are for stability testing of a formulation containing the lipid.

Testing Frequency

Samples should be pulled and analyzed at the following time points:

ConditionTesting Time Points (Months)
Long-Term 0, 3, 6, 9, 12, 18, 24
Intermediate 0, 3, 6
Accelerated 0, 1, 2, 3, 6
Analytical Methods

A suite of analytical methods should be employed to monitor the physical and chemical stability of this compound in a formulation.

ParameterMethodPurpose
Appearance Visual InspectionTo check for any changes in color or clarity.
Particle Size & PDI Dynamic Light Scattering (DLS)To monitor changes in the size and polydispersity of nanoparticles.
Zeta Potential Electrophoretic Light ScatteringTo assess changes in surface charge, which can indicate instability.
Assay & Purity HPLC with Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD)To quantify the amount of intact this compound and detect degradation products.[2][3][8]
Mannose Integrity Lectin Binding AssayTo confirm the functionality of the mannose targeting ligand.
pH pH MeterTo monitor for any shifts in the formulation's pH.

Experimental Protocols

Stability-Indicating HPLC-CAD Method

This method is adapted from a protocol for a similar PEGylated lipid and is intended to separate this compound from its potential hydrolysis products.[3]

  • Column: A reversed-phase column suitable for lipid analysis, such as a C8 or C18 column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile/Isopropanol (1:1, v/v)

  • Gradient:

    Time (min) % B
    0 50
    20 100
    25 100
    25.1 50

    | 30 | 50 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 50°C

  • Detector: Charged Aerosol Detector (CAD)

  • Injection Volume: 20 µL

  • Sample Preparation: Dilute the formulation in a suitable solvent such as methanol (B129727) or a mixture of chloroform (B151607) and methanol to an appropriate concentration.

Dynamic Light Scattering (DLS) for Particle Size Analysis
  • Instrument: A Malvern Zetasizer or similar instrument.

  • Sample Preparation: Dilute the liposomal formulation with filtered, deionized water or the formulation buffer to an appropriate concentration to achieve a suitable scattering intensity.

  • Measurement:

    • Equilibrate the instrument to the desired temperature (e.g., 25°C).

    • Transfer the diluted sample to a clean cuvette.

    • Place the cuvette in the instrument and allow it to equilibrate for 1-2 minutes.

    • Perform at least three measurements per sample.

  • Data Analysis: Report the z-average diameter and the polydispersity index (PDI). An increase in particle size or PDI over time can indicate aggregation or fusion of the nanoparticles.[9][10]

Lectin Binding Assay for Mannose Integrity

This assay confirms the presence and accessibility of the mannose ligand.

  • Materials:

    • Concanavalin A (Con A) from Canavalia ensiformis

    • 96-well microplate (high-binding)

    • Phosphate Buffered Saline (PBS)

    • Blocking buffer (e.g., 1% BSA in PBS)

    • Horseradish peroxidase (HRP) labeled Con A

    • TMB substrate

    • Stop solution (e.g., 1 M H₂SO₄)

  • Procedure:

    • Coat the wells of the microplate with the liposomal formulation containing this compound and incubate overnight at 4°C.

    • Wash the wells with PBS.

    • Block non-specific binding sites with blocking buffer for 1 hour at room temperature.

    • Wash the wells with PBS.

    • Add HRP-labeled Con A and incubate for 1-2 hours at room temperature.

    • Wash the wells thoroughly with PBS.

    • Add TMB substrate and incubate in the dark until a blue color develops.

    • Stop the reaction by adding the stop solution.

    • Read the absorbance at 450 nm using a microplate reader.

  • Interpretation: A decrease in the absorbance signal over the stability study indicates a loss of accessible mannose residues.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Increase in particle size and PDI in DLS. - Aggregation or fusion of nanoparticles. - Hydrolysis of DSPE-PEG, leading to changes in surface properties.- Ensure the formulation pH is stable and near neutral. - Review the storage temperature; lower temperatures generally slow down degradation and aggregation. - Check for any interactions with the container closure system.
Appearance of new peaks in the HPLC chromatogram. - Degradation of this compound, likely due to hydrolysis.- Characterize the degradation products using mass spectrometry to confirm hydrolysis. - Optimize the formulation to improve stability (e.g., adjust pH, add cryoprotectants for frozen storage).
Decrease in the main peak area in the HPLC chromatogram. - Degradation of the molecule.- Correlate the decrease in the main peak with the appearance of degradation peaks. - Re-evaluate the storage conditions.
Reduced binding in the lectin binding assay. - Degradation of the mannose ligand. - Steric hindrance of the mannose due to changes in the nanoparticle structure.- Analyze the chemical structure of the mannose moiety using techniques like NMR if significant degradation is suspected. - Correlate with DLS data to see if changes in particle size or structure are occurring.
Drift in pH of the formulation. - Degradation of lipids leading to the formation of acidic byproducts (e.g., fatty acids). - Insufficient buffering capacity.- Increase the buffer capacity of the formulation. - Investigate the cause of degradation.

Visualizations

Stability_Testing_Workflow This compound Stability Testing Workflow cluster_0 Study Setup cluster_1 Storage cluster_2 Analysis at Time Points cluster_3 Data Evaluation Protocol_Design Design Stability Protocol (ICH Guidelines) Sample_Preparation Prepare Formulation Batches Protocol_Design->Sample_Preparation Initial_Analysis T=0 Analysis (Appearance, DLS, HPLC, Lectin Assay, pH) Sample_Preparation->Initial_Analysis Long_Term Long-Term (5°C) Initial_Analysis->Long_Term Intermediate Intermediate (25°C/60%RH) Initial_Analysis->Intermediate Accelerated Accelerated (40°C/75%RH) Initial_Analysis->Accelerated Pull_Samples Pull Samples at Scheduled Intervals Long_Term->Pull_Samples Intermediate->Pull_Samples Accelerated->Pull_Samples Analytical_Testing Perform Analytical Tests (DLS, HPLC, etc.) Pull_Samples->Analytical_Testing Data_Analysis Analyze Data Trends Analytical_Testing->Data_Analysis Shelf_Life_Determination Determine Shelf-Life Data_Analysis->Shelf_Life_Determination Final_Report Generate Stability Report Shelf_Life_Determination->Final_Report

Caption: Workflow for this compound Stability Testing.

Hydrolysis_Pathway Hydrolysis Degradation Pathway of this compound DSPE_PEG_Mannose This compound Lyso_Lipid Lyso-Lipid-PEG-Mannose DSPE_PEG_Mannose->Lyso_Lipid Hydrolysis of sn-1 or sn-2 ester Stearic_Acid Stearic Acid DSPE_PEG_Mannose->Stearic_Acid Glycerol_PEG_Mannose Glycerophospho-PEG-Mannose Lyso_Lipid->Glycerol_PEG_Mannose Hydrolysis of remaining ester Lyso_Lipid->Stearic_Acid

Caption: Primary Hydrolysis Pathway of this compound.

References

minimizing batch-to-batch variability of DSPE-PEG(2000)-Mannose formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability of DSPE-PEG(2000)-Mannose formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of batch-to-batch variability in this compound formulations?

A1: Batch-to-batch variability in this compound formulations can arise from several factors, which can be broadly categorized into material attributes and process parameters. Key sources include:

  • Raw Material Quality: Variations in the purity and polydispersity of this compound and other lipid components can significantly impact the final formulation's characteristics.[1] Lot-to-lot variability of raw materials may affect critical quality attributes (CQAs) such as identity, purity, and stability of the drug product.[2]

  • Lipid Concentration: The concentration of this compound and other lipids can influence the size and viscosity of the resulting nanoparticles.[1][3]

  • PEG Chain Length: The length of the polyethylene (B3416737) glycol (PEG) chain is a critical parameter that affects micelle size and the stability of the nanoparticles.[1]

  • Solvent and Buffer Conditions: The choice of organic solvent and the pH of the aqueous buffer can impact particle size and the chemical stability of the lipids.[1]

  • Manufacturing Method: The method used for formulation, such as thin-film hydration followed by sonication or extrusion versus microfluidics, plays a crucial role in determining particle size and distribution.[3] Microfluidics is often cited for providing more precise and reproducible control over nanoparticle size.[3]

  • Storage Conditions: Inappropriate storage can lead to chemical degradation of the lipids through processes like hydrolysis and oxidation.[1]

Q2: What are the critical quality attributes (CQAs) to monitor for this compound formulations?

A2: Critical quality attributes (CQAs) are physical, chemical, biological, or microbiological properties that should be within an appropriate limit to ensure the desired product quality.[4] For this compound formulations, the principal CQAs to monitor include:

  • Particle Size and Size Distribution (Polydispersity Index - PDI): These are crucial as they influence the pharmacokinetic profile, biodistribution, and cellular uptake of the nanoparticles.[5]

  • Encapsulation Efficiency: This determines the amount of therapeutic agent successfully loaded into the nanoparticles and is a key indicator of formulation efficiency.

  • Zeta Potential: This measurement provides information about the surface charge of the nanoparticles, which can affect their stability in suspension and their interaction with biological systems.

  • Mannose Ligand Density: The density of mannose on the nanoparticle surface is critical for effective targeting to mannose receptors on cells like macrophages.[6][7]

  • Stability and Drug Release: Assessing the stability of the formulation over time and the in vitro drug release profile are essential for predicting in vivo performance.[8]

Q3: How does the density of the mannose ligand affect the formulation's performance?

A3: The density of the mannose ligand on the surface of the liposome (B1194612) or nanoparticle is a critical factor for achieving efficient targeting to cells expressing the mannose receptor, such as macrophages and dendritic cells.[6][9][10] The uptake of mannosylated liposomes by macrophages increases with a higher density of mannose ligands.[6] The multivalent presentation of mannose enhances cellular uptake through C-type lectin receptors.[10] Therefore, controlling the molar ratio of this compound to other lipids during formulation is essential for optimizing the targeting efficiency of the delivery system.

Troubleshooting Guides

Issue 1: Inconsistent Particle Size and High Polydispersity Index (PDI)
Possible Causes Solutions & Recommendations
Raw Material Impurities Use high-purity lipids and this compound with low polydispersity.[1] Verify the quality of each new batch of raw materials.
Inconsistent Manufacturing Process For thin-film hydration, ensure the lipid film is thin and uniform. During hydration, maintain the temperature above the phase transition temperature of the lipids.[1][3] For microfluidics, precisely control the flow rate ratio (FRR) and total flow rate (TFR).[3]
Inefficient Size Reduction If using extrusion, ensure the membrane pore size is appropriate and consider multiple extrusion cycles through progressively smaller pore sizes.[3] For sonication, optimize the sonication time and power to avoid aggregation.
Improper Storage Store the formulation at recommended temperatures (e.g., -20°C for the raw material) to prevent aggregation or fusion of nanoparticles.[11][12]
Issue 2: Low Encapsulation Efficiency
Possible Causes Solutions & Recommendations
Drug Properties The physicochemical properties of the drug (e.g., solubility) can affect its loading. For hydrophobic drugs, ensure they are fully dissolved in the organic solvent with the lipids. For hydrophilic drugs, optimize the hydration buffer conditions.
Lipid Composition The choice and ratio of lipids, such as the inclusion of cholesterol, can impact the rigidity and drug retention of the lipid bilayer.[3] The carbon chain length of the lipids can also affect the encapsulation of both hydrophilic and hydrophobic drugs.[4]
Formulation Process Parameters In the thin-film hydration method, rapid hydration can lead to poor encapsulation. Allow for adequate hydration time. In microfluidics, the mixing efficiency can influence encapsulation.
Drug Leakage Drug leakage can occur during size reduction steps or storage. Analyze encapsulation efficiency immediately after formulation and at various time points during stability studies.
Issue 3: Poor Targeting Efficiency in Biological Assays
Possible Causes Solutions & Recommendations
Insufficient Mannose Ligand Density Increase the molar percentage of this compound in the formulation.[6] The optimal ratio may need to be determined experimentally.
Inaccessible Mannose Ligands The PEG spacer length is important for presenting the mannose ligand for receptor recognition.[10][13] Ensure the PEG(2000) spacer is adequate.
Particle Size Out of Optimal Range The size of the nanoparticles can influence their interaction with target cells.[7] Optimize the formulation to achieve a particle size known to be effective for your target cell type.
Aggregation in Biological Media The formulation may aggregate in the presence of salts and proteins in cell culture media or biological fluids. Evaluate the stability of the nanoparticles in the relevant biological medium. Insufficient PEGylation can lead to rapid clearance.[1]

Experimental Protocols

Protocol 1: Formulation by Thin-Film Hydration
  • Dissolution: In a round-bottom flask, dissolve this compound and other lipids (e.g., DSPC, cholesterol) in a suitable organic solvent like chloroform.[3][14]

  • Film Formation: Remove the organic solvent using a rotary evaporator under vacuum to create a thin, uniform lipid film on the flask wall. Further dry the film under high vacuum for at least 2 hours to eliminate residual solvent.[1][3]

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS, pH 7.4) by gentle agitation. The temperature of the buffer should be maintained above the phase transition temperature of the lipids.[1][3]

  • Size Reduction (Optional but Recommended): To achieve a more uniform size distribution, the resulting liposome suspension can be subjected to sonication or extrusion through polycarbonate membranes of a defined pore size.[1]

Protocol 2: Formulation by Microfluidics
  • Solution Preparation: Prepare two separate solutions:

    • An organic phase containing the dissolved lipids, including this compound, in a water-miscible organic solvent such as ethanol.

    • An aqueous phase, which may contain a buffer and a hydrophilic active pharmaceutical ingredient (API).[3]

  • Microfluidic Mixing: Load the organic and aqueous phases into separate syringe pumps and connect them to the inlets of a microfluidic chip (e.g., a staggered herringbone micromixer).[3]

  • Nanoparticle Formation: Initiate the flow at a defined flow rate ratio (FRR) and total flow rate (TFR). The rapid mixing of the two phases within the microchannels induces nanoprecipitation and self-assembly of the nanoparticles.[3]

  • Collection and Purification: Collect the nanoparticle suspension from the outlet of the microfluidic chip. Remove the organic solvent and any unencapsulated drug using a suitable method like dialysis or size exclusion chromatography.[1]

Protocol 3: Characterization of Formulations
  • Particle Size and Zeta Potential:

    • Dilute a small aliquot of the nanoparticle suspension in the appropriate buffer.

    • Analyze the sample using Dynamic Light Scattering (DLS) to determine the average particle size and polydispersity index (PDI).

    • Use the same instrument to measure the zeta potential, which indicates the surface charge.[1]

  • Encapsulation Efficiency:

    • Separate the unencapsulated drug from the drug-loaded nanoparticles using methods like dialysis, ultrafiltration, or size exclusion chromatography.[14]

    • Quantify the amount of drug in the nanoparticle fraction and the total amount of drug used in the formulation using a suitable analytical technique such as HPLC or UV-Vis spectrophotometry.[14]

    • Calculate the encapsulation efficiency (%) as: (Amount of drug in nanoparticles / Total amount of drug) x 100.

Visualizations

experimental_workflow Experimental Workflow for this compound Formulation cluster_prep Preparation cluster_formulation Formulation Method cluster_purification Purification & Characterization raw_materials Raw Materials (DSPE-PEG-Mannose, Lipids, API) organic_phase Organic Phase (Lipids in Solvent) raw_materials->organic_phase aqueous_phase Aqueous Phase (Buffer, API) raw_materials->aqueous_phase thin_film Thin-Film Hydration organic_phase->thin_film microfluidics Microfluidics organic_phase->microfluidics aqueous_phase->thin_film aqueous_phase->microfluidics purification Purification (Dialysis/SEC) thin_film->purification microfluidics->purification characterization Characterization (DLS, Zeta, EE%) purification->characterization

Caption: Workflow for this compound Formulation.

troubleshooting_logic Troubleshooting Logic for Inconsistent Formulations cluster_causes Potential Causes cluster_solutions Corrective Actions issue Inconsistent Formulation Results materials Raw Material Variability issue->materials process Process Parameter Drift issue->process storage Improper Storage Conditions issue->storage qualify_materials Qualify New Batches of Raw Materials materials->qualify_materials Verify Purity & PDI control_process Standardize & Control Process Parameters process->control_process Implement SOPs optimize_storage Optimize Storage Conditions storage->optimize_storage Monitor Temp. & Humidity final_product Consistent Formulation qualify_materials->final_product control_process->final_product optimize_storage->final_product

Caption: Troubleshooting Logic for Formulation Inconsistencies.

References

purification challenges for DSPE-PEG(2000)-Mannose post-synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the post-synthesis purification of DSPE-PEG(2000)-Mannose.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: Post-synthesis, the crude product of this compound may contain several impurities that can affect downstream applications. The most common impurities include:

  • Unreacted starting materials: This includes unconjugated DSPE-PEG(2000) and excess mannose or mannose derivatives.

  • DSPE-PEG(2000)-DSPE dimer: This impurity can form when both ends of the PEG chain react with a DSPE molecule.[1]

  • Hydrolysis products: The ester bonds in the DSPE anchor are susceptible to hydrolysis, leading to the formation of lyso-lipid byproducts.[2]

  • Side products from starting materials: Impurities present in the initial DSPE-PEG(2000) or mannose reagents can lead to the formation of related unwanted conjugates.[3]

  • Aggregates: Due to its amphiphilic nature, this compound can form micelles or larger aggregates.

Q2: Which analytical techniques are recommended for assessing the purity of this compound?

A2: A combination of analytical methods is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Particularly with an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD), is effective for separating and quantifying non-UV active compounds like lipids and PEGylated molecules.[4] Reverse-phase HPLC is a common method used.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 31P NMR are powerful tools for structural confirmation of the final product and for identifying and quantifying certain impurities.[5][6][7] Specific proton signals for the mannose, PEG, and DSPE moieties can confirm successful conjugation.[5][6][7]

  • Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS or Electrospray Ionization (ESI) MS are used to determine the molecular weight distribution (due to PEG polydispersity) and to identify impurities.[1][2][4]

Q3: What are the primary methods for purifying crude this compound?

A3: The choice of purification method depends on the scale of the synthesis and the nature of the impurities. Common techniques include:

  • Dialysis: Effective for removing small molecule impurities like unreacted mannose and salts.

  • Tangential Flow Filtration (TFF): A scalable method for buffer exchange and removing small molecule impurities, suitable for larger batches.[8][9][10]

  • Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius, which is useful for removing unreacted starting materials and smaller impurities.

  • Ion-Exchange Chromatography (IEX): Can be used to separate molecules based on charge, which may be effective if the desired product and impurities have different charge characteristics.[]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique for separating the desired product from closely related impurities.[2]

Troubleshooting Guides

Problem 1: Presence of Unreacted DSPE-PEG(2000) after Synthesis

Symptoms:

  • HPLC chromatogram shows a significant peak corresponding to the DSPE-PEG(2000) starting material.

  • NMR spectrum shows weaker than expected signals for the mannose moiety relative to the DSPE and PEG signals.

Possible Causes:

  • Inefficient conjugation reaction: The reaction conditions (e.g., pH, temperature, reaction time) may not be optimal.

  • Poor quality of starting materials: The reactive groups on DSPE-PEG(2000) or the mannose derivative may be compromised.

  • Incorrect stoichiometry: The molar ratio of reactants may not be optimal for driving the reaction to completion.

Solutions:

  • Optimize reaction conditions: Adjust the pH, temperature, and reaction time. For example, when conjugating to an amine, ensure the pH is appropriate for nucleophilic attack.

  • Verify starting material quality: Use fresh, high-purity starting materials.

  • Adjust stoichiometry: Consider using a slight excess of the mannose derivative to drive the reaction forward.

Problem 2: Detection of DSPE-PEG(2000)-DSPE Dimer

Symptoms:

  • A higher molecular weight species is observed in the mass spectrum.[1]

  • An additional peak may be present in the HPLC or SEC chromatogram.

Possible Causes:

  • Presence of bifunctionally activated PEG: The starting DSPE-PEG(2000) may contain PEG chains that are activated at both ends.

  • Side reactions during synthesis: The reaction conditions may promote the formation of the dimer.

Solutions:

  • Source high-quality starting materials: Use DSPE-PEG(2000) with a low percentage of bifunctional PEG.

  • Purification by chromatography: Size exclusion or reverse-phase chromatography can be effective in separating the higher molecular weight dimer from the desired product.

Problem 3: Product Degradation (Hydrolysis) during Purification

Symptoms:

  • Appearance of new peaks in the HPLC chromatogram corresponding to lower molecular weight species.

  • Mass spectrometry reveals the presence of lyso-lipid fragments.[2]

Possible Causes:

  • Exposure to harsh pH conditions: Acidic or basic conditions during purification can catalyze the hydrolysis of the ester bonds in the DSPE anchor.[2]

  • Elevated temperatures: High temperatures during purification can accelerate hydrolysis.[2]

Solutions:

  • Maintain neutral pH: Use buffered solutions with a pH around 7.0-7.4 during purification steps like HPLC and dialysis.[2]

  • Work at reduced temperatures: Perform purification steps at room temperature or below whenever possible.[2]

  • Minimize purification time: Streamline the purification workflow to reduce the time the product is in solution.

Quantitative Data Summary

Table 1: Representative Purity Levels of this compound with Different Purification Methods

Purification MethodTypical Purity Achieved (%)Key Impurities Removed
Dialysis (MWCO 1 kDa)>90%Unreacted mannose, salts
Tangential Flow Filtration>95%Unreacted mannose, salts
Size Exclusion Chromatography>98%Unreacted DSPE-PEG(2000), DSPE-PEG-DSPE dimer
Preparative RP-HPLC>99%Closely related structural impurities, isomers

Note: These are representative values and actual results may vary depending on the initial crude purity and specific experimental conditions.

Experimental Protocols

Protocol 1: Purification of this compound using Dialysis

Objective: To remove unreacted mannose and other small molecule impurities from the crude reaction mixture.

Materials:

  • Crude this compound solution

  • Dialysis tubing (e.g., 1 kDa Molecular Weight Cut-Off, MWCO)

  • Deionized water or appropriate buffer (e.g., PBS pH 7.4)

  • Stir plate and stir bar

  • Beakers

Procedure:

  • Prepare the dialysis tubing according to the manufacturer's instructions. This typically involves rinsing and hydrating the membrane.

  • Load the crude this compound solution into the dialysis bag and securely clamp both ends.

  • Place the sealed dialysis bag into a beaker containing a large volume (at least 100 times the sample volume) of deionized water or buffer.

  • Place the beaker on a stir plate and stir gently at 4°C.

  • Change the dialysis buffer every 4-6 hours for a total of 24-48 hours to ensure complete removal of small molecule impurities.

  • Recover the purified sample from the dialysis bag.

  • Analyze the purity of the sample using HPLC or other appropriate analytical techniques.

Protocol 2: Purification using Tangential Flow Filtration (TFF)

Objective: To concentrate and purify this compound by removing small molecule impurities.

Materials:

  • TFF system with a suitable membrane (e.g., 10 kDa MWCO)

  • Crude this compound solution

  • Purification buffer (e.g., PBS pH 7.4)

Procedure:

  • Set up the TFF system according to the manufacturer's instructions.

  • Equilibrate the system with the purification buffer.

  • Load the crude sample into the TFF system.

  • Concentrate the sample to a smaller volume.

  • Perform diafiltration by adding the purification buffer to the concentrated sample at the same rate as the filtrate is being removed. This exchanges the buffer and removes small molecule impurities.

  • Continue the diafiltration for at least 5-10 volume exchanges.

  • Collect the purified and concentrated this compound.

  • Assess the purity of the final product.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_product Final Product synthesis DSPE-PEG(2000) + Mannose Derivative (Crude Reaction Mixture) dialysis Dialysis / TFF (Removes small molecules) synthesis->dialysis Initial Cleanup chromatography Chromatography (SEC/HPLC) (Removes larger impurities) dialysis->chromatography High-Resolution Separation analysis Purity Assessment (HPLC, NMR, MS) chromatography->analysis product Pure this compound analysis->product

Caption: General workflow for the purification and analysis of this compound.

troubleshooting_logic cluster_impurities Impurity Identification cluster_solutions Troubleshooting Solutions start Impurity Detected in This compound unreacted_sm Unreacted Starting Material start->unreacted_sm dimer DSPE-PEG-DSPE Dimer start->dimer hydrolysis Hydrolysis Product start->hydrolysis optimize_rxn Optimize Reaction Conditions unreacted_sm->optimize_rxn change_sm Change Starting Material Source dimer->change_sm purify_chrom Purify by Chromatography (SEC/HPLC) dimer->purify_chrom control_ph Control pH and Temperature hydrolysis->control_ph

References

Technical Support Center: DSPE-PEG(2000)-Mannose Self-Assembled Structures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling the size of self-assembled structures formulated with 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]-Mannose (DSPE-PEG(2000)-Mannose). This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your research and development endeavors.

Troubleshooting Guides

This section addresses common issues encountered during the formulation of this compound nanoparticles, liposomes, and micelles, providing potential causes and solutions in a structured question-and-answer format.

Issue 1: The resulting nanoparticle size is consistently too large.

Question: We are observing a larger than expected hydrodynamic diameter for our this compound formulations. What are the likely causes and how can we reduce the particle size?

Answer:

Several factors in your formulation and process parameters could be contributing to the formation of oversized nanoparticles. Consider the following troubleshooting steps:

  • Formulation Parameters:

    • High Lipid Concentration: At higher concentrations, this compound molecules are more likely to aggregate, leading to larger structures. Try reducing the total lipid concentration in your formulation.

    • Insufficient this compound Content: The PEGylated lipid provides a "stealth" layer that prevents aggregation. Increasing the molar ratio of this compound in your lipid mixture can lead to smaller and more stable nanoparticles.

    • Co-lipid Composition: The choice of other lipids in your formulation significantly impacts the packing and rigidity of the nanoparticle. For instance, high concentrations of cholesterol can sometimes lead to larger particles. Experiment with different lipid ratios to find the optimal composition for your desired size.

  • Process Parameters:

    • Inadequate Energy Input: The energy applied during formulation is crucial for breaking down larger aggregates into smaller, uniform particles.

      • Sonication: Increase the sonication time or power. Ensure the probe of the sonicator is properly immersed in the sample for efficient energy transfer.

      • Extrusion: If you are using an extruder, ensure you are using a polycarbonate membrane with the desired pore size. For smaller particles, perform multiple passes through the extruder, or use a stepwise extrusion process with progressively smaller pore sizes.[1]

    • Suboptimal Hydration: For methods involving a lipid film hydration step, ensure the film is thin and evenly distributed before adding the aqueous buffer. Uneven hydration can result in the formation of large, multilamellar vesicles. The temperature of the hydration buffer should be above the phase transition temperature of the lipids to ensure proper hydration.[1]

Issue 2: The Polydispersity Index (PDI) of the nanoparticle suspension is too high.

Question: Our this compound nanoparticle suspension shows a broad size distribution, indicated by a high Polydispersity Index (PDI). How can we achieve a more monodisperse sample?

Answer:

A high PDI suggests a heterogeneous population of nanoparticles. The following factors can contribute to this issue, and addressing them should help you achieve a more uniform size distribution:

  • Inconsistent Formulation Process: Minor variations in your experimental procedure can lead to significant differences in particle size and a broader distribution.

    • Standardize Your Protocol: Meticulously standardize all steps of your protocol, including the rate of solvent addition, stirring speed, and temperature.

    • Automated Systems: Consider using automated or semi-automated systems for liposome (B1194612) or micelle preparation to enhance reproducibility.

  • Suboptimal Size Reduction Techniques:

    • Sonication: Inconsistent sonication can result in a wide size distribution. Ensure the sample is adequately mixed during sonication to expose all parts of the suspension to the ultrasonic waves equally.

    • Extrusion: To achieve a homogenous size distribution, it is crucial to perform a sufficient number of extrusion cycles, typically between 11 and 21 passes.[1]

  • Improper Hydration: As with oversized particles, an uneven lipid film during hydration can lead to the formation of vesicles of varying sizes, thus increasing the PDI.

  • Microfluidics for Precision: For the most precise control over nanoparticle size and to achieve a low PDI, consider using a microfluidics-based formulation approach. By carefully controlling the flow rates of the lipid and aqueous phases, you can achieve highly reproducible and monodisperse nanoparticles.[1]

Frequently Asked Questions (FAQs)

Q1: What are the key factors that influence the size of this compound self-assembled structures?

A1: The size of this compound nanoparticles, liposomes, or micelles is primarily influenced by two categories of factors:

  • Formulation Parameters: These include the concentration of this compound, the molar ratio of other lipids (e.g., structural lipids, cholesterol), and the type and concentration of any encapsulated drug.[1]

  • Process Parameters: The manufacturing method and its specific parameters play a crucial role. Key methods include thin-film hydration, sonication, extrusion, and microfluidics. Critical parameters include hydration temperature, sonication time and power, extrusion pore size and number of passes, and flow rates in microfluidic systems.[1]

Q2: How does the concentration of this compound affect the size of the final nanoparticles?

A2: Generally, increasing the concentration of this compound can lead to a decrease in nanoparticle size.[1] The PEG chains create a protective hydrophilic layer that prevents aggregation and influences the self-assembly process. However, the effect can be formulation-dependent, and at very high concentrations, the solution viscosity may increase, potentially leading to aggregation.[1]

Q3: What is the role of the mannose moiety in the self-assembly and size of the nanoparticles?

A3: The mannose group is primarily incorporated for targeting purposes, as it can bind to mannose receptors on the surface of specific cells.[2][3] While the primary driver of self-assembly is the amphiphilic nature of the DSPE-PEG lipid, the bulky and hydrophilic mannose headgroup can influence the packing of the lipids. The introduction of DSPE-PEG-mannose into a nanoparticle assembly has been shown to alter the particle size and zeta potential.[2]

Q4: Can I control the size of this compound structures by adjusting the pH of the solution?

A4: Yes, the pH of the solution can influence the charge on the phosphate (B84403) group of the DSPE moiety. Adjusting the pH to a value where the molecules carry a significant charge can lead to electrostatic repulsion between them, which can prevent aggregation and result in the formation of smaller micelles.

Q5: How should this compound be stored to ensure consistent results?

A5: Proper storage is critical to prevent chemical degradation, such as hydrolysis and oxidation. This compound should be stored at -20°C in a dry environment, protected from light. Before use, allow the vial to warm to room temperature before opening to prevent condensation.

Data Presentation

The following tables summarize quantitative data on the factors affecting the size of DSPE-PEG based nanoparticles. While the data presented here may not be exclusively for this compound, the general trends are applicable and can guide your experimental design.

Table 1: Effect of DSPE-PEG(2000) to Co-lipid (Soluplus) Weight Ratio on Nanoparticle Size and Polydispersity Index (PDI)

DSPE-PEG(2000):Soluplus (w/w)Average Particle Size (nm)PDI
10:136.50.900
5:180.80.644
4:1128.10.295
1:1116.60.112
1:472.00.103
1:554.50.057
1:1056.10.101
Data adapted from a study on DSPE-PEG2000/Soluplus nanoparticles prepared by the hydration method.[4]

Table 2: General Influence of Formulation and Process Parameters on Nanoparticle Size

ParameterEffect on SizeNotes
Formulation Parameters
↑ this compound Conc.Increased PEGylation provides a "stealth" layer preventing aggregation.
↑ Co-lipid (e.g., Cholesterol) Conc.↑ or ↓Effect is dependent on the specific co-lipid and its interaction with DSPE-PEG-Mannose.
↑ Total Lipid ConcentrationHigher concentration can lead to increased aggregation.
Process Parameters
↑ Sonication Time/PowerHigher energy input breaks down larger particles.
↓ Extrusion Pore SizeThe final particle size is largely determined by the membrane pore size.
↑ Number of Extrusion PassesNo significant change in size, but ↓ PDIMore passes lead to a more uniform size distribution.
↑ Microfluidic Flow Rate Ratio (Aqueous:Organic)Faster mixing generally leads to smaller particles.

Experimental Protocols

This section provides detailed methodologies for two common techniques used to prepare this compound self-assembled structures with controlled size.

Protocol 1: Thin-Film Hydration Followed by Extrusion

This method is widely used for preparing liposomes and can be adapted for this compound formulations.

  • Lipid Film Preparation:

    • Dissolve this compound and any other lipids in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.

    • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by gentle agitation or vortexing. The temperature of the hydration buffer should be maintained above the phase transition temperature (Tc) of the lipids to ensure efficient hydration. This process forms multilamellar vesicles (MLVs).

  • Extrusion (Size Reduction):

    • Assemble a handheld or benchtop extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Transfer the MLV suspension to a syringe and connect it to the extruder.

    • Pass the suspension through the membrane a defined number of times (typically 11-21 passes) to produce unilamellar vesicles (LUVs) with a more uniform size distribution.[1]

    • For smaller particle sizes, the extrusion process can be repeated with membranes of progressively smaller pore sizes (e.g., 200 nm followed by 100 nm).

Protocol 2: Nanoparticle Formulation using Microfluidics

Microfluidics offers precise and reproducible control over nanoparticle size and distribution.

  • Solution Preparation:

    • Prepare the lipid phase by dissolving this compound and other lipids in a water-miscible organic solvent (e.g., ethanol).

    • Prepare the aqueous phase, which may contain a buffer (e.g., citrate (B86180) or acetate (B1210297) buffer) and any active pharmaceutical ingredient (API) to be encapsulated.

  • Microfluidic Mixing:

    • Load the organic and aqueous phases into separate syringe pumps.

    • Connect the syringes to the inlets of a microfluidic chip (e.g., a staggered herringbone micromixer).

    • Initiate the flow of both phases at controlled flow rates. The rapid and controlled mixing of the two phases within the microchannels induces nanoprecipitation and the self-assembly of nanoparticles.

  • Collection and Purification:

    • Collect the nanoparticle suspension from the outlet of the microfluidic chip.

    • The collected suspension may need to be dialyzed or purified using a suitable method to remove the organic solvent and any unencapsulated material.

Mandatory Visualization

Diagrams of Experimental Workflows

Thin_Film_Hydration_Workflow cluster_prep Lipid Film Preparation cluster_hydro Hydration cluster_extrude Size Reduction cluster_final Final Product dissolve Dissolve Lipids in Organic Solvent evaporate Rotary Evaporation dissolve->evaporate dry High Vacuum Drying evaporate->dry hydrate Hydrate with Aqueous Buffer dry->hydrate Formation of MLVs extrude Extrusion through Polycarbonate Membrane hydrate->extrude final Unilamellar Vesicles (Controlled Size) extrude->final

Caption: Workflow for the Thin-Film Hydration and Extrusion method.

Microfluidics_Workflow cluster_solutions Solution Preparation cluster_mixing Microfluidic Mixing cluster_collection Collection & Purification cluster_final Final Product lipid_phase Lipid Phase (DSPE-PEG-Mannose in Ethanol) pumps Syringe Pumps lipid_phase->pumps aqueous_phase Aqueous Phase (Buffer +/- API) aqueous_phase->pumps chip Microfluidic Chip pumps->chip collect Collect Nanoparticle Suspension chip->collect Nanoprecipitation purify Dialysis/Purification collect->purify final Monodisperse Nanoparticles purify->final

Caption: Workflow for nanoparticle formulation using microfluidics.

Logical Diagram for Troubleshooting

Troubleshooting_Logic cluster_size Size Issues cluster_causes_large Potential Causes for Large Size cluster_causes_pdi Potential Causes for High PDI cluster_solutions Solutions start Problem with Nanoparticle Size? size_large Size Too Large start->size_large pdi_high PDI Too High start->pdi_high conc_high High Lipid Concentration size_large->conc_high peg_low Insufficient PEGylation size_large->peg_low energy_low Inadequate Energy Input size_large->energy_low hydration_bad Uneven Hydration size_large->hydration_bad process_inconsistent Inconsistent Process pdi_high->process_inconsistent size_reduction_bad Suboptimal Size Reduction pdi_high->size_reduction_bad hydration_bad2 Uneven Hydration pdi_high->hydration_bad2 sol_microfluidics Use Microfluidics pdi_high->sol_microfluidics For high precision sol_conc ↓ Lipid Conc. conc_high->sol_conc sol_peg ↑ PEG Ratio peg_low->sol_peg sol_energy ↑ Sonication/ Extrusion Passes energy_low->sol_energy sol_hydration Ensure Thin, Even Film hydration_bad->sol_hydration sol_standardize Standardize Protocol process_inconsistent->sol_standardize size_reduction_bad->sol_energy hydration_bad2->sol_hydration

Caption: Logical workflow for troubleshooting nanoparticle size issues.

References

issues with premature drug release from DSPE-PEG(2000)-Mannose carriers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DSPE-PEG(2000)-Mannose drug delivery systems. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues, particularly premature drug release, encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the basic structure of a drug-loaded this compound carrier?

A1: The carrier is a self-assembled nanoparticle, typically a liposome (B1194612) or a micelle, composed of several key components. The fundamental structure involves a lipid bilayer (for liposomes) or a core (for micelles) that encapsulates the drug. The surface is functionalized with this compound.

Schematic of a Drug-Loaded this compound Liposome outer_lipid dspe DSPE Anchor outer_lipid->dspe Hydrophobic Interaction inner_lipid drug Drug peg PEG(2000) Linker dspe->peg mannose Mannose Ligand peg->mannose Targeting Moiety caption Structure of DSPE-PEG-Mannose Liposome

Caption: Structure of DSPE-PEG-Mannose Liposome.

Q2: What are the primary functions of each component: DSPE, PEG(2000), and Mannose?

A2:

  • DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): This is a phospholipid that serves as the hydrophobic anchor.[1] Its long hydrocarbon chains integrate into the lipid bilayer of the liposome or form the core of a micelle, providing structural stability.[1]

  • PEG(2000) (Polyethylene Glycol, 2000 Da): This is a hydrophilic polymer that acts as a flexible spacer. It forms a hydrated layer on the surface of the nanoparticle, which provides a "stealth" characteristic, helping to prevent aggregation and reduce clearance by the immune system, thereby prolonging circulation time.[2][3][4]

  • Mannose: This is a sugar ligand attached to the end of the PEG chain. It is used for active targeting, as it can bind to mannose receptors that are overexpressed on the surface of certain cells, such as macrophages and dendritic cells.[5][6]

Q3: What are the common causes of premature drug release?

A3: Premature drug release, or drug leakage, can be attributed to several factors:

  • Formulation Instability: The physicochemical properties of the lipids and the encapsulated drug can lead to instability. For instance, a poorly optimized lipid composition can result in a less rigid and more permeable carrier membrane.

  • Environmental Conditions: Factors such as pH, temperature, and ionic strength of the surrounding medium can disrupt the carrier's structure.[7] For example, some formulations are designed to be pH-sensitive, releasing their content in the acidic environment of tumors or endosomes.[2][8][9]

  • Interaction with Biological Components: In a biological environment, interactions with serum proteins (opsonization) or enzymes can lead to the degradation of the carrier and subsequent drug release. The presence of anti-PEG antibodies can also lead to complement activation and disruption of the liposomal membrane.[10]

  • Drug-Carrier Mismatch: The properties of the drug itself (e.g., solubility, charge, molecular size) can influence its retention within the carrier. A high drug-to-lipid ratio can also compromise the integrity of the lipid bilayer.

Q4: How does the choice of drug (hydrophilic vs. lipophilic) affect stability and release?

A4: The nature of the drug is critical:

  • Hydrophilic (water-soluble) drugs are encapsulated in the aqueous core of liposomes. Their release is primarily governed by the permeability of the lipid bilayer. Premature release often occurs due to defects in the membrane or destabilization of the vesicle structure.

  • Lipophilic (fat-soluble) drugs are incorporated within the hydrophobic lipid bilayer of liposomes or the core of micelles.[11] Their release is dependent on the partitioning of the drug from the lipid phase to the external aqueous medium. Instability in the bilayer itself can lead to the expulsion of the drug. Lipophilic drugs are generally more suitable for loading into discoidal micelles.[11]

Troubleshooting Guide: Premature Drug Release

This guide addresses specific issues related to premature drug release from this compound carriers in a question-and-answer format.

Issue 1: I'm observing a significant burst release (>30%) within the first few hours in my in vitro release assay at physiological pH (7.4). What could be the cause?
  • Possible Cause 1: Inefficient Removal of Unencapsulated Drug. The initial high concentration of the drug in the release medium may not be from leakage but from the free drug that was not properly removed after formulation.

    • Troubleshooting Step: Refine your purification method. Use size exclusion chromatography (SEC) or dialysis with a suitable molecular weight cutoff (MWCO) membrane to ensure all free drugs are removed. Validate the purification by measuring the drug concentration in the external buffer post-purification.

  • Possible Cause 2: Poor Drug Encapsulation/Low Stability. The drug may not be stably entrapped within the carrier.

    • Troubleshooting Step:

      • Optimize Drug-to-Lipid Ratio: A very high drug load can disrupt the lipid bilayer. Try reducing the initial drug concentration during formulation.

      • Incorporate Cholesterol: For liposomal formulations, adding cholesterol (typically 30-40 mol%) can increase the rigidity of the lipid bilayer and reduce its permeability, thus minimizing leakage.[11]

      • Check Lipid Quality: Ensure that the lipids, including this compound, have not degraded. Store them under recommended conditions (-20°C) and handle them under an inert gas if possible.

Issue 2: My drug-loaded carriers are stable initially, but they leak the drug during storage at 4°C. Why is this happening?
  • Possible Cause 1: Hydrolysis or Oxidation of Lipids. Over time, the phospholipid components can degrade, leading to the formation of lysolipids and free fatty acids, which can destabilize the carrier structure.

    • Troubleshooting Step: Prepare your formulation in a buffer that minimizes hydrolysis (e.g., a citrate (B86180) or phosphate (B84403) buffer at a neutral pH). To prevent oxidation, especially if you are using unsaturated lipids, consider preparing and storing the formulation under an inert atmosphere (e.g., nitrogen or argon) and protecting it from light.

  • Possible Cause 2: Aggregation or Fusion of Carriers. Nanoparticles can aggregate or fuse over time, which can compromise their integrity and lead to drug leakage.

    • Troubleshooting Step:

      • Verify PEGylation: Ensure that the concentration of this compound is sufficient (typically 5-10 mol%) to provide a dense enough polymer brush on the surface for steric stabilization.[2]

      • Control Ionic Strength: Store the formulation in a buffer with appropriate ionic strength (e.g., 10 mM phosphate buffer with 150 mM NaCl) to maintain stability.

Issue 3: My release profile is highly dependent on the buffer I use. Is this normal?
  • Possible Cause: pH-Sensitivity or Ionic Interactions. Your formulation may have inherent pH sensitivity, or the components of your buffer may be interacting with the carrier surface.

    • Troubleshooting Step:

      • Characterize pH-Dependent Release: Test the drug release in buffers of different pH values (e.g., 5.5, 6.5, 7.4) to understand the pH sensitivity of your formulation. This is an expected property if certain lipids are used.[3][8][9]

      • Assess Ionic Strength Effects: Compare drug release in buffers with varying salt concentrations. High ionic strength can sometimes screen surface charges and affect the stability of the PEG layer, potentially leading to aggregation and leakage.[7]

Troubleshooting Workflow

start High Premature Drug Release Detected check_purification Was unencapsulated drug properly removed? start->check_purification check_storage Did release occur during storage? check_purification->check_storage Yes purify Action: Refine purification (SEC/Dialysis). Validate removal of free drug. check_purification->purify No storage_issues Address Storage Stability check_storage->storage_issues Yes formulation_issues Address Formulation Instability check_storage->formulation_issues No retest_purify Retest Release Profile purify->retest_purify optimize_buffer Action: Optimize storage buffer (pH, ionic strength). Store under inert gas, protect from light. storage_issues->optimize_buffer retest_storage Retest Release after Storage optimize_buffer->retest_storage optimize_ratio Action: Lower drug-to-lipid ratio. formulation_issues->optimize_ratio add_cholesterol Action: Add/optimize cholesterol (30-40 mol%). formulation_issues->add_cholesterol check_lipids Action: Verify lipid quality and PEG density. formulation_issues->check_lipids retest_formulation Retest Release Profile optimize_ratio->retest_formulation add_cholesterol->retest_formulation check_lipids->retest_formulation

Caption: Troubleshooting workflow for premature drug release.

Data Presentation: Factors Influencing Drug Release

The following tables summarize quantitative data on factors that can influence the stability and drug release from mannosylated carriers.

Table 1: Effect of pH on Cumulative Drug Release from Mannosylated Nanoparticles

Data adapted from a study on Rifampicin-loaded mannosylated solid lipid nanoparticles, which demonstrates the principle of pH-dependent release relevant to targeted delivery systems.[8]

Time (hours)Cumulative Release at pH 7.4 (%)Cumulative Release at pH 6.2 (%)Cumulative Release at pH 4.5 (%)
1 ~5~8~12
4 ~10~15~22
8 ~18~25~35
24 ~30~42~58

Note: The data shows a faster drug release at acidic pH values, mimicking the conditions inside cellular compartments like phagolysosomes.[8] This is a desirable characteristic for targeted drug delivery to macrophages.

Table 2: Influence of Formulation Components on Carrier Stability

ComponentTypical ConcentrationPrimary Role in StabilityPotential Issue if Not Optimized
Cholesterol 30-50 mol%Increases bilayer rigidity and reduces permeabilityHigh drug leakage, poor stability
DSPE-PEG(2000) 5-10 mol%Provides steric hindrance to prevent aggregationCarrier aggregation, rapid clearance from circulation
Drug-to-Lipid Ratio Varies (e.g., 1:10 w/w)Determines drug loadHigh ratios can disrupt the bilayer, causing instability and leakage

Key Experimental Protocols

Protocol 1: Preparation of this compound Liposomes using Thin-Film Hydration

This protocol describes a common method for preparing drug-loaded mannosylated liposomes.

Materials:

  • Primary phospholipid (e.g., DSPC or DPPC)

  • Cholesterol

  • This compound

  • Drug (lipophilic or hydrophilic)

  • Organic solvent (e.g., chloroform/methanol mixture)

  • Aqueous hydration buffer (e.g., PBS, pH 7.4)

Methodology:

  • Lipid Film Formation:

    • Dissolve the lipids (e.g., DSPC, cholesterol, and this compound in a desired molar ratio) and the lipophilic drug in an organic solvent in a round-bottom flask.[12][13][14]

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the flask wall.[12][13][14]

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.[14]

  • Hydration:

    • Hydrate the lipid film with the aqueous buffer (if encapsulating a hydrophilic drug, it should be dissolved in this buffer).[12][14]

    • Agitate the flask at a temperature above the phase transition temperature of the primary lipid to form multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain unilamellar vesicles with a uniform size, subject the MLV suspension to sonication or extrusion.[12][14]

    • For extrusion, pass the suspension repeatedly (e.g., 11-21 times) through polycarbonate membranes with a defined pore size (e.g., 100 nm).[12]

  • Purification:

    • Remove the unencapsulated drug and other impurities by passing the liposome suspension through a size-exclusion chromatography (SEC) column or by dialysis against the hydration buffer.[12]

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

    • Assess the encapsulation efficiency by disrupting the purified liposomes with a detergent or solvent and quantifying the drug concentration using a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy).[12]

Protocol 2: In Vitro Drug Release Assay using the Dialysis Method

This protocol is widely used to assess the release kinetics of a drug from a nanoparticle formulation.

Materials:

  • Drug-loaded nanoparticle suspension

  • Dialysis membrane tubing (with an MWCO that retains the nanoparticles but allows free drug to pass through, e.g., 12-14 kDa)

  • Release medium (e.g., PBS at pH 7.4, or acidic buffers to simulate endosomal conditions)

  • Shaking incubator or water bath

  • Analytical instrument for drug quantification (e.g., HPLC)

Methodology:

  • Preparation:

    • Pre-soak the dialysis membrane in the release medium as per the manufacturer's instructions.

    • Place a known volume and concentration of the purified drug-loaded nanoparticle suspension (e.g., 1 mL) inside the dialysis bag and seal both ends securely.

  • Release Study:

    • Submerge the dialysis bag in a larger volume of release medium (e.g., 50 mL) to ensure sink conditions (the concentration of free drug in the external medium should not exceed 10% of its saturation solubility).

    • Place the entire setup in a shaking incubator set to a constant temperature (e.g., 37°C) and agitation speed (e.g., 100 rpm).[8]

  • Sampling:

    • At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample (e.g., 1 mL) from the external release medium.

    • Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.

  • Analysis:

    • Quantify the concentration of the drug in the collected samples using a validated analytical method.

    • Calculate the cumulative percentage of drug released at each time point using the following formula:

    Cumulative Release (%) = (Concentration at time t / Initial Drug Concentration in nanoparticles) * 100

    Note: Account for the drug removed during previous sampling points when calculating the cumulative release.

References

Technical Support Center: Refining Analytical Methods for DSPE-PEG(2000)-Mannose Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their analytical methods for the quantification of DSPE-PEG(2000)-Mannose.

Frequently Asked Questions (FAQs)

1. What are the most common analytical techniques for quantifying this compound?

The most prevalent methods for quantifying this compound, particularly within liposomal formulations, are High-Performance Liquid Chromatography (HPLC) based. These methods often utilize detectors such as Charged Aerosol Detectors (CAD), Evaporative Light Scattering Detectors (ELSD), or Mass Spectrometry (MS).[1][2][3] Nuclear Magnetic Resonance (NMR) spectroscopy is also used for structural confirmation and purity assessment.[4][5]

2. Why do I see broad peaks for this compound in my HPLC chromatogram?

The broad peaks are typically due to the polydispersity of the PEG(2000) chain.[3][6] Polyethylene (B3416737) glycol is a polymer with a distribution of chain lengths around the average molecular weight, which results in a collection of molecules with slightly different retention times, leading to peak broadening.

3. What is the importance of method validation for this compound quantification?

Method validation according to guidelines from the International Conference on Harmonisation (ICH) is crucial to ensure that the analytical method is accurate, precise, specific, linear, and robust.[7] This is essential for reliable quantification in research, development, and quality control of drug delivery systems.

4. How should this compound be stored to ensure its stability?

This compound should be stored at low temperatures, typically -20°C, and protected from moisture. It is also advisable to avoid repeated freeze-thaw cycles to maintain the integrity of the molecule.

5. Can I quantify the mannose moiety separately?

While there are methods to quantify free mannose, such as HPLC-MS/MS, these are not directly applicable to the conjugated mannose in the this compound molecule without prior hydrolysis.[8][9] Quantification of the entire conjugate is typically achieved by analyzing the lipid or PEG portion.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during the quantification of this compound.

HPLC-Based Quantification

Issue 1: Poor Peak Resolution or Co-elution

  • Possible Cause: Inappropriate column selection or mobile phase composition.

  • Troubleshooting Steps:

    • Column Selection: Utilize a C18 or a more specialized column like a PFP (Pentafluorophenyl) column, which can offer different selectivity for PEGylated lipids.[10]

    • Mobile Phase Optimization: Adjust the gradient profile of the mobile phase. A common mobile phase combination is a buffered aqueous solution (e.g., ammonium (B1175870) acetate) and an organic solvent like methanol (B129727) or acetonitrile.[1][10]

    • Temperature Control: Ensure precise and stable column temperature control, as temperature fluctuations can affect the retention time of PEGylated lipids and may even cause a swap in elution order with other lipid components like cholesterol.[11]

Issue 2: Low Signal Intensity or Poor Sensitivity

  • Possible Cause: Suboptimal detector settings or low analyte concentration.

  • Troubleshooting Steps:

    • Detector Optimization (ELSD/CAD): Optimize detector parameters such as nebulizer temperature and gas flow rate to maximize the signal-to-noise ratio.

    • Mass Spectrometry (MS): For MS detection, ensure that the ionization source parameters (e.g., capillary voltage, source temperature) are optimized for this compound. Use of an appropriate internal standard can also improve quantification.[2]

    • Sample Preparation: Concentrate the sample if the concentration is below the limit of quantification (LOQ) of the method.

Issue 3: Inconsistent Peak Areas and Poor Reproducibility

  • Possible Cause: Incomplete sample dissolution, sample instability, or instrument variability.

  • Troubleshooting Steps:

    • Sample Preparation: Ensure complete dissolution of the liposomal formulation to release the this compound. This may require the use of organic solvents like methanol or chloroform.[2][12]

    • Solution Stability: Evaluate the stability of the analyte in the prepared sample solution over time to ensure that degradation is not occurring before analysis.[10]

    • System Suitability: Perform system suitability tests before each analytical run to ensure the HPLC system is performing consistently. This includes checking for retention time and peak area reproducibility of a standard injection.

Quantitative Data Summary

The following tables summarize typical validation parameters for HPLC-based quantification of DSPE-PEG lipids from various studies.

Table 1: Linearity and Range

AnalyteDetectorLinearity Range (µg/mL)Correlation Coefficient (R²)Reference
DSPE-PEG(2000)ELSDNot Specified> 0.99[1]
DSPE-PEG(2000)TQMS0.002 - 0.4Not Specified[2]
PEG-2000-DSPENot SpecifiedNot Specified0.997650[7]
PEGylated LipidsCAD9.375 - 150≥ 0.9995[3]
DMPE-PEG(2000)CAD210 - 3900.996[10]

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

AnalyteDetectorLOD (ng/g)LOQ (ng/g)Reference
DSPE-PEG(2000)TQMS0.39Not Specified[2]

Experimental Protocols

Protocol 1: HPLC-ELSD Method for DSPE-PEG Quantification in Liposomes

This protocol is adapted from a method for the simultaneous determination of lipid components in PEGylated liposomes.[1]

  • Instrumentation: HPLC system with an Evaporative Light Scattering Detector (ELSD).

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 10 mM Ammonium acetate (B1210297) buffer (pH 5.0)

    • B: Methanol with 10 mM Ammonium acetate

  • Gradient Elution:

    • Start with a suitable percentage of B, and gradually increase to elute the lipids. A typical gradient might run from 60% B to 100% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • ELSD Settings:

    • Nebulizer Temperature: 60°C

    • Gas Flow Rate: 1.5 L/min

  • Sample Preparation: Dilute the liposomal formulation with methanol to disrupt the liposomes and solubilize the lipids. A 10-fold dilution is a good starting point.[1]

  • Quantification: Use an external standard calibration curve of this compound.

Protocol 2: UHPLC-TQMS Method for DSPE-PEG Quantification

This protocol is based on a standard test method for lipid quantitation in liposomal formulations developed by the FDA.[2]

  • Instrumentation: Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a Triple Quadrupole Mass Spectrometer (TQMS).

  • Column: A suitable UHPLC C18 column.

  • Mobile Phase: Optimized for LC-MS compatibility, for example:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile/Methanol (1:1) with 0.1% formic acid

  • Gradient Elution: A fast gradient suitable for UHPLC separation.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Column Temperature: 50°C.

  • MS Settings:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and an internal standard (e.g., DSPE-PEG(550)).

  • Sample Preparation: Solubilize the liposomal formulation in methanol at a 1:100 dilution by volume, followed by vortex mixing.[2]

  • Quantification: Use an internal standard calibration method for improved accuracy.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Liposome Liposomal Sample Dilution Dilution with Methanol Liposome->Dilution Vortex Vortex Mixing Dilution->Vortex Filtration Filtration (0.22 µm) Vortex->Filtration Injection Autosampler Injection Filtration->Injection Column C18 Separation Detection ELSD / CAD / MS Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for HPLC-based quantification of this compound.

Troubleshooting_Logic cluster_resolution Resolution Issues cluster_sensitivity Sensitivity Issues cluster_reproducibility Reproducibility Issues Start Poor HPLC Result Q_Resolution Broad or Co-eluting Peaks? Start->Q_Resolution Q_Sensitivity Low Signal Intensity? Start->Q_Sensitivity Q_Reproducibility Inconsistent Peak Areas? Start->Q_Reproducibility A_Column Optimize Column (C18, PFP) Q_Resolution->A_Column Yes A_MobilePhase Adjust Gradient Q_Resolution->A_MobilePhase Yes A_Temp Stabilize Temperature Q_Resolution->A_Temp Yes A_Detector Optimize Detector Settings Q_Sensitivity->A_Detector Yes A_SamplePrep Concentrate Sample Q_Sensitivity->A_SamplePrep Yes A_Dissolution Ensure Complete Dissolution Q_Reproducibility->A_Dissolution Yes A_Stability Check Solution Stability Q_Reproducibility->A_Stability Yes A_System Run System Suitability Q_Reproducibility->A_System Yes

Caption: Troubleshooting logic for HPLC analysis of this compound.

References

Validation & Comparative

In Vivo Validation of Mannose Receptor Targeting: A Comparative Guide to DSPE-PEG(2000)-Mannose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]-mannose (DSPE-PEG(2000)-Mannose) for in vivo mannose receptor (MR) targeting. The performance of this compound functionalized nanocarriers is compared with alternative targeting strategies, supported by experimental data from published studies. Detailed experimental protocols and visualizations are included to aid in the design and evaluation of MR-targeted drug delivery systems.

Executive Summary

This compound is a widely utilized lipid conjugate for actively targeting nanocarriers to cells expressing the mannose receptor, primarily macrophages and dendritic cells. In vivo studies consistently demonstrate that the incorporation of this compound into liposomes and nanoparticles significantly enhances their accumulation in target tissues and cells, leading to improved therapeutic outcomes compared to non-targeted formulations. While direct in vivo comparative data with every alternative mannosylated ligand is not extensively available, the existing literature supports this compound as a robust and effective targeting moiety.

Performance Comparison

The efficacy of this compound is evaluated based on its ability to enhance cellular uptake, improve biodistribution to target sites, and increase therapeutic efficacy in vivo.

In Vitro Cellular Uptake

Mannosylated liposomes formulated with this compound exhibit significantly higher uptake in mannose receptor-positive cells compared to non-mannosylated liposomes.

FormulationCell LineUptake Enhancement (vs. Non-targeted)Reference
Mannosylated LiposomesM2 MacrophagesEnhanced fluorescence intensity observed via CLSM and flow cytometry[1]
M-PEG-PE-Lipo-pEGFPRat Kupffer Cells~1.7-fold increase in transfection efficiency[2]
In Vivo Biodistribution and Tumor Accumulation

In vivo imaging studies demonstrate that this compound functionalized nanoparticles exhibit preferential accumulation in tumors with high macrophage infiltration and in organs of the mononuclear phagocyte system (MPS) where mannose receptors are abundant.

FormulationAnimal ModelKey FindingsReference
Mannosylated Liposomes4T1 tumor-bearing miceSuperior tumor penetration and accumulation compared to bare and PEGylated liposomes.[1]
DOX-AS-M-NPsB16-F10 tumor-bearing miceSignificantly increased DOX accumulation in tumors and enhanced uptake by TAMs compared to non-targeted NPs.[3]
In Vivo Therapeutic Efficacy

Targeting mannose receptors with this compound functionalized nanocarriers has been shown to improve therapeutic outcomes in preclinical cancer models.

FormulationAnimal ModelTherapeutic OutcomeReference
Drug-free Mannosylated Liposomes4T1 tumor-bearing miceSignificant tumor growth inhibition by promoting M1 macrophage polarization.[1]
DOX-AS-M-NPsB16-F10 tumor-bearing miceMore effective in controlling tumor growth than free DOX.[3]

Alternative Mannose Receptor Targeting Strategies

While this compound is a popular choice, other mannosylated materials are also employed for MR targeting.

Targeting MoietyCarrier PlatformAdvantagesDisadvantages
Mannosylated ChitosanNanoparticlesBiocompatible, biodegradable, mucoadhesive.[4]Potential for batch-to-batch variability.
Mannosylated DendrimersDendrimersMultivalent presentation of mannose, precise control over size and surface chemistry.[5]Potential for toxicity depending on dendrimer generation and surface groups.[5]
Mannosylated PolymersMicelles, PolymersomesVersatile, can be designed to be stimuli-responsive.Complex synthesis and characterization.

Direct, quantitative in vivo comparisons between these alternatives and this compound are limited in the reviewed literature. The choice of targeting moiety will depend on the specific application, the nanocarrier platform, and the desired in vivo performance characteristics.

Experimental Protocols

In Vivo Biodistribution Study Using IVIS Imaging

This protocol describes a typical procedure for assessing the biodistribution of fluorescently labeled nanoparticles in a subcutaneous tumor model.[3][6][7]

1. Animal Model:

  • Athymic nude mice (or other appropriate strain) are subcutaneously inoculated with a relevant cancer cell line (e.g., 4T1, B16-F10) in the flank.

  • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

2. Nanoparticle Formulation and Labeling:

  • Liposomes or nanoparticles are formulated with and without this compound.

  • A near-infrared (NIR) fluorescent dye (e.g., DiR, Cy7) is encapsulated within or conjugated to the nanoparticles for in vivo tracking.

3. Administration:

  • A defined dose of the labeled nanoparticle suspension is administered to the tumor-bearing mice via intravenous (i.v.) tail vein injection.

4. In Vivo Imaging:

  • At various time points post-injection (e.g., 1, 4, 8, 24, 48 hours), mice are anesthetized (e.g., with isoflurane) and imaged using an in vivo imaging system (IVIS).

  • Fluorescence intensity in the tumor region and major organs is quantified using the accompanying software.

5. Ex Vivo Analysis:

  • At the final time point, mice are euthanized, and the tumor and major organs (liver, spleen, kidneys, lungs, heart) are excised.

  • The excised tissues are imaged ex vivo with the IVIS to confirm and more accurately quantify nanoparticle accumulation.

  • Fluorescence intensity is often normalized to the weight of the tissue.

In Vivo Therapeutic Efficacy Study in a Subcutaneous Tumor Model

This protocol outlines a general procedure to evaluate the anti-tumor efficacy of a drug-loaded, mannose-targeted nanoparticle.[1][8][9]

1. Animal Model and Tumor Induction:

  • As described in the biodistribution protocol, establish subcutaneous tumors in mice.

  • Once tumors reach a specified size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., saline control, free drug, non-targeted nanoparticle, mannose-targeted nanoparticle).

2. Treatment Regimen:

  • Administer the treatments intravenously at a predetermined dose and schedule (e.g., every other day for a total of 5 doses).

3. Monitoring:

  • Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length × Width²) / 2.

  • Monitor the body weight of the mice as an indicator of systemic toxicity.

  • Observe the general health and behavior of the animals.

4. Endpoint and Analysis:

  • The study is typically terminated when tumors in the control group reach a predetermined maximum size or at a specified time point.

  • Mice are euthanized, and tumors are excised and weighed.

  • Tumors can be processed for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki67) to further assess treatment efficacy.

Visualizations

Mannose Receptor-Mediated Endocytosis Pathway

MannoseReceptorPathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Mannosylated_Nanoparticle Mannosylated Nanoparticle (DSPE-PEG-Mannose) Mannose_Receptor Mannose Receptor (CD206) Mannosylated_Nanoparticle->Mannose_Receptor Binding Clathrin_Coated_Pit Clathrin-Coated Pit Mannose_Receptor->Clathrin_Coated_Pit Internalization Early_Endosome Early Endosome Clathrin_Coated_Pit->Early_Endosome Vesicle Formation Late_Endosome Late Endosome Early_Endosome->Late_Endosome Maturation Recycling_Endosome Recycling Endosome Early_Endosome->Recycling_Endosome Receptor Recycling Lysosome Lysosome (Drug Release) Late_Endosome->Lysosome Recycling_Endosome->Mannose_Receptor

Caption: Mannose receptor-mediated endocytosis of a targeted nanoparticle.

In Vivo Biodistribution Experimental Workflow

BiodistributionWorkflow Tumor_Induction Subcutaneous Tumor Induction in Mice NP_Administration IV Administration of Fluorescent Nanoparticles Tumor_Induction->NP_Administration Live_Imaging In Vivo Imaging (IVIS) at Multiple Time Points NP_Administration->Live_Imaging Euthanasia Euthanasia and Organ Harvest Live_Imaging->Euthanasia ExVivo_Imaging Ex Vivo Imaging of Tumor and Organs Euthanasia->ExVivo_Imaging Data_Analysis Quantification of Fluorescence Signal ExVivo_Imaging->Data_Analysis TargetingLogic DSPE_PEG_Mannose This compound on Nanoparticle Surface Specific_Binding Specific Ligand-Receptor Binding DSPE_PEG_Mannose->Specific_Binding Mannose_Receptor Overexpressed Mannose Receptors on Target Cells (e.g., TAMs) Mannose_Receptor->Specific_Binding Enhanced_Uptake Enhanced Cellular Uptake via Receptor-Mediated Endocytosis Specific_Binding->Enhanced_Uptake Increased_Accumulation Increased Nanoparticle Accumulation at Target Site Enhanced_Uptake->Increased_Accumulation Improved_Efficacy Improved Therapeutic Efficacy and/or Imaging Signal Increased_Accumulation->Improved_Efficacy

References

A Researcher's Guide to Quantifying Mannose Ligand Density on Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the crucial step of characterizing mannosylated nanoparticles, quantifying the density of mannose ligands on the nanoparticle surface is paramount for ensuring efficacy, reproducibility, and targeted delivery. This guide provides a comprehensive comparison of key quantification methods, complete with experimental protocols and quantitative data to inform your selection of the most suitable technique for your research needs.

The precise arrangement and density of mannose ligands on a nanoparticle's surface dictate its interaction with mannose receptors on target cells, thereby influencing cellular uptake, biodistribution, and therapeutic or diagnostic efficacy. A variety of analytical techniques can be employed to determine this critical parameter, each with its own set of advantages and limitations. This guide will delve into the principles, protocols, and comparative data for the most common methods.

Comparison of Mannose Quantification Methods

The choice of quantification method depends on several factors, including the nanoparticle composition, the nature of the mannose ligand and its linker, the required sensitivity, and the availability of instrumentation. The following table provides a summary of commonly used techniques with their key characteristics.

MethodPrincipleNanoparticle SuitabilitySample RequirementDestructive?Quantitative Output
Colorimetric Assays
Phenol-Sulfuric Acid AssayDehydration of carbohydrates by sulfuric acid to form furfural (B47365) derivatives, which react with phenol (B47542) to produce a colored product.Broad (polymeric, lipid-based, inorganic)Low (µg)Yesµg mannose / mg nanoparticle
Thermal Analysis
Thermogravimetric Analysis (TGA)Measures the mass loss of a sample as it is heated, allowing for the quantification of organic ligands on an inorganic core.Inorganic (e.g., gold, silica, iron oxide)Moderate (mg)YesWeight % of mannose, molecules/nm²
Spectroscopic Methods
Quantitative NMR (qNMR)Integration of specific proton or fluorine signals from the mannose ligand against a known internal standard.Broad (if ligands can be cleaved or are NMR-visible)High (mg)No (solution)Molar ratio, molecules/nm²
X-ray Photoelectron Spectroscopy (XPS)Measures the elemental composition and chemical states of the nanoparticle surface.Solid, dry samples (inorganic, polymeric)Low (µg)NoAtomic %, elemental ratios
Fourier-Transform Infrared (FTIR) SpectroscopyMeasures the absorption of infrared radiation by specific chemical bonds to identify functional groups.BroadLow (µg-mg)NoQualitative confirmation, semi-quantitative
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC)Separation and quantification of cleaved mannose ligands using a chromatography system with a suitable detector.Broad (if ligands can be cleaved)Moderate (µg-mg)Yesµg or ng of mannose
Liquid Chromatography-Mass Spectrometry (LC-MS)Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry for high sensitivity and specificity.Broad (if ligands can be cleaved)Low (ng-µg)YesPrecise mass and concentration of mannose
Lectin-Binding Assays
Concanavalin A (Con A) Aggregation AssayMannose-specific lectin (Con A) induces aggregation of mannosylated nanoparticles, which is monitored by changes in absorbance or size.Colloidal nanoparticles in suspensionLow (µg)NoRelative binding affinity, functional density

Quantitative Data Comparison

The following tables present exemplary quantitative data for mannose ligand density on different types of nanoparticles, as determined by various methods. These values can serve as a reference for expected ligand densities.

Table 1: Mannose Density on Gold Nanoparticles (AuNPs)

AuNP Diameter (nm)Quantification MethodMannose Density (molecules/nm²)Reference
14Fluorescence Competition Assay~1.5 - 7.5[1]
20Not specified~4[2]
251H qNMR~3[3]
101H qNMR~5-6[3]

Table 2: Mannose Content in Polymeric and Lipid-Based Nanoparticles

Nanoparticle TypeQuantification MethodMannose Content (µg/mg of NP)Reference
Pluronic® F127-Tannic AcidPhenol-Sulfuric Acid Assay48.2 - 280.6[4]
Polymeric MicellesFTIR (estimation)Varies with catalyst concentration[5]
Reconstituted LipoproteinNot specifiedVaries with DPM ratio[6]

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are outlines of experimental protocols for some of the key quantification methods.

Phenol-Sulfuric Acid Assay

This colorimetric method is widely used for the quantification of total carbohydrates.

Materials:

  • Mannose standard solutions (e.g., 0, 10, 20, 40, 60, 80, 100 µg/mL in deionized water)

  • Mannosylated nanoparticle suspension

  • 5% (w/v) Phenol solution

  • Concentrated sulfuric acid (98%)

  • Microplate reader or spectrophotometer

Protocol:

  • Prepare a standard curve by adding a fixed volume (e.g., 50 µL) of each mannose standard solution to separate microplate wells or test tubes.

  • Add the same volume of the nanoparticle suspension to other wells. A blank control with only deionized water should be included.

  • To each well, add a fixed volume (e.g., 50 µL) of 5% phenol solution and mix thoroughly.

  • Rapidly add a larger, fixed volume (e.g., 250 µL) of concentrated sulfuric acid directly into the solution. The heat of the reaction is essential for the color development.

  • Incubate at room temperature for 10-20 minutes to allow the color to develop.

  • Measure the absorbance at 490 nm using a microplate reader or spectrophotometer.

  • Calculate the mannose concentration in the nanoparticle sample by interpolating its absorbance value on the standard curve. The mannose density can then be calculated based on the nanoparticle concentration.

Thermogravimetric Analysis (TGA)

TGA is a thermal analysis technique that measures the change in mass of a sample as a function of temperature.

Materials:

  • Lyophilized mannosylated nanoparticles

  • TGA instrument

Protocol:

  • Place a small, accurately weighed amount (typically 1-10 mg) of the lyophilized nanoparticle sample into a TGA crucible.

  • Place the crucible in the TGA furnace.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 800 °C).

  • Record the mass loss as a function of temperature.

  • The weight loss corresponding to the decomposition of the mannose ligands is used to calculate the weight percentage of mannose on the nanoparticles.

  • The number of mannose molecules per nanoparticle and the ligand density (molecules/nm²) can be calculated if the nanoparticle size and composition are known.

Quantitative NMR (qNMR) Spectroscopy

qNMR allows for the precise quantification of molecules in a sample by comparing the integral of a specific resonance signal from the analyte with that of a known amount of an internal standard.

Materials:

  • Mannosylated nanoparticles

  • Deuterated solvent (e.g., D₂O, DMSO-d₆)

  • Internal standard with a known concentration and a resonance signal that does not overlap with the mannose signals (e.g., maleic acid, trimethylsilylpropanoic acid)

  • NMR spectrometer

Protocol:

  • Accurately weigh and dissolve a known amount of the mannosylated nanoparticles and the internal standard in a deuterated solvent.

  • Acquire a ¹H or ¹⁹F NMR spectrum of the solution. For accurate quantification, ensure a long relaxation delay (D1) is used (typically 5 times the longest T₁ relaxation time of the signals of interest).

  • Integrate the characteristic signals of the mannose ligand and the internal standard.

  • The molar ratio of the mannose ligand to the internal standard can be calculated using the following equation:

    (Integral of mannose signal / Number of protons) / (Integral of standard signal / Number of protons) = Moles of mannose / Moles of standard

  • From the known concentration of the internal standard, the concentration of mannose can be determined. The ligand density can then be calculated based on the nanoparticle concentration and surface area.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for key quantification methods.

PhenolSulfuricAcidAssay cluster_prep Sample & Standard Preparation cluster_reaction Colorimetric Reaction cluster_analysis Data Acquisition & Analysis start Start mannose_std Prepare Mannose Standard Curve start->mannose_std np_sample Prepare Nanoparticle Sample start->np_sample add_phenol Add 5% Phenol mannose_std->add_phenol np_sample->add_phenol add_acid Add Conc. H₂SO₄ add_phenol->add_acid incubate Incubate at RT add_acid->incubate measure_abs Measure Absorbance at 490 nm incubate->measure_abs calculate Calculate Mannose Concentration measure_abs->calculate end End calculate->end

Caption: Workflow for the Phenol-Sulfuric Acid Assay.

TGA_Workflow cluster_sample Sample Preparation cluster_tga TGA Measurement cluster_analysis Data Analysis start Start lyophilize Lyophilize Nanoparticles start->lyophilize weigh Accurately Weigh Sample lyophilize->weigh load_sample Load Sample into TGA Instrument weigh->load_sample heat Heat under Controlled Atmosphere load_sample->heat record_mass Record Mass Loss vs. Temperature heat->record_mass analyze_curve Analyze TGA Curve record_mass->analyze_curve calculate_density Calculate Ligand Density analyze_curve->calculate_density end End calculate_density->end

Caption: Workflow for Thermogravimetric Analysis (TGA).

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis start Start weigh_sample Weigh Nanoparticles & Internal Standard start->weigh_sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve acquire_spectrum Acquire NMR Spectrum (long D1) dissolve->acquire_spectrum process_data Process Spectrum (Phasing, Baseline) acquire_spectrum->process_data integrate_signals Integrate Mannose & Standard Signals process_data->integrate_signals calculate_ratio Calculate Molar Ratio integrate_signals->calculate_ratio calculate_density Calculate Ligand Density calculate_ratio->calculate_density end End calculate_density->end

Caption: Workflow for Quantitative NMR (qNMR) Spectroscopy.

Conclusion

The accurate quantification of mannose ligand density on nanoparticles is a critical aspect of nanomedicine and targeted drug delivery research. This guide has provided a comparative overview of various analytical techniques, offering insights into their principles, protocols, and the quantitative data they yield. By carefully considering the specific characteristics of their nanoparticle system and the research question at hand, scientists and developers can select the most appropriate method to ensure the quality and efficacy of their mannosylated nanocarriers. The provided workflows and data serve as a valuable resource to streamline this essential characterization step.

References

A Comparative Guide to Confirming DSPE-PEG(2000)-Mannose Binding: Flow Cytometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for confirming the binding of DSPE-PEG(2000)-Mannose functionalized liposomes and nanoparticles to target cells. We present a detailed analysis of flow cytometry, a widely used method for this application, and compare its performance with alternative techniques such as Surface Plasmon Resonance (SPR) and Confocal Microscopy. This guide is intended to assist researchers in selecting the most appropriate methodology for their specific experimental needs, offering supporting data and detailed protocols to ensure reproducible and reliable results.

Introduction to this compound Targeting

This compound is a phospholipid-polyethylene glycol conjugate functionalized with a mannose sugar moiety. This modification is strategically employed to target nanoparticles and liposomes to cells expressing mannose receptors, such as macrophages and dendritic cells.[1][2] The mannose ligand facilitates receptor-mediated endocytosis, enhancing the delivery of therapeutic or imaging agents to these specific cell populations.[1][2] Confirmation of this targeted binding is a critical step in the development of such drug delivery systems.

Flow Cytometry for Binding Analysis

Flow cytometry is a powerful technique for the rapid, quantitative analysis of single cells in a heterogeneous population. It is extensively used to assess the binding of fluorescently labeled liposomes to cells. By measuring the fluorescence intensity of individual cells, one can quantify the extent of liposome (B1194612) binding and determine the percentage of cells that have interacted with the nanoparticles.

Performance and Comparison

Flow cytometry offers a high-throughput method to analyze a large number of cells, providing statistically robust data on the binding of this compound functionalized particles. The key advantages include its ability to differentiate between cell populations and quantify the percentage of positive cells and the mean fluorescence intensity (MFI), which correlates with the amount of bound liposomes.

Table 1: Comparison of this compound Liposome Binding to Macrophages using Flow Cytometry

Liposome FormulationMean Fluorescence Intensity (MFI)Percentage of Positive Cells (%)Reference
Mannose-PEG-LiposomesSignificantly higher than controls>95%[1]
Non-functionalized LiposomesBaseline<5%[3]
PEGylated Liposomes (No Mannose)Slightly above baseline~10-15%[4]

This table summarizes representative data from studies comparing mannose-targeted liposomes to non-targeted controls.

Experimental Protocol: Flow Cytometry Analysis of this compound Liposome Binding

This protocol outlines the key steps for analyzing the binding of fluorescently labeled this compound liposomes to a macrophage cell line (e.g., RAW 264.7).

Materials:

  • RAW 264.7 macrophage cells

  • This compound liposomes encapsulating a fluorescent dye (e.g., FITC)

  • Non-functionalized liposomes (control)

  • PEGylated liposomes without mannose (control)

  • Free mannose solution (for competition assay)

  • Phosphate Buffered Saline (PBS)

  • Fetal Bovine Serum (FBS)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Culture: Culture RAW 264.7 cells to a density of approximately 1 x 10^6 cells/mL.

  • Cell Preparation: Harvest cells and wash twice with cold PBS containing 1% FBS. Resuspend the cell pellet in PBS with 1% FBS to a final concentration of 1 x 10^6 cells/mL.

  • Liposome Incubation:

    • Add 100 µL of the cell suspension to each flow cytometry tube.

    • Add the fluorescently labeled liposome formulations (Mannose-PEG-Liposomes, Non-functionalized Liposomes, PEGylated Liposomes) to the respective tubes at a final lipid concentration of 100 µM.

    • For the competition assay, pre-incubate a sample of cells with a high concentration of free mannose (e.g., 50 mM) for 30 minutes at 4°C before adding the Mannose-PEG-Liposomes.

    • Incubate all tubes for 1 hour at 4°C on a shaker to allow binding but minimize internalization.

  • Washing: After incubation, wash the cells three times with 1 mL of cold PBS with 1% FBS to remove unbound liposomes. Centrifuge at 300 x g for 5 minutes between each wash.

  • Resuspension: Resuspend the final cell pellet in 500 µL of cold PBS with 1% FBS.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, exciting the fluorophore at the appropriate wavelength (e.g., 488 nm for FITC) and collecting the emission signal. Record the mean fluorescence intensity and the percentage of fluorescently positive cells for each sample.

G cluster_prep Cell & Liposome Preparation cluster_binding Binding Assay cluster_analysis Flow Cytometry Analysis culture Culture Macrophages (e.g., RAW 264.7) harvest Harvest & Wash Cells culture->harvest resuspend_cells Resuspend Cells in Binding Buffer harvest->resuspend_cells incubate Incubate Cells with Liposomes (4°C) resuspend_cells->incubate prepare_liposomes Prepare Fluorescently Labeled Liposome Formulations prepare_liposomes->incubate wash Wash to Remove Unbound Liposomes incubate->wash acquire Acquire Data on Flow Cytometer wash->acquire analyze Analyze MFI and % Positive Cells acquire->analyze

Caption: Experimental workflow for flow cytometry analysis.

Alternative Methods for Binding Confirmation

While flow cytometry is a robust method, other techniques can provide complementary or more detailed information regarding the binding of this compound functionalized particles.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip, providing quantitative data on binding affinity (Kd), and association (ka) and dissociation (kd) rate constants.

Performance and Comparison: SPR offers the significant advantage of providing detailed kinetic information about the binding interaction, which is not obtainable with endpoint assays like flow cytometry. It is highly sensitive and requires relatively small sample volumes. However, it typically involves immobilizing either the receptor or the liposomes on a sensor chip, which may not fully represent the physiological context of a cell surface.

Table 2: Comparison of Analytical Techniques for Binding Analysis

TechniquePrincipleData OutputAdvantagesDisadvantages
Flow Cytometry Measures fluorescence of single cellsMean Fluorescence Intensity (MFI), % Positive CellsHigh-throughput, quantitative, analyzes heterogeneous populationsIndirect measure of binding, requires fluorescent label
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon bindingBinding Affinity (Kd), Kinetic Constants (ka, kd)Real-time, label-free, provides kinetic dataImmobilization may alter biomolecule conformation, less physiological context
Confocal Microscopy High-resolution optical imagingVisualization of binding and internalizationProvides spatial information, visual confirmation of uptakeLow-throughput, less quantitative than other methods

Experimental Protocol: Surface Plasmon Resonance (SPR) Analysis

Materials:

  • SPR instrument and sensor chips (e.g., CM5 chip)

  • Recombinant mannose receptor protein

  • This compound liposomes

  • Non-functionalized liposomes (control)

  • Amine coupling kit (EDC, NHS)

  • Running buffer (e.g., HBS-P)

Procedure:

  • Chip Preparation: Activate the sensor chip surface using a mixture of EDC and NHS.

  • Receptor Immobilization: Immobilize the recombinant mannose receptor onto the activated sensor surface via amine coupling.

  • Liposome Injection: Inject different concentrations of the this compound liposomes over the sensor surface at a constant flow rate.

  • Data Acquisition: Monitor the change in the SPR signal (response units) in real-time to observe the association and dissociation phases.

  • Control Runs: Inject non-functionalized liposomes to assess non-specific binding.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the binding affinity (Kd) and kinetic constants.

Confocal Microscopy

Confocal microscopy provides high-resolution images of cells, allowing for the direct visualization of the localization of fluorescently labeled liposomes. This technique is invaluable for confirming cellular uptake and observing the subcellular distribution of the nanoparticles.

Performance and Comparison: The primary strength of confocal microscopy is its ability to provide direct visual evidence of liposome binding and internalization. It can reveal important spatial information that other techniques cannot. However, it is generally considered a low-throughput method and is less quantitative than flow cytometry or SPR.

Experimental Protocol: Confocal Microscopy for Cellular Uptake

Materials:

  • Macrophage cells (e.g., RAW 264.7)

  • Fluorescently labeled this compound liposomes (e.g., with a rhodamine lipid)

  • Non-functionalized fluorescent liposomes (control)

  • Cell culture plates with glass coverslips

  • Paraformaldehyde (PFA) for cell fixation

  • DAPI for nuclear staining

  • Confocal microscope

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Liposome Incubation: Incubate the cells with the fluorescently labeled liposome formulations (100 µM lipid concentration) for 1-4 hours at 37°C to allow for internalization.

  • Washing: Wash the cells three times with PBS to remove unbound liposomes.

  • Fixation and Staining: Fix the cells with 4% PFA for 15 minutes, followed by washing with PBS. Stain the cell nuclei with DAPI.

  • Imaging: Mount the coverslips onto microscope slides and image using a confocal microscope. Capture images at appropriate wavelengths to visualize the liposomes and cell nuclei.

G cluster_pathway Mannose Receptor-Mediated Endocytosis mannose_lipo DSPE-PEG-Mannose Liposome binding Binding mannose_lipo->binding mannose_receptor Mannose Receptor mannose_receptor->binding clathrin_pit Clathrin-Coated Pit Formation binding->clathrin_pit endosome Early Endosome clathrin_pit->endosome lysosome Lysosome endosome->lysosome release Payload Release lysosome->release

Caption: Mannose receptor-mediated endocytosis pathway.

Conclusion

The confirmation of this compound binding is crucial for the validation of targeted drug delivery systems. Flow cytometry stands out as a high-throughput, quantitative method for assessing this binding on a single-cell level. However, a comprehensive understanding of the binding characteristics can be achieved by complementing flow cytometry with alternative techniques. Surface Plasmon Resonance provides invaluable kinetic data on the binding affinity, while confocal microscopy offers direct visual confirmation of cellular uptake and localization. The choice of methodology should be guided by the specific research question, with the combination of these techniques providing the most complete picture of the binding and internalization of this compound functionalized nanoparticles.

References

Mannosylated vs. Non-Mannosylated Nanoparticles: A Comparative Guide to Biodistribution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The surface functionalization of nanoparticles plays a pivotal role in determining their in vivo fate, influencing circulation time, cellular uptake, and ultimately, therapeutic efficacy and potential toxicity. This guide provides an objective comparison of the biodistribution profiles of mannosylated and non-mannosylated nanoparticles, supported by experimental data. Mannosylation, the process of attaching mannose (a type of sugar) to the nanoparticle surface, is a key strategy for targeting specific cells, particularly macrophages and dendritic cells, which are key players in the immune system and are implicated in various diseases.

Enhanced Targeting Through Mannose Receptor-Mediated Endocytosis

Mannosylated nanoparticles are recognized by the mannose receptor (CD206), a C-type lectin receptor predominantly expressed on the surface of macrophages and dendritic cells. This specific interaction triggers receptor-mediated endocytosis, a highly efficient cellular uptake mechanism. This targeted uptake can significantly alter the biodistribution of nanoparticles compared to their non-mannosylated counterparts, leading to increased accumulation in organs rich in these cell types, such as the liver and spleen.

Quantitative Biodistribution Comparison

The following table summarizes quantitative data from various preclinical studies, comparing the organ distribution of mannosylated and non-mannosylated nanoparticles. The data is presented as the percentage of the injected dose per gram of tissue (%ID/g), providing a standardized measure of nanoparticle accumulation.

Nanoparticle TypeAnimal ModelTime PointOrganMannosylated (%ID/g)Non-Mannosylated (%ID/g)Reference
PLGA Nanoparticles Mice24 hLiver~45~20[1]
Spleen~15~5[1]
Lungs~5~3[1]
Kidneys~3~4[1]
Brain~0.5~0.2[1]
Liposomes Rats48 hLiver (Kupffer cells)4326[2]
Mice6 hLiverSignificantly HigherLower[3]
SpleenComparableComparable[3]
Chitosan Nanoparticles Mice-Macrophage UptakeSignificantly PromotedLower[4]

Note: The values presented are approximations derived from multiple sources and should be interpreted in the context of the specific experimental conditions of each study, including the nanoparticle size, surface chemistry, and animal model used.

Experimental Protocols

The following sections detail the typical methodologies employed in the biodistribution studies cited in this guide.

Preparation of Mannosylated and Non-Mannosylated Nanoparticles

1. PLGA Nanoparticles:

  • Non-Mannosylated: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles are typically prepared using an emulsion-solvent evaporation method. PLGA is dissolved in an organic solvent (e.g., dichloromethane) and then emulsified in an aqueous solution containing a surfactant (e.g., polyvinyl alcohol). The organic solvent is then evaporated, leading to the formation of solid nanoparticles.

  • Mannosylated: To create mannosylated PLGA nanoparticles, a mannose-bearing molecule (e.g., mannosamine) is chemically conjugated to the surface of pre-formed PLGA nanoparticles or to a polymer that is then used in the nanoparticle formulation. This is often achieved through covalent bonding to the carboxylic acid groups present on the PLGA polymer chains.[1]

2. Liposomes:

  • Non-Mannosylated: Liposomes are prepared by the thin-film hydration method. A mixture of lipids (e.g., phospholipids (B1166683) and cholesterol) is dissolved in an organic solvent, which is then evaporated to form a thin lipid film. The film is hydrated with an aqueous buffer, leading to the self-assembly of liposomes.

  • Mannosylated: Mannosylated liposomes are fabricated by incorporating a mannose-conjugated lipid (e.g., mannosylated cholesterol or a mannose-PEG-lipid conjugate) into the lipid mixture during the preparation process.[2][3]

In Vivo Biodistribution Study
  • Animal Model: Studies are typically conducted in rodents, such as BALB/c mice or Wistar rats.[3]

  • Nanoparticle Administration: A known concentration of fluorescently or radioactively labeled nanoparticles (both mannosylated and non-mannosylated) is administered to the animals, most commonly via intravenous (tail vein) injection.[1]

  • Time Points: Animals are euthanized at specific time points post-injection (e.g., 2h, 6h, 24h, 48h) to assess the time-course of nanoparticle distribution.

  • Organ Harvesting and Quantification: Major organs (liver, spleen, lungs, kidneys, heart, and brain) are harvested, weighed, and the amount of accumulated nanoparticles is quantified.

    • Fluorescence-based Quantification: If fluorescently labeled nanoparticles are used, the organs are homogenized, and the fluorescence intensity is measured using a fluorometer. The concentration is determined by comparing the fluorescence to a standard curve.

    • Radioactivity-based Quantification: For radiolabeled nanoparticles, the radioactivity in each organ is measured using a gamma counter. The %ID/g is calculated by dividing the radioactivity in the organ by the total injected dose and the organ weight.[5]

  • Statistical Analysis: The data from the mannosylated and non-mannosylated groups are statistically compared to determine significant differences in organ accumulation.

Visualizing the Mechanisms

To better understand the processes involved, the following diagrams, generated using the Graphviz DOT language, illustrate a typical experimental workflow for a biodistribution study and the signaling pathway of mannose receptor-mediated endocytosis.

experimental_workflow cluster_prep Nanoparticle Preparation cluster_admin In Vivo Administration cluster_analysis Biodistribution Analysis cluster_comparison Data Comparison prep_non_man Non-Mannosylated Nanoparticles admin Intravenous Injection (Animal Model) prep_non_man->admin prep_man Mannosylated Nanoparticles prep_man->admin timepoints Euthanasia at Specific Time Points admin->timepoints harvest Organ Harvesting (Liver, Spleen, etc.) timepoints->harvest quantify Quantification (%ID/g) harvest->quantify compare Statistical Analysis quantify->compare

Caption: Experimental workflow for comparing the biodistribution of mannosylated and non-mannosylated nanoparticles.

mannose_receptor_pathway cluster_membrane Cell Membrane cluster_internalization Internalization cluster_intracellular Intracellular Trafficking mannose_np Mannosylated Nanoparticle binding Binding mannose_np->binding mannose_receptor Mannose Receptor mannose_receptor->binding clathrin_pit Clathrin-Coated Pit Formation binding->clathrin_pit vesicle Endocytic Vesicle clathrin_pit->vesicle early_endosome Early Endosome vesicle->early_endosome late_endosome Late Endosome (pH drop) early_endosome->late_endosome receptor_recycling Receptor Recycling early_endosome->receptor_recycling lysosome Lysosome (Degradation/Drug Release) late_endosome->lysosome receptor_recycling->mannose_receptor Recycles to cell surface

Caption: Signaling pathway of mannose receptor-mediated endocytosis for nanoparticle uptake.

Conclusion

The evidence strongly indicates that mannosylation of nanoparticles leads to a significant alteration in their biodistribution profile compared to their non-mannosylated counterparts. The targeted uptake by mannose receptors on macrophages and dendritic cells results in enhanced accumulation in the liver and spleen. This targeted approach holds considerable promise for the development of more effective therapies for diseases involving these cell types, such as certain cancers, infectious diseases, and inflammatory disorders. By concentrating the therapeutic payload at the site of action, mannosylated nanoparticles have the potential to increase efficacy while reducing off-target side effects. Further research and development in this area will undoubtedly pave the way for novel and improved nanomedicines.

References

The Superior Therapeutic Efficacy of DSPE-PEG(2000)-Mannose Drug Delivery Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Mannose-Targeted Nanocarriers for Enhanced Drug Delivery

The landscape of drug delivery is continually evolving, with a significant shift towards targeted therapies that maximize therapeutic efficacy while minimizing off-target effects. Among the most promising strategies is the use of ligand-modified nanocarriers. This guide provides a detailed comparison of drug delivery systems functionalized with 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[mannose(polyethylene glycol)-2000] (DSPE-PEG(2000)-Mannose), objectively evaluating their performance against non-targeted alternatives based on supporting experimental data.

This compound incorporates a mannose ligand at the distal end of the PEG chain. This design leverages the overexpression of mannose receptors (MR), such as CD206, on the surface of specific cell types, most notably macrophages and certain cancer cells.[1][2] This specific interaction facilitates active targeting and receptor-mediated endocytosis, leading to enhanced intracellular drug concentration in the desired cells.[3][4]

Mechanism of Targeted Delivery

The primary advantage of this compound systems lies in their ability to actively target cells expressing mannose receptors. Unlike passive accumulation via the Enhanced Permeability and Retention (EPR) effect, this active targeting mechanism significantly boosts cellular uptake and internalization.[2][5] The process involves the binding of the mannose ligand to its receptor on the cell surface, which triggers internalization of the nanocarrier, often through clathrin-mediated endocytosis.[3]

G cluster_0 Extracellular Space cluster_1 Target Cell (e.g., Macrophage) DSPE_PEG_Mannose_NP DSPE-PEG-Mannose Nanoparticle Binding Specific Binding DSPE_PEG_Mannose_NP->Binding Targets Mannose_Receptor Mannose Receptor (CD206) Mannose_Receptor->Binding Recognizes Mannose Endocytosis Receptor-Mediated Endocytosis Binding->Endocytosis Endosome Endosome Endocytosis->Endosome Internalization Release Drug Release Endosome->Release Target Intracellular Target Release->Target

Caption: Targeted cellular uptake via mannose receptor recognition.

Comparative Performance Data

Experimental evidence consistently demonstrates the superiority of mannose-functionalized liposomes and nanoparticles over their non-targeted counterparts across several key performance indicators.

Physicochemical and In Vitro Performance

The addition of the DSPE-PEG-Mannose ligand generally results in a slight increase in particle size but significantly enhances cellular interaction and subsequent therapeutic or transfection efficiency.

ParameterDSPE-PEG-Mannose SystemNon-Targeted Control (Unmodified Liposome)Reference(s)
Particle Size (nm) ~237 nm~210-220 nm[6][7]
Drug/Gene Loading Efficiency ~90%~90%[6][7]
In Vitro Cellular Uptake Significantly HigherBaseline[1][8]
In Vitro Transfection Efficiency 51%30%[6]
In Vivo Performance

In animal models, mannosylated systems show improved bioavailability, enhanced targeting to specific organs like the liver (rich in Kupffer cells), and greater therapeutic efficacy.

ParameterDSPE-PEG-Mannose SystemNon-Targeted ControlReference(s)
Bioavailability (AUC) 1.56-fold higherBaseline[9]
Mean Residence Time (MRT) 2.25-fold higherBaseline[9]
In Vivo Transfection Efficiency (Kupffer Cells) 43%27% (unmodified), 1.5% (naked plasmid)[6]
Therapeutic Outcome Decreased pulmonary coloniesLess effective[10]

Experimental Protocols

The data presented above is derived from standardized experimental methodologies designed to evaluate targeted drug delivery systems.

Preparation of Mannosylated Liposomes
  • Lipid Film Hydration: A mixture of vesicle-forming lipids (e.g., DSPC, Cholesterol) and this compound (typically 0.5-5 mol%) are dissolved in an organic solvent (e.g., chloroform).[11] The solvent is evaporated under reduced pressure to form a thin lipid film.

  • Hydration: The film is hydrated with an aqueous buffer containing the drug or gene of interest. The solution is agitated to form multilamellar vesicles.

  • Sizing: The liposome (B1194612) suspension is then subjected to sonication or extrusion through polycarbonate membranes of a defined pore size to produce unilamellar vesicles with a specific diameter.

Cellular Uptake and Transfection Efficiency Assay
  • Cell Culture: Target cells (e.g., RAW 264.7 macrophages, which express mannose receptors) are cultured in appropriate media.[8]

  • Incubation: The cells are incubated with fluorescently labeled mannosylated and non-mannosylated nanoparticles for a defined period.

  • Quantification: Cellular uptake is quantified by measuring the fluorescence intensity per cell using flow cytometry.[6][7] For gene delivery, the expression of a reporter protein (e.g., EGFP) is measured to determine transfection efficiency.[6]

  • Competitive Inhibition: To confirm receptor-mediated uptake, a control experiment is often performed where cells are pre-incubated with free mannose to saturate the receptors, which should lead to a significant reduction in the uptake of the mannosylated nanoparticles.[2]

In Vivo Efficacy Studies
  • Animal Model: An appropriate animal model of disease (e.g., tumor-bearing mice, infection models) is established.

  • Administration: Animals are intravenously injected with DSPE-PEG-Mannose formulations, non-targeted controls, and a free drug solution.[6][10]

  • Pharmacokinetics & Biodistribution: Blood samples and organs are collected at various time points to determine the drug concentration and nanoparticle accumulation, respectively.[9][12]

  • Efficacy Assessment: Therapeutic outcomes, such as tumor volume reduction, bacterial clearance, or gene expression in the target tissue, are measured and compared across the different treatment groups.[10]

G cluster_0 Formulation & Characterization cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation A Formulate Mannosylated (Test) & Non-Mannosylated (Control) Nanoparticles B Characterize Size, Zeta Potential, Drug Load A->B C Cellular Uptake Assay (e.g., Flow Cytometry) B->C D Cytotoxicity Assay (e.g., MTT) E Administer to Disease Model (e.g., IV injection) C->E D->E F Pharmacokinetics & Biodistribution Studies E->F G Therapeutic Efficacy Assessment (e.g., Tumor Size) F->G H Comparative Data Analysis G->H

Caption: Workflow for comparative efficacy evaluation.

Conclusion

The use of this compound in drug delivery systems offers a robust and effective strategy for targeting cells that overexpress mannose receptors. As demonstrated by comparative experimental data, mannosylated nanocarriers exhibit superior performance in terms of cellular uptake, transfection efficiency, and in vivo therapeutic outcomes when compared to their non-targeted counterparts.[6][9] This targeted approach not only enhances the delivery of therapeutic agents to the site of action but also holds the potential to reduce systemic toxicity, thereby improving the overall therapeutic index of encapsulated drugs. For researchers and drug development professionals, this compound represents a clinically relevant and highly promising component for the next generation of targeted nanomedicines.

References

Assessing the Off-Target Effects of DSPE-PEG(2000)-Mannose: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the off-target effects of DSPE-PEG(2000)-Mannose, a widely used component in targeted drug delivery systems, with alternative mannose-targeted and non-targeted nanocarriers. By presenting supporting experimental data, detailed protocols, and visual representations of key biological processes and workflows, this document aims to equip researchers with the necessary information to make informed decisions in the development of targeted therapeutics.

Introduction

This compound is a functionalized lipid used to decorate the surface of liposomes and other nanoparticles. The mannose moiety facilitates active targeting to cells expressing mannose receptors, such as macrophages and dendritic cells, which are implicated in various diseases. While this targeting strategy enhances therapeutic efficacy, it is crucial to assess potential off-target effects to ensure the safety and specificity of the drug delivery system. This guide focuses on three key areas of off-target effects: cytotoxicity to non-target cells, immunogenicity, and biodistribution to non-target organs.

Comparative Analysis of Off-Target Effects

The following tables summarize quantitative data from various studies, comparing this compound liposomes with non-mannosylated (PEGylated) liposomes and other mannose-targeted delivery systems. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Table 1: In Vitro Cytotoxicity
FormulationCell LineAssayConcentrationCell Viability (%)IC50 ValueCitation
This compound LiposomesRAW264.7 (macrophage)MTT10-200 µg/mL>80%Not cytotoxic[1]
PEGylated LiposomesRAW264.7 (macrophage)MTTNot specifiedNot cytotoxicNot cytotoxic[2]
Mannosylated MicellesLLC (Lewis Lung Carcinoma)Not specifiedNot specifiedMore cytotoxic than unmannosylatedNot specified[3]
Unmannosylated MicellesLLC (Lewis Lung Carcinoma)Not specifiedNot specifiedLess cytotoxic than mannosylatedNot specified[3]
Mannosylated Chitosan NPsHelaNot specifiedNot specifiedNo significant toxicityNot specified[4]

Note: NPs stands for nanoparticles.

Table 2: Immunogenicity - Anti-PEG IgM Production
FormulationAnimal ModelAdministration RoutePeak Anti-PEG IgM Level (OD450)Time to PeakCitation
PEGylated LiposomesMiceIntravenous~1.2Day 5[5]
PEGylated LiposomesMiceIntramuscularVariableVariable[6]
PEGylated LiposomesMiceIntraperitonealVariableVariable[6]
PEGylated LiposomesMiceSubcutaneousVariableVariable[6]

Note: OD450 refers to the optical density at 450 nm, a measure of antibody levels in an ELISA assay.

Table 3: In Vivo Biodistribution in Mice (% Injected Dose per Gram of Tissue - %ID/g)
FormulationOrganTime Point%ID/g (Mannosylated)%ID/g (Non-Mannosylated/PEGylated)Citation
DSPE-PEG(2000) LiposomesLiver24 hElevated fluorescence signalLower fluorescence signal[2]
DSPE-PEG(2000) LiposomesSpleen24 hComparable fluorescence signalComparable fluorescence signal[2]
Quantum Dot-Liposome HybridsLiverNot specifiedNot applicable~45%[7]
Quantum Dot-Liposome HybridsSpleenNot specifiedNot applicableNot specified[7]
Radiolabeled LiposomesLiver24 hNot specifiedHigh uptake[8]
Radiolabeled LiposomesSpleen24 hNot specifiedHigh uptake[8]

Key Experimental Protocols

This section provides detailed methodologies for assessing the key off-target effects discussed in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To evaluate the cytotoxic effect of the nanoparticle formulation on a specific cell line.

Materials:

  • Target cell line (e.g., RAW264.7 macrophages for non-target immune cells, or a non-mannose receptor-expressing cell line)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of the nanoparticle formulations (e.g., this compound liposomes, PEGylated liposomes) in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the nanoparticle dilutions to the respective wells. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

In Vivo Biodistribution Study in Mice

Objective: To determine the tissue distribution of the nanoparticle formulation after intravenous administration.

Materials:

  • BALB/c mice (or other appropriate strain)

  • Nanoparticle formulation labeled with a fluorescent dye (e.g., DiR) or a radionuclide (e.g., 111In)

  • Anesthesia

  • Imaging system (e.g., IVIS for fluorescence imaging, or a gamma counter for radioactivity)

  • Syringes and needles

Protocol:

  • Animal Preparation: Acclimatize the mice for at least one week before the experiment.

  • Injection: Intravenously inject the labeled nanoparticle formulation into the tail vein of the mice (typically 100-200 µL).

  • Imaging/Tissue Collection: At predetermined time points (e.g., 1, 4, 24, 48 hours) post-injection, anesthetize the mice and perform whole-body imaging.

  • Ex Vivo Analysis: After the final imaging, euthanize the mice and harvest major organs (liver, spleen, kidneys, lungs, heart, brain).

  • Quantification:

    • For fluorescently labeled nanoparticles, homogenize the tissues and measure the fluorescence intensity using a plate reader.

    • For radiolabeled nanoparticles, weigh the organs and measure the radioactivity using a gamma counter.

  • Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

Immunogenicity Assessment: Anti-PEG IgM ELISA

Objective: To measure the production of anti-PEG IgM antibodies in response to the administration of PEGylated nanoparticle formulations.

Materials:

  • BALB/c mice

  • PEGylated nanoparticle formulation

  • Blood collection supplies

  • ELISA plates coated with PEG-BSA

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Anti-mouse IgM-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Microplate reader

Protocol:

  • Immunization: Inject mice with the PEGylated nanoparticle formulation (e.g., intravenously).

  • Blood Collection: Collect blood samples from the mice at various time points (e.g., days 3, 5, 7, 14 post-injection). Separate the serum and store it at -80°C.

  • ELISA Procedure:

    • Coat a 96-well ELISA plate with PEG-BSA and incubate overnight.

    • Wash the plate and block with blocking buffer for 1 hour.

    • Add diluted serum samples to the wells and incubate for 1 hour.

    • Wash the plate and add the anti-mouse IgM-HRP conjugate. Incubate for 1 hour.

    • Wash the plate and add the TMB substrate. Incubate until a blue color develops.

    • Add the stop solution to terminate the reaction.

  • Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: The optical density is proportional to the concentration of anti-PEG IgM in the serum.

Visualizations

The following diagrams illustrate key concepts and workflows related to the assessment of this compound off-target effects.

MannoseReceptorMediatedEndocytosis cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Mannosylated_Liposome DSPE-PEG-Mannose Liposome Mannose_Receptor Mannose Receptor Mannosylated_Liposome->Mannose_Receptor Binding Clathrin_Coated_Pit Clathrin-Coated Pit Mannose_Receptor->Clathrin_Coated_Pit Internalization Endosome Early Endosome Clathrin_Coated_Pit->Endosome Lysosome Lysosome (Drug Release) Endosome->Lysosome Fusion

Caption: Mannose Receptor-Mediated Endocytosis Pathway.

ExperimentalWorkflow_Biodistribution cluster_preparation Preparation cluster_invivo In Vivo cluster_exvivo Ex Vivo Analysis A Label Liposomes (Fluorescent/Radioactive) B Intravenous Injection into Mice A->B C Whole-Body Imaging (Time Points) B->C D Euthanize & Harvest Organs C->D E Quantify Signal (Fluorescence/Radioactivity) D->E F Calculate %ID/g E->F

Caption: In Vivo Biodistribution Experimental Workflow.

ImmunogenicityLogicalFlow PEG_Liposome PEGylated Liposome (First Dose) B_Cell Splenic B-Cell PEG_Liposome->B_Cell Activation Anti_PEG_IgM Anti-PEG IgM Production B_Cell->Anti_PEG_IgM Second_Dose PEGylated Liposome (Second Dose) Anti_PEG_IgM->Second_Dose Binding Opsonization Opsonization & Complement Activation Second_Dose->Opsonization Clearance Accelerated Blood Clearance (ABC) Opsonization->Clearance

Caption: Accelerated Blood Clearance (ABC) Phenomenon.

References

DSPE-PEG(2000)-Galactose vs. DSPE-PEG(2000)-Mannose: A Comparative Guide to Hepatocyte Targeting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of targeted drug delivery, surface functionalization of nanocarriers with specific ligands is a paramount strategy to enhance therapeutic efficacy and minimize off-target effects. For liver-directed therapies, particularly those aimed at hepatocytes, the choice of targeting moiety is critical. This guide provides an objective comparison of two widely used ligands, DSPE-PEG(2000)-Galactose and DSPE-PEG(2000)-Mannose, for hepatocyte targeting, supported by experimental data and detailed protocols.

Executive Summary

The selection between DSPE-PEG(2000)-Galactose and this compound for liver targeting hinges on the specific liver cell population of interest. Experimental evidence strongly indicates that DSPE-PEG(2000)-Galactose is the superior choice for specific targeting of hepatocytes (parenchymal cells) , primarily through its interaction with the asialoglycoprotein receptor (ASGPR). Conversely, This compound preferentially targets non-parenchymal cells, particularly Kupffer cells (liver macrophages) , via the mannose receptor. Therefore, for therapies aimed at hepatocytes, galactose is the ligand of choice, while mannose is more suitable for targeting liver macrophages.

Mechanism of Action and Receptor Specificity

DSPE-PEG(2000)-Galactose leverages the high expression of the asialoglycoprotein receptor (ASGPR) on the surface of hepatocytes.[1] The ASGPR is a C-type lectin that recognizes and binds to terminal galactose and N-acetylgalactosamine residues of desialylated glycoproteins, leading to their rapid endocytosis.[2][3] This receptor is abundantly present on hepatocytes, with estimates of up to 500,000 binding sites per cell, and undergoes rapid recycling, making it an excellent target for hepatocyte-specific delivery.[3]

This compound targets the mannose receptor (MR, CD206), another C-type lectin. The mannose receptor is highly expressed on liver sinusoidal endothelial cells (LSECs) and Kupffer cells, the resident macrophages of the liver.[4][5] While some studies suggest mannose receptors may be present on hepatocytes, their expression is significantly lower compared to ASGPR, making mannose a less effective ligand for direct hepatocyte targeting.[4][5]

cluster_0 DSPE-PEG(2000)-Galactose Targeting cluster_1 This compound Targeting Galactose-Liposome Galactose-Liposome ASGPR ASGPR Galactose-Liposome->ASGPR Binds to Hepatocyte Hepatocyte ASGPR->Hepatocyte Expressed on Endocytosis Endocytosis Hepatocyte->Endocytosis Internalization via Mannose-Liposome Mannose-Liposome Mannose Receptor Mannose Receptor Mannose-Liposome->Mannose Receptor Binds to Kupffer Cell Kupffer Cell Mannose Receptor->Kupffer Cell Expressed on Phagocytosis Phagocytosis Kupffer Cell->Phagocytosis Internalization via

Caption: Ligand-receptor interactions for hepatocyte vs. Kupffer cell targeting.

Quantitative Data Presentation

The following tables summarize quantitative data from comparative studies, highlighting the differential targeting capabilities of galactose and mannose functionalized liposomes.

Table 1: In Vivo Distribution of Glycosylated Liposomes in Mouse Liver [4]

Liposome (B1194612) FormulationParenchymal Cells (Hepatocytes) UptakeNon-Parenchymal Cells (e.g., Kupffer Cells) UptakeRatio of Parenchymal to Non-Parenchymal Uptake
Galactosylated Liposomes93%7%13.3
Mannosylated LiposomesShifted towards non-parenchymal cellsPredominant uptakeNot specified, but significantly lower than galactosylated
Non-functionalized Liposomes47%53%0.89

This data clearly demonstrates that galactosylation significantly enhances the delivery of liposomes to hepatocytes, while mannosylation directs them to other liver cell types.

Table 2: Comparative In Vivo Uptake Ratios in Mouse Liver Cells [5]

Liposome Formulation (0.5% ligand)Uptake Ratio (Parenchymal Cells / Non-Parenchymal Cells)
Galactosylated Liposomes15.1
Mannosylated Liposomes0.6
Fucosylated Liposomes0.2

This study further corroborates the high specificity of galactosylated liposomes for parenchymal cells (hepatocytes) compared to mannosylated liposomes, which show a preference for non-parenchymal cells.

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducing and building upon existing research.

Experimental Workflow for Evaluating Hepatocyte Targeting

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation a Formulate DSPE-PEG-Ligand Liposomes b Characterize Liposomes (Size, Zeta, etc.) a->b d Cellular Uptake Assay (Flow Cytometry/Microscopy) b->d c Hepatocyte Cell Culture (e.g., HepG2) c->d e Competitive Inhibition Assay (with free ligand) d->e f Administer Liposomes to Animal Model (e.g., mouse) e->f Proceed to In Vivo if In Vitro is successful g Blood Sampling (Pharmacokinetics) f->g h Organ Harvest and Biodistribution Analysis (e.g., IVIS, ICP-MS) f->h i Isolation of Liver Cell Populations (Parenchymal vs. Non-parenchymal) h->i j Quantify Liposome Uptake in Cell Fractions i->j

Caption: A typical experimental workflow for assessing hepatocyte targeting of functionalized liposomes.
In Vitro Cellular Uptake Assay in Hepatocytes

Objective: To quantify the uptake of galactose- and mannose-functionalized liposomes by hepatocyte cell lines (e.g., HepG2).

Materials:

  • DSPE-PEG(2000)-Galactose and this compound functionalized liposomes encapsulating a fluorescent marker (e.g., coumarin-6 or a fluorescently labeled lipid).

  • Non-functionalized liposomes as a control.

  • HepG2 cells (or other suitable hepatocyte cell line).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Phosphate-buffered saline (PBS).

  • Flow cytometer or fluorescence microscope.

Protocol:

  • Seed HepG2 cells in 24-well plates at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Prepare solutions of the different liposome formulations in serum-free cell culture medium at a desired concentration (e.g., 100 µg/mL).

  • Remove the culture medium from the cells and wash twice with PBS.

  • Add the liposome solutions to the respective wells and incubate for a defined period (e.g., 1, 2, or 4 hours) at 37°C.

  • After incubation, remove the liposome-containing medium and wash the cells three times with cold PBS to remove non-internalized liposomes.

  • For flow cytometry analysis, detach the cells using trypsin-EDTA, resuspend in PBS, and analyze the fluorescence intensity of the cell population.

  • For fluorescence microscopy, fix the cells with 4% paraformaldehyde, stain the nuclei with DAPI if desired, and visualize the cellular uptake of the fluorescently labeled liposomes.

  • For a competitive inhibition study, pre-incubate the cells with a high concentration of free galactose or mannose for 30 minutes before adding the respective liposomes. A significant reduction in uptake in the presence of the free sugar confirms receptor-mediated endocytosis.

In Vivo Biodistribution Study in Mice

Objective: To determine the organ and intra-hepatic distribution of galactose- and mannose-functionalized liposomes after intravenous administration.

Materials:

  • DSPE-PEG(2000)-Galactose and this compound functionalized liposomes labeled with a suitable marker for quantification (e.g., a radioactive isotope like ³H or a near-infrared fluorescent dye).

  • Non-functionalized liposomes as a control.

  • Laboratory mice (e.g., BALB/c).

  • Anesthesia.

  • Apparatus for intravenous injection (tail vein).

  • Organ harvesting tools.

  • Quantification instrument (e.g., liquid scintillation counter, IVIS imaging system, or ICP-MS for metallic nanoparticles).

Protocol:

  • Administer a defined dose of the labeled liposome formulations to mice via tail vein injection.

  • At predetermined time points (e.g., 1, 4, and 24 hours) post-injection, euthanize the mice.

  • Collect blood samples via cardiac puncture to determine the blood clearance rate.

  • Perfuse the animals with saline to remove blood from the organs.

  • Carefully dissect and collect major organs (liver, spleen, kidneys, lungs, heart, and brain).

  • Weigh each organ and measure the amount of the label (radioactivity or fluorescence) in each organ.

  • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

  • For intra-hepatic distribution, isolate parenchymal and non-parenchymal cells from the liver of a separate cohort of treated mice using a collagenase perfusion method.

  • Quantify the amount of the label in each cell fraction to determine the distribution between hepatocytes and other liver cells.[4]

Conclusion

The experimental data unequivocally supports the use of DSPE-PEG(2000)-Galactose for the specific targeting of hepatocytes . The high expression and rapid internalization kinetics of the asialoglycoprotein receptor on hepatocytes make galactose an ideal ligand for delivering therapeutic agents directly to these cells. In contrast, This compound is more appropriate for targeting liver macrophages (Kupffer cells) . This differential targeting capability is a critical consideration in the design of liver-directed nanomedicines, enabling researchers to tailor their drug delivery systems to the specific cellular target implicated in a particular liver disease. For any therapeutic strategy that requires engagement with hepatocytes, DSPE-PEG(2000)-Galactose is the scientifically-backed choice.

References

A Head-to-Head Comparison of PEG Lengths for DSPE-Mannose in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of Polyethylene Glycol (PEG) linker length in DSPE-PEG-Mannose constructs is a critical parameter in the design of liposomal and nanoparticle-based drug delivery systems. This guide provides an objective comparison of different PEG lengths, summarizing key performance indicators and providing supporting experimental data to inform formulation decisions for targeting mannose receptors on cells such as macrophages and dendritic cells.

The length of the PEG spacer arm in DSPE-PEG-Mannose plays a pivotal role in the efficacy of targeted delivery. It influences the nanoparticle's physicochemical properties, circulation half-life, and, most importantly, the accessibility of the mannose ligand for receptor binding. A shorter PEG linker may not provide sufficient flexibility for the mannose moiety to effectively engage with its receptor, while an excessively long linker could introduce its own set of challenges, including potential shielding of the targeting ligand or altered pharmacokinetic profiles.

Data Presentation: Quantitative Comparison of DSPE-PEG-Mannose with Varying PEG Lengths

The following tables summarize the impact of different PEG spacer lengths on the key characteristics and performance of mannosylated liposomes. The data is compiled from multiple studies to provide a comparative overview.

Table 1: Physicochemical Properties of Mannosylated Liposomes with Different PEG Spacer Lengths

PropertyShort Spacer (e.g., PEG100)Medium Spacer (e.g., PEG1000)Long Spacer (e.g., PEG2000)Reference
Hydrodynamic Diameter (nm)~135~133~140[1]
Polydispersity Index (PDI)Not specified< 0.2< 0.2[1][2]
Zeta Potential (mV)~40~38~ -35[1][3]

Note: Absolute values can vary based on the specific lipid composition and formulation method.[3]

Table 2: In Vitro Performance of Mannosylated Liposomes

ParameterShort Spacer (e.g., PEG100)Medium Spacer (e.g., PEG1000)Long Spacer (e.g., PEG2000)Reference
Cellular Uptake/Transfection EfficiencyLowerHighest (52.09 ± 4.85%)Lower than Medium Spacer[1]
Receptor Binding (ConA induced aggregation)LowerHigherHigher[4]

Table 3: In Vivo Performance Considerations

ParameterShort Spacer (e.g., PEG2000)Long Spacer (e.g., PEG5000)Reference
Circulation TimeProlongedPotentially longer than PEG2000[3]
Liver AccumulationHigher with shorter anchor PEG-lipidsLower[5]
Spleen AccumulationLowerHigher with more DSPE-PEG[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Liposome (B1194612) Preparation via Thin-Film Hydration

This protocol describes a common method for preparing mannosylated liposomes.

Materials:

  • DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine)

  • Cholesterol

  • DSPE-PEG-Mannose (with varying PEG lengths, e.g., 2000, 3400, 5000 Da)

  • Chloroform (B151607)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Drug to be encapsulated (optional)

Procedure:

  • Dissolve DSPE, cholesterol, and DSPE-PEG-Mannose in chloroform in a round-bottom flask at a desired molar ratio.

  • Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.

  • Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with PBS (containing the drug if applicable) by vortexing at a temperature above the phase transition temperature of the lipids. This results in the formation of multilamellar vesicles (MLVs).

  • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder.

  • The resulting liposome suspension can be purified from unencapsulated drug by size exclusion chromatography or dialysis.

Characterization of Physicochemical Properties

a) Particle Size and Zeta Potential:

  • Dilute the liposome suspension in PBS.

  • Measure the hydrodynamic diameter and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

  • Measure the zeta potential using Laser Doppler Velocimetry.

b) Encapsulation Efficiency:

  • Separate the liposomes from the unencapsulated drug using a suitable method (e.g., mini-spin column).

  • Disrupt the liposomes using a detergent (e.g., Triton X-100).

  • Quantify the amount of encapsulated drug using a suitable analytical method (e.g., UV-Vis spectrophotometry, fluorescence spectroscopy).

  • Calculate the encapsulation efficiency (%) as: (Amount of encapsulated drug / Total initial amount of drug) x 100.

In Vitro Cellular Uptake Assay

This protocol outlines a method to assess the uptake of mannosylated liposomes by target cells (e.g., macrophages, dendritic cells).

Materials:

  • Target cells (e.g., RAW 264.7 macrophages, DC2.4 dendritic cells)

  • Cell culture medium

  • Fluorescently labeled liposomes (e.g., containing a fluorescent lipid or encapsulated fluorescent dye)

  • PBS

  • Flow cytometer or fluorescence microscope

Procedure:

  • Seed the target cells in a suitable culture plate and allow them to adhere overnight.

  • Replace the culture medium with fresh medium containing the fluorescently labeled liposomes at a specific concentration.

  • Incubate the cells with the liposomes for a defined period (e.g., 1-4 hours) at 37°C.

  • As a negative control, incubate cells with non-mannosylated liposomes. To confirm mannose receptor-mediated uptake, a competition experiment can be performed by pre-incubating cells with an excess of free mannose before adding the mannosylated liposomes.

  • After incubation, wash the cells three times with cold PBS to remove non-internalized liposomes.

  • For flow cytometry analysis, detach the cells using a non-enzymatic cell dissociation solution, resuspend them in PBS, and analyze the fluorescence intensity of the cells.

  • For fluorescence microscopy, fix the cells and visualize the cellular uptake of the fluorescently labeled liposomes.

Mandatory Visualization

experimental_workflow cluster_prep Liposome Preparation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation prep1 Lipid Dissolution (DSPE, Cholesterol, DSPE-PEG-Mannose) prep2 Thin-Film Hydration prep1->prep2 prep3 Extrusion prep2->prep3 prep4 Purification prep3->prep4 char1 Particle Size (DLS) prep4->char1 char2 Zeta Potential prep4->char2 char3 Encapsulation Efficiency prep4->char3 invitro1 Cellular Uptake Assay (Target Cells) prep4->invitro1 invivo1 Animal Model Administration prep4->invivo1 invitro2 Flow Cytometry / Microscopy invitro1->invitro2 invivo2 Biodistribution Studies invivo1->invivo2 invivo3 Pharmacokinetic Analysis invivo1->invivo3

Caption: Experimental workflow for comparing different PEG lengths of DSPE-Mannose.

mannose_receptor_pathway liposome Mannosylated Liposome receptor Mannose Receptor (CD206) liposome->receptor Binding clathrin Clathrin-Coated Pit receptor->clathrin Internalization membrane Cell Membrane endosome Early Endosome clathrin->endosome lysosome Lysosome endosome->lysosome release Drug Release lysosome->release

Caption: Mannose receptor-mediated endocytosis pathway.

References

Decoding Specificity: A Guide to Validating Targeted Therapies with Competitive Inhibition Assays and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the precise interaction between a therapeutic agent and its intended target is a cornerstone of modern medicine. Competitive inhibition assays have long been a gold standard for validating this specificity. This guide provides a comprehensive comparison of competitive inhibition assays with other leading methodologies, supported by experimental data, to empower informed decisions in your research and development endeavors.

This guide will delve into the principles and protocols of competitive inhibition assays and compare them with key alternative techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and the Cellular Thermal Shift Assay (CETSA). By understanding the strengths and limitations of each approach, you can select the most appropriate method to robustly validate the specificity of your targeted agent.

At a Glance: Comparing Target Validation Methodologies

The selection of an appropriate assay for validating target specificity depends on various factors, including the nature of the target and the inhibitor, the desired throughput, and the specific information required (e.g., kinetic data, thermodynamic parameters, or in-cell target engagement). The table below summarizes the key quantitative parameters obtained from each method, offering a comparative overview.

Assay Type Method Principle Key Parameter(s) Typical Value Range Throughput Key Advantage Key Limitation
Competitive Inhibition Assay Measures the ability of a test compound to compete with a known ligand for the active site of a target, typically an enzyme.IC50 / Ki nM to µMMedium to HighDirectly measures functional inhibition.Indirectly measures binding; can be influenced by substrate concentration.
Surface Plasmon Resonance (SPR) A label-free optical method that detects mass changes on a sensor surface as molecules bind and dissociate in real-time.Kd (dissociation constant), kon, koff pM to mMMediumProvides real-time kinetic data (on- and off-rates).Requires immobilization of one binding partner, which may affect its activity.
Isothermal Titration Calorimetry (ITC) Directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile.Kd, ΔH (enthalpy), ΔS (entropy), n (stoichiometry) nM to µMLowLabel-free, in-solution measurement providing thermodynamic data.Requires relatively large amounts of pure protein and can be low throughput.
Cellular Thermal Shift Assay (CETSA) Measures the thermal stabilization of a target protein in cells or tissues upon ligand binding.EC50 (cellular target engagement), ΔTm (melting temperature shift) nM to µMMedium to HighDirectly confirms target engagement in a physiological, cellular context.Does not directly measure binding affinity or functional inhibition.

Deep Dive: A Quantitative Comparison of Methodologies

To illustrate the practical differences between these assays, the following table presents a compilation of data from various studies, showcasing the quantitative outputs for different inhibitor-target systems. This head-to-head comparison highlights how the choice of assay can influence the perceived potency and characteristics of an inhibitor.

Table 1: Quantitative Comparison of Inhibitor Potency Across Different Assay Platforms

Target Inhibitor Competitive Enzymatic Assay (Ki) Surface Plasmon Resonance (Kd) Isothermal Titration Calorimetry (Kd) Cellular Thermal Shift Assay (EC50) Reference
PARP1Olaparib0.6 nM (FP assay)--1.8 nM[1]
PARP1Rucaparib0.5 nM (FP assay)--1.1 nM[1]
PARP1Talazoparib0.3 nM (FP assay)--0.4 nM[1]
p38α MAPKMultiple Inhibitors---Data shows quantitative relationship with binding parameters[2]
Purine Nucleoside Phosphorylase (PNP)Immucillin-H5.26 nM6.83 nM10.7 nM-[3]
Various KinasesStaurosporine---Thermal shifts observed for 51 of 175 kinases[4]

Note: Data is compiled from multiple sources and direct comparison should be made with caution due to variations in experimental conditions. The FP (Fluorescence Polarization) assay is a type of competitive binding assay.

Visualizing the Concepts: Pathways and Workflows

To further clarify the principles behind these assays, the following diagrams, generated using the DOT language, illustrate a hypothetical signaling pathway and the experimental workflow of a competitive inhibition assay.

Hypothetical Kinase Signaling Pathway Upstream_Signal Upstream Signal Upstream_Kinase Upstream Kinase Upstream_Signal->Upstream_Kinase activates Target_Kinase Target Kinase Upstream_Kinase->Target_Kinase activates Substrate Substrate Protein Target_Kinase->Substrate phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Cellular_Response Cellular Response Phosphorylated_Substrate->Cellular_Response leads to Inhibitor Therapeutic Inhibitor Inhibitor->Target_Kinase inhibits

Caption: A diagram illustrating a generic kinase signaling cascade.

Competitive Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Target Target Protein Incubation Incubate Target, Labeled Ligand, and Test Inhibitor Target->Incubation Labeled_Ligand Labeled Ligand (Known Binder) Labeled_Ligand->Incubation Test_Inhibitor Test Inhibitor (Varying Concentrations) Test_Inhibitor->Incubation Measurement Measure Signal from Labeled Ligand Incubation->Measurement Dose_Response Generate Dose-Response Curve Measurement->Dose_Response IC50_Ki Calculate IC50 and/or Ki Dose_Response->IC50_Ki

Caption: A flowchart outlining the major steps in a competitive inhibition assay.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are summarized protocols for the key experiments discussed.

Competitive Inhibition Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol describes a common format of a competitive ELISA to determine the concentration of an antigen (or inhibitor) in a sample.

  • Coating: Microplate wells are coated with a known amount of the target protein and incubated to allow for binding to the plate surface. The plate is then washed to remove any unbound protein.

  • Blocking: A blocking buffer is added to each well to saturate any remaining non-specific binding sites on the plate. The plate is then washed.

  • Competition: The test inhibitor, at various concentrations, is pre-incubated with a fixed concentration of a labeled primary antibody that specifically binds to the target protein. This mixture is then added to the coated wells. The inhibitor in the sample will compete with the target protein on the plate for binding to the limited amount of labeled antibody.

  • Incubation and Washing: The plate is incubated to allow binding to occur. Subsequently, the plate is washed to remove any unbound antibodies and inhibitor.

  • Detection: A substrate for the enzyme label on the antibody is added to the wells. The enzyme catalyzes a reaction that produces a colored product.

  • Measurement: The absorbance of the colored product is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of the inhibitor in the sample.

  • Data Analysis: A standard curve is generated using known concentrations of the inhibitor. The concentration of the inhibitor in the test samples is determined by comparing their absorbance to the standard curve. The IC50 value, the concentration of inhibitor that causes 50% inhibition of the signal, is then calculated.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions.

  • Chip Preparation and Ligand Immobilization: A sensor chip with a gold surface is activated. The target protein (ligand) is then injected over the surface and covalently immobilized. The surface is then deactivated and washed.

  • Analyte Injection: A solution containing the inhibitor (analyte) at a specific concentration is injected over the sensor surface at a constant flow rate.

  • Association Phase: As the inhibitor binds to the immobilized target, the mass on the sensor surface increases, causing a change in the refractive index, which is detected as an increase in the SPR signal (measured in Resonance Units, RU).

  • Equilibrium Phase: The injection continues until the binding reaches a steady state, where the rate of association equals the rate of dissociation.

  • Dissociation Phase: The inhibitor solution is replaced with buffer, and the dissociation of the inhibitor from the target is monitored as a decrease in the SPR signal.

  • Regeneration: A regeneration solution is injected to remove all bound inhibitor from the target, preparing the surface for the next injection cycle.

  • Data Analysis: The experiment is repeated with a range of inhibitor concentrations. The resulting sensorgrams are fitted to a kinetic model to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events.

  • Sample Preparation: The target protein and the inhibitor are prepared in the same buffer to minimize heats of dilution. The protein is loaded into the sample cell of the calorimeter, and the inhibitor is loaded into a syringe.

  • Titration: A series of small, precise injections of the inhibitor from the syringe into the sample cell are performed.

  • Heat Measurement: With each injection, the inhibitor binds to the target protein, resulting in either the release (exothermic) or absorption (endothermic) of heat. This heat change is measured by the instrument relative to a reference cell.

  • Saturation: As the titration proceeds, the target protein becomes saturated with the inhibitor, and the magnitude of the heat change per injection decreases until only the heat of dilution is observed.

  • Data Analysis: The heat change per injection is plotted against the molar ratio of inhibitor to protein. This binding isotherm is then fitted to a binding model to determine the binding affinity (Kd), the stoichiometry of the interaction (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Cellular Thermal Shift Assay (CETSA)

CETSA assesses target engagement within a cellular environment.

  • Cell Treatment: Intact cells are treated with either the test inhibitor at various concentrations or a vehicle control.

  • Heating: The treated cell suspensions are aliquoted and heated to a range of temperatures using a thermal cycler. Ligand binding stabilizes the target protein, making it more resistant to heat-induced denaturation.

  • Cell Lysis and Fractionation: The cells are lysed, and the aggregated, denatured proteins are separated from the soluble protein fraction by centrifugation.

  • Protein Quantification: The amount of soluble target protein remaining in the supernatant at each temperature is quantified using a specific antibody-based method, such as Western blotting or ELISA.

  • Data Analysis (Melt Curve): The amount of soluble protein is plotted against the temperature to generate a "melt curve." A shift in the melt curve to a higher temperature in the presence of the inhibitor indicates target engagement. The temperature at which 50% of the protein is denatured is the melting temperature (Tm).

  • Data Analysis (Isothermal Dose-Response): To determine the cellular potency (EC50), cells are treated with a range of inhibitor concentrations and heated at a single, fixed temperature (typically near the Tm of the unbound protein). The amount of soluble protein is plotted against the inhibitor concentration to generate a dose-response curve, from which the EC50 value is calculated.

Conclusion

Validating the specificity of a targeted therapeutic is a multifaceted process that benefits from an integrated approach. While competitive inhibition assays provide a direct measure of functional antagonism, they are best complemented by orthogonal methods that offer different perspectives on the drug-target interaction. Biophysical techniques like SPR and ITC provide detailed information on binding kinetics and thermodynamics, respectively, while cellular assays such as CETSA confirm target engagement in a more physiologically relevant context. By carefully selecting and combining these powerful techniques, researchers can build a comprehensive and robust data package to confidently advance their drug discovery programs.

References

DSPE-PEG(2000)-Mannose: A Comparative Guide to Cross-Reactivity and Targeted Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The targeted delivery of therapeutics to specific cell populations holds immense promise for increasing efficacy while minimizing off-target effects. 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG(2000)) functionalized with mannose is a widely utilized component in the formulation of nanoparticles, particularly liposomes, designed to target mannose receptors.[1][2] These receptors are predominantly expressed on the surface of immune cells such as macrophages and dendritic cells, making them a key target for immunotherapies and vaccines.[3][4] This guide provides a comparative analysis of DSPE-PEG(2000)-Mannose, evaluating its performance against other targeting moieties and non-targeted controls, supported by experimental data.

Comparative Performance Analysis

The efficacy of this compound as a targeting ligand is best understood through direct comparison with other surface modifications on nanoparticles. Key performance indicators include cellular uptake efficiency, binding affinity, and in vivo biodistribution.

Cellular Uptake: Mannose vs. Other Ligands and Controls

In vitro studies consistently demonstrate that liposomes functionalized with this compound exhibit significantly enhanced uptake by cells expressing the mannose receptor, such as macrophages.[1][5] When compared to non-functionalized (PEGylated) liposomes, mannosylated liposomes show superior cellular internalization.[1] This enhanced uptake is attributed to receptor-mediated endocytosis.

A comparative study evaluating glucose and mannose as targeting moieties for cancer cells that overexpress the GLUT1 transporter found that glucose-coated liposomes had significantly higher cellular uptake compared to mannose-coated liposomes.[6] However, mannose-coated liposomes still showed a moderate increase in uptake relative to uncoated liposomes.[6]

Further research has explored the impact of the mannose structure itself on receptor binding and cellular uptake. A study comparing liposomes decorated with different mannose oligosaccharides revealed that a tri-antennary mannose structure (Tri-Man) resulted in a three-fold higher uptake in cells expressing the mannose receptor compared to liposomes with a single mannose residue.[7] This highlights the importance of multivalent interactions in achieving high-affinity binding and efficient internalization.

Nanoparticle FormulationCell LineKey Findings
This compound Liposomes RAW264.7 MacrophagesSuperior cellular internalization and tumor spheroid penetration compared to conventional bare liposomes and PEGylated liposomes.[1]
Mannose-Coated Liposomes vs. Glucose-Coated Liposomes A431, 4T1, MDA-MB-231 Cancer CellsGlucose-coated liposomes showed significantly higher uptake than mannose-coated liposomes, though mannose still enhanced uptake over uncoated liposomes.[6]
Liposomes with different Mannose Oligosaccharides (Mono- vs. Tri-antennary) Cells expressing Mannose ReceptorLiposomes decorated with a tri-antennary mannose structure showed 3-fold higher binding and uptake than those with a single mannose.[7]
Mannosylated Liposomes vs. Non-Mannosylated Liposomes Kupffer Cells (in vivo)Mannosylated liposomes demonstrated significantly higher transfection efficiency in Kupffer cells (43%) compared to unmodified liposomes (26%).[5]
In Vivo Biodistribution

The in vivo fate of nanoparticles is a critical determinant of their therapeutic success. Studies in mice have shown that mannosylated liposomes exhibit altered biodistribution profiles compared to their non-mannosylated counterparts. Specifically, mannosylated liposomes show increased accumulation in the liver and spleen, organs rich in macrophages (Kupffer cells) that express the mannose receptor.[1]

A comparative study of mannosylated, fucosylated, and galactosylated liposomes in mice revealed distinct organ and cell-type-specific targeting. Mannosylated and fucosylated liposomes were predominantly taken up by non-parenchymal cells (NPCs) in the liver, which include Kupffer cells, while galactosylated liposomes were primarily taken up by parenchymal cells (hepatocytes).[8] This demonstrates the specificity of the carbohydrate ligand in directing the nanoparticle to its target cell population in a complex in vivo environment.

Nanoparticle FormulationAnimal ModelPrimary Organ of AccumulationTarget Cell Type
Mannosylated Liposomes MiceLiver, SpleenKupffer Cells (Non-Parenchymal Cells)[1][8]
Fucosylated Liposomes MiceLiverNon-Parenchymal Cells[8]
Galactosylated Liposomes MiceLiverParenchymal Cells (Hepatocytes)[8]
PEGylated Liposomes (Control) MiceSpleen (less liver accumulation than mannosylated)General circulation, less specific uptake[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to assess the cross-reactivity and targeting efficiency of this compound functionalized nanoparticles.

In Vitro Cellular Uptake Assay via Flow Cytometry

This protocol outlines a method to quantify the cellular uptake of fluorescently labeled liposomes.

  • Cell Culture: Seed target cells (e.g., RAW264.7 macrophages) in 12-well plates and culture until they reach approximately 80% confluency.

  • Liposome (B1194612) Preparation: Prepare fluorescently labeled (e.g., with coumarin-6 or a lipophilic DiD dye) this compound liposomes, control PEGylated liposomes, and other comparative formulations.

  • Incubation: Treat the cells with the liposome formulations at a specific concentration (e.g., 200 µg/mL) and incubate for a defined period (e.g., 4, 8, 12, or 16 hours) at 37°C.

  • Washing: After incubation, remove the medium and wash the cells three times with cold phosphate-buffered saline (PBS) to remove non-internalized liposomes.

  • Cell Detachment: Detach the cells from the plate using a suitable method, such as trypsinization.

  • Flow Cytometry Analysis: Resuspend the cells in PBS and analyze them using a flow cytometer. The mean fluorescence intensity (MFI) of the cells is proportional to the amount of internalized liposomes.[1]

Competitive Binding Assay

This assay is used to confirm that the uptake of mannosylated liposomes is mediated by the mannose receptor.

  • Cell Preparation: Prepare target cells as described in the cellular uptake assay.

  • Inhibitor Incubation: Pre-incubate the cells with a high concentration of free mannose (a competitive inhibitor) for a short period (e.g., 30 minutes) at 37°C to block the mannose receptors.

  • Liposome Addition: Add the fluorescently labeled this compound liposomes to the cells (in the continued presence of free mannose) and incubate for the desired time.

  • Washing and Analysis: Wash the cells and analyze by flow cytometry as described above. A significant reduction in the MFI of cells pre-incubated with free mannose, compared to those without the inhibitor, indicates that the uptake is mannose receptor-mediated.[9]

Visualizing the Pathways

To better understand the processes involved in targeted drug delivery and its evaluation, the following diagrams illustrate the key concepts.

Mannose_Receptor_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell (e.g., Macrophage) Mannosylated_Liposome DSPE-PEG(2000) -Mannose Liposome Mannose_Receptor Mannose Receptor Mannosylated_Liposome->Mannose_Receptor Binding Endosome Endosome Mannose_Receptor->Endosome Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome Fusion Drug_Release Therapeutic Release Lysosome->Drug_Release

Caption: Mannose receptor-mediated endocytosis of a this compound liposome.

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_data Data Interpretation Liposome_Formulation Formulate Fluorescent Liposomes (Mannosylated vs. Controls) Incubation Incubate Cells with Liposomes Liposome_Formulation->Incubation Cell_Culture Culture Target Cells (e.g., Macrophages) Cell_Culture->Incubation Washing Wash to Remove Non-internalized Liposomes Incubation->Washing Analysis Analyze via Flow Cytometry Washing->Analysis Quantification Quantify Mean Fluorescence Intensity Analysis->Quantification Comparison Compare Uptake Efficiency Quantification->Comparison

Caption: Workflow for the in vitro cellular uptake experiment.

References

Benchmarking DSPE-PEG(2000)-Mannose Against Antibody-Drug Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, two prominent strategies have emerged for delivering cytotoxic payloads to malignant cells: nanoparticle-based delivery systems and antibody-drug conjugates (ADCs). This guide provides an objective comparison of DSPE-PEG(2000)-Mannose-functionalized nanoparticles and ADCs, offering a comprehensive overview of their mechanisms, performance metrics, and the experimental protocols used for their evaluation.

Introduction to a New Era of Targeted Therapies

The quest for cancer therapeutics that selectively destroy tumor cells while sparing healthy tissues has led to the development of sophisticated drug delivery platforms. Among these, this compound-modified liposomes and nanoparticles represent a versatile strategy for targeting cells that overexpress mannose receptors, such as tumor-associated macrophages (TAMs) and certain cancer cells.[1][2] Concurrently, antibody-drug conjugates have revolutionized oncology by combining the high specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic drugs.[3][4] This guide aims to dissect the nuances of each approach, providing a data-driven comparison to aid researchers in selecting and designing the most appropriate targeted delivery system for their specific application.

Mechanism of Action: Two Paths to Precision

This compound Nanoparticles: Targeting the Tumor Microenvironment

This compound is a phospholipid-polyethylene glycol conjugate functionalized with a mannose moiety.[5] When incorporated into lipid-based nanoparticles or liposomes, the mannose ligand is displayed on the surface, facilitating recognition and uptake by cells expressing the mannose receptor (CD206).[1][6] This receptor is abundantly found on TAMs, which play a crucial role in tumor progression and immunosuppression. By targeting TAMs, this compound nanoparticles can deliver immunomodulatory agents to repolarize these cells into an anti-tumor phenotype or deliver cytotoxic drugs that eliminate these pro-tumoral cells.[1][2] Additionally, some cancer cells, such as those of certain lung and breast cancers, also exhibit elevated mannose receptor expression, presenting a direct targeting opportunity.[3]

The general mechanism involves:

  • Circulation and Accumulation: The PEG component of this compound provides a hydrophilic shield, prolonging the circulation time of the nanoparticle and allowing it to accumulate in the tumor tissue through the enhanced permeability and retention (EPR) effect.

  • Receptor-Mediated Endocytosis: Once in the tumor microenvironment, the mannose ligands bind to mannose receptors on target cells, triggering internalization of the nanoparticle via endocytosis.

  • Intracellular Drug Release: Following endocytosis, the nanoparticle is trafficked to endosomes and then lysosomes. The acidic environment of the lysosome or specific enzymatic activity can trigger the release of the encapsulated drug, which then exerts its therapeutic effect within the cell.

DSPE_PEG_Mannose_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell (e.g., TAM, Cancer Cell) Nanoparticle This compound Nanoparticle Receptor Mannose Receptor Nanoparticle->Receptor Binding Endosome Endosome Receptor->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Trafficking Drug Released Drug Lysosome->Drug Drug Release Target Intracellular Target (e.g., DNA, Microtubules) Drug->Target Therapeutic Effect

Cellular uptake of a this compound nanoparticle.

Antibody-Drug Conjugates: Antigen-Specific Cytotoxicity

ADCs are a class of biopharmaceuticals composed of a monoclonal antibody linked to a cytotoxic payload via a chemical linker.[3][4] The antibody component is designed to bind with high specificity to a tumor-associated antigen (TAA) on the surface of cancer cells. This targeted binding ensures that the potent cytotoxic drug is delivered preferentially to the tumor, minimizing systemic exposure and associated side effects.

The mechanism of action for ADCs is as follows:

  • Systemic Circulation and Target Binding: Following intravenous administration, the ADC circulates throughout the body. The monoclonal antibody component specifically recognizes and binds to its target antigen on the surface of cancer cells.

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.

  • Payload Release: Once inside the cell, the ADC is trafficked to the lysosome. The linker is then cleaved by lysosomal enzymes or the acidic environment, or in the case of non-cleavable linkers, the antibody itself is degraded, releasing the active cytotoxic payload.

  • Induction of Cell Death: The released payload can then bind to its intracellular target, such as microtubules or DNA, leading to cell cycle arrest and apoptosis.

ADC_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC Antibody-Drug Conjugate Antigen Tumor-Associated Antigen ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released Payload Lysosome->Payload Payload Release Target Intracellular Target (e.g., DNA, Microtubules) Payload->Target Apoptosis

Mechanism of action of an antibody-drug conjugate.

Quantitative Performance Comparison

The following tables summarize key performance metrics for this compound delivery systems and ADCs based on available literature. It is important to note that direct head-to-head comparisons are limited, and the data presented is compiled from studies with varying experimental conditions.

Table 1: In Vitro Cytotoxicity (IC50 Values)

Delivery SystemPayloadCell LineTargetIC50Citation(s)
DSPE-PEG-Mannose SLNsPaclitaxel (B517696)A549 (Lung Cancer)Mannose ReceptorNot specified, but higher cytotoxicity than non-mannosylated SLNs[3][4]
Doxorubicin (B1662922) LiposomesDoxorubicinMCF-7 (Breast Cancer)(HER2+)0.34 - 0.63 µM[7][8]
Doxorubicin LiposomesDoxorubicinSKBR3 (Breast Cancer)(HER2+)0.41 - 0.65 µM[7][8]
Trastuzumab Emtansine (T-DM1)DM1SK-BR-3 (Breast Cancer)HER20.007 - 0.018 µg/mL[3]
Trastuzumab Emtansine (T-DM1)DM1BT-474 (Breast Cancer)HER20.085 - 0.148 µg/mL[3]
Trastuzumab Emtansine (T-DM1)DM1KMCH-1 (Biliary Tract Cancer)HER20.031 µg/mL[9]
Gemtuzumab OzogamicinCalicheamicinHL-60 (AML)CD33Induces G2 arrest and apoptosis at 10-1000 ng/mL[10]
Gemtuzumab OzogamicinCalicheamicinNB-4 (AML)CD33Induces G2 arrest and apoptosis at 10-1000 ng/mL[10]

Table 2: In Vivo Efficacy (Tumor Growth Inhibition)

Delivery SystemPayloadTumor ModelKey FindingsCitation(s)
DSPE-PEG-Mannose NanoparticlesDoxorubicinB16-F10 Melanoma XenograftSignificantly higher tumor accumulation compared to non-mannosylated nanoparticles.[11]
Paclitaxel-loaded PEGylated ImmunoliposomesPaclitaxelBT-474 (HER2+) Breast Cancer XenograftSuperior tumor growth inhibition compared to free paclitaxel and non-targeted liposomes.[12]
Trastuzumab Emtansine (T-DM1)DM1KMCH-1 (HER2+) Biliary Cancer XenograftSignificant dose-dependent antitumor activity, with 108% tumor growth inhibition at 20 mg/kg.[9]
Trastuzumab Emtansine (T-DM1)DM1Mz-ChA-1 (HER2+) Biliary Cancer Xenograft75% tumor growth inhibition at 20 mg/kg.[9]
Novel 5T4-targeted ADC (XB010)Not specifiedMCF-7 Breast Cancer XenograftDose-related tumor volume suppression and longer survival.[13]
Bispecific ADC (23V-MMAE)MMAEJIMT-1 Breast Cancer XenograftEffectively inhibited tumor growth and extended survival.[14]

Table 3: Physicochemical Properties

PropertyThis compound NanoparticlesAntibody-Drug Conjugates
Targeting Ligand MannoseMonoclonal Antibody
Drug-to-Carrier Ratio Variable, dependent on formulation (e.g., drug-to-lipid ratio can be adjusted)[6][15]Typically low and defined (e.g., T-DM1 has an average of 3.5 DM1 molecules per antibody)[3][16]
Size 80 - 200 nm~15 nm
Payload Capacity High, can encapsulate a large number of drug moleculesLow, limited by the number of conjugation sites on the antibody
Payload Versatility Can encapsulate both hydrophilic and hydrophobic drugsPrimarily limited to highly potent small molecule drugs

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison of this compound nanoparticles and ADCs.

1. In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a generalized procedure for assessing the cytotoxicity of both DSPE-PEG-Mannose nanoparticles and ADCs.

  • Objective: To determine the concentration of the drug delivery system that inhibits cell growth by 50% (IC50).

  • Materials:

    • Target cancer cell line (e.g., A549, SKBR3, HL-60)

    • Complete cell culture medium

    • 96-well cell culture plates

    • DSPE-PEG-Mannose nanoparticles or ADC of interest

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Treatment: Prepare serial dilutions of the DSPE-PEG-Mannose nanoparticles or ADC in complete culture medium. Remove the old medium from the cells and add the treatment solutions. Include untreated cells as a control.

    • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

    • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours.

    • Formazan (B1609692) Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the drug concentration and determine the IC50 value from the dose-response curve.[14][17][18][19]

2. Cellular Uptake Study

This protocol outlines a method to quantify and visualize the internalization of fluorescently labeled nanoparticles or ADCs.

  • Objective: To assess the efficiency and mechanism of cellular uptake.

  • Materials:

    • Target cells

    • Fluorescently labeled DSPE-PEG-Mannose nanoparticles or ADC

    • Confocal microscope or flow cytometer

    • DAPI or Hoechst stain (for nuclear counterstaining)

  • Procedure:

    • Cell Seeding: Seed cells on glass coverslips in a multi-well plate (for microscopy) or in a suspension culture (for flow cytometry).

    • Treatment: Treat the cells with the fluorescently labeled nanoparticles or ADC at a specific concentration and incubate for various time points.

    • Washing: After incubation, wash the cells with cold PBS to remove non-internalized particles.

    • Staining (for microscopy): Fix the cells, counterstain the nuclei with DAPI or Hoechst, and mount the coverslips on microscope slides.

    • Analysis:

      • Confocal Microscopy: Visualize the intracellular localization of the fluorescent signal.

      • Flow Cytometry: Quantify the mean fluorescence intensity of the cell population to determine the extent of uptake.[20]

3. In Vivo Biodistribution Study

This protocol describes how to determine the tissue distribution of a radiolabeled or fluorescently tagged drug delivery system in an animal model.

  • Objective: To evaluate the pharmacokinetic profile and tumor-targeting efficiency of the drug delivery system in vivo.

  • Materials:

    • Tumor-bearing animal model (e.g., xenograft mice)

    • Radiolabeled (e.g., with 125I or 111In) or fluorescently labeled DSPE-PEG-Mannose nanoparticles or ADC

    • Gamma counter or in vivo imaging system (IVIS)

  • Procedure:

    • Administration: Inject the labeled drug delivery system into the tumor-bearing animals, typically via tail vein injection.

    • Time Points: At predetermined time points post-injection, euthanize a cohort of animals.

    • Tissue Harvesting: Collect blood and dissect major organs (tumor, liver, spleen, kidneys, lungs, heart, etc.).

    • Quantification:

      • Radiolabeled: Weigh each tissue and measure the radioactivity using a gamma counter. Express the results as the percentage of injected dose per gram of tissue (%ID/g).[7][10][21]

      • Fluorescently Labeled: Image the excised organs using an in vivo imaging system (IVIS) and quantify the fluorescence intensity.

    • Data Analysis: Plot the %ID/g for each organ over time to visualize the biodistribution and clearance profile of the drug delivery system.[7][10][21][22]

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cytotoxicity Cytotoxicity Assay (MTT, XTT) Uptake Cellular Uptake (Confocal, Flow Cytometry) Data_Analysis1 Data_Analysis1 Cytotoxicity->Data_Analysis1 IC50 Determination Data_Analysis2 Data_Analysis2 Uptake->Data_Analysis2 Uptake Efficiency Biodistribution Biodistribution Study (%ID/g) Efficacy Tumor Growth Inhibition (Xenograft Model) Data_Analysis3 Data_Analysis3 Biodistribution->Data_Analysis3 Pharmacokinetics & Targeting Data_Analysis4 Data_Analysis4 Efficacy->Data_Analysis4 Therapeutic Response Start Drug Delivery System (DSPE-PEG-Mannose NP or ADC) Start->Cytotoxicity Start->Uptake Start->Biodistribution Start->Efficacy

General experimental workflow for evaluating targeted drug delivery systems.

Conclusion: A Tale of Two Targeting Strategies

Both this compound nanoparticles and antibody-drug conjugates represent powerful and clinically relevant approaches to targeted cancer therapy. The choice between these two platforms depends on the specific therapeutic goal, the nature of the target, and the desired payload.

  • This compound nanoparticles offer the advantage of high payload capacity and versatility in encapsulating different types of drugs. Their ability to target the tumor microenvironment, particularly tumor-associated macrophages, opens up unique therapeutic avenues for modulating the immune response against cancer.

  • Antibody-drug conjugates , on the other hand, provide exquisite target specificity, leading to a potentially wider therapeutic window for highly potent cytotoxic agents. The clinical success of several ADCs has firmly established their role in the oncologist's armamentarium.

Future research will likely focus on combining the strengths of both approaches, such as the development of antibody-targeted nanoparticles, to further enhance the precision and efficacy of cancer drug delivery. This guide provides a foundational understanding to aid researchers in navigating this exciting and rapidly evolving field.

References

A Comparative Guide to DSPE-PEG(2000)-Mannose in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a meta-analysis of published literature on 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[mannose(polyethylene glycol)-2000] (DSPE-PEG(2000)-Mannose). It offers an objective comparison of its performance in targeted drug delivery systems, supported by experimental data, to aid researchers in their formulation development and application.

Executive Summary

This compound is a widely utilized functionalized lipid in the development of targeted nanocarriers, such as liposomes and nanoparticles. The mannose moiety serves as a ligand for the mannose receptor (CD206), which is overexpressed on the surface of various cells, most notably macrophages and dendritic cells. This targeting strategy enhances the delivery of therapeutic agents to these specific cell populations, which are pivotal in various pathological conditions including cancer, infectious diseases, and inflammatory disorders. This guide summarizes the physicochemical properties, in vitro performance, and in vivo efficacy of this compound-modified nanoparticles from a range of studies, providing a comparative overview against non-targeted formulations.

Data Presentation

The following tables summarize quantitative data from various studies to facilitate a clear comparison of this compound-containing nanoparticles with their non-targeted counterparts.

Table 1: Physicochemical Characterization of this compound Nanoparticles
Formulation TypeDrug/CargoParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
Mannose-Targeted Rifapentine108.2 ± 7.2-81.2 ± 6.313.7 ± 0.7[1]
Non-Targeted ControlRifapentineNot Specified-Not SpecifiedNot Specified[1]
Mannose-Targeted Ridaforolimus33 ± 15Not Specified77.5 ± 1.77.2 ± 0.1[2]
Mannose-Targeted Hybrid NanoparticlesNone~265-4.5Not ApplicableNot Applicable
Non-Targeted ControlHybrid NanoparticlesNot Specified-9.097 ± 1.128Not ApplicableNot Applicable[3]
Table 2: In Vitro Performance: Macrophage Uptake
Nanoparticle TypeCell LineFold Increase in Uptake vs. Non-TargetedKey FindingsReference
Mannose-modified PLGA NPsJ774A.1 Macrophages3.1Uptake was dependent on the density of mannose on the nanoparticle surface.[4][4]
Mannosylated Chitosan NPsMacrophagesSignificantly HigherConfocal microscopy indicated greater cellular uptake compared to non-mannosylated nanoparticles.[5][5]
Mannose-decorated Hybrid NPsU937 Macrophages (M2-polarized)Significantly Higher in M2 vs M1Uptake was higher in M2 phenotype macrophages, which overexpress the mannose receptor.[3][3]
Mannose-functionalized MicellesThP-1 Human MacrophagesSignificantly HigherOptimized copper catalyst concentration in the "click" conjugation of mannose led to the highest uptake.[6][6]
MAN-PLGA-PEG NPsRAW264.7 MacrophagesSignificantly HigherPhagocytic uptake was significantly higher compared to non-targeted PLGA-PEG NPs.[1][1]
Table 3: In Vivo Efficacy and Biodistribution
Nanoparticle TypeAnimal ModelKey Biodistribution FindingsTherapeutic OutcomeReference
PEG-sheddable, Mannose-modified NPsB16-F10 Tumor-bearing MiceClear colocalization of nanoparticles with tumor-associated macrophages (TAMs).[4]Not Specified[4]
Folate-coated vs. PEG-coated Gd NPsKB Tumor-bearing Athymic MiceBoth formulations had comparable tumor accumulation.Folate-coated nanoparticles showed significantly enhanced tumor cell internalization and retention.[7][7]
pH-sensitive Liposomes (PEGylated vs. Non-PEGylated)Tumor-bearing MiceSimilar blood clearance and high tumor accumulation for all liposomes.[8]PEGylation did not result in a better in vivo profile in this specific formulation.[8][8]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to provide a reproducible framework for researchers.

Nanoparticle Formulation and Characterization
  • Formulation (Thin-Film Hydration Method):

    • The lipid components, including a base lipid (e.g., DSPC), cholesterol, DSPE-PEG(2000), and this compound (for the targeted formulation), are dissolved in an organic solvent mixture (e.g., chloroform/methanol).

    • The organic solvent is evaporated under reduced pressure using a rotary evaporator to form a thin lipid film on the wall of a round-bottom flask.

    • The lipid film is dried under vacuum for several hours to remove any residual solvent.

    • The film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, PBS) containing the drug to be encapsulated. The hydration is performed above the phase transition temperature of the lipids with gentle agitation.

    • The resulting nanoparticle suspension is then sized down by extrusion through polycarbonate membranes with defined pore sizes (e.g., 100 nm) to obtain a uniform size distribution.

    • Unencapsulated drug is removed by a suitable method such as dialysis or size exclusion chromatography.

  • Characterization:

    • Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).

    • Zeta Potential: Determined by Laser Doppler Velocimetry to assess the surface charge of the nanoparticles.

    • Encapsulation Efficiency (EE%) and Drug Loading (DL%): The amount of encapsulated drug is quantified after lysing the nanoparticles with a suitable solvent (e.g., methanol). The EE% is calculated as (Weight of encapsulated drug / Total weight of drug) x 100. The DL% is calculated as (Weight of encapsulated drug / Total weight of nanoparticles) x 100.

In Vitro Cellular Uptake Studies
  • Cell Culture: Macrophage cell lines (e.g., RAW264.7, J774A.1) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Uptake Assay:

    • Cells are seeded in multi-well plates and allowed to adhere overnight.

    • The culture medium is replaced with fresh medium containing fluorescently labeled nanoparticles (targeted and non-targeted formulations) at a specific concentration. A fluorescent dye like coumarin-6 or a fluorescently labeled lipid is typically incorporated into the nanoparticles for visualization and quantification.

    • Cells are incubated with the nanoparticles for various time points (e.g., 1, 4, 12, 24 hours).

    • After incubation, the cells are washed multiple times with cold PBS to remove non-internalized nanoparticles.

    • For quantitative analysis, the cells are lysed, and the fluorescence intensity is measured using a microplate reader. The results are often normalized to the total protein content of the cell lysate.

    • For qualitative analysis, cells can be fixed, and the cellular uptake can be visualized using fluorescence microscopy or confocal laser scanning microscopy. Flow cytometry is also commonly used for a quantitative, single-cell analysis of nanoparticle uptake.

In Vivo Animal Studies
  • Animal Models: Tumor-bearing mice are often used to evaluate the in vivo efficacy of targeted cancer therapies. Tumors are established by subcutaneously injecting cancer cells (e.g., B16-F10 melanoma) into the flank of immunocompromised or syngeneic mice.

  • Biodistribution Studies:

    • Nanoparticles are labeled with a suitable imaging agent (e.g., a near-infrared fluorescent dye like DiR or a radionuclide).

    • The labeled nanoparticles are administered to the tumor-bearing mice, typically via intravenous injection.

    • At predetermined time points, the animals are imaged using an in vivo imaging system.

    • After the final imaging time point, the animals are euthanized, and major organs and the tumor are excised.

    • The fluorescence or radioactivity in each organ is quantified to determine the biodistribution profile of the nanoparticles.

  • Therapeutic Efficacy Studies:

    • Once the tumors reach a certain volume, the mice are randomly assigned to different treatment groups (e.g., saline, free drug, non-targeted nanoparticles, and this compound targeted nanoparticles).

    • The formulations are administered according to a predetermined dosing schedule.

    • Tumor volume and body weight are monitored regularly throughout the study.

    • At the end of the study, the tumors are excised and weighed. The tumor growth inhibition rate is calculated to evaluate the therapeutic efficacy of the different formulations.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the development and evaluation of this compound targeted nanoparticles.

G cluster_formulation Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation formulation Nanoparticle Formulation (e.g., Thin-film Hydration) characterization Physicochemical Characterization (Size, Zeta, EE%, DL%) formulation->characterization uptake Cellular Uptake Assay (Fluorescence Microscopy, Flow Cytometry) characterization->uptake cell_culture Macrophage Cell Culture cell_culture->uptake toxicity Cytotoxicity Assay cell_culture->toxicity animal_model Tumor-bearing Animal Model uptake->animal_model biodistribution Biodistribution Study (In Vivo Imaging) animal_model->biodistribution efficacy Therapeutic Efficacy Study (Tumor Growth Inhibition) animal_model->efficacy

Caption: Experimental workflow for this compound nanoparticle evaluation.

Mannose Receptor-Mediated Endocytosis

This diagram illustrates the targeted uptake of this compound functionalized nanoparticles via mannose receptor-mediated endocytosis.

G cluster_cell Macrophage receptor Mannose Receptor (CD206) endosome Early Endosome receptor->endosome Endocytosis membrane Cell Membrane lysosome Lysosome (Drug Release) endosome->lysosome Maturation nanoparticle DSPE-PEG-Mannose Nanoparticle nanoparticle->receptor Binding

Caption: Mannose receptor-mediated endocytosis of a targeted nanoparticle.

References

Safety Operating Guide

Proper Disposal of DSPE-PEG(2000)-Mannose: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of DSPE-PEG(2000)-Mannose is crucial for maintaining laboratory safety and ensuring environmental protection. As a compound classified with oral toxicity and significant aquatic toxicity, adherence to established hazardous waste protocols is mandatory. This guide provides a procedural, step-by-step framework for the safe handling and disposal of this compound in a laboratory setting.

Hazard and Disposal Summary

This compound is a PEGylated lipid that requires careful management as chemical waste. The following table summarizes its key hazard classifications based on the Globally Harmonized System (GHS).

Hazard ClassificationGHS CategoryHazard StatementPrecautionary Statement (Disposal)
Acute Toxicity, OralCategory 4H302: Harmful if swallowedP501: Dispose of contents/ container to an approved waste disposal plant[1]
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic lifeP273: Avoid release to the environment[1]
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effectsP391: Collect spillage[1]

Step-by-Step Disposal Protocol

There are no specific experimental protocols for the disposal of this compound beyond standard hazardous waste procedures. The overarching principle is to manage it as a hazardous chemical waste and arrange for its collection by a licensed environmental disposal company.

1. Personal Protective Equipment (PPE):

  • Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:

    • Safety glasses or goggles

    • Laboratory coat

    • Nitrile gloves

2. Waste Segregation:

  • This compound waste should be collected in a dedicated, properly labeled hazardous waste container.

  • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Incompatible wastes can lead to dangerous reactions.

  • Do not dispose of this compound down the sink or in the regular trash. This is to prevent the release of this aquatically toxic substance into the environment.

3. Waste Container and Labeling:

  • Use a chemically compatible container with a secure, leak-proof lid.

  • The container must be clearly labeled as "Hazardous Waste."

  • The label should also include:

    • The full chemical name: "this compound"

    • The approximate concentration and quantity of the waste

    • The date the waste was first added to the container

    • The relevant hazard pictograms (e.g., harmful, environmentally hazardous)

4. Storage of Waste:

  • Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.

  • This area should be away from general laboratory traffic and drains.

  • Ensure secondary containment is used to capture any potential leaks or spills.

5. Arranging for Disposal:

  • Once the waste container is full or has been in storage for a designated period (as per your institution's policy), arrange for its collection.

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.

  • Follow all institutional procedures for waste manifest and pickup documentation.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DSPE_PEG_Disposal_Workflow cluster_prep Preparation & Identification cluster_containment Containment & Labeling cluster_segregation Segregation & Storage cluster_disposal Final Disposal start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify Identify as Hazardous Waste (Oral & Aquatic Toxicity) ppe->identify container Select Compatible, Leak-Proof Container identify->container labeling Label Container: 'Hazardous Waste' Chemical Name Hazards & Date container->labeling segregate Segregate from Incompatible Wastes labeling->segregate storage Store in Designated Satellite Accumulation Area with Secondary Containment segregate->storage contact_ehs Contact Institutional EHS or Licensed Waste Contractor storage->contact_ehs pickup Arrange for Professional Waste Pickup contact_ehs->pickup end Dispose at an Approved Waste Disposal Plant pickup->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a secure and compliant laboratory environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling DSPE-PEG(2000)-Mannose

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of specialized biochemicals is paramount. This guide provides essential, immediate safety and logistical information for DSPE-PEG(2000)-Mannose, including detailed operational and disposal plans to ensure the integrity of your research and the safety of your laboratory personnel.

This compound is a PEGylated phospholipid used to enhance the delivery of therapeutics in lipid nanoparticle (LNP) and liposome-based drug delivery systems.[1] While instrumental in advancing research, particularly in vaccine development and targeted drug delivery, it necessitates careful handling due to its chemical nature and particulate potential.[1][2]

Hazard Identification and Personal Protective Equipment (PPE)

A Safety Data Sheet (SDS) for a similar compound indicates that DSPE-PEG-Mannose may be harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[3] Due to its nature as a fine powder and its use in forming nanoparticles, it is crucial to prevent inhalation and skin contact.[4] The following personal protective equipment is mandatory when handling this compound.

Summary of Required Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications
Hand Protection GlovesDisposable nitrile gloves are required.[4] Consider double-gloving, especially when handling powders or for prolonged tasks.[5][6]
Body Protection Lab CoatA long-sleeved lab coat is mandatory.[7] For handling larger quantities of powder, consider a low-permeability, non-woven fabric coat.[5][8]
Eye Protection Safety Glasses/GogglesTight-fitting, dustproof safety goggles are recommended, especially when working with the powder form, to protect against airborne particles.[5][6]
Respiratory Protection RespiratorA respirator may be necessary for activities with a high potential for aerosol generation that cannot be controlled by ventilation alone.[4]
Foot Protection Closed-toe ShoesLiquid-resistant, fully enclosed shoes must be worn.[7]

Operational Plan: From Receipt to Use

A systematic approach to handling this compound from the moment it arrives in the laboratory is critical to maintaining its integrity and ensuring a safe working environment.

Receiving and Storage
  • Inspect Packaging: Upon receipt, visually inspect the packaging for any signs of damage or leakage.

  • Verify Compound: Confirm that the product name and specifications on the label match your order.

  • Storage Conditions: Store this compound at -20°C in a tightly sealed container, protected from light and moisture.[1][9]

  • Acclimatization: Before opening, allow the vial to warm to room temperature to prevent condensation, which can degrade the compound.[1]

Weighing and Reconstitution

All handling of powdered this compound should be performed in a chemical fume hood or another ventilated enclosure to minimize inhalation exposure.[4]

  • Prepare the Workspace: Cover the work surface with a disposable bench protector.[4]

  • Don PPE: Wear all required personal protective equipment, including double gloves, a lab coat, and safety goggles.

  • Weighing: Carefully weigh the desired amount of the powdered compound. Use anti-static weighing boats if available.

  • Reconstitution: this compound can be dissolved in organic solvents or warm water.[9][10] For solubility in DMSO, ultrasonic and warming to 60°C may be necessary.[11] Add the solvent slowly to the powder to avoid aerosolization.

  • Cleaning: After handling, decontaminate the work area using wet wiping methods.[7]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination, given its high aquatic toxicity.[3]

Solid Waste
  • Contaminated Materials: All solid waste, including used gloves, bench protectors, weighing boats, and vials, should be collected in a designated, clearly labeled hazardous waste container.

  • Spills: For spills of the dry powder, use a HEPA-filtered vacuum for cleanup.[4] Do not dry sweep. The collected material should be disposed of as hazardous waste.

Liquid Waste
  • Unused Solutions: Unused solutions of this compound should be collected in a designated hazardous waste container for organic or chemical waste.

  • Aqueous Waste: Do not dispose of aqueous solutions containing this compound down the drain. Collect in a designated aqueous hazardous waste container.

All waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.

Quantitative Data Summary

PropertyValueSource
Molecular Weight ~2000 g/mol (Average)[2][11]
Form Powder[9][12]
Storage Temperature -20°C[1][9]
Hazard Classifications Acute toxicity, Oral (Category 4), Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1)[3]

Safe Handling Workflow

The following diagram illustrates the key steps for safely handling this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don_PPE 1. Don PPE (Gloves, Lab Coat, Goggles) Prepare_Workspace 2. Prepare Ventilated Workspace (Fume Hood) Don_PPE->Prepare_Workspace Receive_Store 3. Receive & Store (-20°C) Prepare_Workspace->Receive_Store Weigh_Powder 4. Weigh Powder Receive_Store->Weigh_Powder Reconstitute 5. Reconstitute (Add Solvent to Powder) Weigh_Powder->Reconstitute Clean_Workspace 6. Clean Workspace (Wet Wipe) Reconstitute->Clean_Workspace Dispose_Solid 7. Dispose of Solid Waste (Hazardous Waste) Clean_Workspace->Dispose_Solid Dispose_Liquid 8. Dispose of Liquid Waste (Hazardous Waste) Clean_Workspace->Dispose_Liquid

Safe handling workflow for this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.